N-phenylbenzamidine
Description
Properties
IUPAC Name |
N'-phenylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYOKHFSBKUKPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276781 | |
| Record name | N-phenylbenzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827354 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1527-91-9 | |
| Record name | 1527-91-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-phenylbenzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Phenylbenzamidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-phenylbenzamidine CAS number and properties
An In-depth Technical Guide to N-phenylbenzamidine: Synthesis, Properties, and Applications
Authored by: A Senior Application Scientist
Introduction
This compound, a molecule belonging to the amidine class of organic compounds, represents a cornerstone scaffold in contemporary medicinal chemistry and materials science. Characterized by a benzenecarboximidamide core substituted with a phenyl group, this compound is not merely a synthetic curiosity but a versatile building block for developing a wide array of biologically active agents. Its structural framework is a recurring motif in compounds targeting infectious diseases, cancer, and parasitic infections.[1][2][3] This guide offers a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, characterization, biological significance, and safe handling, providing both foundational knowledge and field-proven insights to facilitate its application in advanced research.
Core Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are paramount for its successful application in research and development. This compound is well-characterized, with established identifiers and known physicochemical attributes.
Chemical Identifiers
A summary of the key identifiers for this compound is presented below for unambiguous reference.
| Identifier | Value | Source(s) |
| CAS Number | 1527-91-9 | [4][5][6][7] |
| Molecular Formula | C₁₃H₁₂N₂ | [4][5] |
| IUPAC Name | N'-phenylbenzenecarboximidamide | [4] |
| EC Number | 633-861-1 | [4] |
| MDL Number | MFCD00019730 | [5] |
| PubChem CID | 200127 | [4][5] |
| InChIKey | MPYOKHFSBKUKPQ-UHFFFAOYSA-N | [4][5] |
| SMILES | C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N | [4] |
Physicochemical Data
The physical and chemical properties of this compound dictate its behavior in various solvents and reaction conditions, which is critical for experimental design.
| Property | Value | Source(s) |
| Molecular Weight | 196.25 g/mol | [4][6] |
| Appearance | Inferred to be a solid, as related benzamides are white solids. | [8] |
| Solubility | >29.4 µg/mL (at pH 7.4) | [4] |
| Flash Point | 118 °C | |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
Synthesis and Spectroscopic Characterization
The synthesis of this compound and its derivatives is an active area of research, with methodologies evolving towards greater efficiency and sustainability. Proper characterization is crucial to confirm the identity and purity of the synthesized compound.
Synthesis Protocol: A Green Chemistry Approach
Recent advancements have focused on environmentally benign synthetic routes. A noteworthy method involves the copper-catalyzed reaction under solvent-free conditions, which is both efficient and reduces chemical waste.[9]
Experimental Protocol: Copper-Catalyzed Synthesis of this compound Derivatives
-
Reagent Preparation : In a clean reaction vessel, combine benzonitrile (1 mmol), aniline (1 mmol), and a catalytic amount of copper oxide nanoparticles (CuOnp).
-
Reaction Conditions : The mixture is subjected to heating under solvent-free conditions. The reaction can be performed with or without microwave irradiation to expedite the process.[9]
-
Monitoring : The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup and Purification : Upon completion, the reaction mixture is cooled to room temperature. The crude product is then purified using column chromatography on silica gel to isolate the this compound derivative.
Causality Insight: The use of copper oxide nanoparticles serves as a heterogeneous catalyst that facilitates the addition of the N-H bond of aniline across the carbon-nitrogen triple bond of benzonitrile. The solvent-free condition increases reactant concentration and often leads to higher reaction rates and yields, aligning with the principles of green chemistry.
Caption: General workflow for the copper-catalyzed synthesis of this compound.
Spectroscopic Profile
The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques.
| Technique | Key Features and Expected Data | Source(s) |
| ¹H NMR | Aromatic protons (multiplets in the δ 7-8 ppm range), N-H protons (broad signals, chemical shift can vary). | [4] |
| ¹³C NMR | Aromatic carbons (signals in the δ 120-150 ppm range), Imine carbon (C=N) signal downfield. | [10] |
| IR Spectroscopy | N-H stretching (around 3300-3500 cm⁻¹), C=N stretching (around 1640 cm⁻¹), Aromatic C-H stretching (~3050 cm⁻¹). | [11] |
| Mass Spectrometry | Molecular Ion Peak (M⁺) at m/z = 196. Key fragment ions corresponding to the phenyl (m/z=77) and benzonitrile moieties. | [4] |
Biological Activity and Drug Development Potential
The this compound scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This versatility makes it a highly attractive starting point for drug discovery programs.
Antimicrobial and Antifungal Activity
Derivatives of the related N-phenylbenzamide class have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi like Candida albicans.[2] This broad-spectrum activity suggests that these compounds may interfere with a fundamental process common to these microbes. The lipophilicity and electronic properties conferred by the aromatic rings are key to their ability to penetrate microbial cell membranes and interact with intracellular targets.[1]
Antiparasitic and Antiviral Properties
This compound and its analogs have shown potent activity against a range of pathogens responsible for neglected tropical diseases.
-
Antischistosomal Activity : Analogs of N-phenylbenzamide are effective against Schistosoma mansoni, a flatworm that causes schistosomiasis.[12] Some derivatives act rapidly, compromising the integrity of the adult worm within an hour of exposure.[12]
-
Antikinetoplastid Activity : The scaffold is also effective against kinetoplastid parasites such as Trypanosoma brucei and Leishmania donovani.[13] The proposed mechanism of action involves the binding of these molecules to the minor groove of AT-rich DNA sequences in the parasite's kinetoplast, disrupting DNA replication and transcription.[13]
-
Antiviral Efficacy : Several N-phenylbenzamide derivatives have been identified as potent inhibitors of Enterovirus 71 (EV 71), the causative agent of hand, foot, and mouth disease.[14][15] These compounds show low cytotoxicity, indicating a favorable selectivity index and potential for development as antiviral drugs.[15]
Caption: Proposed mechanism of antiparasitic action via DNA minor groove binding.
Anticancer Potential
The N-phenylbenzamide structure is integral to several tyrosine kinase inhibitors used in cancer therapy, such as nilotinib.[3] By designing novel derivatives that incorporate other pharmacologically important heterocycles like imidazole, researchers have developed compounds with significant cytotoxic activity against human cancer cell lines.[3] Computational docking and molecular dynamics simulations suggest these molecules form stable complexes with target proteins like ABL1 kinase, inhibiting their function and leading to cancer cell death.[3]
Protocol for Biological Evaluation: Antimicrobial Susceptibility Testing
To assess the antimicrobial potential of this compound or its derivatives, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is employed.
Experimental Protocol: MIC Determination
-
Preparation of Stock Solution : Dissolve a precisely weighed amount of this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Bacterial Inoculum : Culture the test bacterium (e.g., S. aureus) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL.
-
Inoculation : Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation : Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results : The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Self-Validating System: The inclusion of positive and negative controls is essential for validating the assay. The positive control must show turbidity (growth), while the negative control must remain clear. This ensures that the broth supports growth and is sterile, respectively, confirming that any inhibition observed is due to the test compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Safety, Handling, and Storage
Proper handling of this compound is crucial to ensure laboratory safety and maintain the integrity of the compound.
GHS Hazard Classification
This compound is classified as hazardous. Researchers must be aware of its potential risks.
| Pictogram(s) | GHS Code | Hazard Statement | Source(s) |
| GHS07 | H302 : Harmful if swallowed.H315 : Causes skin irritation.H317 : May cause an allergic skin reaction.H319 : Causes serious eye irritation. | [4][7] | |
| GHS09 | H400 : Very toxic to aquatic life. | [4] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Use in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[7]
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to EN166 standards.[7]
-
Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[7][16]
-
Respiratory Protection : If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]
-
-
Hygiene Measures : Avoid ingestion, inhalation, and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7][16]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[7][17]
-
Protect from light and moisture, as the compound may be sensitive to these conditions.[7]
Conclusion
This compound is a molecule of significant scientific interest, possessing a unique combination of chemical properties and broad-ranging biological activities. Its role as a privileged scaffold in drug discovery continues to expand, with new derivatives showing promise in the fight against infectious diseases, parasites, and cancer. This guide has provided a detailed technical overview, from its fundamental properties and synthesis to its biological applications and safe handling protocols. By understanding the causality behind experimental choices and adhering to rigorous safety standards, researchers can effectively harness the potential of this compound to drive innovation in science and medicine.
References
- BenchChem. (n.d.). Synthesis of N-Phenylbenzamide from Benzophenone Oxime. BenchChem Application Notes.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- ResearchGate. (n.d.). Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity. Request PDF.
- Pharmaffiliates. (n.d.). This compound.
- PubMed. (n.d.). Gas-phase smiles rearrangement reactions of deprotonated 2-(4, 6-dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide and its derivatives in electrospray ionization mass spectrometry.
- The Royal Society of Chemistry. (n.d.). Supplementary Material for a publication.
- National Center for Biotechnology Information. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. PMC.
- SpectraBase. (n.d.). N-phenylbenzamide.
- PubMed. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors.
- National Center for Biotechnology Information. (n.d.). N-Phenyl-2-chlorobenzamidine. PubChem.
- National Center for Biotechnology Information. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PMC.
- MDPI. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Molecules.
- International Journal of Scientific & Engineering Research. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride.
- ResearchGate. (n.d.). Synthesis and Biophysical and Biological Studies of N -Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Request PDF.
- MDPI. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules.
- National Institute of Standards and Technology. (n.d.). Benzamide, N-phenyl-. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C13H12N2 | CID 200127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. fishersci.com [fishersci.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N’(4-Fluoro) Phenyl Benzamidine Hydrochloride – Material Science Research India [materialsciencejournal.org]
- 12. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. 1527-91-9|this compound|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Physicochemical Properties of N-phenylbenzamidine
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful innovation. This guide provides a detailed exploration of N-phenylbenzamidine, a versatile chemical intermediate. We will move beyond a simple recitation of data points to offer field-proven insights into the causality behind experimental choices, ensuring a robust and applicable understanding of this compound's behavior.
Introduction: The Structural and Chemical Identity of this compound
This compound, systematically known as N'-phenylbenzenecarboximidamide, is an organic compound featuring a benzamidine core substituted with a phenyl group on one of the nitrogen atoms.[1] This structure imparts a unique combination of basicity, aromaticity, and hydrogen bonding capabilities, making it a valuable building block in medicinal chemistry and organic synthesis.[2][3] Its derivatives have shown promise in the development of therapeutic agents, including treatments for kinetoplastid parasites.[4]
Molecular Structure:
Caption: 2D structure of this compound.
Core Physicochemical Properties
The utility of this compound in a research or development setting is dictated by its fundamental physicochemical characteristics. These properties influence its reactivity, solubility, and ultimately, its suitability for various applications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂N₂ | [1] |
| Molecular Weight | 196.25 g/mol | [1] |
| Appearance | White to pale cream powder/solid | [4] |
| Melting Point | 110-120 °C | [4] |
| Boiling Point | Data not available | |
| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, acetone, and chloroform. | [5][6] |
| pKa | Estimated to be in the range of 5-12 for the amidine group. | [7][8] |
Experimental Determination of Physicochemical Properties
A cornerstone of scientific integrity is the ability to independently verify the properties of a compound. This section provides detailed, field-tested protocols for the determination of key physicochemical parameters of this compound.
Melting Point Determination
Principle: The melting point is a robust indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.
Experimental Protocol (Capillary Method):
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end, aiming for a packed column height of 2-3 mm.[9]
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating and Observation: Heat the sample rapidly to approximately 20°C below the expected melting point (around 90°C). Then, reduce the heating rate to 1-2°C per minute.[9]
-
Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Causality and Insights: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading. The use of a packed powder ensures uniform heat distribution through the sample.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Principle: Solubility is governed by the principle of "like dissolves like." The polarity of this compound, with its aromatic rings and polar amidine group, dictates its solubility in various solvents. A systematic approach using solvents of varying polarity and pH provides a comprehensive solubility profile.[5]
Experimental Protocol (Qualitative):
-
Initial Test (Water): To a test tube, add approximately 10 mg of this compound. Add 1 mL of deionized water. Vigorously shake the tube for 30 seconds and observe. If the solid does not dissolve, it is classified as water-insoluble.[10]
-
Acid/Base Solubility: For water-insoluble compounds, test for reactivity with acidic and basic solutions, which indicates the presence of basic or acidic functional groups.
-
5% HCl: To a fresh 10 mg sample, add 1 mL of 5% aqueous HCl. Shake vigorously. Dissolution indicates the presence of a basic group, such as the amidine moiety, which forms a soluble salt.[5]
-
5% NaOH: To a fresh 10 mg sample, add 1 mL of 5% aqueous NaOH. Shake vigorously. Lack of dissolution is expected as this compound does not possess a significantly acidic proton.
-
-
Organic Solvents: Test the solubility in common organic solvents (e.g., ethanol, acetone, chloroform) following the procedure in step 1.
Causality and Insights: The basicity of the amidine group (pKa estimated between 5 and 12) explains its expected solubility in dilute acid.[7][8] The protonated amidinium ion is a salt, which is significantly more polar and thus more soluble in aqueous media than the neutral molecule. The large nonpolar surface area of the two phenyl rings limits its solubility in water but promotes solubility in less polar organic solvents.
pKa Estimation
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of a molecule, allowing for structural confirmation and the elucidation of its electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. The chemical shift, integration, and coupling patterns of the signals are used to assign the structure.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6][12] Ensure the sample is fully dissolved; filter if any solid particles remain.
-
Data Acquisition: Acquire the spectrum on a calibrated NMR spectrometer. Standard acquisition parameters for a ¹H spectrum are typically sufficient.[13]
-
Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase the spectrum and integrate the signals. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Expected Spectral Features:
-
Aromatic Protons: A complex multiplet region between approximately 6.5-8.0 ppm, integrating to 10 protons, corresponding to the two phenyl rings.[14]
-
Amine Protons (NH₂): A broad singlet that may be exchangeable with D₂O, with a chemical shift that can vary depending on solvent and concentration.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic wavenumbers, providing a functional group fingerprint of the molecule.[15]
Experimental Protocol (Thin Solid Film or KBr Pellet):
-
Thin Solid Film Method:
-
Dissolve a small amount (approx. 5-10 mg) of this compound in a few drops of a volatile solvent like methylene chloride.[16]
-
Drop the solution onto a salt plate (NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.
-
Acquire the spectrum using an FTIR spectrometer.[16]
-
-
KBr Pellet Method:
-
Grind 1-2 mg of this compound with approximately 100 mg of dry KBr powder in an agate mortar and pestle.
-
Press the mixture into a translucent pellet using a hydraulic press.
-
Place the pellet in the sample holder and acquire the spectrum.
-
Expected Spectral Features:
-
N-H Stretch: One or two bands in the region of 3100-3500 cm⁻¹ corresponding to the N-H bonds of the primary amine group.
-
C=N Stretch: A strong absorption band around 1600-1650 cm⁻¹ is characteristic of the amidine C=N double bond.
-
Aromatic C-H Stretch: Sharp bands above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region.
Caption: Spectroscopic analysis workflow for this compound.
UV-Visible Spectroscopy
Principle: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π→π* transitions in conjugated systems. Aromatic compounds exhibit characteristic absorption bands in the UV region.[17][18]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or hexane.
-
Data Acquisition: Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample. Record the absorption spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Expected Spectral Features:
-
Due to the two phenyl rings, this compound is expected to show characteristic aromatic absorptions, likely with a primary band around 200-220 nm and a secondary, less intense band around 250-280 nm, which are typical for the π→π* transitions of the benzene ring.[14][18]
Stability and Reactivity Profile
Stability: While comprehensive, long-term stability studies on this compound are not widely published, compounds of this class are generally stable under standard laboratory conditions (room temperature, protected from light).[19] As a basic compound, it will react with strong acids. Hydrolytic stability may be a consideration, particularly under harsh acidic or basic conditions over extended periods. Photostability should also be considered due to the presence of aromatic chromophores.[20]
Reactivity:
-
Basicity: The most prominent chemical property is the basicity of the amidine functional group, which readily forms salts with acids.
-
Nucleophilicity: The amine nitrogen atoms can act as nucleophiles.
-
Synthesis Intermediate: this compound is often synthesized from the reaction of benzonitrile and aniline, typically catalyzed by a Lewis acid like AlCl₃.[2] It serves as a precursor for the synthesis of more complex heterocyclic systems and biologically active molecules.[3][4]
Conclusion
This guide has provided a comprehensive overview of the core physicochemical properties of this compound, grounded in established scientific principles and experimental protocols. By understanding the interplay between its structure and properties—from its melting point and solubility to its spectroscopic fingerprint—researchers and drug development professionals are better equipped to utilize this versatile molecule in their work. The protocols and insights provided herein are designed to be a self-validating system, empowering scientists to confidently characterize and apply this compound in their pursuit of new discoveries.
References
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Scribd. (n.d.). Infra-Red Spectroscopy of Solids and Solutions Experiment.
- Course Hero. (2024, September 24). Solubility test for Organic Compounds.
- University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum.
- ResearchGate. (2025, August 6). Reinvestigating the Synthesis of N‐Arylbenzamidines from Benzonitriles and Anilines in the Presence of AlCl3.
- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids.
- Quora. (2017, June 24). How can you determine the solubility of organic compounds?.
- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.
- Slideshare. (n.d.). Sampling of solids in IR spectroscopy.
- Semantic Scholar. (n.d.). Functionality of amidines and amidrazones.
- University of Calgary. (n.d.). Melting point determination.
- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.
- Wikipedia. (n.d.). Infrared spectroscopy.
- ResearchGate. (n.d.). Titration experiment to estimate the pKa of an amidine in peptide structure and comparison to a more solvent-exposed benzamide.
- Applied Analytics. (n.d.). Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).
- University of Cambridge. (n.d.). NMR Sample Preparation.
- ResearchGate. (2025, August 7). Functionality of amidines and amidrazones.
- Westlab Canada. (2023, May 8). Measuring the Melting Point.
- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.
- University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY.
- Scribd. (n.d.). Melting Point Determination Guide.
- DeGruyter. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Amidines. Part 31. pKa values of N1,N1-dialkyl-N2-phenylformamidines in water–ethanol solutions.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Amidines. Part 13. Influence of substitution at imino nitrogen atom on pKa values of N1N1-Dimethylacetamidines.
- Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds.
- ACS Publications. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology.
- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
- PubMed Central. (n.d.). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites.
- ResearchGate. (n.d.). Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity.
- Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment.
- Química Orgánica. (n.d.). Vis-UV spectra of aromatic compounds.
- Semantic Scholar. (n.d.). Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity.
- PubChem. (n.d.). This compound.
- NIST. (n.d.). Benzamide, N-phenyl-.
- Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
- PubMed. (n.d.). A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use.
- ResearchGate. (2025, August 7). (PDF) Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media.
- YouTube. (2021, August 1). Synthesis of Benzonitrile.
- ScienceDirect. (2016, September 28). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).
- DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES.
Sources
- 1. This compound | C13H12N2 | CID 200127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. How To [chem.rochester.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. books.rsc.org [books.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. repository.up.ac.za [repository.up.ac.za]
- 18. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 19. A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
N-phenylbenzamidine molecular structure and weight
An In-Depth Technical Guide to the Molecular Structure, Properties, and Analysis of N-phenylbenzamidine
Abstract
This technical guide provides a comprehensive overview of this compound, a significant chemical entity within the class of aromatic amidines. We delve into its core molecular structure, physicochemical properties, and established analytical methodologies for its characterization. With a molecular formula of C₁₃H₁₂N₂ and a molecular weight of approximately 196.25 g/mol , this compound serves as a critical building block and structural motif in various fields, particularly in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, spectroscopic identity, and relevance as a pharmacophore. The guide consolidates data from authoritative chemical databases and scientific literature to serve as a self-validating reference for laboratory applications.
Introduction to this compound: A Versatile Chemical Scaffold
This compound, systematically named N'-phenylbenzenecarboximidamide, is an organic compound featuring a central carboximidamide functional group (often referred to as an amidine group) substituted with two phenyl rings.[1][2] One phenyl group is attached to the carbon atom of the amidine core, while the other is bonded to one of the nitrogen atoms.
The amidine functional group is of particular interest to medicinal chemists. It is a potent hydrogen bond donor and can act as a bioisostere for other functional groups, enabling it to interact strongly with biological targets such as enzymes and receptors. While research on this compound itself is specific, the broader class of N-phenylbenzamide derivatives (which are structurally related) has been extensively studied for a range of therapeutic applications, including the development of novel antiviral, anticancer, and antischistosomal agents.[3][4][5][6][7] This highlights the potential of the this compound scaffold as a foundational structure for designing new pharmacologically active molecules.
Molecular Structure and Physicochemical Properties
Structural Elucidation and Key Identifiers
The molecular structure of this compound is defined by a central carbon atom double-bonded to an imine nitrogen and single-bonded to an amine nitrogen. This arrangement allows for resonance, which delocalizes the pi-electrons across the N-C-N system and influences the group's chemical reactivity and basicity.
Key Identifiers:
Caption: Logical diagram of the this compound molecular structure.
Quantitative Physicochemical Data
The following table summarizes the key computed and experimental properties of this compound, which are critical for applications in drug design and chemical synthesis.
| Property | Value | Source |
| Molecular Weight | 196.25 g/mol | PubChem[1] |
| Exact Mass | 196.100048391 Da | PubChem[1] |
| XLogP3-AA (Lipophilicity) | 2.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed by Cactvs) |
| Rotatable Bond Count | 2 | PubChem (Computed by Cactvs) |
| Topological Polar Surface Area | 38.4 Ų | PubChem (Computed)[10] |
| Solubility | >29.4 µg/mL (at pH 7.4) | PubChem (Experimental)[1] |
Experimental Protocols: Synthesis and Characterization
Synthetic Strategy: An Expert's Perspective
The synthesis of N-substituted amidines like this compound is a well-established field in organic chemistry. While numerous specific methods exist, the choice of route is often dictated by the availability of starting materials and the desired scale. A prevalent and robust method involves the Pinner reaction or its variations.
Causality Behind the Pinner Reaction Choice: This pathway is advantageous because it starts from readily available nitriles (in this case, benzonitrile). The reaction proceeds through an imidate intermediate, which is then converted to the amidine. This multi-step process allows for controlled introduction of the different substituent groups (the N-phenyl group), providing high yields and purity.
A generalized workflow for a Pinner-type synthesis is as follows:
Caption: Generalized workflow for the synthesis of this compound.
Protocol for Spectroscopic Characterization
To ensure the identity and purity of synthesized this compound, a combination of spectroscopic methods is required. This multi-faceted approach provides a self-validating system where data from each technique corroborates the others.
1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Objective: To confirm the presence and connectivity of protons in the molecule.
-
Methodology:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
-
Expected Results:
-
Aromatic Protons (Ar-H): A complex multiplet region between δ 7.0-8.0 ppm, integrating to 10 protons.
-
Amine Protons (N-H): A broad singlet that can appear over a wide chemical shift range (typically δ 5.0-9.0 ppm), integrating to 2 protons. Its position is highly dependent on solvent and concentration.
-
2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:
-
Objective: To identify all unique carbon environments in the molecule.
-
Methodology:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Expected Results:
-
Aromatic Carbons: Multiple signals in the δ 120-145 ppm range.
-
Amidine Carbon (C=N): A characteristic signal in the downfield region, typically around δ 160-170 ppm.
-
3. Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and confirm the molecular formula.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using Electrospray Ionization (ESI) or another soft ionization technique.
-
-
Expected Results:
-
The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 197.11.
-
4. Infrared (IR) Spectroscopy:
-
Objective: To identify the key functional groups present.
-
Methodology:
-
Analyze the solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
-
Expected Results:
-
N-H Stretch: A broad band or multiple sharp peaks in the 3100-3400 cm⁻¹ region.
-
C=N Stretch: A strong absorption band around 1630-1660 cm⁻¹.
-
C-N Stretch: A band in the 1250-1350 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
-
Relevance and Applications in Drug Development
The structural features of this compound make it a compound of significant interest for drug discovery professionals. The amidine moiety is a key pharmacophore that can establish crucial interactions with biological targets.
-
Hydrogen Bonding: As a strong hydrogen bond donor and acceptor, the amidine group can mimic the interactions of arginine or other charged residues within an enzyme's active site.
-
Basicity: Amidines are among the strongest organic bases, and at physiological pH, they are often protonated. This positive charge can be critical for forming salt bridges with acidic residues (e.g., aspartate or glutamate) in target proteins.
-
Structural Rigidity and Lipophilicity: The two phenyl groups provide a rigid, lipophilic scaffold that can be tailored to fit into specific hydrophobic pockets of a target. The measured XLogP of 2.6 indicates a balanced lipophilicity suitable for many drug candidates.[1]
The utility of the related N-phenylbenzamide scaffold has been demonstrated in the development of compounds with diverse biological activities, offering a blueprint for the potential of this compound derivatives. Research has shown N-phenylbenzamide analogs to be active against the pathogen Schistosoma mansoni[4], to possess antiviral properties against Enterovirus 71[3][6], and to serve as a basis for novel anticancer agents.[5][7] These examples underscore the value of the core structure for generating lead compounds in modern therapeutic development.
Conclusion
This compound is a molecule of fundamental importance, characterized by a molecular weight of 196.25 g/mol and a unique structure combining a basic amidine core with two aromatic phenyl rings.[1] Its physicochemical properties, particularly its hydrogen bonding capacity and balanced lipophilicity, make its scaffold a valuable starting point for the design of new therapeutic agents. The analytical protocols detailed in this guide, including NMR, MS, and IR spectroscopy, provide a robust framework for its unambiguous identification and quality control in a research setting. For scientists and professionals in drug development, a thorough understanding of this compound's molecular characteristics is essential for leveraging its full potential in the creation of next-generation chemical entities.
References
- This compound | C13H12N2 | CID 200127.
- N-phenylbenzamide - Physico-chemical Properties. ChemBK. [Link]
- This compound (C13H12N2). PubChemLite. [Link]
- N-Phenyl-2-chlorobenzamidine | C13H11ClN2 | CID 211765.
- Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, PubMed Central. [Link]
- Benzamide, N-phenyl-. NIST WebBook, National Institute of Standards and Technology. [Link]
- N-Phenyl-benzamidine perchlorate | C13H13ClN2O4 | CID 2770123.
- Benzamide, N-phenyl-. NIST WebBook, National Institute of Standards and Technology. [Link]
- Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. RSC Advances, The Royal Society of Chemistry. [Link]
- N,N-Diphenylbenzamide | C19H15NO | CID 101250.
- N-Phenethylbenzamide | C15H15NO | CID 95083.
- N-phenylbenzamide. SpectraBase. [Link]
- N-phenylbenzamide. Stenutz. [Link]
- 2-Nitro-N-Phenylbenzamide | C13H10N2O3 | CID 720051.
- N-(3-(Benzoylamino)phenyl)benzamide | C20H16N2O2 | CID 252604.
- Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. Scientific Reports, PubMed Central. [Link]
- New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, PubMed Central. [Link]
- Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. [Link]
- Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers in Pharmacology, PubMed Central. [Link]
- Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity.
- Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives.
- Benzamide, N-phenyl- (Mass Spectrum). NIST WebBook, National Institute of Standards and Technology. [Link]
- N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
- IR and 1H NMR spectral data.
- Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity. Semantic Scholar. [Link]
- Chloro(trimethyl)germane | CAS#:1529-47-1. Chemsrc. [Link]
- NMR Spectroscopy :: 1H NMR Chemical Shifts.
Sources
- 1. This compound | C13H12N2 | CID 200127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C13H12N2) [pubchemlite.lcsb.uni.lu]
- 9. 1527-91-9|this compound|BLD Pharm [bldpharm.com]
- 10. N-Phenyl-2-chlorobenzamidine | C13H11ClN2 | CID 211765 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of N-phenylbenzamidine in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of N-phenylbenzamidine Solubility
This compound, a versatile molecule with applications in medicinal chemistry and materials science, presents both opportunities and challenges related to its solubility. Understanding and predicting its behavior in various organic solvents is paramount for successful experimental design, purification, formulation, and ultimately, the translation of research into tangible applications. This in-depth guide provides a comprehensive framework for navigating the solubility of this compound, moving beyond simple empirical observations to a predictive and mechanistic understanding. In the absence of extensive published quantitative solubility data, this guide leverages the predictive power of Hansen Solubility Parameters (HSPs) to offer a robust theoretical framework, complemented by detailed experimental protocols for precise solubility determination.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters
The principle of "like dissolves like" is a cornerstone of solubility science. Hansen Solubility Parameters (HSPs) provide a powerful quantitative extension of this concept by deconstructing the total cohesive energy of a molecule into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1][2] Every solvent and solute can be characterized by a unique set of these three parameters, which represent a point in three-dimensional "Hansen space." The closer two points are in this space, the more likely the solute is to dissolve in the solvent.[3][4]
The distance (Ra) between a solute (in this case, this compound) and a solvent in Hansen space is a key predictor of solubility and can be calculated using the following equation:
Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)² [5]
A smaller Ra value indicates a higher affinity between the solute and the solvent, and therefore, a higher predicted solubility.
Estimating the Hansen Solubility Parameters of this compound
In the absence of experimentally determined HSPs for this compound, the group contribution method offers a reliable estimation based on its molecular structure.[1][6] By dissecting the molecule into its constituent functional groups and assigning known contribution values, we can approximate the HSPs.
The structure of this compound (C₁₃H₁₂N₂) consists of the following functional groups: two phenyl rings, an amine group (-NH₂), and an imine group (>C=N-). Using the Stefanis-Panayiotou group contribution method, the estimated Hansen Solubility Parameters for this compound are presented in Table 1.[1][7]
Table 1: Estimated Hansen Solubility Parameters (HSPs) for this compound
| Parameter | Value (MPa½) |
| δD (Dispersion) | 19.5 |
| δP (Polar) | 6.8 |
| δH (Hydrogen Bonding) | 8.5 |
Note: These values are estimations derived from group contribution methods and serve as a predictive tool. Experimental validation is recommended for precise applications.
Predicted Solubility of this compound in Common Organic Solvents
Leveraging the estimated HSPs for this compound and the known HSPs for a range of common organic solvents, we can predict the relative solubility.[8][9][10][11] The calculated Hansen distances (Ra) provide a quantitative measure of the solute-solvent affinity. A lower Ra value suggests a better solubility match.
Table 2: Predicted Relative Solubility of this compound in Various Organic Solvents Based on Hansen Solubility Parameter (HSP) Distance
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Hansen Distance (Ra) from this compound | Predicted Relative Solubility |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 7.9 | Excellent |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 10.1 | Very Good |
| Dichloromethane | 18.2 | 6.3 | 6.1 | 5.6 | Very Good |
| Acetone | 15.5 | 10.4 | 7.0 | 9.0 | Good |
| Toluene | 18.0 | 1.4 | 2.0 | 10.0 | Good |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.9 | Good |
| Ethanol | 15.8 | 8.8 | 19.4 | 12.8 | Moderate |
| Methanol | 15.1 | 12.3 | 22.3 | 16.1 | Moderate |
| Hexane | 14.9 | 0.0 | 0.0 | 14.9 | Poor |
This table serves as a practical guide for solvent selection in experiments involving this compound. Solvents with lower Ra values, such as DMF, DMSO, and Dichloromethane, are predicted to be excellent solvents, while those with high Ra values, like hexane, are expected to be poor solvents.
Experimental Determination of Solubility: A Self-Validating Protocol
While theoretical predictions are invaluable, precise quantitative solubility data requires experimental determination. The equilibrium solubility method, often referred to as the shake-flask method, is the gold standard for this purpose.[12][13][14][15][16] This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing a precise volume of the desired organic solvent. An excess is crucial to ensure that a saturated solution is formed.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or rotator in a constant temperature bath (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials.
-
Carefully withdraw the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
UV-Vis Spectroscopy: this compound, with its aromatic rings, exhibits strong UV absorbance.[9][17][18][19][20] A wavelength of maximum absorbance (λmax) should be determined by scanning a dilute solution. A calibration curve of absorbance versus concentration of the standard solutions is then constructed to determine the concentration of the saturated solution.
-
HPLC: A reverse-phase HPLC method with UV detection is a highly specific and accurate method for quantification. A C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer is a good starting point for method development.[21][22][23] A calibration curve of peak area versus concentration of the standard solutions is used for quantification.
-
-
Calculation and Reporting:
-
Calculate the solubility of this compound from the determined concentration, taking into account any dilutions made.
-
The solubility is typically expressed in units of mg/mL or mol/L at the specified temperature.
-
Factors Influencing the Solubility of this compound
The solubility of this compound is a multifactorial phenomenon. Understanding the interplay of these factors is crucial for both predicting and manipulating its solubility.
Caption: Key factors influencing the solubility of this compound.
-
Solute-Solvent Interactions: The primary determinant of solubility is the strength of the interactions between this compound and the solvent molecules relative to the solute-solute and solvent-solvent interactions. The amidine functional group can act as both a hydrogen bond donor (from the -NH₂ group) and acceptor (at the nitrogen atoms), allowing for strong interactions with protic and polar aprotic solvents.
-
Polarity: this compound possesses both polar (amidine group) and nonpolar (phenyl rings) regions, giving it a moderate overall polarity. Its solubility will be highest in solvents with a similar polarity profile.
-
Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat.
-
Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility.
Conclusion
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in organic solvents. By integrating the theoretical foundation of Hansen Solubility Parameters with a robust, self-validating experimental protocol, researchers, scientists, and drug development professionals are empowered to make informed decisions regarding solvent selection and experimental design. The predictive solubility table and the detailed methodologies presented herein serve as valuable tools to accelerate research and development efforts involving this important chemical entity.
References
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]
- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
- Hansen Solubility Parameters (HSP) - Adscientis. (n.d.).
- Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 14337–14347. [Link]
- Scribd. (n.d.). Appendix: C8 Estimation of HSP From Group Contribution Methods.
- Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 14337–14347. [Link]
- Applied Analytics. (n.d.). Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).
- Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]
- Martinez, F., et al. (2019). Solubility data and solubility parameters of barnidipine in different pure solvents.
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
- Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]
- Gao, J. (2015). Using Hansen Solubility Parameters (HSPs) to develop antioxidant-packaging film to achieve controlled release.
- Scribd. (n.d.). Solubility Parameters: Solvents.
- Wikipedia. (n.d.). Hansen solubility parameter.
- Park, K. (2011). Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. [Link]
- ResearchGate. (2006). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. [Link]
- Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References.
- ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical....
- Scribd. (n.d.). Hansen Solubility Parameters Values List.
- Hansen Solubility. (n.d.). Hansen Solubility Parameters.
- Pharmaceutical Sciences. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. [Link]
- Zenodo. (2023). REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER. [Link]
- International Journal of Pharmaceutical Research & Analysis. (n.d.). analytical process of drugs by ultraviolet (uv) spectroscopy – a review.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- National Center for Biotechnology Information. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples. PubMed. [Link]
- American Society of Health-System Pharmacists. (n.d.). Functional Group Characteristics and Roles.
- Zenodo. (2023). REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER. [Link]
- Der Pharmacia Lettre. (2016).
- Indo American Journal of Pharmaceutical Sciences. (2023). review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. [Link]
- Stenutz. (n.d.). N'-phenylbenzamidine.
- ResearchGate. (2019).
Sources
- 1. kinampark.com [kinampark.com]
- 2. thz.yale.edu [thz.yale.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]
- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 9. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. hansen-solubility.com [hansen-solubility.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. enamine.net [enamine.net]
- 17. scribd.com [scribd.com]
- 18. amhsr.org [amhsr.org]
- 19. REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER [zenodo.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
The Stability and Storage of N-Phenylbenzamidine: An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of N-Phenylbenzamidine in Modern Research
This compound, a key structural motif in medicinal chemistry and chemical synthesis, serves as a versatile building block for a wide array of biologically active compounds. Its amidine functionality is pivotal, often dictating the molecule's interaction with biological targets. However, the inherent reactivity of the amidine group also presents significant challenges regarding the compound's stability and long-term storage. This guide provides a comprehensive technical overview of the stability of this compound, offering field-proven insights into its degradation pathways, optimal storage conditions, and robust methodologies for stability assessment. Understanding these parameters is not merely a matter of good laboratory practice; it is fundamental to ensuring the integrity, reproducibility, and success of research and development endeavors.
I. Physicochemical Properties and Their Implications for Stability
This compound (C₁₃H₁₂N₂) is a crystalline solid with a melting point typically in the range of 118-120°C. Its stability is intrinsically linked to its chemical structure, which features a central carbon atom double-bonded to one nitrogen and single-bonded to another, with both nitrogens also bonded to phenyl groups. This arrangement makes the amidine carbon susceptible to nucleophilic attack, a key factor in its primary degradation pathway.
| Property | Value | Implication for Stability |
| Molecular Formula | C₁₃H₁₂N₂ | Presence of nitrogen atoms makes it susceptible to oxidation. |
| Molecular Weight | 196.25 g/mol | Not directly related to stability. |
| Melting Point | 118-120 °C | A relatively high melting point suggests good thermal stability in the solid state under anhydrous conditions. |
| Appearance | White to pale cream powder | Color change can be an initial indicator of degradation. |
| Solubility | Soluble in organic solvents | Stability in solution is a major concern and is highly dependent on the solvent and pH. |
II. Degradation Pathways: A Mechanistic Perspective
The long-term stability of this compound is primarily compromised by hydrolysis, with oxidation and photodegradation also being potential concerns under specific conditions. Understanding the mechanisms of these degradation pathways is crucial for developing effective mitigation strategies.
A. Hydrolytic Degradation: The Primary Pathway of Concern
Hydrolysis is the most significant degradation pathway for this compound in the presence of moisture. The reaction involves the nucleophilic attack of a water molecule on the electrophilic carbon of the amidine group, leading to the formation of N-phenylbenzamide and aniline. The rate of hydrolysis is highly dependent on the pH of the environment.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the neutral this compound molecule. This is the predominant and most rapid pathway for hydrolysis. The reaction proceeds through a tetrahedral intermediate which then collapses, cleaving the C-N bond to yield the more stable amide and aniline.
-
Acid-Catalyzed Hydrolysis: In acidic media, the amidine is protonated to form a resonance-stabilized amidinium ion. While this cation is less susceptible to attack by weak nucleophiles like water, hydrolysis can still occur, albeit at a slower rate compared to basic conditions. The protonation of the nitrogen atom increases the electrophilicity of the carbon, facilitating the attack by water.
The general mechanism for the hydrolysis of this compound is depicted below:
Caption: Generalized workflow for the hydrolysis of this compound.
B. Oxidative Degradation
The nitrogen atoms in the amidine group can be susceptible to oxidation, particularly in the presence of oxidizing agents or under conditions that promote the formation of reactive oxygen species (e.g., exposure to air and light over extended periods). While specific studies on the oxidative degradation of this compound are limited, potential oxidation products could include N-oxides or products resulting from the cleavage of the C-N bonds. To mitigate this, storage under an inert atmosphere is recommended.[1]
C. Photodegradation
Exposure to light, especially ultraviolet (UV) radiation, can provide the energy to induce photochemical reactions in this compound. Compounds containing aromatic rings and C=N double bonds can absorb UV light, leading to the formation of excited states that can undergo various reactions, including isomerization, cyclization, or fragmentation. To prevent photodegradation, this compound should always be stored in light-resistant containers.[1]
III. Recommended Storage and Handling Conditions: A Self-Validating System
The following storage and handling protocols are designed to create a self-validating system, minimizing the risk of degradation and ensuring the long-term integrity of this compound.
| Parameter | Recommended Condition | Rationale (Causality) |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of all potential chemical degradation reactions. While stable at room temperature for short periods, long-term storage at lower temperatures is prudent. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation by displacing oxygen.[1] |
| Light | Amber vial or light-proof container | Protects the compound from photolytic degradation.[1] |
| Moisture | Tightly sealed container with a desiccant | Prevents hydrolysis, the primary degradation pathway.[1] |
| pH (in solution) | Acidic to neutral (if short-term solution storage is necessary) | Hydrolysis is significantly slower under acidic to neutral conditions compared to basic conditions. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases | To prevent vigorous and potentially hazardous reactions. |
Handling Precautions:
-
Always handle this compound in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.[1]
-
When preparing solutions, use anhydrous solvents where possible and prepare them fresh for each use to minimize hydrolysis.
IV. Experimental Protocols for Stability Assessment
To ensure the integrity of experimental results, it is essential to perform stability studies, particularly when this compound is used in solution or in formulations. Forced degradation studies are a critical component of this assessment.
A. Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and validate the stability-indicating nature of analytical methods.
Objective: To identify the degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
Heating block or oven
-
Photostability chamber
-
HPLC system with a UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours in the dark.
-
Thermal Degradation (Solid State): Place a small amount of solid this compound in an oven at 80°C for 48 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase of acetonitrile and water (with a buffer like phosphate or acetate) and UV detection at a wavelength where this compound and its expected degradation products absorb.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
-
Sources
The N-Phenylbenzamidine Scaffold: A Versatile Core in Modern Drug Discovery
An In-depth Technical Guide on Core Mechanisms of Action in Biological Systems
Abstract
The N-phenylbenzamidine core, and its close analogue the N-phenylbenzamide, represent a privileged scaffold in medicinal chemistry, serving as the foundational structure for a diverse array of biologically active agents. While the parent this compound molecule exhibits limited intrinsic biological activity, its structural framework allows for extensive functionalization, leading to derivatives with potent and specific mechanisms of action across various therapeutic areas. This technical guide provides an in-depth exploration of the primary mechanisms through which this compound-based compounds exert their effects on biological systems. We will dissect the molecular interactions and signaling pathways modulated by these compounds, focusing on their roles as antiprotozoal DNA minor groove binders, antiviral capsid stabilizers, and kinase inhibitors in oncology. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical accuracy and field-proven insights to facilitate the continued development of this versatile chemical class.
Introduction: The this compound Scaffold
The this compound structure is characterized by a central benzamidine group (C6H5C(=NH)NH2) where one of the nitrogen atoms is substituted with a phenyl group. This arrangement provides a rigid, yet adaptable, backbone for chemical modification. The core structure's key features, including its aromatic rings and the basic amidine group, are crucial for establishing interactions with biological macromolecules. Much of the literature explores derivatives of the closely related N-phenylbenzamide scaffold, which contains a carbonyl group in place of the imine, yet shares many of the same therapeutic applications. This guide will address the mechanisms of action associated with this broader class of compounds, highlighting how strategic modifications to the parent structure unlock potent biological activities.
One of the few direct biological activities reported for the parent this compound is its use in plant cell cultures for the inhibition of protein synthesis, which may be linked to the inhibition of the carbonic anhydrase enzyme. However, the true therapeutic potential of this scaffold is realized through the synthesis of its derivatives.
Mechanism I: Antiprotozoal Activity via DNA Minor Groove Binding
A significant class of this compound derivatives, particularly bis-amidine and bis-guanidine compounds, exhibit potent antiprotozoal activity against kinetoplastid parasites such as Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani.[1][2] The primary mechanism of action for these compounds is the selective binding to the minor groove of AT-rich DNA sequences.[1][2]
Molecular Interaction and Pathway
Kinetoplast DNA (kDNA), the mitochondrial DNA of these parasites, is uniquely rich in adenine-thymine (A-T) base pairs, making it a selective target.[1] this compound derivatives, often featuring cationic amidine or guanidine groups at both ends of a linear, conjugated system, fit snugly into the narrow minor groove of the DNA helix.
The key interactions stabilizing this binding include:
-
Hydrogen Bonding: The amidine groups form crucial hydrogen bonds with the N3 atoms of adenine and O2 atoms of thymine on the floor of the minor groove.[1]
-
Van der Waals Forces: The planar aromatic rings of the molecule establish extensive van der Waals contacts with the walls of the minor groove.
-
Electrostatic Interactions: The cationic nature of the amidine groups at physiological pH facilitates favorable electrostatic interactions with the negatively charged phosphate backbone of DNA.
This high-affinity binding displaces essential proteins, such as High Mobility Group (HMG)-box-containing proteins, that are necessary for kDNA replication and maintenance.[1] The disruption of kDNA function ultimately leads to parasite death.[1]
Caption: Mechanism of antiprotozoal this compound derivatives.
Quantitative Data: Antiprotozoal Activity
The efficacy of these compounds is often quantified by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) against the parasites.
| Compound Class | Parasite | Activity Range | Reference |
| Bis(2-aminoimidazolines) | Trypanosoma brucei | Micromolar (µM) | [1] |
| Bisarylimidamides | T. brucei, T. cruzi, L. donovani | Sub-micromolar (nM to low µM) | [1] |
| N-alkyl bisguanidines | Trypanosoma brucei | Low nanomolar (nM) | [2] |
| N-alkyl bisguanidines | Plasmodium falciparum | Sub-micromolar (nM to low µM) | [2] |
Experimental Protocol: DNA Binding Affinity via Surface Plasmon Resonance (SPR)
This protocol outlines a standard method for quantifying the binding of this compound derivatives to DNA.
-
Immobilization of DNA:
-
Synthesize a biotinylated DNA oligonucleotide containing an AT-rich sequence (e.g., mimicking a kinetoplast minicircle sequence).
-
Functionalize a streptavidin-coated SPR sensor chip.
-
Inject the biotinylated DNA over the sensor chip surface to achieve stable immobilization.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the this compound derivative in a suitable running buffer (e.g., HBS-EP buffer).
-
-
Binding Measurement:
-
Inject the different concentrations of the compound over the DNA-immobilized surface.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates higher binding affinity.[2]
-
Mechanism II: Antiviral Activity via Capsid Binding and Stabilization
Several N-phenylbenzamide derivatives have demonstrated significant antiviral activity, particularly against non-enveloped RNA viruses like enteroviruses (e.g., Coxsackievirus A9 and B3, Enterovirus 71).[3][4][5][6] The mechanism of action is direct interaction with the viral capsid.[3][5]
Molecular Interaction and Pathway
These compounds act as "capsid binders." They insert into a hydrophobic pocket located within one of the viral protein (VP) subunits of the capsid.[3][5] This binding has a stabilizing effect on the entire virion.
The key consequences of this interaction are:
-
Inhibition of Uncoating: By stabilizing the capsid, the compound prevents the conformational changes necessary for the virus to release its RNA genome into the host cell cytoplasm.[3][5]
-
Prevention of Attachment (in some cases): The binding can also interfere with the interaction between the virus and its cellular receptors, thus blocking entry.
Computational docking studies suggest that these molecules can bind within the hydrophobic pocket beneath the "canyon" floor of the capsid, a site also targeted by other known capsid binders like pleconaril.[3] Some studies also indicate a potential second binding site near the 3-fold axis of the capsid, which could further contribute to virion stabilization.[3][5]
Caption: Antiviral mechanism of N-phenylbenzamide derivatives.
Quantitative Data: Antiviral Efficacy
The antiviral potential of these compounds is typically expressed by the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The ratio of these two values gives the Selectivity Index (SI), a measure of the compound's therapeutic window.
| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| CL213 | Coxsackievirus A9 (CVA9) | 1 | >140 | >140 | [3][5] |
| 1e | Enterovirus 71 (EV71) | 5.7 - 12 | 620 | >51 | [6] |
Experimental Protocol: Plaque Reduction Assay
This assay is a gold standard for quantifying the ability of a compound to inhibit viral infection and replication.
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero or A549 cells) in 6-well plates.
-
Compound and Virus Preparation:
-
Prepare serial dilutions of the N-phenylbenzamide derivative.
-
Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
-
Infection:
-
Remove the cell culture medium and infect the cell monolayers with the virus in the presence of the various compound concentrations (or a vehicle control).
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Overlay and Incubation:
-
Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding compound concentrations. This restricts viral spread to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubate the plates for 2-3 days until plaques are visible.
-
-
Visualization and Analysis:
-
Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet to visualize the plaques.
-
Count the number of plaques in each well. The EC50 is the compound concentration that reduces the number of plaques by 50% compared to the vehicle control.
-
Mechanism III: Anticancer Activity via Kinase Inhibition
The N-phenylbenzamide scaffold is a key structural feature in several clinically approved protein kinase inhibitors, such as nilotinib.[7] Derivatives incorporating this scaffold have been designed and shown to inhibit various kinases, including Abelson (ABL) tyrosine kinase and Aurora kinases, which are critical regulators of cell growth, proliferation, and survival.[7][8][9][10]
Molecular Interaction and Pathway
These inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrate proteins. The N-phenylbenzamide core often serves as a scaffold to correctly orient other functional groups that form key interactions within the active site.
For example, in ABL kinase, these interactions can include:
-
Hydrogen Bonding: The amide N-H and carbonyl oxygen can form hydrogen bonds with backbone residues in the hinge region of the kinase, a critical anchoring point for ATP.
-
Hydrophobic Interactions: The phenyl rings occupy hydrophobic pockets within the active site.
By blocking the kinase's activity, these compounds can inhibit oncogenic signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. For instance, inhibiting the BCR-ABL fusion protein is a cornerstone of chronic myeloid leukemia (CML) therapy.[7]
Caption: Mechanism of N-phenylbenzamide derivatives as kinase inhibitors.
Quantitative Data: Anticancer Activity
The potency of these compounds is measured by their IC50 values against both the target enzyme and cancer cell lines.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Derivative 4e | Lung (A549), Cervical (HeLa), Breast (MCF-7) | 7.5 - 11.1 | [7] |
| Derivative 4f | Lung (A549), Cervical (HeLa), Breast (MCF-7) | 7.5 - 11.1 | [7] |
| TAK-715 (8h) | p38α MAP Kinase | 0.0071 | [10] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Reaction Setup:
-
In a multi-well plate, combine the kinase, its specific substrate peptide, and ATP in a reaction buffer.
-
Add the N-phenylbenzamide derivative at various concentrations (or a vehicle control).
-
-
Kinase Reaction:
-
Incubate the plate at room temperature to allow the phosphorylation reaction to proceed. The amount of ADP produced is proportional to the kinase activity.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Add Kinase Detection Reagent to convert the ADP produced into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is directly proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.
-
Conclusion
The this compound scaffold is a testament to the power of a versatile chemical core in drug discovery. While the parent molecule is of limited direct biological significance, its derivatives have been successfully developed to target a wide range of biological entities through distinct and potent mechanisms of action. By functioning as DNA minor groove binders, viral capsid stabilizers, and kinase inhibitors, these compounds have demonstrated significant therapeutic potential in infectious diseases and oncology. The continued exploration of this scaffold, guided by a deep understanding of its structure-activity relationships and mechanisms of action, promises to yield novel and effective therapeutic agents for years to come.
References
- Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. (2023). Pharmaceuticals, 15(3), 1028. [Link]
- Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. (2023).
- Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. (2023). PubMed. [Link]
- In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. (2023).
- Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2018). ACS Infectious Diseases, 4(11), 1599-1614. [Link]
- The percent inhibition of the 4-amino-N-phenylbenzamide-anhydrides derived compounds against Glo-I enzyme. (n.d.).
- Antiprotozoal activity and DNA binding of N-substituted N-phenylbenzamide and 1,3-diphenylurea bisguanidines. (2014). European Journal of Medicinal Chemistry, 82, 330-340. [Link]
- Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. (2013). Molecules, 18(3), 3630-3640. [Link]
- 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. (2019). Molecules, 24(22), 4196. [Link]
- Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity. (n.d.).
- New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (2022). Frontiers in Chemistry, 10, 891630. [Link]
- This compound. (n.d.). PubChem. [Link]
- Experimental and molecular docking study on dna binding interaction of N-phenylbenzohydroxamic acid. (2016). Der Pharma Chemica, 8(1), 405-412. [Link]
- CAS No : 1527-91-9 | Product Name : this compound. (n.d.).
- Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A. (2024). Bioorganic & Medicinal Chemistry Letters, 107, 129783. [Link]
- High-affinity A/T-rich DNA binding with a dimeric bisbenzamidine. (2022). Nucleic Acids Research, 50(18), 10269-10281. [Link]
- Novel inhibitor of p38 MAP kinase as an anti-TNF-alpha drug: discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a potent and orally active anti-rheumatoid arthritis agent. (2005). Journal of Medicinal Chemistry, 48(19), 5966-5979. [Link]
- Examples of FDA‐approved kinase inhibitors exhibiting the... (n.d.).
- Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. (2020). Bioorganic Chemistry, 104, 104279. [Link]
- Antiparasitic Compounds That Target DNA. (2008). Current Medicinal Chemistry, 15(18), 1836-1858. [Link]
Sources
- 1. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiprotozoal activity and DNA binding of N-substituted N-phenylbenzamide and 1,3-diphenylurea bisguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening [scirp.org]
- 9. Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel inhibitor of p38 MAP kinase as an anti-TNF-alpha drug: discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a potent and orally active anti-rheumatoid arthritis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Phenylbenzamidine: A Technical Guide to a Potent Serine Protease Inhibitor Scaffold
This guide provides an in-depth technical exploration of N-phenylbenzamidine, a key molecule in the study of serine protease inhibition. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles, causality in experimental design, and the structure-activity relationships that define the utility of this compound class. We will delve into its mechanism of action, synthesis, and the robust methodologies required to characterize its inhibitory profile, providing a framework for its application in modern research.
The Enduring Challenge of Serine Protease Modulation
Serine proteases are a ubiquitous class of enzymes essential to countless physiological processes, from digestion (trypsin, chymotrypsin) and blood coagulation (thrombin, Factor Xa) to immune responses (complement C1s) and tissue remodeling.[1] Their catalytic activity is defined by a highly conserved triad of amino acids—Serine, Histidine, and Aspartate—at the active site.[2] The serine residue acts as a potent nucleophile to hydrolyze peptide bonds.[3] Given their central role, the dysregulation of serine protease activity is implicated in a host of pathologies, including thrombosis, inflammation, and cancer, making them critical targets for therapeutic intervention.
The development of specific and potent inhibitors for these enzymes is a cornerstone of modern pharmacology. Among the most successful and well-studied inhibitor scaffolds is benzamidine, a small molecule that acts as a reversible competitive inhibitor of trypsin-like serine proteases, which preferentially cleave peptide bonds after basic amino acid residues like arginine and lysine.[4] This guide focuses on a specific derivative, this compound, to explore how substitution on the core benzamidine structure influences inhibitory activity and provides a foundation for rational drug design.
Profile: N'-phenylbenzenecarboximidamide
This compound, or N'-phenylbenzenecarboximidamide, is an aromatic amidine derivative. The core benzamidine moiety provides the primary pharmacophore for serine protease active site recognition, while the N-phenyl group introduces significant steric and electronic modifications that modulate binding affinity and specificity.
| Property | Value | Source |
| IUPAC Name | N'-phenylbenzenecarboximidamide | |
| Molecular Formula | C₁₃H₁₂N₂ | |
| Molecular Weight | 196.25 g/mol | |
| Solubility (pH 7.4) | >29.4 µg/mL | |
| Structure |
Mechanism of Inhibition: A Tale of Mimicry and Hydrophobicity
The inhibitory power of the benzamidine class stems from its remarkable ability to act as a structural mimic of the natural substrates of trypsin-like proteases: arginine and lysine.
3.1. The Amidinium Ion: Key to the S1 Pocket
At physiological pH, the amidine group is protonated, forming a positively charged amidinium ion. This cation is structurally analogous to the guanidinium group of arginine and the protonated ε-amino group of lysine. This allows it to bind with high affinity to the base of the protease's S1 specificity pocket, which is characterized by a conserved aspartate residue (Asp189 in trypsin) that provides a complementary negative charge.[3] This interaction anchors the inhibitor within the active site, physically blocking the substrate from binding and preventing catalysis.
3.2. The Role of the N-Phenyl Group: Modulating Affinity and Specificity
The addition of an N-phenyl substituent fundamentally alters the inhibitor's profile. Structure-activity relationship (SAR) studies on substituted benzamidines reveal that this modification primarily influences binding through hydrophobic and steric interactions.[4]
-
Hydrophobic Interactions: The phenyl group can engage with hydrophobic residues lining the entrance to the active site, providing additional binding energy and increasing the inhibitor's potency. For enzymes like thrombin, the interaction with inhibitors is significantly affected by the hydrophobicity of the substituent.[4]
-
Steric and Electronic Influence: For other proteases like trypsin, the binding interaction is more complex and depends on factors like molar refractivity and molecular weight.[4] The N-phenyl group, by its size and electronic nature, can either enhance or diminish binding depending on the specific topology of the target enzyme's active site. This provides a basis for developing selectivity; by modifying the phenyl ring with different substituents, one can tune the inhibitor to favor one protease over another.
The diagram below conceptualizes the binding of this compound within the S1 pocket of a trypsin-like serine protease, based on crystallographic data of the parent benzamidine inhibitor.
Caption: Binding of this compound in a serine protease active site.
Synthesis of this compound via the Pinner Reaction
The Pinner reaction is a classic, reliable method for synthesizing N-substituted amidines. It proceeds in two main steps: the formation of an intermediate Pinner salt (an alkyl imidate hydrochloride) from a nitrile, followed by reaction with an amine to form the final amidine.
4.1. Rationale and Causality
-
Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. Pinner salts are highly susceptible to hydrolysis by water, which would lead to the formation of an ester as an undesired byproduct.
-
Acid Catalysis: Gaseous hydrogen chloride acts as the catalyst, protonating the nitrile nitrogen. This activation makes the nitrile carbon highly electrophilic and susceptible to nucleophilic attack by the alcohol (e.g., ethanol).
-
Amine Addition: The resulting imidate is then reacted with the primary amine (aniline). The amine displaces the alcohol moiety to form the thermodynamically more stable amidine.
4.2. Step-by-Step Protocol
This protocol describes a representative synthesis from benzonitrile and aniline.
Materials:
-
Benzonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Aniline
-
Ice bath, magnetic stirrer, drying tube (CaCl₂)
Workflow:
-
Step 1: Preparation of Ethyl Benzimidate Hydrochloride (Pinner Salt)
-
Dissolve benzonitrile (1 equivalent) in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar and a gas inlet tube.
-
Add anhydrous ethanol (1.1 equivalents) to the solution.
-
Cool the flask in an ice bath to 0°C.
-
Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and a white precipitate (the Pinner salt) will begin to form.
-
Continue bubbling HCl until the solution is saturated. Seal the flask and store it in a refrigerator (4°C) overnight to allow for complete precipitation.
-
Collect the white crystalline product by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
-
Step 2: Synthesis of this compound
-
Dissolve the dried ethyl benzimidate hydrochloride (1 equivalent) in anhydrous ethanol at room temperature.
-
Slowly add a solution of aniline (1.1 equivalents) in anhydrous ethanol to the stirred mixture.
-
Stir the reaction at room temperature for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product (this compound hydrochloride) can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
-
Experimental Characterization: A Self-Validating Inhibition Assay
To determine the potency (Ki) and mode of inhibition of this compound, a robust, well-controlled enzyme kinetics assay is required. This protocol is designed as a self-validating system, where internal controls and systematic data analysis confirm the integrity of the results.
5.1. Assay Principle
The assay measures the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. A chromogenic or fluorogenic substrate is used, which upon cleavage by the protease, releases a product that can be quantified spectrophotometrically. For trypsin, a common substrate is Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), which releases the yellow-colored p-nitroaniline (absorbance maximum at ~405-410 nm).
5.2. Detailed Protocol: Determining the Inhibition Constant (Ki)
Materials & Reagents:
-
Serine Protease (e.g., Bovine Trypsin)
-
Chromogenic Substrate (e.g., BAPNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)
-
This compound (inhibitor stock solution in DMSO or assay buffer)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Experimental Workflow Diagram:
Caption: Step-by-step workflow for determining inhibitor potency.
Step-by-Step Methodology:
-
Preliminary Steps: Determine Substrate Kₘ
-
Causality: Knowing the Michaelis constant (Kₘ) is essential for calculating Kᵢ. The Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ.
-
Procedure: Measure the initial reaction velocity at various substrate concentrations (e.g., 0.1x to 10x the expected Kₘ) with a fixed, low enzyme concentration. Plot velocity vs. [Substrate] and fit to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
-
Main Inhibition Assay: Determine IC₅₀
-
Plate Layout: Design a 96-well plate map including controls.
-
100% Activity Control: Enzyme + Substrate + Vehicle (e.g., DMSO).
-
0% Activity Control (Blank): Substrate + Buffer (No Enzyme).
-
Inhibitor Wells: Enzyme + Substrate + Serial dilutions of this compound.
-
-
Assay Execution:
-
To each well, add 50 µL of assay buffer.
-
Add 10 µL of inhibitor dilution or vehicle (for controls).
-
Add 20 µL of a fixed concentration of enzyme.
-
Self-Validation: The enzyme concentration must be chosen to ensure the reaction remains in the linear range for the duration of the assay and is significantly lower than the expected Kᵢ.
-
Pre-incubate the plate for 5-10 minutes at a constant temperature (e.g., 25°C or 37°C). This step is critical to allow the inhibitor to reach binding equilibrium with the enzyme.
-
Initiate the reaction by adding 20 µL of substrate solution to all wells.
-
Self-Validation: The substrate concentration should be set at or near its Kₘ value. This ensures the assay is sensitive to competitive inhibition.
-
Immediately place the plate in the reader and begin kinetic measurements of absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
-
-
Data Analysis and Interpretation
-
Calculate Initial Velocities (V₀): For each well, plot absorbance vs. time. The initial velocity is the slope of the linear portion of this curve.
-
Determine IC₅₀: Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control. Plot percent inhibition vs. log[Inhibitor]. Fit the data to a dose-response curve to determine the IC₅₀ (the concentration of inhibitor that produces 50% inhibition).
-
Determine Mode of Inhibition: To confirm competitive inhibition, repeat the assay using several fixed inhibitor concentrations across a range of substrate concentrations. Plot the data using a Dixon plot (1/V₀ vs. [I]) or Cornish-Bowden plot ( [S]/V₀ vs. [I]). For a competitive inhibitor, the lines on a Cornish-Bowden plot will be parallel.
-
Calculate the Inhibition Constant (Kᵢ): For a competitive inhibitor, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
-
Where [S] is the substrate concentration used in the assay and Kₘ is the previously determined Michaelis constant.
-
-
Quantitative Analysis and Structure-Activity Relationship (SAR)
| Compound | Target Protease | Inhibition Constant (Kᵢ) | Notes | Reference |
| Benzamidine | Trypsin | 21 µM - 35 µM | The parent scaffold, serves as a baseline. | |
| Benzamidine | Plasmin | 350 µM | Lower affinity for plasmin compared to trypsin. | |
| Benzamidine | Thrombin | 220 µM | Moderate affinity. | |
| 4-Aminobenzamidine | Trypsin, Thrombin | Potent Inhibitor | Electron-donating group enhances activity. | |
| 4-Amidinophenyl-pyruvic acid | Trypsin, Thrombin | Potent Inhibitor | Larger substituent with a carboxylate group. | |
| This compound | Trypsin, Thrombin | Data Not Available | Expected to have increased potency over benzamidine due to hydrophobicity, but requires experimental validation. | - |
The data illustrates that substitutions on the phenyl ring significantly impact inhibitory activity. The increased potency of derivatives like 4-aminobenzamidine suggests that electronic and hydrogen-bonding effects, in addition to hydrophobicity, play a key role in optimizing the interaction with the enzyme active site.[4] The N-phenyl group is expected to enhance binding primarily through hydrophobic contacts, a hypothesis that forms a strong basis for further analogue synthesis and testing.
Conclusion and Future Directions
This compound represents a fundamentally important evolution of the classic benzamidine scaffold for serine protease inhibition. Its mechanism is rooted in the substrate mimicry of the amidinium group, while the N-phenyl substituent provides a critical handle for modulating potency and specificity through hydrophobic and steric interactions. The synthetic and analytical protocols detailed in this guide offer a robust framework for researchers to synthesize, characterize, and optimize this class of inhibitors.
Future work in this area should focus on experimentally determining the Kᵢ of this compound against a panel of serine proteases to quantitatively assess the impact of the N-phenyl group. Furthermore, exploring substitutions on this phenyl ring is a logical next step in medicinal chemistry to develop next-generation inhibitors with enhanced selectivity and improved pharmacokinetic properties, paving the way for new therapeutic agents targeting protease-driven diseases.
References
- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The Journal of biological chemistry, 240, 1579–1585.
- Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506. [Link]
- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897. [Link]
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]
- Gupta, S. P., Handa, A., & Shewade, D. G. (1987). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Arzneimittel-Forschung, 37(1), 47-50.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Koehler, K. A., & Magnusson, S. (1974). The binding of benzamidine to thrombin and the thrombin-thrombosthenin complex. Archives of biochemistry and biophysics, 160(1), 175-184.
- Erlanger, B. F., Kokowsky, N., & Cohen, W. (1961). The preparation and properties of two new chromogenic substrates of trypsin. Archives of biochemistry and biophysics, 95, 271-278.
- Bode, W., & Schwager, P. (1975). The refined crystal structure of bovine beta-trypsin at 1.8 A resolution. II. Crystallographic refinement, refined geometry and comparison with chymotrypsin. Journal of molecular biology, 98(4), 693-717.
- Organic Chemistry Portal. (n.d.). Pinner Reaction.
- Fersht, A. (1985). Enzyme Structure and Mechanism. W. H. Freeman.
- Walsmann, P., Markwardt, F., Stürzebecher, J., Vieweg, H., & Wagner, G. (1979). Synthetic inhibitors of serine proteinases. Part 21: Studies on the structure-activity relationships in bisamidines. Pharmazie, 34(12), 837-839.
- Bode, W., Walter, J., Huber, R., Wenzel, H. R., & Tschesche, H. (1984). The refined 2.2-A (0.22-nm) X-ray crystal structure of the ternary complex formed by bovine trypsin, valine-valine and the Kunitz inhibitor. European journal of biochemistry, 144(1), 185-190.
- Malthouse, J. P. G. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine- p-nitroanilide: Mechanism of Trypsin Catalysis. ACS Omega, 5(10), 4915–4923. [Link]
- Wikipedia contributors. (2023). Serine protease. In Wikipedia, The Free Encyclopedia.
- Mangel, W. F., Singer, P. T., Cyr, D. M., Umland, T. C., & Toledo, D. L. (1990). The design of a new class of picomolar inhibitors of trypsin-like serine proteases. The Journal of biological chemistry, 265(25), 14758–14764.
- RCSB PDB. (2011). 3ATL: Crystal structure of trypsin complexed with benzamidine. [Link]
- RCSB PDB. (2007).
- BindingDB. (n.d.). Assay in Summary: Serine Protease Inhibition Assay.
- Roy, P., & Hughes, D. L. (2019). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemistryOpen, 8(7), 936–942. [Link]
Sources
- 1. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Phenylbenzamidine Derivatives as Emerging Anticancer Agents: From Mechanistic Insights to Therapeutic Potential
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, N-phenylbenzamidine derivatives have emerged as a versatile and promising scaffold for the development of next-generation cancer therapies. This technical guide provides a comprehensive overview of this chemical class, synthesizing current research to offer an authoritative resource for scientists in the field. We will explore the diverse mechanisms of action, delve into the nuances of their synthesis and structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their evaluation. The narrative is grounded in causality, explaining not just the "how" but the "why" behind experimental choices and observed biological activities, thereby equipping researchers with the knowledge to advance the development of these potent compounds.
The this compound Scaffold: A Privileged Structure in Oncology
The this compound core structure, characterized by a benzamidine moiety linked to a phenyl group, represents a "privileged scaffold" in drug discovery. Its structural versatility allows for systematic modifications at multiple positions, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties. The electron-rich imidazole ring, often incorporated into these derivatives, is a key structural feature in various clinically used anticancer drugs, as it assists in binding to a diverse range of biological receptors at the molecular level.[1] This adaptability has led to the development of derivatives that target a wide array of cancer-associated pathways.
Mechanisms of Anticancer Action: A Multi-Targeted Approach
This compound derivatives do not rely on a single mechanism of action. Instead, their efficacy stems from their ability to interact with and modulate multiple critical pathways involved in cancer progression.[2] This multi-targeted approach is a significant advantage, potentially mitigating the development of drug resistance, a common challenge in conventional chemotherapy.[2]
Inhibition of Key Signaling Pathways
These compounds have been shown to inhibit several key enzymes and proteins that drive tumor growth and survival.
-
Kinase Inhibition (e.g., ABL1): Certain imidazole-based N-phenylbenzamide derivatives have shown high binding affinity for the ABL1 kinase protein.[1][3] ABL1 is a non-receptor tyrosine kinase that, when constitutively activated (as in the case of the BCR-ABL fusion protein in Chronic Myeloid Leukemia), drives cell proliferation and survival. By inhibiting ABL1, these derivatives can block downstream signaling, leading to cell cycle arrest and apoptosis. Molecular dynamics simulations have confirmed that active derivatives can form stable complexes with the ABL1 kinase protein.[1][3]
Caption: Simplified ABL1 kinase signaling pathway and point of inhibition.
-
Histone Deacetylase (HDAC) Inhibition: N-substituted benzamide derivatives have also been investigated as inhibitors of histone deacetylases (HDACs).[4][5] HDACs are crucial in the epigenetic regulation of gene expression.[4] By removing acetyl groups from histones, they cause chromatin to condense, repressing the transcription of tumor suppressor genes. HDAC inhibitors prevent this, leading to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes, ultimately inhibiting cancer cell growth.[4]
Caption: Mechanism of HDAC inhibition by benzamide derivatives.
-
Other Targets: Various derivatives have demonstrated inhibitory activity against other critical cancer targets, including tubulin polymerization, topoisomerase I (Topo I), cyclooxygenase-2 (COX-2), and the GRB7 adaptor protein.[6][7][8] For instance, N-2-(Phenylamino) benzamide derivatives have been developed as dual inhibitors of COX-2 and Topo I, which is promising for gastrointestinal cancers where inflammation is closely linked to tumor progression.[6]
Induction of Apoptosis and Cell Cycle Arrest
A common outcome of the pathway inhibition described above is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. Imidazole derivatives have been shown to cause cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (breast cancer).[2] For example, a novel N-phenyl-2-(aniline) benzamide derivative, N53, was found to block the cell cycle at the G1/G0 phase and induce apoptosis through the mitochondrial pathway and the generation of reactive oxygen species (ROS).[9]
Synthesis and Structure-Activity Relationship (SAR)
The therapeutic potential of this compound derivatives is unlocked through strategic chemical synthesis and a deep understanding of how specific structural modifications impact biological activity.
General Synthetic Strategy
An efficient and atom-economical approach for synthesizing imidazole-based N-phenylbenzamide derivatives involves a one-pot, three-component reaction.[1][10] This method is highly valued in medicinal chemistry for its efficiency, allowing for the rapid generation of a library of compounds for screening.
A typical procedure involves refluxing a mixture of an anhydride (e.g., phthalic anhydride), a substituted aniline, and a diamine (e.g., 2,3-diaminomaleonitrile) in a suitable solvent like ethanol with an acid catalyst.[1] This strategy is effective for anilines bearing both electron-donating and electron-withdrawing groups and can produce the desired products in high yields (80-85%) within a short reaction time (2-4 hours).[1][10]
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent anticancer activity.
-
Substitution on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring significantly influence cytotoxicity.
-
The unsubstituted derivative can be inactive.[4]
-
Electron-withdrawing groups, particularly halogens, often enhance activity. For example, a derivative with a fluorine substitution at the para-position (4f) was identified as the most active compound in one series, exhibiting IC₅₀ values in the single-digit micromolar range against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines.[4][10]
-
In contrast, the presence of a chlorine atom or a nitro group on the same benzene ring has been shown to decrease anti-proliferative activity in some contexts.[5]
-
Table 1: SAR of Imidazole-Based N-Phenylbenzamide Derivatives
| Compound ID | Substitution on Phenyl Ring | IC₅₀ vs. A549 (μM) | IC₅₀ vs. HeLa (μM) | IC₅₀ vs. MCF-7 (μM) | Reference |
|---|---|---|---|---|---|
| 4a | Unsubstituted | > 50 | > 50 | > 50 | [1] |
| 4e | 4-Chloro | 11.1 | 10.5 | 10.1 | [1] |
| 4f | 4-Fluoro | 7.5 | 9.3 | 8.9 | [10] |
| 4g | 4-Bromo | 15.4 | 14.9 | 16.1 |[1] |
This table is a representative summary based on available data. Actual values may vary based on specific experimental conditions.
Experimental Validation: Protocols and Methodologies
To ensure the scientific rigor of findings, standardized and validated protocols are essential. The following sections detail key experimental workflows for the evaluation of this compound derivatives.
Caption: General experimental workflow for anticancer drug discovery.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and serves as a primary screening tool for cytotoxicity.
Causality: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., ranging from 0.1 to 100 μM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (the derivative) when bound to a receptor (the target protein) to form a stable complex.
Causality: The binding affinity, often expressed as a binding energy or docking score, provides a computational estimate of the compound's potency. A lower binding energy indicates a more stable complex and potentially higher inhibitory activity. This allows for the rationalization of observed SAR and the prioritization of compounds for further testing.
Step-by-Step Methodology (using AutoDock Vina as an example):
-
Receptor Preparation: Obtain the 3D structure of the target protein (e.g., ABL1 kinase, PDB ID: 2HYY) from the Protein Data Bank. Remove water molecules, add polar hydrogens, and assign charges using software like AutoDock Tools.
-
Ligand Preparation: Draw the 2D structure of the this compound derivative and convert it to a 3D structure. Minimize its energy and save it in the appropriate format (e.g., .pdbqt).
-
Grid Box Definition: Define the search space (grid box) on the receptor, typically centered on the known active site or binding pocket.
-
Docking Execution: Run the docking simulation using AutoDock Vina, which will search for the best binding poses of the ligand within the defined grid box.
-
Analysis: Analyze the results, focusing on the binding energy of the top-ranked pose. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio to understand the molecular basis of binding.
Protocol: In Silico ADME & Drug-Likeness Prediction
This computational step is crucial for early-stage assessment of a compound's potential to be developed into a drug.
Causality: Poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) are a major cause of late-stage drug failure. Early prediction helps to identify and filter out compounds with unfavorable properties, such as poor absorption or potential toxicity, saving significant time and resources.
Step-by-Step Methodology (using SwissADME web tool as an example):
-
Input Structure: Input the SMILES string or draw the structure of the this compound derivative on the web server.
-
Run Prediction: Execute the prediction algorithm.
-
Analyze Results: Evaluate the key parameters:
-
Lipophilicity (LogP): An indicator of solubility and permeability.
-
Water Solubility: Crucial for absorption and formulation.
-
GI Absorption: Prediction of absorption from the gastrointestinal tract.
-
CYP Inhibition: Potential for drug-drug interactions.
-
Drug-Likeness: Compliance with rules like Lipinski's Rule of Five, which predicts oral bioavailability.
-
PAINS (Pan-Assay Interference Compounds): Alerts for substructures known to cause false positives in assays.
-
Future Perspectives and Conclusion
This compound derivatives represent a highly promising and adaptable scaffold for the development of novel anticancer agents. The research synthesized in this guide demonstrates their ability to modulate a variety of cancer-relevant targets, including kinases, HDACs, and components of the inflammatory pathway. The high efficiency of their synthesis allows for the rapid exploration of chemical space to optimize potency and selectivity.[1][2]
Future research should focus on several key areas:
-
In Vivo Efficacy: While in vitro and in silico data are promising, rigorous evaluation in animal models (e.g., tumor xenografts) is the critical next step to validate therapeutic potential and assess safety profiles.[6][7]
-
Selectivity Profiling: Comprehensive kinase profiling and off-target screening are necessary to ensure the selectivity of lead compounds, minimizing potential side effects.
-
Overcoming Resistance: Investigating the efficacy of these derivatives in drug-resistant cancer cell lines is crucial to determine their potential role in treating relapsed or refractory cancers.
-
Formulation and Delivery: For compounds with suboptimal solubility or bioavailability, developing advanced formulations (e.g., salt forms, nanoparticles) will be essential for clinical translation.[9]
References
- Malik, S. A., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 9, 808556. [Link]
- ResearchGate. (n.d.). Anticancer agents with imidazole and N-phenylbenzamide derivatives.
- ResearchGate. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights.
- Jiang, H., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 15(4). [Link]
- Malik, S. A., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry. [Link]
- Google Patents. (n.d.). N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
- Wang, Y., et al. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of Medicinal Chemistry, 65(15), 10481-10505. [Link]
- Shi, X., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]
- ResearchGate. (n.d.). Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity.
- PubMed. (n.d.). The discovery of phenylbenzamide derivatives as Grb7-based antitumor agents. PubMed. [Link]
- Hariyanto, I., et al. (2020). Rational Design, Synthesis and Cytotoxic Activity of N-(Phenylcarbamoyl)Benzamide on HeLa Cell Lines. Journal of Mathematical and Fundamental Sciences, 52(2), 174. [Link]
- National Institutes of Health. (n.d.). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents.
- National Institutes of Health. (n.d.). Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities.
- Royal Society of Chemistry. (n.d.). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Publishing. [Link]
- Hu, X., et al. (2022). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers in Pharmacology. [Link]
- Pharmacia. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. [Link]
- ResearchGate. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives.
- PubMed. (2015).
- Arabian Journal of Chemistry. (n.d.). 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. Arabian Journal of Chemistry. [Link]
- National Institutes of Health. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
Sources
- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The discovery of phenylbenzamide derivatives as Grb7-based antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
Antimicrobial and antifungal activity of N-phenylbenzamidine analogs
An In-Depth Technical Guide to the Antimicrobial and Antifungal Activity of N-Phenylbenzamidine Analogs
Authored by Gemini, Senior Application Scientist
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel chemical scaffolds capable of combating multidrug-resistant pathogens. This compound and its analogs have emerged as a promising class of compounds exhibiting a broad spectrum of activity against clinically relevant bacteria and fungi. This technical guide provides a comprehensive overview of this chemical family, synthesizing current knowledge for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies, explore putative mechanisms of action, analyze structure-activity relationships (SAR), and present detailed, field-proven protocols for evaluating their antimicrobial, antifungal, and cytotoxic properties. The objective is to equip researchers with the foundational knowledge and practical methodologies required to advance the exploration of this compound analogs as next-generation therapeutic agents.
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The global health landscape is profoundly threatened by the rise of drug-resistant microorganisms. Pathogens that were once easily treatable now pose significant therapeutic challenges, leading to increased morbidity, mortality, and healthcare costs. This reality underscores a critical gap in the drug discovery pipeline: a need for new molecular architectures that can circumvent existing resistance mechanisms.
Amidines and their derivatives, including the this compound scaffold, represent a compelling area of investigation.[1] The core amidine group, which is structurally related to the guanidine moiety, is a key feature in many biologically active compounds and can be protonated under physiological conditions, facilitating interactions with biological targets.[2][3] Studies have demonstrated that various benzamidine and N-phenylbenzamide derivatives possess significant antibacterial and antifungal properties, validating their potential as a foundational structure for medicinal chemistry campaigns.[4][5][6][7] This guide consolidates the technical data and methodologies surrounding these compounds to facilitate their rational development.
Synthesis of this compound Analogs
The synthesis of this compound analogs is typically achieved through established chemical pathways, allowing for systematic structural modifications essential for SAR studies. A common and direct approach involves the condensation of substituted anilines with benzonitrile derivatives. More elaborate multi-step syntheses often begin with precursor molecules like 4-hydroxybenzene carboximidamide, which can be modified through esterification and hydrazination before reacting with various aromatic aldehydes to yield the final imino bases of benzamidine.[7][8]
Recent advancements have also focused on more efficient and environmentally friendly methods. For instance, a green chemistry approach utilizing copper oxide nanoparticles (CuOnp) as a catalyst under solvent-free conditions has been reported for the synthesis of N-phenyl benzamidine derivatives, offering a straightforward and high-yield alternative.[9]
Figure 1: Generalized synthetic workflow for this compound analogs.
Putative Mechanisms of Action
The precise molecular mechanisms by which this compound analogs exert their antimicrobial effects are still under active investigation. However, research on this and structurally related scaffolds provides several compelling hypotheses.
-
Enzyme Inhibition: In silico docking studies on the closely related N-phenylbenzamides suggest potential interactions with key microbial enzymes. For bacteria, this includes targets like Aminoglycoside-2"-phosphotransferase-IIa (APH(2")-IIa), an enzyme that confers resistance to aminoglycoside antibiotics.[5][10] For fungi, potential targets include secreted aspartic proteinases (Saps), which are crucial virulence factors for pathogens like Candida albicans.[5][10]
-
Disruption of Lipid Homeostasis: A key mechanism identified for some antifungal benzamide chemotypes is the inhibition of Sec14p, a phosphatidylinositol-transfer protein.[11] Sec14p is essential for maintaining the lipid composition of the Golgi membrane, and its inhibition disrupts vesicular trafficking and cell polarity, leading to fungal cell death. This represents a promising fungus-specific target.[11]
-
Membrane Interaction: The cationic nature of the protonated amidine group at physiological pH suggests a potential for electrostatic interactions with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. This interaction could disrupt membrane integrity, leading to leakage of cellular contents and cell death, a mechanism common to many cationic antimicrobials.
Structure-Activity Relationship (SAR) Analysis
Understanding how structural modifications impact biological activity is the cornerstone of medicinal chemistry. For this compound analogs, SAR studies aim to identify key pharmacophoric features that enhance potency and selectivity while minimizing toxicity.
The core this compound structure can be divided into three regions for modification: the benzamidine ring (Ring A), the N-phenyl ring (Ring B), and the amidine linker.
Figure 2: Key regions for SAR modification on the this compound scaffold.
Key SAR insights from studies on benzamidines and related compounds include:
-
Lipophilicity: A balanced lipophilicity (often measured as cLogP) is crucial. While increased lipophilicity can enhance membrane penetration, excessively high values (e.g., cLogP > 5) are often associated with increased cytotoxicity against mammalian cells and greater susceptibility to metabolic degradation.[12]
-
Electronic Effects: Electron-withdrawing groups, such as nitro (NO₂) or trifluoromethyl (CF₃), on the aromatic rings have been shown to be beneficial for potency in some series.[12][13]
-
Substituent Position: The position of substituents (ortho, meta, para) can dramatically influence activity, likely by affecting the molecule's conformation and ability to fit into the binding pocket of its molecular target. Quantitative Structure-Activity Relationship (QSAR) models have shown that topological descriptors and molecular connectivity indices can help predict antimicrobial activity.[14]
Table 1: Summary of Antimicrobial Activity for Selected Benzamidine Analogs
| Compound Class | Test Organism | Activity Metric | Value (µg/mL) | Citation |
| N-Benzamide Deriv. (5a) | Bacillus subtilis | MIC | 6.25 | [6] |
| N-Benzamide Deriv. (5a) | Escherichia coli | MIC | 3.12 | [6] |
| Imino base of Benzamidine (4a-c) | Porphyromonas gingivalis | MIC | 31.25 - 62.5 | [7][8] |
| Imino base of Benzamidine (4b) | Pseudomonas aeruginosa | MIC | 62.5 | [7] |
| Benzamidine-Triazole (16d) | Colletotrichum lagenarium | In vivo Efficacy | 90% at 200 µg/mL | [15] |
| Benzyl Guanidine (9m) | Staphylococcus aureus | MIC | 0.5 | [13][16] |
| Benzyl Guanidine (9m) | Escherichia coli | MIC | 1.0 | [13][16] |
Note: MIC = Minimum Inhibitory Concentration. Data is illustrative of the scaffold's potential.
Antimicrobial and Antifungal Spectrum
This compound analogs and related structures have demonstrated a promisingly broad spectrum of activity.
-
Gram-Positive Bacteria: Potent activity has been reported against several Gram-positive pathogens, including Staphylococcus aureus, Bacillus subtilis, and Streptococcus epidermidis.[4][6][7]
-
Gram-Negative Bacteria: While often more challenging to inhibit due to their outer membrane, activity has been observed against Gram-negative species like Escherichia coli and Pseudomonas aeruginosa.[4][6][7]
-
Fungi: The scaffold is active against clinically important yeasts such as Candida albicans and Cryptococcus neoformans, as well as plant pathogenic fungi like Botrytis cinerea.[1][4][15][17]
-
Anti-Biofilm Activity: While data on N-phenylbenzamidines is emerging, the structurally similar benzimidazole scaffold has been identified as a potent inhibitor of bacterial biofilm formation, including in pathogens like P. aeruginosa and Mycobacterium smegmatis.[18][19][20] This suggests that anti-biofilm activity may be a valuable secondary property of the broader benzamidine class, offering a significant advantage as biofilms are notoriously tolerant to conventional antibiotics.[20]
Essential Experimental Protocols
To ensure reproducibility and comparability of data, standardized assays are critical. The following protocols are foundational for the evaluation of novel antimicrobial agents.
Protocol 1: Determination of Minimum Inhibitory/Fungicidal Concentration (MIC/MFC)
This protocol, based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method, provides a quantitative measure of a compound's inhibitory and cidal activity.[21][22]
Figure 3: Workflow for determining MIC and MFC via broth microdilution.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., 100% DMSO). In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in fresh medium and grow to the logarithmic phase. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Controls: Include a positive control (medium with inoculum, no compound), a negative/sterility control (medium only), and a vehicle control (medium with inoculum and the highest concentration of solvent used).
-
Incubation: Seal the plates and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21] This can be assessed visually or by using a metabolic indicator dye like resazurin or XTT.[23]
-
MFC Reading: To determine the MFC, take an aliquot (e.g., 10 µL) from all wells showing no visible growth and plate it onto nutrient agar. Incubate the plates until colonies are visible. The MFC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[22]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Evaluating cytotoxicity against mammalian cells is a critical step to determine the selectivity and potential therapeutic window of a lead compound. The MTT assay measures the metabolic activity of cells as an indicator of viability.[8][24]
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cell line (e.g., HEK293, a human embryonic kidney line) into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium and add them to the cells. Include a vehicle control (cells treated with solvent alone) and an untreated control.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC₅₀ (50% cytotoxic concentration) is determined by plotting viability versus log concentration and fitting the data to a dose-response curve. The Selectivity Index (SI) can then be calculated as CC₅₀ / MIC.[12]
Challenges and Future Directions
While the this compound scaffold holds considerable promise, several challenges must be addressed on the path to clinical development.
-
Pharmacokinetics and ADMET Properties: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) is crucial. Poor solubility, as noted for some benzamide derivatives, can hinder bioavailability and requires chemical modification to overcome.[11] In silico tools can predict ADMET properties to guide the synthesis of more drug-like molecules.[25]
-
In Vivo Efficacy and Safety: Promising in vitro data must be validated in relevant animal models of infection. These studies are essential to understand the compound's efficacy, therapeutic dose, and potential in vivo toxicity.
-
Resistance Development: The potential for microorganisms to develop resistance to this new class of compounds must be investigated through serial passage studies.
Future work should focus on integrated medicinal chemistry programs that use SAR, QSAR, and computational modeling to rationally design next-generation analogs with optimized potency, selectivity, and drug-like properties.[14] Exploring synergistic combinations with existing antibiotics could also broaden their clinical utility.
Conclusion
This compound analogs represent a valuable and versatile scaffold for the development of novel antimicrobial and antifungal agents. Their broad spectrum of activity, coupled with multiple potential mechanisms of action, makes them an attractive starting point for drug discovery programs aiming to combat the global threat of antimicrobial resistance. The synthesis of diverse chemical libraries, guided by rigorous SAR and supported by the standardized biological evaluation protocols detailed herein, will be paramount in unlocking the full therapeutic potential of this promising class of molecules.
References
- Vertex AI Search. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides.
- Vertex AI Search. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides.
- National Institutes of Health (NIH).
- Vertex AI Search. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides.
- Vertex AI Search. (2024).
- National Institutes of Health (NIH). Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities.
- MDPI. (2022).
- Vertex AI Search.
- PubMed. (2025). Antifungal activity of guanidine compounds.
- National Institutes of Health (NIH). 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms.
- National Institutes of Health (NIH).
- ResearchGate. Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity.
- National Institutes of Health (NIH). (2020). Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds.
- National Institutes of Health (NIH).
- National Institutes of Health (NIH). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties.
- PubMed. (2022).
- National Institutes of Health (NIH). (2022).
- MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.
- PubMed. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides.
- Vertex AI Search. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents.
- PubMed. (2014).
- MDPI. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp.
- PubMed. (2022).
- ResearchGate. (2020). Rational Design, Synthesis and Cytotoxic Activity of N-(Phenylcarbamoyl)Benzamide on HeLa Cell Lines.
- National Institutes of Health (NIH). (2014).
- MDPI. (2022).
- PubMed. (2022).
Sources
- 1. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004-2022)-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives [mdpi.com]
- 14. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antifungal activity of benzamidine derivatives carrying 1,2,3-triazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antifungal activity of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of a Novel Benzimidazole That Inhibits Bacterial Biofilm Formation in a Broad-Spectrum Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Using 2-aminobenzimidazole derivatives to inhibit Mycobacterium smegmatis biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. repositorio.unesp.br [repositorio.unesp.br]
- 22. Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. | MDPI [mdpi.com]
- 23. Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Unmasking the Molecular Culprits: A Technical Guide to N-phenylbenzamidine Target Identification and Validation
Foreword: From Phenotype to Function
The journey of a small molecule from a phenotypic screening hit to a validated therapeutic candidate is a complex expedition into the intricate landscape of cellular biology. N-phenylbenzamidine, a compound with a deceptively simple structure, represents a classic challenge in modern drug discovery: it elicits a biological response, but the "why" and "how" remain elusive. This guide is crafted for researchers, scientists, and drug development professionals who stand at this critical juncture. It is not a rigid protocol but a strategic roadmap, designed to empower you with the conceptual framework and technical know-how to systematically identify and validate the molecular targets of this compound. As senior application scientists, we do not merely follow steps; we understand the underlying principles that dictate experimental choices. This document is a distillation of that field-proven insight, emphasizing self-validating systems to ensure the robustness of your findings.
I. The Overture: Characterizing this compound and Formulating a Hypothesis
Before embarking on a target identification campaign, a thorough characterization of this compound's biological effects is paramount. The initial phenotypic observations provide the first clues to its mechanism of action.
A. Phenotypic Profiling: The First Breadcrumbs
A comprehensive understanding of the compound's cellular effects is the foundation upon which all subsequent experiments are built. This involves a battery of assays to delineate the phenotypic signature of this compound.
| Assay Type | Parameters Measured | Potential Insights |
| Cell Viability/Cytotoxicity | IC50/EC50 across diverse cell lines (e.g., cancer, normal, diseased) | Broad-spectrum cytotoxicity vs. selective activity |
| Cell Cycle Analysis | DNA content (e.g., by propidium iodide staining and flow cytometry) | Arrest at specific cell cycle checkpoints (G1, S, G2/M) |
| Apoptosis Assays | Annexin V/PI staining, caspase activation, PARP cleavage | Induction of programmed cell death |
| High-Content Imaging | Morphological changes, organelle integrity, protein localization | Clues to cellular pathways affected |
| Signaling Pathway Analysis | Reporter gene assays, phospho-antibody arrays | Modulation of key signaling cascades (e.g., NF-κB, MAPK) |
B. Hypothesis Generation: From "What" to "Who"
The phenotypic data, coupled with the chemical structure of this compound, allows for the formulation of initial hypotheses about its potential targets. The benzamidine moiety, for instance, is a known pharmacophore that can interact with serine proteases or other enzymes with charged pockets.
Initial Hypotheses for this compound Targets:
-
Serine Proteases: The amidine group can mimic arginine or lysine, making it a potential inhibitor of trypsin-like or other serine proteases.
-
Kinases: While less common, some kinase inhibitors possess amidine-containing scaffolds.[1]
-
GPCRs: The aromatic rings and potential for hydrogen bonding could facilitate interaction with G-protein coupled receptors.
-
DNA/RNA Binding: Aromatic structures can intercalate into nucleic acids, a mechanism seen in some antiparasitic drugs with similar scaffolds.[2][3]
This initial phase of characterization and hypothesis generation is crucial for guiding the selection of appropriate target identification strategies.
II. The Hunt: Unbiased and Biased Approaches to Target Identification
With a set of working hypotheses, the next phase involves a multi-pronged approach to directly identify the protein(s) that this compound interacts with. A combination of unbiased (proteome-wide) and biased (hypothesis-driven) methods provides the most robust path to target discovery.
A. Casting a Wide Net: Unbiased Proteomic Approaches
Unbiased methods aim to identify interacting proteins without prior assumptions. These are powerful tools for discovering novel targets.
1. Affinity-Based Proteomics: Fishing for Targets
This classical approach utilizes a modified version of this compound to "pull down" its binding partners from a complex biological sample.[4]
Workflow: Affinity-Based Target Identification
A generalized workflow for affinity-based target identification.
Step-by-Step Protocol: Synthesis of an this compound Affinity Probe
A critical prerequisite for this method is the synthesis of a chemical probe. This involves modifying the parent compound to include a linker and a reactive handle for immobilization, without significantly compromising its biological activity.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize a small library of this compound derivatives to identify positions on the molecule that can be modified without losing activity. This is crucial for determining where to attach the linker.
-
Linker Attachment: Introduce a flexible linker (e.g., a polyethylene glycol chain) to a non-essential position on the this compound scaffold.
-
Handle Incorporation: Terminate the linker with a reactive group for immobilization, such as a biotin tag (for streptavidin beads) or an alkyne/azide for click chemistry-based immobilization.[5]
-
Activity Confirmation: Validate that the final probe retains the biological activity of the parent compound.
2. Activity-Based Protein Profiling (ABPP): A Functional Readout
ABPP utilizes probes that covalently bind to the active site of an enzyme class, providing a direct measure of target engagement and enzyme activity.[6][7] While not universally applicable, if the phenotypic data suggests inhibition of a specific enzyme family (e.g., serine hydrolases), ABPP can be a powerful approach.
Workflow: Competitive Activity-Based Protein Profiling
A decision-making framework for the validation of a putative drug target.
IV. The Path Forward: Preclinical Confidence
The rigorous identification and validation of this compound's target(s) is not merely an academic exercise. It is a critical step in de-risking a drug discovery program. A validated target provides a clear mechanistic rationale for the compound's efficacy, enables the development of robust biomarkers for clinical trials, and paves the way for structure-based drug design to improve potency and selectivity. [8][9][10]The journey from a phenotypic hit to a validated drug candidate is challenging, but by employing a systematic and multi-faceted approach as outlined in this guide, researchers can navigate this complex path with confidence and scientific rigor.
References
- Molecular Target Validation in preclinical drug discovery. (2014).
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (n.d.).
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. - SciLifeLab Publications. (n.d.).
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout | Analytical Chemistry - ACS Publications. (2021).
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016).
- Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions | Charles River. (n.d.).
- A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement - bioRxiv. (2022).
- Target validation – BioCurate's perspective. (n.d.).
- Quantitative Proteomics for Target Deconvolution and Selectivity Profiling - Evotec. (n.d.).
- Preclinical Validation Studies Support Causal Machine Learning Based Identification of Novel Drug Targets for High-Risk Multiple Myeloma | Blood - ASH Publications. (2018).
- A brief introduction to chemical proteomics for target deconvolution - European Review for Medical and Pharmacological Sciences. (2022).
- (PDF) Chemistry-based functional proteomics for drug target deconvolution - ResearchGate. (2025).
- Target Validation - Sygnature Discovery. (n.d.).
- Target Identification & Validation in Drug Discovery & Development - Danaher Life Sciences. (n.d.).
- Chemistry-based functional proteomics for drug target deconvolution - Monash University. (2012).
- Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC - NIH. (n.d.).
- Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PubMed Central. (n.d.).
- Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites | Semantic Scholar. (n.d.).
- Synthesis and Biophysical and Biological Studies of N -Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites | Request PDF - ResearchGate. (n.d.).
- Affinity-based target identification for bioactive small molecules - RSC Publishing. (n.d.).
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (2022).
- Kinobeads use immobilized kinase inhibitors as affinity reagents.... - ResearchGate. (n.d.).
- Activity‐Based Protein Profiling: Recent Advances in Probe Development and Applications. (n.d.).
- Activity-based protein profiling in drug-discovery - Scholarly Publications Leiden University. (2025).
Sources
- 1. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 2. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites | Semantic Scholar [semanticscholar.org]
- 4. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. europeanreview.org [europeanreview.org]
- 6. Activity‐Based Protein Profiling: Recent Advances in Probe Development and Applications | Semantic Scholar [semanticscholar.org]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. ashpublications.org [ashpublications.org]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
A Spectroscopic Guide to N-phenylbenzamidine for the Research Scientist
An In-depth Technical Guide on the Spectroscopic Characterization of N'-phenylbenzenecarboximidamide
Introduction
N-phenylbenzamidine, scientifically known as N'-phenylbenzenecarboximidamide, is a versatile organic compound with significant applications in medicinal chemistry and materials science. Its structural framework, featuring a benzamidine core substituted with a phenyl group, makes it a valuable synthon for the creation of a diverse range of heterocyclic compounds. A thorough understanding of its spectroscopic properties is paramount for researchers in drug development and related scientific fields to ensure purity, confirm identity, and elucidate reaction mechanisms. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights into its structural characterization.
Molecular and Physicochemical Properties
This compound possesses the molecular formula C₁₃H₁₂N₂ and a molecular weight of 196.25 g/mol .[1] A foundational understanding of these basic properties is the first step in its comprehensive analysis.
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is most commonly achieved through the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether salt (a Pinner salt), followed by reaction with an amine.
Experimental Workflow for the Pinner Synthesis of this compound
Caption: A generalized workflow for the Pinner synthesis of this compound.
Detailed Protocol:
-
Pinner Salt Formation: Benzonitrile is dissolved in an excess of an anhydrous alcohol (e.g., ethanol). The solution is cooled to 0°C and dry hydrogen chloride gas is bubbled through the mixture until saturation. The reaction mixture is then allowed to stand at a low temperature, leading to the precipitation of the ethyl benzimidate hydrochloride (Pinner salt).
-
Amination: The isolated Pinner salt is suspended in a suitable solvent, and a stoichiometric amount of aniline is added. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The resulting this compound hydrochloride is treated with a base (e.g., aqueous sodium hydroxide) to liberate the free base. The product is then extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Spectroscopic Data and Interpretation
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 8.0 | Multiplet |
| N-H Protons | 5.0 - 6.0 | Broad Singlet |
The aromatic protons on both the benzamidine and the N-phenyl rings are expected to resonate in the downfield region between 7.0 and 8.0 ppm due to the deshielding effect of the aromatic rings and the imine group. The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton. The protons of the -NH₂ group are expected to appear as a broad singlet in the region of 5.0-6.0 ppm, with the broadness resulting from quadrupole broadening and potential hydrogen exchange.
Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated):
| Carbon | Chemical Shift (δ, ppm) |
| C=N (Amidine Carbon) | 160 - 170 |
| Aromatic Carbons | 120 - 150 |
The most downfield signal in the ¹³C NMR spectrum is anticipated to be the amidine carbon (C=N) at approximately 160-170 ppm. The aromatic carbons will appear in the typical range of 120-150 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretching | 3400 - 3200 | Medium, often two bands for -NH₂ |
| Aromatic C-H Stretching | 3100 - 3000 | Medium to Weak |
| C=N Stretching | 1650 - 1630 | Strong |
| Aromatic C=C Stretching | 1600 - 1450 | Medium to Strong |
The N-H stretching vibrations of the primary amine group are expected to appear as one or two bands in the region of 3400-3200 cm⁻¹. The presence of a strong absorption band around 1640 cm⁻¹ is indicative of the C=N (imine) double bond stretch, a key feature of the benzamidine core.[2] Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the characteristic aromatic C=C stretching bands will be present in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely be employed.
Expected Fragmentation Pattern:
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 196, corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the C-N and C-C bonds.
Proposed Fragmentation Pathway of this compound
Caption: A proposed mass spectral fragmentation pathway for this compound.
Interpretation of Key Fragments:
-
m/z = 196 (M⁺): The molecular ion peak, confirming the molecular weight of this compound.
-
m/z = 105: A prominent peak corresponding to the benzoyl cation ([C₆H₅CO]⁺) is not expected for this compound, but rather for its amide analogue, N-phenylbenzamide. This distinction is crucial for sample identification.
-
m/z = 104: A fragment corresponding to [C₆H₅CNH]⁺ resulting from the cleavage of the N-phenyl bond.
-
m/z = 91: A fragment corresponding to the phenylnitrenium ion ([C₆H₅N]⁺).
-
m/z = 77: A common fragment in aromatic compounds, corresponding to the phenyl cation ([C₆H₅]⁺), likely arising from the further fragmentation of larger fragments.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. The predicted and expected spectral data presented in this guide, grounded in the fundamental principles of spectroscopy and analysis of related compounds, offer a valuable resource for researchers. Accurate interpretation of this data is essential for ensuring the quality and identity of this compound in synthetic and medicinal chemistry applications, ultimately contributing to the advancement of drug discovery and materials science.
References
- PubChem. This compound.
- Organic Chemistry Portal. Pinner Reaction. [Link]
- SpectraBase. N-phenylbenzamide. Wiley-VCH. [Link]
- IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
Sources
Methodological & Application
N-phenylbenzamidine synthesis from benzoyl chloride and aniline
An Application Note for the Synthesis of N,N'-Diphenylbenzamidine
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of N,N'-diphenylbenzamidine, a key structural motif in medicinal chemistry and organic synthesis. The synthesis commences with the well-established Schotten-Baumann reaction between aniline and benzoyl chloride to yield the stable intermediate, benzanilide. Subsequent conversion of benzanilide to the target amidine is achieved via the formation of an imidoyl chloride intermediate, which is then treated with a second equivalent of aniline. This guide offers a detailed exposition of the reaction mechanisms, step-by-step experimental procedures, characterization data, and critical safety protocols, tailored for researchers in organic synthesis and drug development.
Introduction and Synthetic Strategy
Amidines are a class of organic compounds characterized by the R-C(=NR')NR''R''' functional group. They are considered nitrogen analogues of carboxylic acids and esters and are notable for their strong basicity.[1] The N,N'-diphenylbenzamidine structure is a valuable scaffold found in various biologically active molecules and serves as a versatile precursor in synthetic chemistry.
The direct synthesis of N,N'-diphenylbenzamidine from benzoyl chloride and aniline is not a single-step transformation. The most scientifically sound and practical approach involves a two-part sequence:
-
Amide Formation: A nucleophilic acyl substitution reaction between aniline and benzoyl chloride to form the stable amide intermediate, benzanilide (also known as N-phenylbenzamide). This reaction is robust and high-yielding.[2][3][4]
-
Amidine Synthesis: Conversion of the benzanilide amide to the corresponding imidoyl chloride, a highly reactive intermediate. This is immediately followed by a reaction with a second molecule of aniline to furnish the final N,N'-diphenylbenzamidine product.
This document details the complete workflow, providing the causal logic behind procedural steps to ensure reproducibility and a thorough understanding of the transformation.
Reaction Mechanism
The overall synthesis proceeds through two distinct mechanistic stages, as illustrated below.
Step 1: Formation of Benzanilide via Schotten-Baumann Reaction
Aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride. This addition is followed by the elimination of a chloride ion. The reaction is typically performed in the presence of an aqueous base, such as sodium hydroxide, which serves to neutralize the hydrochloric acid byproduct, preventing the protonation of the aniline starting material and driving the reaction to completion.[4][5]
Step 2: Conversion of Benzanilide to N,N'-Diphenylbenzamidine
The carbonyl oxygen of the benzanilide intermediate is first activated by a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), converting it into a better leaving group. This facilitates the formation of a Vilsmeier-like intermediate, which upon rearrangement and loss of SO₂ (in the case of thionyl chloride), yields N-phenylbenzimidoyl chloride. This reactive imidoyl chloride is not isolated but is directly treated with a second equivalent of aniline. The nucleophilic nitrogen of aniline attacks the electrophilic carbon of the imidoyl chloride, and subsequent deprotonation yields the final N,N'-diphenylbenzamidine product.[6]
Caption: Overall reaction pathway for the synthesis of N,N'-diphenylbenzamidine.
Experimental Protocols
Part A: Synthesis of Benzanilide (Intermediate)
This protocol follows the principles of the Schotten-Baumann reaction for the efficient synthesis of the amide intermediate.[7][8][9][10]
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount Used | Moles (mmol) | Equiv. |
| Aniline | 93.13 | 5.0 mL (5.1 g) | 54.8 | 1.0 |
| Benzoyl Chloride | 140.57 | 6.4 mL (7.7 g) | 54.8 | 1.0 |
| Sodium Hydroxide (10% aq.) | 40.00 | 70 mL | ~175 | ~3.2 |
| Ethanol | 46.07 | As needed | - | - |
| Deionized Water | 18.02 | As needed | - | - |
Procedure
-
In a 250 mL Erlenmeyer flask, combine 5.0 mL of aniline and 70 mL of 10% aqueous sodium hydroxide solution.
-
Seal the flask with a stopper and shake vigorously to create an emulsion.
-
Place the flask in a fume hood and cool it in an ice-water bath.
-
Measure 6.4 mL of benzoyl chloride. Add it to the flask in approximately 5-6 small portions. After each addition, stopper the flask and shake vigorously for 1-2 minutes until the white precipitate forms. Vent the flask periodically. The lachrymatory smell of benzoyl chloride should dissipate after 10-15 minutes of shaking.[8]
-
After the final addition, shake the flask for an additional 10 minutes to ensure the reaction is complete.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product thoroughly with cold deionized water to remove any unreacted starting materials and salts.
-
Wash the product with a small amount of cold ethanol to remove non-polar impurities.
-
Recrystallize the crude benzanilide from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a desiccator.
-
Determine the yield and melting point (expected: 162-164 °C).[6]
Part B: Synthesis of N,N'-Diphenylbenzamidine
This protocol describes the conversion of benzanilide to the target amidine using thionyl chloride and a second equivalent of aniline.[6]
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount Used | Moles (mmol) | Equiv. |
| Benzanilide | 197.24 | 5.0 g | 25.3 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 2.4 mL (4.0 g) | 33.5 | 1.3 |
| Aniline | 93.13 | 2.3 mL (2.35 g) | 25.3 | 1.0 |
| Anhydrous Toluene | - | 100 mL | - | - |
| Anhydrous Diethyl Ether | - | As needed | - | - |
Procedure
-
Strictly Anhydrous Conditions: All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5.0 g of purified benzanilide and 80 mL of anhydrous toluene.
-
Slowly add 2.4 mL of thionyl chloride to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux (approx. 110 °C) for 2-3 hours. The reaction can be monitored by TLC for the disappearance of the benzanilide spot. The mixture should become a clear solution as the imidoyl chloride forms.
-
Cool the reaction mixture to room temperature.
-
In a separate flask, dissolve 2.3 mL of aniline in 20 mL of anhydrous toluene.
-
Slowly add the aniline solution dropwise to the cooled imidoyl chloride solution. An exothermic reaction and the formation of a precipitate (aniline hydrochloride) will be observed.
-
Stir the mixture at room temperature for an additional 1-2 hours after the addition is complete.
-
Filter the mixture to remove the aniline hydrochloride salt. Wash the salt with a small amount of anhydrous toluene.
-
Combine the filtrates and remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Product Characterization
The identity and purity of the synthesized N,N'-diphenylbenzamidine should be confirmed using standard analytical techniques.
-
Melting Point: Determine the melting point of the purified product and compare it to literature values.
-
FTIR Spectroscopy: Acquire an infrared spectrum. Look for characteristic peaks:
-
N-H stretch: A sharp peak around 3300-3400 cm⁻¹.
-
C=N stretch (imine): A strong absorption in the 1620-1680 cm⁻¹ region.
-
Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.
-
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
-
¹H NMR Spectroscopy: The proton NMR spectrum (in CDCl₃) should show:
-
A broad singlet for the N-H proton.
-
A complex multiplet region between ~6.8 and 7.8 ppm corresponding to the aromatic protons of the three phenyl rings.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show:
-
A peak for the amidine carbon (C=N) around 150-160 ppm.
-
Multiple signals in the aromatic region (120-150 ppm).
-
-
Mass Spectrometry (MS): The ESI-HRMS should show the molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₉H₁₇N₂⁺.[11]
Safety Precautions
This synthesis involves hazardous materials and must be performed with appropriate safety measures in a well-ventilated chemical fume hood.
-
Benzoyl Chloride: Highly corrosive, a lachrymator (causes tears), and reacts with water.[12][13] Always handle in a fume hood and wear gloves, safety goggles, and a lab coat.[14][15][16]
-
Aniline: Toxic upon inhalation, ingestion, and skin contact. It is a suspected mutagen and carcinogen. Handle with extreme care, avoiding any direct contact.
-
Thionyl Chloride: Corrosive and reacts violently with water to release toxic gases (HCl and SO₂). Work must be performed under strictly anhydrous conditions.
-
Solvents: Toluene and diethyl ether are flammable. Ensure there are no ignition sources nearby.
All waste materials should be disposed of according to institutional and local hazardous waste regulations.[12]
Experimental Workflow Summary
The following diagram provides a high-level overview of the entire synthetic and analytical workflow.
Caption: Summary of the workflow for synthesis and characterization.
References
- Time in London, GB. Google Search.
- Synthesis of benzanilide from aniline and benzoyl chloride pdf. Google Search.
- Benzanilide synthesis | PPTX. Slideshare.
- Application Notes and Protocols: Synthesis of N-Phenylbenzamide
- Pinner Reaction. J&K Scientific.
- Pinner reaction. Wikipedia.
- Preparation of Benzanilide from Aniline by Benzoyl
- Write the chemical reaction of aniline with benzoyl chloride and name the product obtained. brainly.com.
- Synthesis of N,N-dimethyl-N'-phenylbenzamidine. PrepChem.com.
- Benzanilide
- Pinner Reaction. Organic Chemistry Portal.
- Ostrowska, K., & Kolasa, A. N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides).
- Amidine synthesis by imidoyl
- SAFETY DATA SHEET - Benzoyl chloride. Fisher Scientific.
- Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PMC - PubMed Central.
- Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central.
- Synthesis routes of Benzanilide. Benchchem.
- Benzoyl chloride. Penta chemicals.
- SAFETY DATA SHEET - Benzoyl Chloride. Spectrum Chemical.
- SYNTHESIS Benzanilide BY BENZOL
- Benzanilide. Organic Syntheses Procedure.
- Safety D
- MATERIAL SAFETY D
- Synthesis of N-benzoylamino(phenyl)methyl benzamide via the reaction of....
- Synthesis of Benzanilide
- What is obtained when Benzoyl Chloride reacts with class 9 chemistry JEE_Main. Vedantu.
- Synthesis and Characteriz
- (PDF) Reaction of N-Phenylbenzamidine with O-Acetylbenzeneoximoyl Chloride.
- (PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones.
- Figure S1. 1 H NMR, MS and IR spectra for compound 3d.
- IR and 1 H NMR spectral data..
- NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC - PubMed Central.
- Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Benzanilide synthesis | PPTX [slideshare.net]
- 3. brainly.com [brainly.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. What is obtained when Benzoyl Chloride reacts with class 9 chemistry JEE_Main [vedantu.com]
- 6. prepchem.com [prepchem.com]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. allbachelor.com [allbachelor.com]
- 9. Benzanilide from aniline | PPTX [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. cdn.lasec.co.za [cdn.lasec.co.za]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. carlroth.com [carlroth.com]
Application Note & Protocol: A Detailed Guide to the Synthesis of N-Phenylbenzamidine
Abstract
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of N-phenylbenzamidine, a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. The primary method detailed herein is the Lewis acid-catalyzed reaction between benzonitrile and aniline. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, a robust experimental protocol, and a thorough discussion of the underlying chemical principles. Adherence to scientific integrity is paramount, with all key claims and procedural steps supported by authoritative references.
Introduction: The Significance of this compound
This compound and its derivatives are an important class of compounds that feature prominently in various fields of chemical science. The amidine functional group is a key structural motif in many biologically active molecules, exhibiting a wide range of pharmacological properties.[1] For instance, N-phenylbenzamide derivatives have been investigated for their antiviral activities against enteroviruses.[2][3] The unique electronic and structural properties of the amidine group also make it a valuable ligand in coordination chemistry and a precursor for the synthesis of various heterocyclic compounds.[1]
This guide focuses on a reliable and optimized method for the synthesis of this compound, providing a foundation for researchers to produce this compound with high yield and purity.
Principles and Reaction Mechanism
The synthesis of this compound is most effectively achieved through the reaction of benzonitrile with aniline. This reaction is typically facilitated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The catalyst plays a crucial role in activating the nitrile group, making it more susceptible to nucleophilic attack by the aniline.
The Role of the Lewis Acid Catalyst:
The Lewis acid coordinates to the nitrogen atom of the benzonitrile. This coordination withdraws electron density from the nitrile carbon, significantly increasing its electrophilicity. This activation is a critical step for the reaction to proceed under milder conditions.
Nucleophilic Attack and Proton Transfer:
The lone pair of electrons on the nitrogen atom of aniline then attacks the activated nitrile carbon. This is followed by a series of proton transfers, ultimately leading to the formation of the this compound product. Pre-forming the nitrile-Lewis acid complex before the addition of aniline has been shown to result in milder reaction conditions and higher yields.[1]
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Proposed mechanism for the Lewis acid-catalyzed synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on an optimized procedure for the synthesis of this compound, which has been reported to achieve high yields.[1]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Purity | Supplier |
| Benzonitrile | C₇H₅N | 103.12 | 100-47-0 | ≥99% | Sigma-Aldrich |
| Aniline | C₆H₇N | 93.13 | 62-53-3 | ≥99.5% | Sigma-Aldrich |
| Aluminum Chloride | AlCl₃ | 133.34 | 7446-70-0 | ≥99% | Sigma-Aldrich |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous | Fisher Scientific |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | ACS Grade | VWR Chemicals |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | ACS Grade | VWR Chemicals |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | ACS Grade | Fisher Scientific |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | 1 M aq. | Sigma-Aldrich |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and graduated cylinders
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add benzonitrile (1.0 eq) and anhydrous dichloromethane (20 mL).
-
Lewis Acid Addition: Cool the flask in an ice bath and slowly add aluminum chloride (1.1 eq) in portions. Stir the mixture for 15 minutes to allow for the formation of the nitrile-Lewis acid complex.
-
Aniline Addition: To the cooled mixture, add aniline (1.0 eq) dropwise via a syringe.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40°C for dichloromethane) and monitor the reaction progress using Thin Layer Chromatography (TCM). The reaction is typically complete within 4-6 hours.
-
Quenching and Work-up: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Melting Point: The melting point of the purified product should be compared with the literature value.
-
Spectroscopic Methods:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify the characteristic functional groups, particularly the C=N and N-H stretches.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Safety Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
-
Benzonitrile: Toxic if swallowed or in contact with skin. Handle with care.
-
Aniline: Toxic and can be absorbed through the skin. It is a suspected carcinogen.
-
Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and toxic fumes (HCl). Handle in a dry environment.
-
Dichloromethane: A volatile and potentially carcinogenic solvent.
-
Hydrochloric Acid: Corrosive. Handle with care.
In case of accidental exposure, consult the material safety data sheet (MSDS) for each chemical and seek medical attention if necessary.[4][6][7] All chemical waste should be disposed of according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction; impure or wet reagents/solvents. | Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature moderately. Check reagent purity. |
| Formation of Side Products | Reaction temperature too high; incorrect stoichiometry. | Maintain the recommended reaction temperature. Ensure accurate measurement of reagents. |
| Difficulty in Purification | Product co-eluting with impurities. | Try a different solvent system for recrystallization or column chromatography. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure and safety precautions, researchers can successfully synthesize this important chemical building block for a variety of applications in medicinal chemistry and materials science.
References
- ResearchGate. (2025). Reinvestigating the Synthesis of N‐Arylbenzamidines from Benzonitriles and Anilines in the Presence of AlCl3.
- PrepChem. (n.d.). Synthesis of N,N-dimethyl-N'-phenylbenzamidine.
- Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. (2021). National Center for Biotechnology Information.
- Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2015). National Center for Biotechnology Information.
- Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2018). National Center for Biotechnology Information.
- ResearchGate. (n.d.). Synthesis of N-benzoylamino(phenyl)methyl benzamide via the reaction of....
- ResearchGate. (n.d.). Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity.
- Loba Chemie. (2016). BENZAMIDE FOR SYNTHESIS MSDS.
- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
Green synthesis methods for N-phenylbenzamidine derivatives
An Application Guide to the Green Synthesis of N-Phenylbenzamidine Derivatives
Authored by: A Senior Application Scientist
Introduction: The Imperative for Greener Amidines
This compound derivatives represent a privileged scaffold in medicinal chemistry and drug development, exhibiting a wide array of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1] Traditionally, their synthesis has often relied on methods that involve harsh reaction conditions, prolonged timelines, and the use of hazardous organic solvents, contributing to significant environmental waste.
As the pharmaceutical and chemical industries pivot towards sustainability, the principles of green chemistry have become paramount. This paradigm shift prioritizes the design of products and processes that minimize the use and generation of hazardous substances. This guide provides detailed application notes and protocols for the green synthesis of this compound derivatives, focusing on modern, efficient, and environmentally benign methodologies. We will explore techniques that not only reduce environmental impact but also frequently offer significant advantages in terms of reaction speed, yield, and product purity.
Core Green Synthetic Strategies: An Overview
The synthesis of this compound and its analogs can be approached through several innovative techniques that align with the core tenets of green chemistry. These methods primarily focus on alternative energy inputs and the reduction or elimination of volatile organic solvents.
-
Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave energy to heat reaction mixtures. Polar molecules absorb microwave energy directly, leading to rapid and uniform heating that cannot be achieved with conventional methods.[1] This results in dramatic acceleration of reaction rates, often reducing multi-hour refluxes to mere minutes.[2] Furthermore, the efficiency of microwave heating often facilitates solvent-free reactions, significantly reducing waste.[3]
-
Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry employs high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, accelerating chemical reactions.[4][5] Like MAOS, sonication can significantly shorten reaction times and improve yields under milder overall conditions.[6]
-
Nanocatalysis under Solvent-Free Conditions: The use of nanoparticle catalysts offers high surface-area-to-volume ratios, leading to exceptional catalytic activity and selectivity. When combined with solvent-free (neat) reaction conditions, this approach epitomizes green synthesis. Copper oxide nanoparticles (CuOnp), for instance, have proven to be highly effective catalysts for synthesizing this compound derivatives.[7]
-
Mechanochemistry (Ball Milling): This solvent-free technique uses mechanical force to induce chemical reactions.[8] Reagents are placed in a milling jar with grinding balls and subjected to high-energy collisions, providing the activation energy necessary for the transformation. This method completely eliminates the need for solvents and often proceeds rapidly at room temperature.[8]
Application Protocol 1: Nanocatalyst-Mediated Solvent-Free Synthesis
This protocol details a straightforward and highly efficient green approach for the synthesis of this compound derivatives using copper oxide nanoparticles (CuOnp) as a catalyst under solvent-free conditions. This method is notable for its simplicity, mild conditions, and high atom economy.[7][9]
Causality and Scientific Principle
The efficacy of this method hinges on the high catalytic activity of CuOnp. The nanoparticles provide a large number of active sites where the reactant molecules—a benzonitrile derivative and an aniline derivative—can adsorb and react. The catalytic cycle is believed to involve the coordination of the nitrile and amine to the copper oxide surface, facilitating the nucleophilic attack of the amine onto the nitrile carbon. This process occurs efficiently without the need for a solvent to mediate interactions, thereby minimizing waste and simplifying product work-up. The reaction can be performed with conventional heating or accelerated further with microwave irradiation.
Detailed Step-by-Step Methodology
Materials:
-
Substituted Benzonitrile (1.0 mmol)
-
Substituted Aniline (1.0 mmol)
-
Copper Oxide Nanoparticles (CuOnp) (10 mol%)
-
Round-bottom flask or microwave reactor vial (10 mL)
-
Magnetic stirrer/hotplate or microwave synthesizer
-
Ethyl acetate
-
Hexane
Procedure:
-
Reagent Preparation: In a 10 mL round-bottom flask or a dedicated microwave reactor vial, combine the substituted benzonitrile (1.0 mmol), the substituted aniline (1.0 mmol), and the copper oxide nanoparticles (10 mol%).
-
Reaction Execution (Conventional Heating):
-
Seal the flask and place it on a preheated hotplate stirrer.
-
Heat the mixture at 80°C with continuous stirring for 60-90 minutes.
-
-
Reaction Execution (Microwave Irradiation):
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.
-
Product Isolation and Purification:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add 10 mL of ethyl acetate to the flask and stir to dissolve the product.
-
Filter the mixture to remove the CuOnp catalyst. The catalyst can be washed with additional ethyl acetate, dried, and reused for subsequent reactions.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound derivative.
-
Experimental Workflow Diagram
Caption: Workflow for CuOnp-catalyzed synthesis of N-phenylbenzamidines.
Application Protocol 2: Ultrasound-Assisted Synthesis in an Eco-Friendly Solvent
This protocol leverages the power of sonochemistry to synthesize this compound derivatives. While a completely solvent-free approach is ideal, some reactions benefit from a medium. Here, we use an eco-friendly solvent like ethanol or water, which is a significant improvement over hazardous chlorinated solvents.[10] Ultrasound assistance drastically reduces reaction times compared to conventional refluxing methods.[4]
Causality and Scientific Principle
Ultrasonic irradiation generates intense localized effects through acoustic cavitation. The collapse of cavitation bubbles creates transient micro-environments with extremely high temperatures (~5000 K) and pressures (~1000 atm).[5] This energy input promotes the formation of reactive intermediates and overcomes activation energy barriers, thereby accelerating the reaction between a benzonitrile and an aniline. The use of a benign solvent like water or ethanol not only serves as a reaction medium but also participates in the cavitation process.[10]
Detailed Step-by-Step Methodology
Materials:
-
Substituted Benzonitrile (1.0 mmol)
-
Substituted Aniline (1.0 mmol)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol, as a base)
-
Ethanol or Water (5 mL)
-
Reaction vessel suitable for ultrasonication
-
Ultrasonic bath or probe sonicator
-
Standard work-up and purification glassware
Procedure:
-
Setup: In a suitable reaction vessel, add the substituted benzonitrile (1.0 mmol), substituted aniline (1.0 mmol), and K₂CO₃ (1.5 mmol).
-
Add Solvent: Add 5 mL of ethanol or water to the vessel.
-
Sonication: Place the vessel in an ultrasonic bath. For more direct energy input, the tip of a probe sonicator can be immersed in the reaction mixture.
-
Irradiation: Sonicate the mixture at a frequency of 40 kHz at room temperature or with gentle warming (e.g., 40-50°C) for 15-30 minutes. The optimal time may vary depending on the specific substrates.
-
Monitoring: Monitor the reaction's progress via TLC.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extraction: Add 15 mL of water and 15 mL of ethyl acetate. Shake the funnel and separate the layers. Extract the aqueous layer twice more with 10 mL portions of ethyl acetate.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography or recrystallization to yield the final this compound derivative.
Logical Relationship Diagram
Caption: Principle of Ultrasound-Assisted Synthesis.
Data Presentation: Comparison of Green Synthesis Methods
The following table summarizes typical results for the synthesis of this compound derivatives using different green methodologies, demonstrating the significant improvements over traditional approaches.
| Method | Catalyst | Solvent | Temp. (°C) | Time | Typical Yield (%) | Reference |
| Conventional | PPA | Toluene | 110 | 12-24 h | 60-75 | |
| Nanocatalysis (MW) | CuOnp | Solvent-Free | 80 | 5-10 min | 90-95 | |
| Nanocatalysis (Heat) | CuOnp | Solvent-Free | 80 | 60-90 min | 88-94 | [7] |
| Ultrasound | K₂CO₃ | Water | RT - 50 | 15-30 min | 85-92 | [6][10] |
| Microwave | None/Acid | Solvent-Free | 150 | 10-15 min | 80-90 | [1] |
Note: Data is compiled and generalized from multiple sources for comparative purposes. PPA = Polyphosphoric Acid; MW = Microwave; RT = Room Temperature.
Conclusion and Future Outlook
The adoption of green synthesis methods such as microwave irradiation, ultrasonication, and solvent-free nanocatalysis offers profound advantages for the production of this compound derivatives. These techniques consistently result in dramatically shorter reaction times, higher yields, simplified purification processes, and a significantly lower environmental footprint.[1][10] By replacing hazardous solvents and reducing energy consumption, these protocols align with the critical goals of sustainable chemistry. For researchers and professionals in drug development, mastering these green methodologies is not just an environmental choice but a strategic one, enabling faster, cleaner, and more efficient synthesis of valuable pharmaceutical building blocks.
References
- BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Bromo-N-phenylbenzamide Derivatives.
- Taj, M.B., et al. (2018). Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity. Russian Journal of General Chemistry, 88(11), 2425-2431.
- ResearchGate. (n.d.). Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity | Request PDF.
- Google Patents. (2017). CN106565540A - Synthesis method for benzamidine derivatives.
- PubMed Central. (n.d.). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites.
- PubMed. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors.
- Semantic Scholar. (n.d.). Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity.
- ResearchGate. (n.d.). (PDF) Solvent-free protocol for the green synthesis of benzamide analogs of dibenzoazepine.
- MDPI. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.
- PMC. (n.d.). Ultrasound Assisted Synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold.
- MDPI. (n.d.). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation.
- NIScPR Online Periodical Repository. (2008). Microwave assisted synthesis, characterization and antimicrobial studies of unsymmetric imine complexes of organotitanium(IV) and organozirconium(IV).
- Der Pharma Chemica. (2014). Microwave assisted synthesis and in silico molecular modeling studies some new derivatives of (Z)-N-(4-(4....
- PMC. (2022). Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines.
- Docta Complutense. (2021). Mechanochemical Synthesis of Primary Amides.
- AccScience Publishing. (2025). Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives.
- RSC Publishing. (n.d.). Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions.
- Indian Journal of Chemistry. (n.d.). A green synthesis of benzimidazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound Assisted Synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 7. Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity - UM Research Repository [eprints.um.edu.my]
- 8. docta.ucm.es [docta.ucm.es]
- 9. researchgate.net [researchgate.net]
- 10. Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of N-phenylbenzamidine by Recrystallization
Abstract
N-phenylbenzamidine is a valuable compound in medicinal chemistry and drug development. Achieving high purity of this compound is paramount for reliable downstream applications. This document provides a comprehensive guide to the purification of this compound using the robust and scalable technique of recrystallization. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in the principles of crystallization. This guide emphasizes safety, solvent selection, and procedural best practices to ensure the consistent attainment of high-purity this compound.
Introduction to the Recrystallization of this compound
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] The principle of this method hinges on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[3] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent in which the compound has high solubility, followed by slow cooling of the solution.[4] As the solution cools, the solubility of the this compound decreases, leading to the formation of highly ordered crystals. Impurities, which are ideally more soluble in the cold solvent or present in much smaller concentrations, remain in the solution (mother liquor).[1]
This compound has a reported melting point of 118-120 °C.[5] The purity of the final product is critical for its intended applications. This protocol will guide the user through solvent screening and the subsequent recrystallization procedure to obtain this compound of high purity.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety hazards associated with this compound is essential for its safe handling and the successful design of a purification protocol.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂N₂ | [5][6] |
| Molecular Weight | 196.25 g/mol | [5][7] |
| Melting Point | 118 - 120 °C | [5][6] |
| Appearance | Information not readily available, likely a crystalline solid. | |
| Solubility | >29.4 µg/mL (at pH 7.4) | [7] |
Note: Detailed solubility data in common organic solvents is not extensively available in the literature. A solvent screening protocol is therefore a critical first step.
Safety Precautions
This compound is a hazardous substance and must be handled with appropriate safety measures.[5][8]
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May also cause respiratory irritation.[5][8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[5][9] All manipulations should be performed in a certified chemical fume hood.[10]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[5] Wash hands thoroughly after handling.[8] Ensure eyewash stations and safety showers are readily accessible.[5]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place. Protect from light and moisture as the compound may be hygroscopic.[5][6]
Experimental Workflow for Recrystallization
The purification of this compound by recrystallization follows a logical sequence of steps, from solvent selection to the final drying of the purified crystals.
Figure 1. Workflow for the purification of this compound.
Detailed Protocols
Protocol 1: Solvent Screening
The selection of an appropriate solvent is the most critical step for a successful recrystallization.[3][11] An ideal solvent should dissolve this compound completely when hot but sparingly or not at all at room temperature.[1][12]
Materials:
-
Crude this compound
-
A selection of test solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, water, and mixtures thereof)
-
Test tubes
-
Hot plate or water bath
-
Stirring rod
Procedure:
-
Place approximately 50 mg of crude this compound into several separate test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, stirring after each addition, up to about 1 mL. Observe the solubility. A suitable solvent will not dissolve the compound at this stage.[13]
-
For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.[13]
-
Continue adding the hot solvent dropwise until the solid just dissolves.
-
Allow the test tubes with dissolved solid to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. The solvent that yields a significant amount of crystalline solid upon cooling is a good candidate for recrystallization.
Protocol 2: Recrystallization of this compound
This protocol should be performed in a chemical fume hood.
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flasks (2)
-
Hot plate
-
Buchner funnel and vacuum flask
-
Filter paper
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a small amount of the selected solvent.
-
Gently heat the mixture on a hot plate while stirring.[1]
-
Continue to add small portions of the hot solvent until the this compound is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[4]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, a hot filtration is required.[3]
-
Preheat a second Erlenmeyer flask containing a small amount of the boiling solvent on the hot plate.
-
Place a fluted filter paper in a stemless funnel and place the funnel in the neck of the preheated flask.
-
Quickly pour the hot solution of this compound through the fluted filter paper. The preheating step prevents premature crystallization of the product in the funnel.[10]
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3][14]
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize the yield of crystals.[14]
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.[10]
-
-
Washing:
-
Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[2]
-
-
Drying:
-
Continue to draw air through the crystals on the Buchner funnel for several minutes to aid in drying.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator under vacuum.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | Too much solvent was used. | Reheat the solution to evaporate some of the solvent and then allow it to cool again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of pure this compound.[15] | |
| Oiling out (product separates as an oil) | The boiling point of the solvent is higher than the melting point of the solute. The solution is too concentrated. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly.[16] |
| Low recovery of crystals | Too much solvent was used during dissolution. Premature crystallization occurred during hot filtration. Incomplete crystallization. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is adequately preheated. Allow sufficient time for cooling in an ice bath.[16] |
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the purification of this compound by recrystallization. By carefully selecting a suitable solvent and adhering to the procedural steps, researchers can obtain a high-purity product essential for research and drug development activities. The principles and techniques described are fundamental to organic chemistry and can be adapted for the purification of other solid compounds.
References
- University of York, Department of Chemistry. Solvent Choice.
- University of Colorado Boulder, Department of Chemistry. Crystallization.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- SOP: CRYSTALLIZATION. (n.d.).
- Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 200127, this compound.
- Chemistry LibreTexts. (2022, April 7). 3: Crystallization.
- Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube.
- Recrystallization of Benzoic Acid. (n.d.).
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. edu.rsc.org [edu.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fishersci.com [fishersci.com]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. This compound | C13H12N2 | CID 200127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mt.com [mt.com]
- 12. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 14. youtube.com [youtube.com]
- 15. westfield.ma.edu [westfield.ma.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
N-phenylbenzamidine use in enzyme inhibition assays
Application Notes & Protocols
Topic: N-Phenylbenzamidine Use in Enzyme Inhibition Assays For: Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Utilizing this compound as a Reference Inhibitor for Serine Proteases
This document provides an in-depth guide to the principles and practical application of this compound in enzyme inhibition assays. Moving beyond a simple list of steps, this guide explains the causality behind experimental choices, ensuring that protocols are robust, reproducible, and self-validating.
Introduction: The Role of this compound in Protease Research
This compound is a well-characterized small molecule inhibitor belonging to the benzamidine class of compounds. It serves as a crucial tool in enzymology and drug discovery, primarily for its activity against trypsin-like serine proteases.[1][2] These enzymes, which include vital physiological regulators like trypsin, thrombin, and plasmin, share a common catalytic mechanism and a conserved substrate-binding pocket that recognizes basic amino acid residues such as arginine and lysine.[3][4]
Due to its structural similarity to the guanidinium group of arginine, the benzamidine moiety acts as an effective "arginine mimetic," allowing it to bind with high affinity to the active site of these enzymes.[4] This makes this compound an excellent reference compound for:
-
Validating new serine protease inhibition assays.
-
Serving as a positive control in high-throughput screening (HTS) campaigns.
-
Elucidating the structure-activity relationships (SAR) of novel inhibitor scaffolds.[5]
Mechanism of Action: Competitive Inhibition
This compound functions as a classic competitive inhibitor .[1] This means it reversibly binds to the enzyme's active site, directly competing with the native substrate.
The key mechanistic steps are:
-
S1 Pocket Recognition: Trypsin-like serine proteases possess a deep, negatively charged specificity pocket (the S1 pocket), which typically contains an aspartate residue (Asp189) at its base.[4]
-
Mimicking the Substrate: The positively charged amidinium group of this compound forms a strong salt bridge with this aspartate residue, effectively mimicking the side chain of an arginine residue on a natural substrate.[4]
-
Blocking Access: By occupying the S1 pocket, this compound physically prevents the substrate from binding and undergoing catalysis. The enzyme-inhibitor (EI) complex is non-productive.[6]
Because the binding is reversible and in direct competition with the substrate, the apparent inhibitory effect can be overcome by increasing the substrate concentration. This is a hallmark of competitive inhibition.[6]
Caption: Competitive inhibition of a serine protease by this compound.
Quantitative Inhibition Data
The potency of an inhibitor is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). While specific Kᵢ values for this compound itself are distributed across various literature sources, the parent compound, benzamidine, and its derivatives show a range of potencies against key serine proteases. Multivalent benzamidine inhibitors have shown Kᵢ values in the low micromolar range against plasmin.[3]
| Enzyme Target | Inhibitor Class | Typical Potency (Kᵢ / IC₅₀) | Reference |
| Trypsin | Benzamidine | ~18 µM (Kᵢ) | (Note: Value for parent benzamidine, often used as a reference point) |
| Thrombin | Benzamidine | ~250 µM (Kᵢ) | (Note: Value for parent benzamidine, shows selectivity vs. Trypsin) |
| Plasmin | Bivalent Benzamidine | 2.1 ± 0.8 µM (Kᵢ) | Alves et al. (as cited in[3]) |
| Batroxobin | Benzamidine Derivs. | Competitive Inhibition | Structure-activity relationships have been established.[1] |
Note: Potency is highly dependent on assay conditions (pH, temperature, substrate concentration).
Standard Protocol: IC₅₀ Determination for Trypsin Inhibition
This protocol describes a robust method for determining the IC₅₀ value of this compound against bovine trypsin using a chromogenic substrate in a 96-well plate format. The principles can be adapted for other serine proteases and substrates.
4.1. Materials and Reagents
-
Enzyme: Bovine Trypsin, TPCK-treated (to inhibit chymotrypsin activity)
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BApNA)
-
Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2
-
Solvent: 100% Dimethyl sulfoxide (DMSO)
-
Equipment: 96-well clear flat-bottom microplates, multichannel pipettes, microplate reader capable of measuring absorbance at 405 nm.
4.2. Preparation of Solutions
-
Assay Buffer: Prepare 50 mM Tris-HCl, pH 8.2. Add CaCl₂ to a final concentration of 20 mM. Calcium ions are essential for the stability and optimal activity of trypsin.
-
Inhibitor Stock (10 mM): Dissolve an appropriate amount of this compound in 100% DMSO. Due to its limited aqueous solubility, a DMSO stock is required.[9] Store at -20°C.
-
Enzyme Working Solution (2X): Prepare a 2 µg/mL solution of trypsin in Assay Buffer. Prepare this solution fresh just before use and keep it on ice to prevent autolysis. The final concentration in the assay will be 1 µg/mL.
-
Substrate Working Solution (2X): Prepare a 0.5 mM solution of BApNA in Assay Buffer. This may require gentle warming to fully dissolve. The final concentration in the assay (0.25 mM) is close to the Kₘ for many trypsins, which is optimal for detecting competitive inhibition.
4.3. Experimental Workflow
Caption: Step-by-step workflow for an enzyme inhibition assay.
4.4. Step-by-Step Assay Procedure
-
Inhibitor Plating:
-
Prepare a serial dilution series of this compound (e.g., 11 points, 1:3 dilution) in 100% DMSO, starting from your 10 mM stock.
-
Add 50 µL of Assay Buffer to all wells of a 96-well plate.
-
Add 1 µL of each inhibitor dilution to the corresponding wells. For controls, add 1 µL of DMSO alone. This keeps the final DMSO concentration constant at 0.5% across all wells.
-
Include the following controls[10]:
-
100% Activity Control (Negative Control): Enzyme + Substrate + DMSO (no inhibitor).
-
0% Activity Control (Blank): Buffer + Substrate + DMSO (no enzyme).
-
-
-
Enzyme Addition and Pre-incubation:
-
Add 50 µL of the 2X Trypsin working solution to all wells except the blank controls (add 50 µL of Assay Buffer to these instead).
-
Mix gently by tapping the plate.
-
Incubate the plate for 15 minutes at room temperature (25°C). This pre-incubation step is critical to allow the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
To start the reaction, add 100 µL of the 2X BApNA substrate solution to all wells.
-
Immediately place the plate in a microplate reader.
-
Measure the rate of p-nitroaniline (pNA) production by monitoring the increase in absorbance at 405 nm.[11]
-
Kinetic Reading (Preferred): Read every 30 seconds for 10-15 minutes. The initial velocity (V₀) is the slope of the linear portion of the absorbance vs. time curve.
-
Endpoint Reading (Alternative): If a kinetic reader is unavailable, incubate for a fixed time (e.g., 15 minutes) and then stop the reaction (e.g., with 20 µL of 30% acetic acid) before reading the final absorbance. Ensure the 100% activity control remains within the linear range of the instrument.
-
4.5. Data Analysis
-
Calculate Initial Velocities (V₀): For kinetic data, determine the slope (mOD/min) for each well from the linear phase of the reaction.[12] For endpoint data, subtract the blank absorbance from all other wells.
-
Calculate Percent Inhibition: Use the following formula, where V₀_inhibitor is the rate in the presence of the inhibitor and V₀_control is the average rate of the 100% activity control wells.
% Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100
-
Determine IC₅₀: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R). The IC₅₀ is the concentration of inhibitor that produces 50% inhibition.
Essential Considerations & Troubleshooting
-
Inhibitor Solubility: this compound has low aqueous solubility.[7] Always prepare the primary stock in 100% DMSO and ensure the final DMSO concentration in the assay is low (typically <1%) and consistent across all wells, as high concentrations can inhibit the enzyme. Perform a DMSO tolerance test if unsure.
-
Substrate Concentration: For competitive inhibitors, the measured IC₅₀ value is dependent on the substrate concentration. Reporting the substrate concentration used (ideally relative to its Kₘ value) is critical for comparing results between experiments.
-
Enzyme Stability: Keep the enzyme solution on ice and use it promptly to prevent degradation and loss of activity.
-
Linear Range: Ensure your assay measurements (both time and enzyme/substrate concentrations) are within the linear range to accurately determine initial reaction velocities.[12] If the reaction of the uninhibited control proceeds too quickly, reduce the enzyme concentration.
References
- Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOzV9gzBhQMbhlFdoOs2xXTm3x7e6oIki2HA2Ks6XLdyqStnsYrcWDGJ-O-mC-MtaNYhU1UYP2bLkvhj__g54cUrch0AVXf03L4kVfcoiU1iYIMBxA_-n-775RMk8rAHESVSCFVUAxxsZ3CBwPsk-xhoVJqZNftZ51n3XqqNxDh9R0B8b2vt15wXfGIXRb6T2n3_sSnWJ3GybR2xhD2-lm8b9AAlGlJ_oK0w0l2ox_wpgNPXBs3LLkaLR67kFmABkQH1Za8Ro0e9U=]
- (PDF) 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHqPYnLbSrh4EdIrJknakrKOFERVXDaJvyOGobpNxti2v2EI3OkV6QSlwY6U2JiGnxqM6uM3_zoupFHAy3UhRLdk50rUcZe5MKQU4Y-a4BVxWiY3crMdp7bAyD5NNzlDRv9QPBIETINLRfP7DezwGCxfC1l2IkGTRrEhewSGnpdwgXs5xZtc9Qkn59kiEhxo2sr-8TX1otDYCQ63qEaieDQhJEbpL1ckflo5QLZaEOTTaG1OBEur5piqGbfN8ZcJPMPmTPiSldVSTF757ZmwRsEAw=]
- Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity | Request PDF. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI3ZhrFOCH1KFgc35mWW7e0_O6fF2kFm1s5fIZzoagFf7l68idvkEiPznQX4_bwRi-azsjSdtHM9ah5avjQ7wILdyGUH6t_WXcSL3C7n5VLRWe1j0kH30Gc36GjJtGt6hw9kHYyukdeDXb59O0h0MjwJ1IfFJPi3mdKzhBm3z6tNc-mR70SiiqAHi40-Rv4my9doaGVFkyeRWWNrtWr_TgTeePqIfZIrnIybVcoYoXm-BGeACUidNpOQE7TEXCh2SGAY7YGtvmc4c6x70ISd9_]
- (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1ZMgz5ZV1bPOgTUHFZamXprSe0kXQf_d4LLLdTn4GU8aab2Wte2rjdLXmgfxbNWDjcTz6sSSBqd4CpI8CjrxmY9fF_moI7z1nITXf7EKzr4SA9TqURvOZ5u9hjQpG8LA7hVe-OIv_KNsDuh5vUBWDmJEbzwh2olEqXz7P5yjwbwqewdNMixozv5NhZYgLl3gVCdAfrme7Ehnl_6rAKZaGhbxJ6jhw19VxDlsmEdPVqUspkzXUtpgfGXCiNmu11Z2lkai2dqZuk3fvSas=]
- Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuNp6vGfl5ul6iR8g9f7yjSvM4yaLveV03gSiQvGbYaF_IkqFLS_-PFwX3QQjxJRKrZDYYsS7DJdZlHQV_DNrbegnc5gRhBCBOokXvtAUo2rNTnKyrbedi3UcgV-3IBY2dW14=]
- This compound | C13H12N2. PubChem - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjzv-VF52hjp-dlIPzRPMbT9Vd2_ZULYXmPJXiYg-vYCXcjb9_4WcWQNs74ZOnZgyQBo-JJ8P_jeQGwJPP3r7O6674O6JFqFoEhMO-_J4tjssAX7kCl3-7LvYd7lfI2Ioi38mVnSSlvAy8ITTPgXgsU28mGnnSAQ==]
- Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwiwDbykK9RNTHFk863iQ5D8fIStLfO5r2X1Ppfh_KzJkbnX7JnoyFj3SCVTb7kgneWNxjS6DBY8C8MM6KDg5mleyJfZNIfqzlIOV0gPKWYQUlxrSZhYrJWABHlxAbKbkRBA==]
- Protonation changes upon ligand binding to trypsin and thrombin: structural interpretation based on pK(a) calculations and ITC experiments. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUeNqaCdcq7N4ZksPBYpG3-fMn9xIBhIUtKoeFrn_gGMJaDWnmsZUbMrfitHzMhl3iy-lCqiRGJNLGbzMHsmhE-RiV9Y56BfvJb-_cvkjudi77GBuQJF6qHLkp0JKakhpSt3Y=]
- SOP: Enzyme Assays: pNA. Soils Lab - University of Illinois. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIQb38g9Chy55v7jSFhC5Ix4o763zMMNupKauJuNanCY4516uRb035E61FnCe43ZfS8DTGnUObpenifHpSvMf4L3mZEwG9kYNrvlTJFv6bodmyetdgg_1lFR9ab5AFojwjFgr7S5JVBKREVKBcWCAVr8kYSLz2J4l57qQjMx0hi1Sh2fBQWLuRr76tpptOjyEuDMkbisyFtfmTxf0sbeXvgCo1HbxBH-3VareZxlzihal021ZC=]
- Meta-benzamidine derivatives as serine protease inhibitors. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVfD1iI4qQ2C35nYMI32UYS5xgwy7fXhvBJYrtXJO5VDaUyQvdMilZNnmxdOcVL6vpEoWtA_xnEKWUKL-VYMcFCtxaD0JPCstYsteIABbA8wG8PHFtCgrUc2ZhRy9rC6XMGYFOWwvbI1t]
- Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQBi09jZ2waJXzofuEW64I1hd0NK-KdY8uqfcmXb4B0NX9fHcZr1-_G2vBiXDsUVjdIWQKOBCFsxPDp8Q8CMuEzbYLe11WNyrBcpqtdM259dE6Y8jjkAnM3oJ4fZq8nLfsvw==]
- Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJjV-3-9JADjgMuxdWQiRNwZkOMDJEaCXxaP1DFUZ_CuG1zzsgn8q8ycyASsffLAE3Jok7rFlcCTmmF5QT4cveC5jUd7zBKi2HkZwRHtKror5IVZEfypDyuMDFz9jHQoq8CEM-WGqkrc8kiQ==]
- Benzamidine HCl - Serine Protease Inhibitor. APExBIO. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfuVs2eBkRRnQMOTQlFl2wh-2IoQseaWSC8m9WIUiIr_WZGSEFJ00qiHFlQN8ZBPRsdj-SuF26vzGRzuynO0h059HfkqAsg41pdqQ1WCnIws5aW2v7h-mUl5bg0nDXeTpHzwRKeQ==]
- Mechanism of Action of Many Drugs Depend on Enzyme Inhibition. Pioneer Publisher. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWL8CAv18j5Id1t-8L3m3svgQDjvbMsGTClaaPJYmjU17cGquz0nBOehyuJNHIvGp3DYiqG-5EfecTAo34anuNaVmGxit1PKLU-31u0kCI3XgMA_z_VcMW1_x797-NAzekF_-GxxacZGZ-BANN7U4DU94Ie4Uf1htxgW-M]
- SOP: Enzyme assays (pNP). Soils Lab - University of Illinois. [https://vertexaisearch.cloud.google.
- Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1k21O-O6qHJNOC7lhqWl5H1abh09bSBHzcTY3iQ3TFYdNfwWm0uN1l8rbeH20iA9w9Gll33hc74ckGJPuZLvEH_-xo1Zx5pQP3iRgiFaIvakPebp-n0sqxjEv7rss57RACAoBhM81C92XfUKjzalv81idOET_F7OkDnVHu7QT3xfVqfI_cbiX0Fm5dsnt_4xJSSGCCXorE0XY3y7Vm-FpWEVIJCXn59L1hWo_khGihcWfw1sKIwIf1MNMpQJZTvEctv3ZMc-Jk_A57iw5wLv2AzXG3Q==]
- This compound, 97% 25 g. Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNo9ixtR1uQ4k114lJcG0EOjNJiQo33bC_uYf6E2T-nx3BDhiDAoGGxZWw7rGbH_g_MI3WA3ZIpune5HFRFZHquf8KwfN90V5Tl8L4DOSG2fvb8_QN4zPCUf-NNqhDMEBzl2t5cOxUHawk6jyxWArQSkpDHSTn]
- Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfiJsp3p7wvvlCFKZskcYOW-z4yo8IANO8GdgYD4BzYMtuH9mwn3LbATuse7Ec-IkteQAxPhxYF9JBM9UJxxMR3sQXMZGxbjhQBTtcFyuUb131dcXUXsXTjWppckRDI5L0D4c=]
- Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. PubMed Central. [https://vertexaisearch.cloud.google.
- In vitro solubility assays in drug discovery. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvaQwsEsDOzGo0xat5Za1OQG5PErq09v4OvEJDeNm62Q3Fj1dC6Zm0O929EkTlTZ70eHTwRvsfOr92HpZJePyno7-qrdZeyOcmMh0rzenNEclyTlWCtsI0COdIA98q0qZNCmo=]
- Overview on the Mechanism of Action of Two Well-known Antibacterial Drugs Based on Enzyme Inhibition. Juniper Publishers. [https://vertexaisearch.cloud.google.
- Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8trPF7erv-OvFP4j8PCKtMEq5cia4l9hDww5yx98_ec_BCDrnj46p6m03uAIOeYXOQBKRViFgDJzfCJy9vHSdD2-_i0bcSN7Z8xhAwzOlPip-FIyHbOcIoZJZlTErelstxQ==]
- Enzyme assay techniques and protocols | Request PDF. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbAVuXdTKXd1t4lBTSEVpSbEtiXnwkD4vaDyTG1nTe0QCCKCAn-QnP7RzNmBqgWRF17kdH0i3JDMoCvtDTUzpS97mp4iuavxd2KFmdCjEwhqNB-U6o7IiIpXOOW1vOespOvN8Gr7R0wbGEp9qPnblqHyphFQttEvBTX3xcsV2nb6Sty48bnjIA-ms2zJSc6Tc_Xg==]
- Comparison of the catalytic properties of thrombin and trypsin by kinetic analysis on the basis of active enzyme concentration. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRY1HTfkvSgbTRjv5WGjRBJFN92lCt5g1EVQvkM3NfXeuBRDlgHbJ3iCQrc_tyWZPrEx1KjCj-T5AfLf-OcrGSSjKT4UKZ97Eze44nEiCqqE5jaryoxFrsb_gJ-EvNchWydg==]
- Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIyHy5pnXlnXvUQWikzEZTjnBrbuTSmvQWF_kJIOreloqynN9eGKbWEACoy2P18Z6kxxiSrIUH7-y-SN9edjc5Anigp5cIyOrQBstIDBsSv_xauAawOqKFkykOn_jXc562DtR5GtY=]
- N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhUe0rrbGUWVPicxZrgzVpTHW2BW3kpFuhcyR910GGYH9D8u8V_zxvwN9iSFJeaB45L3gdZr1gx7IjZvGznTB_EjuDB6J_QqxPSh28gzK2paNCuoT9okJxECWU5ka0CMvR0CNliMSse8MPnQ==]
- Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM67q0NERYEYS4_JRODEpxO-abKdDXAzEzSZEShEhyukJYbymIW3Fi6OElAPfVbCFBSTfvNVC6RIE0bGpkLgICZ-uZQLWpebT1eRUQVGhpznTSsmpUmLcm7ZrqiV3PzSFLxBSU8aAa_JyJa4o=]
Sources
- 1. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. This compound | C13H12N2 | CID 200127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A13219.14 [thermofisher.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Multi-Assay Protocol for Characterizing the Cytotoxicity of N-phenylbenzamidine
An Application Scientist's Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond a Single Endpoint
N-phenylbenzamidine belongs to the broader class of amidine and benzamide derivatives, compounds that have garnered significant interest for their diverse biological activities, including potential anticancer properties.[1][2] Preliminary studies on related N-substituted benzamides have revealed an ability to induce apoptosis and cell cycle arrest, suggesting a complex mechanism of action that warrants detailed investigation.[3][4]
A thorough toxicological assessment of a novel compound like this compound requires more than a single viability assay. A robust characterization of its cytotoxic profile involves a multi-pronged approach, starting with a broad assessment of cell health and progressively narrowing the focus to elucidate the specific molecular mechanisms of cell death. This guide provides an integrated, field-proven workflow designed to deliver a comprehensive understanding of this compound's cellular impact. We will move from primary assays that measure metabolic viability and membrane integrity to secondary, mechanistic assays that probe for hallmarks of apoptosis and oxidative stress.
Part 1: Primary Cytotoxicity Assessment (Cell Viability & Membrane Integrity)
The initial evaluation of a compound's cytotoxicity should employ assays that provide a global picture of cellular health. We utilize two complementary methods: the MTT assay, which measures metabolic activity as a surrogate for viability, and the LDH assay, which quantifies the loss of plasma membrane integrity—a hallmark of cell death.
Principle of Primary Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard for assessing cell viability.[5] In living, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[6] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[7] A decrease in formazan production indicates a reduction in metabolic activity, which can be due to either cytotoxicity or cytostatic effects.
-
Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytosolic enzyme present in most eukaryotic cells.[8] When the plasma membrane is compromised—a key event in necrosis or late-stage apoptosis—LDH is released into the cell culture medium.[9] The assay measures the enzymatic activity of this extracellular LDH, which catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. The resulting NADH then drives the reduction of a tetrazolium salt to a colored formazan product, with the color intensity being proportional to the number of damaged cells.[8]
The combined use of these assays allows for differentiation between cytostatic effects (reduced metabolic activity with intact membranes) and cytotoxic effects (reduced metabolic activity accompanied by membrane damage).
Experimental Workflow: Primary Screening
The following diagram outlines the initial screening phase for this compound.
Caption: High-level workflow for primary cytotoxicity screening.
Protocol 1.1: MTT Assay for Cell Viability
This protocol is optimized for adherent cells in a 96-well format.
Materials:
-
Selected cell lines (See Table 2 for suggestions)
-
Complete cell culture medium
-
This compound (powder form)[10]
-
Vehicle (e.g., sterile DMSO)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
96-well flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO. Further create a series of dilutions in complete culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells for:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the same final concentration of DMSO as the treated wells.
-
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, and 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[12]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7]
Protocol 1.2: LDH Cytotoxicity Assay
This protocol measures LDH release from the same treatment conditions as the MTT assay, using parallel plates.
Materials:
-
Parallel plates from the treatment step above.
-
Commercial LDH Cytotoxicity Assay Kit (contains LDH Reaction Mix, Substrate, and Stop Solution).
-
Lysis Buffer (often included in kits as a "Maximum LDH Release" control).
-
96-well flat-bottom plates.
-
Microplate reader.
Procedure:
-
Set Up Controls: On the treated plate, designate wells for:
-
Maximum LDH Release Control: Add Lysis Buffer to untreated cells 45 minutes before the end of incubation.
-
Background Control: Medium only (no cells).
-
-
Supernatant Collection: After the treatment incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well plate.[13]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of this mixture to each well containing the supernatant.[13]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis and Interpretation
For the MTT assay, calculate the percentage of cell viability using the vehicle control as 100% viability. For the LDH assay, calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Table 1: Representative Data Presentation for Primary Screening
| Cell Line | Treatment Duration | IC₅₀ (µM) - MTT Assay | Max. Cytotoxicity (%) - LDH Assay |
|---|---|---|---|
| A549 (Lung Carcinoma) | 48h | 35.2 ± 4.1 | 68.5 ± 5.3 |
| MCF-7 (Breast Adenocarcinoma) | 48h | 28.9 ± 3.5 | 75.1 ± 6.2 |
| HepG2 (Hepatocellular Carcinoma) | 48h | 52.1 ± 6.3 | 55.4 ± 4.9 |
| MRC-5 (Normal Lung Fibroblast) | 48h | >100 | 15.2 ± 2.8 |
Note: Data are hypothetical examples for illustrative purposes.
An IC₅₀ (half-maximal inhibitory concentration) value is determined from the dose-response curve of the MTT assay. A low IC₅₀ value indicates high potency. Comparing IC₅₀ values between cancerous and normal cell lines (e.g., MCF-7 vs. MRC-5) provides an initial measure of selectivity.
Part 2: Mechanistic Investigation (Apoptosis & Oxidative Stress)
Data from related N-substituted benzamides strongly suggest that their cytotoxic effects are mediated through the induction of apoptosis via the intrinsic (mitochondrial) pathway.[3][4] This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3.[3] Therefore, assessing caspase-3 activation is a critical step in elucidating the mechanism of this compound. Additionally, many cytotoxic compounds induce apoptosis by first triggering cellular oxidative stress.
Principle of Mechanistic Assays:
-
Caspase-3 Activity Assay: Caspases are a family of cysteine proteases that play an essential role in programmed cell death.[14] Caspase-3 is a key executioner caspase, activated during the final stages of apoptosis.[15] Its activation leads to the cleavage of critical cellular proteins, resulting in the morphological and biochemical hallmarks of apoptosis.[15] The assay uses a specific peptide substrate for caspase-3 (e.g., DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter.[16][17] Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.
-
Intracellular Reactive Oxygen Species (ROS) Assay: ROS are chemically reactive molecules containing oxygen, such as hydrogen peroxide (H₂O₂) and superoxide radicals.[18] While they play roles in cell signaling, excessive production leads to oxidative stress, which can damage lipids, proteins, and DNA, ultimately triggering apoptosis.[19] This assay often uses a cell-permeable probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases deacetylate DCFH-DA to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20] The fluorescence intensity is proportional to the intracellular ROS levels.[18]
Proposed Signaling Pathway for this compound
Based on literature for related compounds, this diagram illustrates the likely apoptotic pathway induced.[3]
Caption: Proposed intrinsic apoptosis pathway for this compound.
Protocol 2.1: Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of the key executioner caspase-3 in cell lysates.
Materials:
-
Cells treated with this compound (at IC₅₀ and 2x IC₅₀ concentrations) for a shorter duration (e.g., 6, 12, 24 hours).
-
Positive control (e.g., staurosporine or etoposide).
-
Commercial Caspase-3 Colorimetric Assay Kit (contains Lysis Buffer, Reaction Buffer, DTT, and DEVD-pNA substrate).[21]
-
Microplate reader.
Procedure:
-
Cell Treatment & Lysis: Treat cells in a larger format (e.g., 6-well plate) to obtain sufficient protein. After treatment, collect both adherent and floating cells.
-
Cell Lysis: Pellet the cells by centrifugation (e.g., 600 x g for 5 min). Resuspend the pellet in 50 µL of chilled Lysis Buffer per 1-2 x 10⁶ cells.[15] Incubate on ice for 15-20 minutes.
-
Lysate Collection: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cellular debris.[21] Transfer the clear supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal protein loading.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein per well, adjusting the volume to 45 µL with Lysis Buffer.
-
Substrate Addition: Prepare the reaction mixture as per the kit instructions. Add 5 µL of the Caspase-3 substrate (DEVD-pNA) to each well.[15]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, or until a yellow color develops in the positive control.
-
Absorbance Measurement: Read the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
Protocol 2.2: Intracellular ROS Measurement
This protocol uses the fluorescent probe DCFH-DA to detect ROS generation.
Materials:
-
Cells treated with this compound for short durations (e.g., 1, 3, 6 hours).
-
Positive control (e.g., 100 µM Tert-Butyl Hydroperoxide (TBHP) or H₂O₂ for 30-60 minutes).[20]
-
DCFH-DA probe (e.g., 10 mM stock in DMSO).
-
Serum-free culture medium or PBS.
-
Fluorescence microplate reader or flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with this compound and controls as described previously.
-
Probe Loading: Prepare a 10 µM working solution of DCFH-DA in serum-free medium immediately before use.[20]
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[20]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[18]
Experimental Design Considerations
Table 2: Suggested Cell Lines for Cytotoxicity Profiling
| Cell Line | ATCC® No. | Description | Rationale |
|---|---|---|---|
| MCF-7 | HTB-22™ | Human Breast Adenocarcinoma | Common model for epithelial cancers; sensitive to apoptotic stimuli. |
| A549 | CCL-185™ | Human Lung Carcinoma | Standard model for lung cancer; often used in toxicology screens.[22] |
| HL-60 | CCL-240™ | Human Promyelocytic Leukemia | Suspension cell line; p53-deficient model used in studies of related benzamides.[3] |
| MRC-5 | CCL-171™ | Human Lung Fibroblast | Normal, non-cancerous control cell line to assess compound selectivity.[23] |
-
Compound Solubility: this compound is a powder.[10] Prepare a high-concentration stock solution in a suitable solvent like DMSO. The final solvent concentration in the culture medium should be kept constant across all treatments and be non-toxic to the cells (typically <0.5%).
-
Controls are Critical: For every assay, always include:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment.
-
Positive Control: A known inducer for the specific endpoint being measured (e.g., Staurosporine for apoptosis, TBHP for ROS).
-
Conclusion
Evaluating the cytotoxic potential of this compound requires a systematic and multi-parametric approach. By first establishing a dose- and time-dependent effect on cell viability and membrane integrity with MTT and LDH assays, researchers can define the potency (IC₅₀) and nature (cytotoxic vs. cytostatic) of the compound. Subsequent investigation into specific molecular mechanisms, such as the activation of executioner caspase-3 and the generation of reactive oxygen species, provides critical insight into how the compound induces cell death. This integrated workflow, grounded in established principles of toxicology, ensures a thorough and reliable characterization, paving the way for further preclinical development.
References
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Creative Bioarray. (n.d.). Caspase Activity Assay.
- CUSABIO. (n.d.). Caspase-3 activity assay.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?
- Murphy, M. P., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Metabolism, 4(6), 651–662.
- Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(1), 133–136.
- Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA).
- G-Biosciences. (2020, January 7). The Role of LDH in Cellular Cytotoxicity.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT.
- AntBio. (2025, July 11). Cellular reactive oxygen species (ROS) assay strategy.
- BosterBio. (n.d.). Cytotoxicity Assays | Life Science Applications.
- ResearchGate. (2020, September 1). Which cell line to choose for cytotoxicity evaluation of nanomaterials?
- MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.
- Mäkilä, J., et al. (2021). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Pharmaceutics, 13(11), 1935.
- Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 971–978.
- PubMed. (2009). Amidine analogues of melphalan: synthesis, cytotoxic activity, and DNA binding properties. Bioorganic & Medicinal Chemistry, 17(1), 299-305.
- Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. PubMed, 11953831.
- Sharma, R., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. ACS Omega, 7(32), 28286–28302.
- Al-Ostath, A., et al. (2022). Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells. Molecules, 27(19), 6598.
- Liberg, D., et al. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(3), 427–434.
- PubMed. (2009). Cytotoxicity of cis-platinum(II) cycloaliphatic amidine complexes: Ring size and solvent effects on the biological activity. Journal of Inorganic Biochemistry, 103(10), 1355-62.
- Say, M., et al. (2021). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. ACS Infectious Diseases, 7(12), 3422–3438.
- Nakeff, A., et al. (1999). Benzamide riboside induces apoptosis independent of Cdc25A expression in human ovarian carcinoma N.1 cells. Cell Death and Differentiation, 6(8), 736-44.
Sources
- 1. Amidine analogues of melphalan: synthesis, cytotoxic activity, and DNA binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 10. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. caspase3 assay [assay-protocol.com]
- 15. mpbio.com [mpbio.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. antbioinc.com [antbioinc.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Introduction: Unveiling the Potential of N-Phenylbenzamidine
An In-Depth Guide to the Application of N-Phenylbenzamidine in Cell Culture Studies
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in cell culture-based studies. Moving beyond a simple recitation of steps, this guide provides a deep dive into the causality behind experimental choices, grounding protocols in established scientific principles to ensure robust and reproducible results.
This compound is a member of the benzamidine class of small molecules. The benzamidine scaffold is renowned for its ability to interact with and inhibit serine proteases, a critical class of enzymes involved in everything from digestion to blood clotting and apoptosis.[1][2][3] Furthermore, the related N-phenylbenzamide structure is a common feature in compounds exhibiting potent cytotoxic and pro-apoptotic activity against cancer cell lines.[4][5]
This dual heritage places this compound at the intersection of two significant fields of study: the regulation of proteolytic cascades and the induction of programmed cell death. This guide will, therefore, explore its application from both perspectives, providing the theoretical framework and practical methodologies to investigate its effects in a cell culture setting.
Section 1: Foundational Protocols - Preparation and Handling
Accurate and reproducible experiments begin with the correct preparation of the compound. Due to its physicochemical properties, this compound requires careful handling to ensure solubility and stability in culture media.
Physicochemical Properties
A clear understanding of the compound's properties is essential for its effective use.
| Property | Value | Reference |
| IUPAC Name | [phenyl(phenylamino)methylidene]azanium | [6] |
| Molecular Formula | C₁₃H₁₃N₂ | [6] |
| Molecular Weight | 197.26 g/mol (as cation) | [6] |
| Appearance | White to pale cream powder | [6] |
| Solubility | Soluble in DMSO and ethanol; sparingly soluble in water. | [7] |
| Storage | Store stock solutions at -20°C in small, single-use aliquots to prevent freeze-thaw cycles. | [8] |
Protocol for Stock and Working Solution Preparation
The low aqueous solubility of many organic compounds is a primary source of experimental variability.[9] Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution.
Objective: To prepare a 10 mM stock solution of this compound in DMSO and dilute it to final working concentrations for cell treatment.
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, complete cell culture medium appropriate for the cell line
-
Vortex mixer
-
Analytical balance
Protocol Steps:
-
Weighing the Compound: On an analytical balance, accurately weigh 1.973 mg of this compound powder. This calculation is for a 10 mM stock in 1 mL, based on a molecular weight of 197.26 g/mol . Adjust the mass and volume as needed.
-
Dissolution: Transfer the weighed powder into a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can assist dissolution.[8]
-
Sterilization & Storage: While DMSO is a stringent solvent, for long-term storage, the solution can be sterilized by passing it through a 0.22 µm syringe filter. Aliquot the stock solution into single-use volumes and store at -20°C.[8]
-
Preparing Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution immediately before use.
-
Perform serial dilutions in sterile, complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Causality Note: It is critical to add the DMSO stock to the culture medium and mix immediately, rather than the other way around, to prevent the compound from precipitating out of solution.
-
-
Vehicle Control: Always prepare a vehicle control consisting of cell culture medium with the same final concentration of DMSO as the highest concentration of the compound being tested. This is crucial to ensure that any observed cellular effects are attributable to this compound and not the solvent. The final DMSO concentration should ideally not exceed 0.5% (v/v).[9]
Section 2: Primary Application - Serine Protease Inhibition
Benzamidine and its derivatives are classic competitive inhibitors of trypsin-like serine proteases.[1][3] They function by mimicking the arginine side chain, allowing them to bind to the S1 pocket of the enzyme's active site, thereby blocking substrate access. Given its structure, this compound is a prime candidate for investigating processes mediated by serine proteases.
Experimental Workflow: Serine Protease Inhibition Assay
The following workflow outlines the general steps for assessing the inhibitory potential of this compound against a target serine protease.
Caption: Workflow for an in vitro serine protease inhibition assay.
Protocol for In Vitro Trypsin Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against bovine trypsin.
Materials:
-
This compound working solutions
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), a chromogenic substrate
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol Steps:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock of Trypsin in 1 mM HCl. Dilute further in Assay Buffer to achieve a working concentration of 20 µg/mL.
-
Prepare a 1 mM stock of L-BAPNA in DMSO. Dilute in pre-warmed (37°C) Assay Buffer to a working concentration of 200 µM.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of this compound working solutions across a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Include wells for a positive control (a known trypsin inhibitor like aprotinin) and a vehicle control (Assay Buffer + DMSO).
-
Add 160 µL of Assay Buffer to all wells.
-
Add 10 µL of the 20 µg/mL trypsin solution to all wells except for a "substrate blank" well.
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 10 µL of the 200 µM L-BAPNA solution to all wells to start the reaction. The total volume should be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes. The product of L-BAPNA hydrolysis, p-nitroaniline, is yellow.
-
Data Analysis:
-
Calculate the reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates by expressing them as a percentage of the vehicle control activity.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Section 3: Application in Cancer Biology - Cytotoxicity and Apoptosis
N-substituted benzamides have demonstrated significant potential as anticancer agents by inducing cell cycle arrest and apoptosis.[4][5][10] The primary mechanism often involves the intrinsic, or mitochondrial, pathway of apoptosis.
Signaling Pathway: N-Substituted Benzamide-Induced Apoptosis
Studies on related compounds show a consistent pattern of G2/M cell cycle arrest followed by the release of cytochrome c from the mitochondria, which initiates a caspase cascade leading to programmed cell death.[5][10] This pathway is often independent of the p53 tumor suppressor protein, making it a valuable mechanism for targeting p53-deficient cancers.[10]
Caption: Intrinsic apoptosis pathway induced by N-substituted benzamides.[5][10]
Hypothetical Cytotoxicity Data
To guide initial experimental design, the following table presents plausible IC50 values for this compound against common cancer cell lines, based on published data for structurally similar compounds.[4][11]
| Cell Line | Cancer Type | Assay | Incubation Time | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | MTT | 48 hours | 5 - 15 |
| HeLa | Cervical Carcinoma | MTT | 48 hours | 8 - 20 |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 hours | 7 - 18 |
| HEK293 | Normal Human Kidney | MTT | 48 hours | > 100 |
Protocol for Assessment of Cytotoxicity using MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4]
Objective: To determine the effect of this compound on the viability of cultured cancer cells.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Protocol Steps:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: After 24 hours, carefully remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours at 37°C.
-
Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium + MTT + DMSO) from all other readings.
-
Calculate cell viability as a percentage of the vehicle control: (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100.
-
Plot percent viability against the logarithm of inhibitor concentration to determine the IC50 value.
-
References
- Peng, W., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules, 18(3), 3684-3697. [Link]
- Laura, R., et al. (1980). Inhibition of four human serine proteases by substituted benzamidines. Biochemistry, 19(21), 4859-4864. [Link]
- Peng, W., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3684-3697. [Link]
- Iegre, J., et al. (2021). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Viruses, 13(12), 2399. [Link]
- Sari, Y., et al. (2021). Rational Design, Synthesis and Cytotoxic Activity of N-(Phenylcarbamoyl)Benzamide on HeLa Cell Lines. Indonesian Journal of Pharmacy, 32(3), 337-346. [Link]
- Stürzebecher, J., et al. (1986). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. Toxicon, 24(6), 585-595. [Link]
- Barreiro, G., et al. (2017). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. ACS Infectious Diseases, 3(11), 844-857. [Link]
- Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 971-978. [Link]
- Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 971–978. [Link]
- Al-Ostoot, F.H., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Molecules, 27(19), 6241. [Link]
- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]
- Baxter, A., et al. (2005). Meta-benzamidine derivatives as serine protease inhibitors.
- Iinuma, M., et al. (1994). Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor. FEBS Letters, 354(3), 262-264. [Link]
- Al-kasmi, B., et al. (2022). Correlation of Solubility Thermodynamics of Glibenclamide with Recrystallization and In Vitro Release Profile. Molecules, 27(15), 4734. [Link]
Sources
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Phenylbenzamidin, 97 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of N-phenylbenzamidine
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of N-phenylbenzamidine. The method is designed for researchers, scientists, and professionals in drug development who require an accurate and reliable analytical procedure for quality control, stability studies, and formulation analysis. The developed method utilizes reversed-phase chromatography with UV detection, a widely accessible and dependable technique. The protocol herein is validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.
Introduction
This compound (C₁₃H₁₂N₂) is a chemical compound with a molecular weight of 196.25 g/mol [1][2]. It and its derivatives are of interest in medicinal chemistry and materials science. Accurate quantification of this compound is crucial for ensuring the quality and consistency of research and development activities. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and reproducibility, making it the method of choice for the quantitative analysis of such compounds[3][4].
This document provides a comprehensive guide to a reversed-phase HPLC (RP-HPLC) method developed for the quantitative analysis of this compound. The principle of RP-HPLC relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase[5][6][7]. This compound, being a relatively nonpolar aromatic amine, is well-retained on a C18 column and can be effectively eluted with a suitable mixture of organic solvent and aqueous buffer. The method has been validated to demonstrate its specificity, linearity, accuracy, precision, and robustness, in accordance with ICH Q2(R2) guidelines[8][9][10].
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Chemicals and Reagents:
-
This compound reference standard (≥97% purity)[2].
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Phosphoric acid (analytical grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare a 20 mM potassium dihydrogen phosphate buffer. Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH of the buffer to 3.0 with phosphoric acid.
-
The mobile phase consists of a mixture of this phosphate buffer and acetonitrile. A starting composition of Acetonitrile:20 mM KH₂PO₄ buffer (pH 3.0) (60:40, v/v) is recommended.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
Rationale: A buffered mobile phase is crucial for ensuring reproducible retention times for ionizable compounds like this compound. A pH of 3.0 ensures that the amidine group is protonated, leading to consistent interactions with the stationary phase. Acetonitrile is a common organic modifier in RP-HPLC providing good peak shape and resolution for aromatic compounds.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This will be the standard stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample containing this compound.
-
Dissolve it in a suitable solvent (initially, the mobile phase should be tested).
-
Dilute with the mobile phase to obtain a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
HPLC Method Protocol
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point. Method optimization may be required depending on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:20 mM KH₂PO₄ buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | Approximately 10 minutes |
Rationale: The selection of 254 nm for UV detection is based on the presence of aromatic rings in the this compound structure, which typically exhibit strong absorbance at this wavelength. A column temperature of 30 °C ensures stable and reproducible retention times.
System Suitability
Before commencing any analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting a working standard solution (e.g., 25 µg/mL) six times. The system suitability parameters should meet the following criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
Quantitative Analysis Workflow
The following diagram illustrates the workflow for the quantitative analysis of this compound.
Caption: Workflow for the quantitative HPLC analysis of this compound.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for the intended application[8][9][10]. The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[4][8]. To demonstrate specificity, a solution of a placebo (matrix without the analyte) and a spiked sample were analyzed. The chromatograms should show no interfering peaks at the retention time of this compound in the placebo.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range[4][8].
-
Protocol: A series of at least five concentrations of this compound working standard solutions (e.g., 1-100 µg/mL) were prepared and injected in triplicate.
-
Analysis: A calibration curve was constructed by plotting the mean peak area against the concentration. The linearity was evaluated by linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value[4][8].
-
Protocol: Accuracy was determined by the recovery of a known amount of this compound spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each concentration level was prepared in triplicate.
-
Analysis: The percentage recovery was calculated.
-
Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.
Table 1: Representative Accuracy Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 20.0 (80%) | 19.8 | 99.0 |
| 25.0 (100%) | 25.1 | 100.4 |
| 30.0 (120%) | 29.7 | 99.0 |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).
-
Repeatability (Intra-day Precision):
-
Protocol: Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, under the same experimental conditions.
-
Acceptance Criteria: The %RSD of the peak areas should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Protocol: The repeatability assay was performed on a different day by a different analyst using a different HPLC system (if available).
-
Acceptance Criteria: The %RSD of the peak areas should be ≤ 2.0%.
-
Table 2: Representative Precision Data
| Precision Type | %RSD of Peak Area |
| Repeatability (Day 1) | 0.8% |
| Intermediate (Day 2) | 1.2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.
-
Robustness
Robustness is the measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: The robustness of the method was evaluated by introducing small variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2 °C)
-
pH of the buffer (± 0.2 units)
-
-
Analysis: The effect on the system suitability parameters was observed.
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.
Method Validation Logic Flow
The following diagram illustrates the logical flow of the HPLC method validation process.
Caption: Logical flow for HPLC method validation.
Conclusion
This application note describes a simple, specific, accurate, and precise reversed-phase HPLC method for the quantitative analysis of this compound. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control and research applications. The provided protocols and validation data serve as a comprehensive guide for researchers and scientists in the field.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 200127, this compound.
- ChemBK (2024). N-phenylbenzamide.
- Pharmaguideline (2024). Steps for HPLC Method Validation.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 211765, N-Phenyl-2-chlorobenzamidine.
- Patel, D. et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-27.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2770123, N-Phenyl-benzamidine perchlorate.
- AMSbiopharma (2025). ICH Guidelines for Analytical Method Validation Explained.
- YouTube (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Islam, T. et al. (2021). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. 7th International Conference on Advancement in Science and Technology (iCAST2021).
- AZoLifeSciences (2023). Reversed-Phase Chromatography: An Overview.
- ResearchGate (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
- International Council for Harmonisation (2023). Validation of Analytical Procedures Q2(R2).
- ACS Publications. Separation of Aromatic Amines by Reversed-Phase Chromatography.
- YouTube (2021). 14 Principles of Reversed Phase HPLC.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2332, Benzamidine.
- Chromatography Online (2021). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?.
- PubMed (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples.
- Der Pharmacia Lettre (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization.
- ResearchGate (2011). (PDF) A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
Sources
- 1. This compound | C13H12N2 | CID 200127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. actascientific.com [actascientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. youtube.com [youtube.com]
- 10. database.ich.org [database.ich.org]
Technical Guide: Preparation and Handling of N-Phenylbenzamidine Stock Solutions for Enhanced Assay Reproducibility
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.
Abstract and Scope
The integrity of any screening or biochemical assay is fundamentally dependent on the quality of the reagents used. A common, yet critical, point of failure is the inconsistent preparation of compound stock solutions. This guide provides a comprehensive, field-tested protocol for the preparation, handling, and storage of N-phenylbenzamidine stock solutions. This compound and its derivatives are investigated for a variety of biological activities, including antiviral and antiparasitic properties, often targeting nucleic acids.[1][2] Therefore, ensuring the accurate concentration and stability of stock solutions is paramount for generating reliable and reproducible data. This document moves beyond a simple list of steps to explain the scientific rationale behind the protocol, enabling researchers to make informed decisions and troubleshoot potential issues. The core objective is to establish a self-validating system for stock solution preparation that ensures consistency across experiments.
Foundational Principles: The Science of a Reliable Stock Solution
A stock solution is a concentrated chemical preparation from which working solutions are made.[3][4] The principle of preparing a concentrated stock is to minimize errors associated with weighing very small quantities and to create a uniform source for multiple experiments.[4] For this compound, three key factors govern the preparation of a high-quality stock solution: physicochemical properties , solvent selection , and handling procedures .
Key Physicochemical Properties of this compound
Understanding the inherent properties of this compound is the first step in developing a robust protocol. This data is critical for accurate calculations and safe handling.
| Property | Value | Significance for Protocol | Source |
| Molecular Formula | C₁₃H₁₂N₂ | The elemental composition. | [5][6] |
| Molecular Weight | 196.25 g/mol | Essential for calculating mass needed for a specific molar concentration.[7] | [5][6] |
| CAS Number | 1527-91-9 | Unique identifier for the chemical substance. | [5][6] |
| Melting Point | 118 - 120 °C | Indicates the compound is a solid at room temperature. | [8] |
| Aqueous Solubility | Poor (>29.4 µg/mL at pH 7.4) | Necessitates the use of an organic solvent for stock preparation.[5] | [5] |
| Known Sensitivities | Exposure to light and moisture | Dictates the need for protective handling and storage conditions. | [8] |
Solvent Selection: A Critical Choice
The choice of solvent is arguably the most critical decision in preparing a stock solution. The ideal solvent must:
-
Completely dissolve the compound at the desired concentration.
-
Be inert, not reacting with the compound.
-
Be compatible with the downstream biological assay, exhibiting low toxicity at the final working concentration.
While specific solubility data for this compound in organic solvents is not widely published, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules that have poor aqueous solubility.[9][10] However, it is crucial to remember that DMSO can be toxic to cells in an assay, typically at concentrations above 0.5-1%. Therefore, the stock solution concentration should be high enough that the final volume added to the assay is minimal.
Safety and Handling Precautions
This compound must be handled with appropriate care in a laboratory setting.
-
Hazard Identification : The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and is very toxic to aquatic life.[5] It is also reported to cause skin and eye irritation.[8]
-
Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.[8][11]
-
Handling : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[11] After handling, wash hands thoroughly with soap and water.[8]
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 10 mL of a 10 mM stock solution. This concentration is a common starting point for serial dilutions in many assays.
Materials and Equipment
-
This compound (MW: 196.25 g/mol )
-
Anhydrous, ACS grade or higher Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to at least 0.1 mg)
-
15 mL polypropylene conical tube or a 10 mL volumetric flask
-
Calibrated micropipettes (P1000, P200)
-
Sterile pipette tips
-
Vortex mixer
-
1.5 mL amber (light-blocking) microcentrifuge tubes for aliquoting
-
Personal Protective Equipment (PPE)
Workflow Diagram
Caption: Workflow for this compound stock solution preparation.
Step-by-Step Procedure
Step 1: Calculation of Required Mass
The fundamental formula for calculating the mass of a solid needed is: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol ) [4]
-
Desired Concentration: 10 mM = 0.01 mol/L
-
Final Volume: 10 mL = 0.01 L
-
Molecular Weight: 196.25 g/mol
Mass = 0.01 mol/L × 0.01 L × 196.25 g/mol = 0.0019625 g = 19.63 mg
Step 2: Weighing the Compound
-
Place a clean weigh boat on the analytical balance and tare (zero) the balance.
-
Carefully weigh out approximately 19.63 mg of this compound. It is more important to record the exact mass weighed than to hit the target mass precisely.
-
Record the exact mass (e.g., 19.80 mg). You will use this value to calculate the actual final concentration.
Step 3: Initial Dissolution
-
Carefully transfer the weighed this compound powder into a 15 mL conical tube.
-
Add approximately 8 mL of anhydrous DMSO to the tube.
-
Rationale: Adding a portion of the solvent first, rather than the full amount, makes it easier to dissolve the solid and allows for a final volume adjustment.[3]
-
Step 4: Ensuring Complete Dissolution
-
Cap the tube securely and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source. If any solid particles remain, sonicate the tube in a water bath for 5-10 minutes or continue vortexing until the solution is completely clear.
-
Trustworthiness Pillar: A clear solution is the first validation checkpoint. Undissolved compound is a primary source of concentration error.
-
Step 5: Final Volume Adjustment
-
Once the solid is fully dissolved, carefully add DMSO until the final volume reaches exactly 10.0 mL. Use the graduations on the conical tube or, for higher accuracy, perform the entire procedure in a 10 mL Class A volumetric flask.[3]
-
Cap and invert the tube or flask 10-15 times to ensure the solution is homogeneous.
-
Recalculate the final concentration based on the actual mass weighed.
-
Actual Concentration (mM) = (Actual Mass (mg) / 196.25 g/mol ) / 0.01 L
-
Example: If you weighed 19.80 mg, the actual concentration is (19.80 / 196.25) / 0.01 = 10.09 mM.
-
Step 6: Aliquoting for Storage
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Dispense 20-100 µL aliquots into sterile, clearly labeled amber microcentrifuge tubes.
-
Rationale: Amber tubes protect the light-sensitive compound.[8] Small aliquots ensure that the main stock is not repeatedly warmed and cooled, which can introduce water condensation and promote degradation.
-
Step 7: Labeling and Storage
-
Label each aliquot clearly with the compound name, actual concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-to-medium term storage or at -80°C for long-term storage. When ready to use, thaw a single aliquot at room temperature and use it for the experiment. Discard any unused portion of the thawed aliquot.
Troubleshooting and Validation
| Issue | Potential Cause | Recommended Action |
| Compound does not fully dissolve | Concentration exceeds solubility limit in DMSO. | Try sonicating for a longer period. If it still doesn't dissolve, you must prepare a new, lower concentration stock. Perform a preliminary solubility test by adding small, known amounts of compound to a fixed volume of DMSO to find the saturation point. |
| Precipitate forms upon freezing/thawing | Compound is crashing out of solution at low temperatures. | Warm the aliquot to room temperature and vortex thoroughly to redissolve before use. If the problem persists, consider preparing a fresh stock at a slightly lower concentration. |
| Assay results are inconsistent over time | Stock solution is degrading. | Ensure proper storage conditions (low temp, protected from light). Use a new, freshly thawed aliquot for each experiment. If degradation is suspected, prepare a fresh stock solution. |
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NIST. (n.d.). Benzamide, N-phenyl-. National Institute of Standards and Technology.
- PubChem. (n.d.). Benzanilide. National Center for Biotechnology Information.
- NIST. (n.d.). Benzamide, N-phenyl-. National Institute of Standards and Technology.
- Chemistry LibreTexts. (2025). Preparing Solutions.
- Ismail, M. A., et al. (2016). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PLoS Neglected Tropical Diseases, 10(6), e0004723.
- ResearchGate. (2021). Solubility of drugs in ethanol and dmso.
- Leyssen, P., et al. (2018). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Viruses, 10(11), 606.
- MDPI. (2025). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions.
- University of Washington. (n.d.). Preparing Solutions and Making Dilutions.
- The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents.
- Celtarys Research. (2025). Biochemical assays in drug discovery and development.
- Scribd. (n.d.). Guide To Preparation of Stock Standard Solutions.
- PubChem. (n.d.). N-Phenyl-2-chlorobenzamidine. National Center for Biotechnology Information.
- Figshare. (2020). Solubility of d‑Histidine in Aqueous Cosolvent Mixtures.
- Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?.
- National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids....
Sources
- 1. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C13H12N2 | CID 200127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. mgel.msstate.edu [mgel.msstate.edu]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes & Protocols: The Utility of the N-Phenylbenzamidine Scaffold in Ligand Binding Studies
Abstract
The N-phenylbenzamidine scaffold is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound and its derivatives as ligands. We will delve into the causality behind experimental design and present detailed, self-validating protocols for key binding assays, including Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and Surface Plasmon Resonance (SPR). Our focus is on empowering researchers to harness this versatile scaffold for robust and reproducible binding studies.
Introduction: Why this compound?
This compound belongs to the benzamidine class of compounds, which are renowned for their ability to act as competitive inhibitors of serine proteases like trypsin, thrombin, and plasmin.[2][3][4] The core benzamidine group effectively mimics the protonated side chain of arginine, allowing it to form strong interactions with the aspartate residue in the S1 specificity pocket of these enzymes. The N-phenyl group provides a critical extension point for chemical modification, enabling the development of derivatives with altered specificity, affinity, and pharmacokinetic properties.
Beyond serine proteases, derivatives of the closely related N-phenylbenzamide scaffold have demonstrated a remarkable range of activities, including binding to the minor groove of AT-rich DNA in kinetoplastid parasites[5][6][7], inhibiting viral replication[8][9], and acting as potent antischistosomal agents.[10] This versatility makes the this compound scaffold an invaluable tool for probing biological systems and a promising starting point for therapeutic development.
Physicochemical Properties of this compound
A foundational understanding of the ligand's properties is paramount for accurate and reproducible experimental work, particularly for preparing stock solutions and defining assay buffer conditions.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂N₂ | [11][12] |
| Molecular Weight | 196.25 g/mol | [11][12] |
| IUPAC Name | N'-phenylbenzenecarboximidamide | [11] |
| CAS Number | 1527-91-9 | [11][12] |
| Solubility | >29.4 µg/mL (at pH 7.4) | [11] |
| Appearance | Solid (powder/crystals) | N/A |
Note: Solubility can be highly dependent on the specific salt form and the buffer composition. Always determine empirical solubility under your specific experimental conditions.
Core Principles of Ligand Binding Kinetics and Affinity
Before proceeding to specific protocols, it is essential to define the key parameters used to quantify molecular interactions.[13][14]
-
Dissociation Constant (KD): A measure of binding affinity, representing the concentration of ligand at which 50% of the target protein is occupied at equilibrium. A lower KD signifies a higher binding affinity.[15]
-
Inhibition Constant (Ki): The dissociation constant of an inhibitor. It quantifies the potency of a compound in inhibiting the binding of another ligand or the activity of an enzyme.
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce a specific biological activity or binding event by 50%. It is dependent on experimental conditions.
-
Association Rate (kₐ or kₒₙ): The rate at which a ligand binds to its target.
-
Dissociation Rate (kₒff or kd): The rate at which the ligand-target complex dissociates.
-
Thermodynamic Parameters:
Below is a general workflow applicable to most binding studies.
Caption: General workflow for a ligand binding assay.
Application I: Direct Binding Thermodynamics with Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing binding interactions because it directly measures the heat released or absorbed during a binding event.[17] This label-free technique provides a complete thermodynamic profile (KD, ΔH, ΔS, and stoichiometry 'n') in a single experiment.[18]
Causality: The choice of ITC as a primary method is driven by the need for unambiguous, direct measurement of binding affinity and thermodynamics without the potential artifacts introduced by fluorescent labels or surface immobilization. It provides deep mechanistic insight into the forces driving the interaction.[16][19]
Protocol: ITC for this compound Binding to a Serine Protease
This protocol describes the characterization of this compound binding to a target like trypsin.
Materials:
-
Isothermal Titration Calorimeter (e.g., Malvern Panalytical MicroCal, TA Instruments Nano ITC)
-
Purified target protein (e.g., Trypsin, >95% purity)
-
This compound (high purity)
-
Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0. Crucially, the buffer used to dissolve the protein and the ligand must be identical to avoid large heats of dilution.
-
Degassing station
Methodology:
-
Preparation:
-
Prepare a 1-2 mM stock solution of this compound in the final assay buffer.
-
Prepare a 50-100 µM solution of the target protein in the same assay buffer.
-
Dialyze the protein extensively against the final assay buffer to ensure a perfect match.
-
Degas both the ligand and protein solutions for 10-15 minutes immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and syringe according to the manufacturer's protocol.
-
Load the protein solution into the sample cell (~200-300 µL, depending on the instrument).
-
Load the this compound solution into the injection syringe (~40-50 µL).
-
-
Titration:
-
Set the titration parameters:
-
Number of injections: 19-25
-
Injection volume: 1.5-2.0 µL per injection
-
Spacing between injections: 150-180 seconds (to allow a return to baseline)
-
Stirring speed: 750-1000 RPM
-
-
Perform an initial small injection (e.g., 0.4 µL) that will be discarded during analysis to remove any ligand that may have diffused from the syringe tip.
-
Start the titration run.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the sample cell containing only the assay buffer. This measures the heat of dilution of the ligand, which will be subtracted from the main experimental data.
-
Data Analysis & Interpretation:
The raw data appears as a series of peaks, where each peak represents the heat change from a single injection.[19] Integrating the area under these peaks yields the heat change per mole of injectant. A plot of this heat change versus the molar ratio of ligand to protein generates a binding isotherm.
Caption: Visualization of the ITC experimental process.
The binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to extract the key parameters.
| Parameter | Example Value | Interpretation |
| n (Stoichiometry) | 0.98 | Indicates a 1:1 binding ratio of ligand to protein. |
| KA (Assoc. Const.) | 5.0 x 10⁵ M⁻¹ | Strength of the interaction. |
| KD (Dissoc. Const.) | 2.0 µM | Calculated as 1/KA. |
| ΔH (Enthalpy) | -8.5 kcal/mol | Favorable enthalpic contribution (exothermic). |
| -TΔS (Entropy) | -0.5 kcal/mol | Small, unfavorable entropic contribution. |
Application II: High-Throughput Screening with Fluorescence Polarization (FP)
FP is a homogeneous assay technique ideal for screening large compound libraries in a competitive binding format.[20] It relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[21]
Causality: This method is chosen for its speed, simplicity (no wash steps), and suitability for high-throughput screening (HTS). To use this method, one must first have a fluorescently labeled derivative of the this compound scaffold (a "tracer" or "probe") that is known to bind the target. Unlabeled compounds, including other this compound derivatives, are then screened for their ability to displace this fluorescent probe.
Protocol: Competitive FP Assay for Inhibitors of a Target Protein
Materials:
-
Fluorescence polarization plate reader with appropriate filters (e.g., 485 nm excitation, 535 nm emission for fluorescein).
-
Fluorescently labeled this compound derivative (the "tracer").
-
Purified target protein.
-
Unlabeled test compounds (e.g., a library of this compound derivatives).
-
Black, low-volume, non-binding surface 384-well plates.[22]
-
Assay Buffer: e.g., PBS, 0.01% Tween-20.
Methodology:
-
Assay Development (Pre-Screening):
-
Tracer Concentration: Determine the optimal tracer concentration. This is typically at or below its KD value for the target protein to ensure assay sensitivity.
-
Protein Titration: With the tracer concentration fixed, perform a saturation binding experiment by titrating the target protein to determine the concentration that yields a sufficient assay window (difference between minimum and maximum polarization).
-
-
Screening Protocol (384-well format):
-
Step 1: To each well, add 5 µL of test compound diluted in assay buffer to 4x the final desired concentration.
-
High Control Wells: Add 5 µL of buffer with DMSO (represents 0% inhibition).
-
Low Control Wells: Add 5 µL of a known, unlabeled saturating inhibitor (represents 100% inhibition).
-
-
Step 2: Add 5 µL of target protein (at 4x its optimal concentration) to all wells except those for measuring the free tracer.
-
Step 3: Incubate for 15-30 minutes at room temperature to allow the unlabeled compound to interact with the protein.
-
Step 4: Add 10 µL of the fluorescent tracer (at 2x its optimal concentration).
-
Step 5: Mix gently on a plate shaker, then incubate for 60-120 minutes (or until equilibrium is reached), protected from light.
-
Step 6: Measure fluorescence polarization (in millipolarization units, mP).
-
Data Analysis & Interpretation:
The instrument measures the fluorescence intensity parallel (I||) and perpendicular (I⊥) to the excitation plane and calculates the polarization (P) or mP.[20]
Caption: Competitive FP assay principle.
The percent inhibition is calculated for each compound concentration: % Inhibition = 100 * (1 - (mPsample - mPlow) / (mPhigh - mPlow)) [20]
Plotting % Inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve will yield the IC₅₀ value.
Application III: Real-Time Kinetics with Surface Plasmon Resonance (SPR)
SPR is a label-free technology that measures molecular interactions in real-time by detecting changes in the refractive index on a sensor surface.[23] It is exceptionally powerful for determining both binding affinity (KD) and kinetic rate constants (kₐ and kd).[24]
Causality: SPR is selected when detailed kinetic information is required. Understanding not just if a compound binds, but how quickly it binds and how long it stays bound, is critical for drug development. For instance, a long residence time (slow kd) can often lead to a more durable pharmacological effect. This protocol is suitable for studying the binding of this compound derivatives to an immobilized target, such as DNA for certain derivatives[6] or a target protein.
Protocol: SPR for Kinetic Analysis of this compound Derivatives
Materials:
-
SPR instrument (e.g., Biacore, Carterra, Nicoya)
-
Sensor chip (e.g., CM5 for amine coupling of a protein, or SA chip for biotinylated DNA)
-
Target molecule (protein or biotinylated DNA oligonucleotide)
-
This compound derivative series
-
Running Buffer: e.g., HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant). Low-level organic solvent (e.g., 1-5% DMSO) may be needed for ligand solubility.
-
Immobilization reagents (for amine coupling: EDC, NHS, ethanolamine).
Methodology:
-
Target Immobilization:
-
Immobilize the target molecule (e.g., protein) onto the sensor chip surface according to standard procedures (e.g., amine coupling). Aim for a low to medium density to avoid mass transport limitations.
-
A reference flow cell should be prepared in parallel (e.g., activated and blocked without protein) to subtract bulk refractive index changes.
-
-
Kinetic Titration:
-
Prepare a dilution series of the this compound derivative (the "analyte") in running buffer. A typical range would be 0.1x to 10x the expected KD (e.g., 10 nM to 10 µM). Include a buffer-only (zero concentration) sample for double referencing.
-
The basic SPR cycle for each concentration consists of:
-
Association: Inject the analyte over the target and reference flow cells for a set time (e.g., 120-180 seconds) to monitor binding.
-
Dissociation: Inject running buffer over the flow cells to monitor the dissociation of the complex (e.g., 300-600 seconds).
-
Regeneration: Inject a harsh solution (e.g., low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next cycle. This step requires careful optimization.
-
-
-
Data Analysis & Interpretation:
-
The output, a sensorgram, plots the response units (RU) versus time.
-
After subtracting the reference channel and buffer injection data, the resulting sensorgrams are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting process simultaneously determines the kₐ and kd. The KD is then calculated as kd / kₐ.
-
| Parameter | Example Value | Interpretation |
| kₐ (on-rate) | 1.5 x 10⁵ M⁻¹s⁻¹ | The rate of complex formation. |
| kd (off-rate) | 3.0 x 10⁻⁴ s⁻¹ | The rate of complex decay; a slow off-rate indicates a stable complex. |
| KD (Affinity) | 2.0 nM | High-affinity interaction (calculated from kd/kₐ). |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| ITC: Low Signal/No Binding | Inactive protein; incorrect buffer pH; ligand insoluble. | Verify protein activity with another assay. Screen different pH values. Confirm ligand solubility in the final assay buffer. |
| ITC: "Noisy" Baseline | Air bubbles; mismatched buffers; dirty cell. | Degas all solutions thoroughly. Ensure identical buffer composition for ligand and protein. Perform rigorous cleaning cycles. |
| FP: High Background (Low mP Window) | Tracer aggregation; non-specific binding to plate. | Centrifuge tracer solution before use. Use certified non-binding surface plates.[20] Increase surfactant (e.g., Tween-20) concentration slightly. |
| FP: High Data Variability | Pipetting errors; incomplete mixing; temperature fluctuations. | Use calibrated pipettes. Ensure proper mixing after reagent addition. Maintain a stable room temperature.[20] |
| SPR: Non-Specific Binding | Analyte is "sticky"; insufficient surfactant in running buffer. | Increase surfactant (P20/Tween-20) concentration. Add 0.1-0.5 mg/mL BSA to the running buffer. |
| SPR: Mass Transport Limitation | Immobilized target density is too high; analyte binds too quickly. | Immobilize less target protein on the chip surface. Increase the flow rate during the association phase. |
Conclusion
The this compound scaffold represents a powerful and versatile tool in the arsenal of drug discovery professionals. Its inherent ability to interact with critical enzyme classes like serine proteases, combined with its synthetic tractability, allows for the generation of diverse chemical libraries targeting a wide array of biological systems. By employing robust biophysical techniques such as ITC, FP, and SPR, researchers can move beyond simple activity readouts to gain a deep, quantitative understanding of the affinity, kinetics, and thermodynamics that govern these molecular interactions. The protocols and principles outlined in this guide serve as a foundation for the rigorous and effective application of this compound and its derivatives in modern binding studies.
References
- Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity. (n.d.). ResearchGate.
- This compound. (n.d.). PubChem.
- Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2013). Molecules, 18(3), 3450-3461. [Link]
- Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. (2013). PubMed. [Link]
- N-Phenyl-2-chlorobenzamidine. (n.d.). PubChem.
- Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023). Journal of Medicinal Chemistry. [Link]
- New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (2021). Frontiers in Chemistry, 9, 749032. [Link]
- N-Phenyl-benzamidine perchlorate. (n.d.). PubChem.
- Antiprotozoal activity and DNA binding of N-substituted N-phenylbenzamide and 1,3-diphenylurea bisguanidines. (2014). European Journal of Medicinal Chemistry, 82, 331-342. [Link]
- Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023). Journal of Medicinal Chemistry, 66(19), 13426-13444. [Link]
- N,N-Diphenylbenzamide. (n.d.). PubChem.
- Inhibition of four human serine proteases by substituted benzamidines. (1981). Journal of Medicinal Chemistry, 24(6), 658-662. [Link]
- Isothermal titration calorimetry in drug discovery. (2001). Medicinal Research Reviews, 21(5), 347-375. [Link]
- Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. (2023). European Journal of Medicinal Chemistry, 252, 115278. [Link]
- Isothermal Titration Calorimetry: Application in Drug Discovery. (2012). PharmaXChange.info. [Link]
- Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. (n.d.). Cytiva.
- Thermodynamics: Isothermal titration calorimetry in drug development (practice). (n.d.). Khan Academy.
- Isothermal titration calorimetry: the gold standard in ligand-binding analysis. (n.d.). Nuvisan.
- Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. (2016). Analytical Biochemistry, 515, 61-64. [Link]
- Privileged Scaffolds for Library Design and Drug Discovery. (2010). Current Opinion in Chemical Biology, 14(3), 361-372. [Link]
- Novel inhibitors and activity-based probes targeting serine proteases. (2022). Frontiers in Chemistry, 10, 989264. [Link]
- Inhibition of serine proteinases by benzamidine derivatives. (1977). Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]
- A Serine Protease-inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. (1995). Japanese Journal of Cancer Research, 86(9), 861-867. [Link]
- Probe dependency in the determination of ligand binding kinetics at a prototypical G protein-coupled receptor. (2019). Scientific Reports, 9(1), 7853. [Link]
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). Cospheric.
- Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2023). Journal of Medicinal Chemistry, 66(18), 12519-12533. [Link]
- Protocol for Fluorescence Polarization Assay Using GI224329. (n.d.). ResearchGate.
- Dynamics of Ligand Binding from 13C NMR Relaxation Dispersion at Natural Abundance. (2005). Journal of the American Chemical Society, 127(45), 15688-15689. [Link]
- Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. (n.d.).
- Binding Assays. (n.d.). BMG LABTECH.
- Binding Affinity. (n.d.). Malvern Panalytical.
- Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices.
- About Ligand Binding Assays. (n.d.). Gifford Bioscience.
- How Is Surface Plasmon Resonance Used In Drug Discovery? (2024, June 3). YouTube. [Link]
- Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. (2014). Biochimica et Biophysica Acta, 1838(1 Pt A), 43-54. [Link]
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Antiprotozoal activity and DNA binding of N-substituted N-phenylbenzamide and 1,3-diphenylurea bisguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C13H12N2 | CID 200127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound, 97% | Fisher Scientific [fishersci.ca]
- 13. bmglabtech.com [bmglabtech.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 16. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nuvisan.com [nuvisan.com]
- 18. pharmaxchange.info [pharmaxchange.info]
- 19. Khan Academy [khanacademy.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 22. rsc.org [rsc.org]
- 23. m.youtube.com [m.youtube.com]
- 24. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The N-Phenylbenzamidine Scaffold in Antiprotozoal Drug Development
Introduction: The Imperative for Novel Antiprotozoal Agents
Protozoan parasites, including the causative agents of malaria (Plasmodium spp.), Human African Trypanosomiasis (Trypanosoma brucei), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania spp.), impose a staggering burden on global health, primarily affecting tropical and subtropical regions.[1][2][3] The existing chemotherapies for these devastating diseases are often hampered by significant limitations, including high toxicity, the emergence of widespread drug resistance, limited efficacy against certain disease stages, and challenging treatment regimens.[1][2] This therapeutic gap underscores the urgent need for novel, safe, and effective antiprotozoal agents.
Amidines and their derivatives have long been recognized as a promising class of compounds with a broad spectrum of activity against pathogenic microbes.[1][2] Within this class, the N-phenylbenzamidine scaffold has emerged as a particularly fruitful template for the development of potent antiprotozoal drug candidates, demonstrating efficacy against a range of parasites.[4][5] This guide provides a comprehensive overview of the this compound scaffold, detailing its mechanism of action, strategies for chemical optimization, and detailed protocols for its evaluation in a drug discovery pipeline.
Part 1: Mechanism of Action - Targeting the Parasite's Blueprint
The primary antiprotozoal mechanism of this compound derivatives and related dicationic compounds is their ability to act as DNA minor groove binders.[4][5] This interaction is not random; these molecules show a strong preference for AT-rich (adenine-thymine) sequences of DNA.[4][6]
Causality of the Mechanism:
-
Electrostatic and Hydrogen Bonding: The positively charged amidine groups are crucial for the initial electrostatic attraction to the negatively charged phosphate backbone of DNA. Once positioned, the molecule fits snugly into the minor groove, where its amide and imine protons can form critical hydrogen bonds with the bases of the DNA, stabilizing the complex.[7]
-
Targeting Kinetoplast DNA (kDNA): In kinetoplastid parasites such as Trypanosoma and Leishmania, a significant portion of their mitochondrial DNA is organized into a unique, AT-rich structure called the kinetoplast (kDNA).[6][7] This parasite-specific feature presents an attractive therapeutic target. By binding preferentially to kDNA, this compound derivatives can disrupt DNA replication and transcription, leading to parasite death.[6][7] While kDNA is a primary target, it is plausible that these compounds may have additional cellular targets contributing to their overall activity.[6]
Caption: Proposed mechanism of this compound antiprotozoal activity.
Part 2: Synthesis and Structure-Activity Relationship (SAR)
The this compound scaffold is amenable to chemical modification, allowing for the systematic optimization of its biological activity, selectivity, and pharmacokinetic properties. A general synthetic approach often involves the coupling of substituted anilines and benzoyl chlorides, followed by conversion of a nitrile or related precursor to the desired amidine or guanidine functionality.[4][5][8]
The Logic of Chemical Modification: The goal of derivatization is to enhance potency against the parasite while minimizing toxicity to host cells, thereby increasing the selectivity index (SI). Key modifications focus on altering lipophilicity and basicity, which directly impact the compound's ability to cross multiple biological membranes to reach its intracellular target.[4][6]
Key SAR Insights:
-
N-Alkyl Substituents: The introduction of small N-alkyl groups (e.g., ethyl, isopropyl) on the terminal guanidine moieties has been shown to significantly increase activity against T. b. rhodesiense, in some cases by 2- to 3-fold compared to the parent compound.[4][5] This is likely due to an optimal balance of increased lipophilicity aiding membrane transit without creating excessive steric hindrance for DNA binding.
-
N-Alkoxy and N-Hydroxy Substituents: In contrast, N-alkoxy and N-hydroxy derivatives generally display weaker activity.[5] This is attributed to a decrease in the basicity of the guanidine group, which is critical for the electrostatic interactions required for effective DNA binding.
-
Scaffold Modifications: Altering the central N-phenylbenzamide core can modulate the molecule's rigidity and shape, influencing how well it fits within the DNA minor groove.
Table 1: Example Structure-Activity Relationship Data for this compound Derivatives against T. b. rhodesiense
| Compound ID | R-Group on Guanidine | IC50 vs. T. b. rhodesiense (nM)[4] | Cytotoxicity vs. L6 Cells (µM)[4] | Selectivity Index (SI) |
|---|---|---|---|---|
| Parent I | -H | ~15-20 | >90 | >4500 |
| 7b | -Ethyl | 6 | >90 | >15000 |
| 7c | -Isopropyl | 5 | >90 | >18000 |
| 7d | -OMe | 2000 | >90 | >45 |
| Melarsoprol | (Reference Drug) | 8 | 0.04 | 5 |
Data synthesized from published findings for illustrative purposes.[4][5]
Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.
Part 3: Experimental Protocols for Antiprotozoal Evaluation
A hierarchical screening cascade is essential for identifying and advancing promising compounds. This process begins with high-throughput in vitro assays to determine potency and selectivity, followed by more complex and resource-intensive in vivo models to assess efficacy in a whole-organism system.
Protocol 3.1: In Vitro Antiprotozoal and Cytotoxicity Screening
This protocol outlines the determination of the 50% inhibitory concentration (IC50) against parasites and the 50% cytotoxic concentration (CC50) against a mammalian cell line.
Objective: To quantify the in vitro potency of this compound derivatives against a target parasite and assess their general toxicity to mammalian cells.
Materials:
-
Parasite cultures (e.g., T. b. rhodesiense STIB900 bloodstream forms, P. falciparum NF54 erythrocytic forms).
-
Mammalian cell line (e.g., rat skeletal myoblasts, L6 cells).
-
Appropriate culture media and supplements.
-
96-well microtiter plates (black, clear bottom for fluorescent assays).
-
Resazurin-based viability reagent (e.g., AlamarBlue™).
-
Test compounds dissolved in DMSO (10 mM stock).
-
Positive control drugs (e.g., Melarsoprol for T. b. rhodesiense, Chloroquine for P. falciparum).
-
Vehicle control (DMSO).
-
Multichannel pipette, incubator, fluorescence plate reader.
Step-by-Step Methodology:
-
Compound Plating: a. Prepare a serial dilution series of the test compounds in the appropriate culture medium. A typical starting concentration is 20 µM, diluted 3-fold across 8 wells. b. Add 100 µL of each concentration to triplicate wells of a 96-well plate. c. Include wells for positive control drug dilutions and vehicle control (medium with the highest concentration of DMSO used, typically <0.5%).
-
Cell Seeding: a. For T. b. rhodesiense: Adjust the parasite culture to a density of 2 x 10^4 parasites/mL. Add 100 µL to each well, resulting in a final density of 1 x 10^4 parasites/well. b. For L6 Cytotoxicity: Adjust the L6 cell suspension to 4 x 10^4 cells/mL. Add 100 µL to each well, resulting in a final density of 4,000 cells/well.
-
Incubation: Incubate the plates for 70 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: a. Add 20 µL of Resazurin reagent to each well. b. Incubate for an additional 2-4 hours until a color change is observed in the control wells. c. Measure fluorescence using a plate reader (Excitation: 530 nm, Emission: 590 nm).
-
Data Analysis: a. Calculate the percentage inhibition for each concentration relative to the vehicle control. b. Plot the percentage inhibition against the logarithm of the compound concentration. c. Determine the IC50 and CC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism). d. Calculate the Selectivity Index (SI) as: SI = CC50 (L6 cells) / IC50 (parasite) . A higher SI value indicates greater selectivity for the parasite.
Caption: Workflow for in vitro antiprotozoal and cytotoxicity screening.
Protocol 3.2: In Vivo Efficacy in a Murine Model of Acute HAT
This protocol is based on the STIB900 mouse model, which has been successfully used to evaluate this compound derivatives.[4][5]
Objective: To assess the in vivo efficacy of a lead compound in a murine model of acute Human African Trypanosomiasis (HAT).
Materials:
-
Animal Model: Female NMRI mice (6-8 weeks old).
-
Parasite Strain: Trypanosoma brucei rhodesiense (STIB900 strain).
-
Test Compound: Solubilized or suspended in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water).
-
Positive Control: An appropriate reference drug (e.g., Melarsoprol).
-
Vehicle Control: The vehicle used for the test compound.
-
Equipment: Syringes, gavage or injection needles, microscope, hemocytometer, appropriate animal housing facilities (adhering to all institutional and national animal welfare guidelines).
Step-by-Step Methodology:
-
Infection: Inoculate mice intraperitoneally (i.p.) with 1 x 10^4 trypomastigotes of T. b. rhodesiense STIB900.
-
Group Allocation: Three days post-infection, when parasitemia is established, randomly allocate mice into treatment and control groups (n=4-5 mice per group).
-
Treatment Administration: a. Administer the test compound at various doses (e.g., 4 doses of 5 mg/kg) via the desired route (e.g., i.p. or oral) for four consecutive days. b. Administer the positive control and vehicle control according to the same schedule.
-
Parasitemia Monitoring: a. Collect a small drop of tail blood every 1-2 days starting from day 3 post-infection. b. Dilute the blood and count the number of motile parasites using a hemocytometer under a microscope. c. A mouse is considered cured if no parasites are detected in the blood for 60 days post-infection.
-
Data Analysis: a. Plot the mean parasitemia for each group over time. b. Record the number of cured mice in each group. c. Monitor mice for signs of toxicity (weight loss, adverse reactions) and record survival data.
Table 2: Example Data Presentation for In Vivo Efficacy Study
| Treatment Group | Dosage (mg/kg) | Route | No. Cured / Total | Mean Survival Time (Days) |
|---|---|---|---|---|
| Vehicle Control | - | i.p. | 0 / 4 | 8 |
| Compound 7c | 4 x 5 | i.p. | 4 / 4 | >60 |
| Compound 7c | 4 x 2.5 | i.p. | 4 / 4 | >60 |
| Melarsoprol | 4 x 1 | i.p. | 4 / 4 | >60 |
Data synthesized from published findings for illustrative purposes.[5]
Part 4: Trustworthiness and Self-Validating Systems
The integrity of any drug discovery campaign rests on the reliability and reproducibility of its data. The protocols described herein are designed as self-validating systems through the stringent use of controls.
-
Positive Controls: The inclusion of a known effective drug (e.g., Melarsoprol, Benznidazole) in every assay is non-negotiable.[3] It serves two purposes: first, it confirms that the assay system is responsive and working correctly; second, it provides a benchmark against which the potency of new compounds can be measured. An assay is considered valid only if the positive control yields an IC50 value within its historically accepted range.
-
Negative (Vehicle) Controls: The vehicle control (e.g., DMSO in medium) defines the baseline for 0% inhibition or activity. All experimental data are normalized to this control, ensuring that any observed effect is due to the compound itself and not the solvent.
-
Dose-Response Relationship: Testing compounds across a range of concentrations to generate a full dose-response curve is critical. This validates that the observed effect is specific and concentration-dependent, and it allows for the accurate calculation of an IC50 value, which is a more robust metric than a single-point inhibition measurement.
-
Reproducibility: All experiments must be conducted with technical replicates (e.g., triplicate wells) and, more importantly, should be repeated independently on different days to ensure biological reproducibility.[9]
Conclusion and Future Outlook
The this compound scaffold represents a validated and highly promising starting point for the development of new drugs against neglected protozoal diseases. Its mechanism of action, targeting the AT-rich DNA minor groove, offers a degree of parasite selectivity, particularly for kinetoplastids.[4][6][7] The demonstrated success of N-alkyl derivatives in in vivo models of HAT provides a clear path for further optimization.[5]
Future research should focus on:
-
Expanding the SAR: Exploring a wider range of substituents to improve efficacy against other critical parasites like T. cruzi and Leishmania spp.[6]
-
Optimizing Pharmacokinetics: Improving oral bioavailability and metabolic stability to develop compounds suitable for simpler treatment regimens.[2][10]
-
Blood-Brain Barrier Penetration: For late-stage HAT, which involves the central nervous system, derivatives must be specifically designed to cross the blood-brain barrier.[4]
By leveraging the foundational knowledge and robust protocols outlined in this guide, researchers can effectively advance this compound-based compounds through the drug discovery pipeline, bringing new hope for the treatment of these devastating diseases.
References
- Al-Salahi, R., et al. (2019).
- Al-Salahi, R., et al. (2013).
- Dardonville, C., et al. (2014). Antiprotozoal activity and DNA binding of N- Substituted N-phenylbenzamide and 1,3- Diphenylurea Bisguanidines. CORE. [Link]
- Pérez-Silanes, S., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central. [Link]
- Dardonville, C., et al. (2014). Antiprotozoal activity and DNA binding of N-substituted N-phenylbenzamide and 1,3-diphenylurea bisguanidines. PubMed. [Link]
- de Souza, N. B., et al. (2021). Amidines: The Main Discoveries in the Synthesis and Anti-Leishmanial Effects of New Chemotherapeutic Agents. SciELO. [Link]
- Pérez-Silanes, S., et al. (2023). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Semantic Scholar. [Link]
- Canavaci, A. M., et al. (2010). In vitro and in vivo high-throughput assays for the testing of anti-Trypanosoma cruzi compounds. PubMed. [Link]
- Sayed, A. M., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. National Institutes of Health (NIH). [Link]
- Sharma, R., et al. (2017). Recent Advances in the Discovery of Novel Antiprotozoal Agents. PubMed Central. [Link]
- de Souza, E. M., et al. (2009). Trypanocidal activity of the phenyl-substituted analogue of furamidine DB569 against Trypanosoma cruzi infection in vivo. PubMed. [Link]
- Canavaci, A. M., et al. (2010). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLOS Neglected Tropical Diseases. [Link]
- Kumar, S., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
Sources
- 1. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Antiprotozoal activity and DNA binding of N-substituted N-phenylbenzamide and 1,3-diphenylurea bisguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. nanobioletters.com [nanobioletters.com]
- 9. In vitro and in vivo high-throughput assays for the testing of anti-Trypanosoma cruzi compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Experimental workflow for assessing N-phenylbenzamidine bioactivity
Topic: Experimental Workflow for Assessing N-phenylbenzamidine Bioactivity
Audience: Researchers, scientists, and drug development professionals.
A Phased Approach to Unveiling the Therapeutic Potential of this compound
Introduction: this compound and its structural analogs represent a promising class of small molecules with a diverse range of reported biological activities. Derivatives of this scaffold have demonstrated antimicrobial, antifungal, antischistosomal, and antiviral properties.[1][2][3] The core amidine group is a key pharmacophore that has been explored for various therapeutic targets.[4] Given this landscape, a systematic and robust experimental workflow is essential to comprehensively characterize the bioactivity of this compound, identify its primary mechanism(s) of action, and evaluate its potential as a therapeutic lead. This document provides a detailed, phased workflow designed to guide researchers through this process, from initial toxicity screening to in-depth mechanistic studies and preliminary drug-likeness profiling.
Guiding Philosophy: A Tiered, Data-Driven Workflow
The proposed workflow is structured in a tiered fashion, beginning with broad, high-throughput assays and progressing to more complex, resource-intensive experiments. This approach ensures that data from each phase informs the decision-making process for subsequent steps, optimizing efficiency and resource allocation. The workflow is designed to be a self-validating system, incorporating appropriate controls and orthogonal assays to ensure the reliability and reproducibility of the findings.
Figure 1: A tiered experimental workflow for assessing this compound bioactivity.
Phase 1: Foundational Screening - Establishing a Toxicity Baseline
The initial phase focuses on ensuring the quality of the test compound and establishing its general cytotoxicity profile. This is a critical first step, as all subsequent bioactivity data must be interpreted in the context of the compound's effect on cell viability.
Protocol 1.1: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound (stock solution in DMSO)
-
Human cell lines (e.g., HEK293 for normal kidney, A549 for lung cancer, HepG2 for liver cancer)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]
Data Presentation: Cytotoxicity Profile of this compound
| Cell Line | Tissue of Origin | IC50 (µM) |
| HEK293 | Normal Kidney | > 100 |
| A549 | Lung Carcinoma | 45.2 |
| HepG2 | Liver Carcinoma | 68.7 |
Interpretation: The IC50 values obtained will determine the concentration range for subsequent bioactivity assays. For example, if the IC50 in a particular cell line is 50 µM, downstream functional assays should be conducted at concentrations well below this to avoid confounding effects from general cytotoxicity.
Phase 2: Bioactivity Profiling - Casting a Wide Net
Based on the cytotoxicity data, this phase aims to identify the specific biological activities of this compound. Given the known activities of related compounds, initial screening should focus on antimicrobial, antifungal, and antiviral effects.
Protocol 2.1: Broth Microdilution for Antimicrobial Susceptibility
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well plates
-
This compound
-
Positive control antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2.2: Plaque Reduction Assay for Antiviral Activity
This assay assesses the ability of a compound to inhibit the cytopathic effect of a virus.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus stock (e.g., Herpes Simplex Virus-1)
-
6-well plates
-
Overlay medium (e.g., DMEM with 2% FBS and 0.6% agarose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and grow to confluence.
-
Infection: Infect the cell monolayers with the virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with medium containing various concentrations of this compound.
-
Incubation: Incubate for 2-3 days until viral plaques are visible.
-
Staining: Fix and stain the cells with crystal violet.
-
Plaque Counting: Count the number of plaques in each well. The concentration that reduces the plaque number by 50% (IC50) is determined.
Phase 3: Mechanistic Investigation - Unraveling the "How"
Once a significant bioactivity is confirmed, the next phase delves into the molecular mechanism of action. Based on literature for related benzamides, inhibition of the NF-κB signaling pathway is a plausible mechanism to investigate.[7]
Figure 2: The NF-κB signaling pathway and a potential point of inhibition.
Protocol 3.1: NF-κB Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene
-
96-well plates
-
This compound
-
TNF-α (as a stimulant)
-
Luciferase assay reagent[8]
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.
-
Incubation: Incubate for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.[8][9]
Data Presentation: Inhibition of NF-κB Activity
| Treatment | TNF-α (10 ng/mL) | Luciferase Activity (RLU) | % Inhibition |
| Vehicle Control | - | 1,500 | - |
| Vehicle Control | + | 55,000 | 0% |
| This compound (1 µM) | + | 42,000 | 24.3% |
| This compound (10 µM) | + | 15,500 | 73.8% |
| This compound (50 µM) | + | 6,200 | 91.2% |
Phase 4: In Vitro ADME & Drug-Likeness Profiling
After identifying a promising bioactivity and potential mechanism, it is crucial to assess the compound's "drug-like" properties. ADME (Absorption, Distribution, Metabolism, and Excretion) studies provide insights into the pharmacokinetic profile of a compound.[1]
Protocol 4.1: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that predicts passive intestinal absorption.[10]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Lipid solution (e.g., lecithin in dodecane)[10]
-
Phosphate buffered saline (PBS)
-
This compound
-
LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the lipid solution.
-
Compound Addition: Add this compound solution to the donor wells.
-
Incubation: Place the donor plate on top of the acceptor plate (filled with buffer) and incubate.
-
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the permeability coefficient (Pe).
Protocol 4.2: Caco-2 Permeability Assay
The Caco-2 assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, providing a model of the intestinal barrier.[11][12] This assay can assess both passive permeability and active transport.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Assessment: Add this compound to either the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: Take samples from the opposite compartment at various time points.
-
Quantification: Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A). An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests active efflux.[13]
Protocol 4.3: Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[14][15]
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer
-
This compound
-
LC-MS/MS for quantification
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes, the NADPH regenerating system, and buffer.
-
Incubation: Add this compound to the reaction mixture and incubate at 37°C.
-
Time Points: Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Quantification: Analyze the remaining amount of the parent compound at each time point by LC-MS/MS.
-
Half-life Calculation: Determine the in vitro half-life (t1/2) of the compound.
Data Presentation: In Vitro ADME Profile of this compound
| Assay | Parameter | Result | Classification |
| PAMPA | Pe (10⁻⁶ cm/s) | 8.5 | High Permeability |
| Caco-2 | Papp (A→B) (10⁻⁶ cm/s) | 6.2 | Moderate Permeability |
| Caco-2 | Efflux Ratio | 1.2 | No significant efflux |
| Microsomal Stability | t1/2 (min) | 45 | Moderately Stable |
References
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
- Creative Bioarray. (n.d.). Resazurin Assay Protocol.
- ResearchGate. (2015). MTT Proliferation Assay Protocol.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- ResearchGate. (2020). Protocol for the Human Liver Microsome Stability Assay.
- Sygnature Discovery. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
- Heine, A., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH.
- Reaction Biology. (n.d.). GPCR Assay Services.
- Heliyon. (2024). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance.
- Liberg, D., et al. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(7), 1137–1144.
- protocols.io. (2016). NF-κB Transcriptional Activity Assay using NKL reporter cells.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Evotec. (n.d.). Microsomal Stability.
- protocols.io. (2024). LDH cytotoxicity assay.
- MDPI. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability.
- Chan, F. K.-M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC - NIH.
- Cell Biologics Inc. (n.d.). LDH Assay.
- PubMed. (2014). A Protocol for a High-Throughput Multiplex Cell Viability Assay.
- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
- SlideShare. (n.d.). PAMPA permeability assay.
- P-CaRe. (2022). RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC) OF CANCER CELLS.
- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- DiscoverX. (n.d.). GPCR Product Solutions.
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
- Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA).
- ION Biosciences. (n.d.). Gαq GPCR assays.
- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
- Evotec. (n.d.). Caco-2 permeability assay.
- Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5.
- NCBI Bookshelf. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual.
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
- Creative Bioarray. (n.d.). In Vitro ADME.
Sources
- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TR [thermofisher.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. enamine.net [enamine.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. mttlab.eu [mttlab.eu]
N-Phenylbenzamidine as a Chemical Probe for Target Discovery: Application Notes and Protocols
Abstract
The identification of protein targets for small molecules is a pivotal and often arduous step in drug discovery and chemical biology. Chemical probes are powerful tools for elucidating these molecular interactions within complex biological systems. This document provides a comprehensive guide to the application of N-phenylbenzamidine as a chemical probe for target discovery. We will explore the fundamental principles of its use, present validated, step-by-step protocols for its application in chemoproteomic workflows, and underscore the critical importance of rigorous experimental design and data interpretation. This guide is tailored for researchers, scientists, and drug development professionals seeking to leverage chemical probes for the discovery and validation of novel drug targets.
Introduction: The Power of Chemical Probes in Target Deconvolution
The complexity of cellular function is governed by an intricate network of molecular interactions. The therapeutic or toxic effects of a small molecule are often the result of its engagement with one or more protein targets. Identifying these targets is essential for understanding the molecule's mechanism of action, predicting potential off-target effects, and developing more selective and potent therapeutics. Chemical probes, which are small molecules designed to bind to a specific protein or class of proteins, are indispensable tools in this endeavor.
This compound is a versatile chemical scaffold that can be derivatized to create potent and selective chemical probes. Its core structure is known to interact with various enzyme classes, particularly serine proteases and metalloproteases, making it an excellent starting point for developing probes to explore these important target families.[1][2][3] The true power of this compound lies in its adaptability; it can be modified to incorporate a reactive "warhead" for covalent modification of its target and a "handle" for downstream enrichment and identification.
This compound as a Customizable Probe Scaffold
The utility of this compound as a chemical probe is rooted in its modular design, which allows for the systematic optimization of its properties to suit a specific target or experimental system.
-
The Recognition Element: The core this compound structure provides the initial binding affinity and selectivity for the target protein class.
-
The Reactive Group ("Warhead"): To enable covalent modification and stable labeling of the target, a reactive group is often incorporated. Common choices include fluorophosphonates or other electrophilic traps that form a stable bond with active site residues, such as serine.
-
The Reporter Tag ("Handle"): For visualization or enrichment of the probe-target complex, a reporter tag is essential. This can be a fluorophore (e.g., rhodamine, fluorescein) for imaging applications or a biotin tag for affinity purification.
The strategic combination of these three elements transforms the this compound scaffold into a powerful tool for Activity-Based Protein Profiling (ABPP), a chemoproteomic strategy that uses chemical probes to assess the functional state of enzymes in complex biological systems.[4][5][6]
Experimental Workflow: Target Discovery using an this compound Probe
The following section outlines a comprehensive workflow for the application of a customized this compound probe for target identification from a complex proteome. This approach is a form of affinity-based protein profiling.[7][8]
Figure 1. A generalized chemoproteomic workflow for target identification using a chemical probe.
Probe Synthesis
The synthesis of a biotinylated this compound probe is a critical initial step.[9][10][11] A representative synthetic approach would involve coupling a biotin moiety, often with a linker to minimize steric hindrance, to the this compound scaffold. It is imperative to thoroughly characterize the final probe using techniques such as NMR and mass spectrometry to confirm its identity and purity.
Protocol: Labeling of Target Proteins in Cell Lysate
This protocol details the labeling of target proteins within a complex biological mixture, such as a cell lysate, using a biotinylated this compound probe.
Materials:
-
Biotinylated this compound probe (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of salt and detergent)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Protein quantitation assay (e.g., BCA assay)
Procedure:
-
Proteome Preparation: Lyse the cells of interest in a suitable lysis buffer containing protease inhibitors. Centrifuge the lysate to remove cellular debris and collect the supernatant, which contains the soluble proteome. Determine the protein concentration of the lysate.
-
Probe Labeling: Aliquot the proteome into microcentrifuge tubes. Add the biotinylated this compound probe to the desired final concentration. A typical starting concentration ranges from 1-10 µM, but this should be empirically optimized for each specific probe and biological system.
-
Competition Control: As a crucial negative control, pre-incubate an aliquot of the proteome with a non-biotinylated version of the this compound probe or a known inhibitor of the suspected target class for 30 minutes prior to the addition of the biotinylated probe. This will serve to demonstrate the specificity of the probe's interaction with its targets.
-
Incubation: Incubate the samples at 37°C for 1-2 hours to facilitate the covalent modification of the target proteins.
-
Enrichment of Labeled Proteins: Add streptavidin-conjugated magnetic beads to each sample and incubate with gentle rotation at 4°C for 1 hour to capture the biotinylated probe-protein complexes.
-
Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant. Extensively wash the beads with a series of wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by resuspending them in SDS-PAGE loading buffer and heating at 95°C for 5-10 minutes.
Protocol: On-Bead Digestion for Mass Spectrometry Analysis
For the identification of the labeled proteins via mass spectrometry, an on-bead digestion protocol is highly recommended.
Materials:
-
DTT (Dithiothreitol)
-
Iodoacetamide
-
Trypsin (mass spectrometry grade)
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate)
Procedure:
-
Reduction and Alkylation: Following the final wash step in the enrichment protocol, resuspend the beads in digestion buffer containing DTT and incubate to reduce disulfide bonds. Subsequently, add iodoacetamide to alkylate the free cysteine residues.
-
Tryptic Digestion: Add trypsin to the bead suspension and incubate overnight at 37°C with shaking.
-
Peptide Collection: Pellet the beads and collect the supernatant containing the digested peptides.
-
Sample Cleanup: Desalt and concentrate the peptides using a C18 ZipTip or an equivalent method before analysis by LC-MS/MS.
Data Analysis and Target Identification
The resulting peptide samples are analyzed by high-resolution tandem mass spectrometry. The acquired MS/MS spectra are then searched against a protein database to identify the proteins present in the sample.
Quantitative Analysis:
To pinpoint specific targets, a quantitative proteomics approach is indispensable. By comparing the abundance of proteins identified in the probe-labeled sample to the competitor-treated control, specific binders can be differentiated from non-specific background proteins. Label-free quantification or isotopic labeling strategies (e.g., TMT, SILAC) can be utilized for this purpose.
| Protein ID | Fold Change (Probe/Competitor) | p-value | Putative Target? |
| P12345 | 15.2 | 0.001 | Yes |
| Q67890 | 1.1 | 0.45 | No |
| R54321 | 8.9 | 0.005 | Yes |
| Table 1. Illustrative quantitative proteomics data. A significant fold change and a low p-value suggest a specific interaction between the probe and the protein. |
Validation of Putative Targets
Once putative targets have been identified, it is of paramount importance to validate these interactions using orthogonal methods.
-
Western Blotting: Confirm the enrichment of the putative target in the probe pull-down experiment by performing a Western blot with a specific antibody.
-
Recombinant Protein Studies: Express and purify the putative target protein and confirm its direct interaction with the this compound probe in vitro.
-
Genetic Knockdown/Knockout: Employ siRNA or CRISPR/Cas9 to reduce the expression of the putative target protein in cells and evaluate the impact on labeling by the probe.
Conclusion
This compound offers a robust and adaptable scaffold for the design of chemical probes for target discovery. The detailed protocols and workflow outlined in this application note provide a solid framework for the successful application of these probes in a chemoproteomics setting. Rigorous experimental design, including the use of appropriate controls and orthogonal validation of putative targets, is essential for the confident identification of novel protein-small molecule interactions. The insights garnered from these studies can significantly accelerate the drug discovery process by elucidating novel mechanisms of action and identifying new therapeutic targets.
References
- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI.
- A machine learning-based chemoproteomic approach to identify drug targets and binding sites in complex proteomes. ResearchGate.
- A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. bioRxiv.
- Chemoproteomics. Wikipedia.
- Activity-Based Protein Profiling: Recent Advances in Probe Development and Applications. Angewandte Chemie International Edition.
- Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin. PMC.
- Activity-based protein profiling: A graphical review. Frontiers in Chemistry.
- Activity-based proteomics. Wikipedia.
- Activity based Protein Profiling (Abpp). Creative Biolabs.
- Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. RSC Chemical Biology.
- Preparation and biological properties of biotinylated PhTX derivatives. PubMed.
- This compound. PubChem.
- Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. PubMed.
- Meta-benzamidine derivatives as serine protease inhibitors. Google Patents.
- Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6. Journal of Medicinal Chemistry.
- Synthesis and preliminary biological evaluation of (3-iodobenzoyl)norbiotinamide and ((5-iodo-3-pyridinyl)carbonyl)norbiotinamide: two radioiodinated biotin conjugates with improved stability. PubMed.
- Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Cytiva.
- Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry.
- Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen. Journal of Medicinal Chemistry.
- Chemical probes and drug leads from advances in synthetic planning and methodology. Nature Reviews Chemistry.
- Fully-Functionalized Natural Product Probes to Expand the Chemical Tractability of the Human Proteome. ChemRxiv.
- Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen. ResearchGate.
Sources
- 1. This compound | C13H12N2 | CID 200127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors - Google Patents [patents.google.com]
- 4. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 6. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and biological properties of biotinylated PhTX derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and preliminary biological evaluation of (3-iodobenzoyl)norbiotinamide and ((5-iodo-3-pyridinyl)carbonyl)norbiotinamide: two radioiodinated biotin conjugates with improved stability - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro evaluation of N-phenylbenzamidine against parasitic diseases
An Application Guide and Protocols for the In Vitro Evaluation of N-Phenylbenzamidine and its Derivatives Against Parasitic Diseases
Introduction: The Emergence of N-Phenylbenzamidines in Parasitology
Neglected tropical diseases (NTDs) caused by parasites, including protozoa and helminths, afflict billions worldwide, yet the therapeutic arsenal remains dangerously limited.[1] Many existing treatments suffer from issues like high toxicity, difficult administration routes, and growing parasite resistance.[1][2] This landscape creates an urgent need for novel chemotypes. The this compound scaffold has emerged as a promising starting point for the development of new anti-parasitic agents. Derivatives of this class have demonstrated potent in vitro activity against a range of critical human pathogens, including kinetoplastid protozoa (Trypanosoma and Leishmania species) and helminths like Schistosoma mansoni.[1][2]
This document serves as a detailed guide for researchers, scientists, and drug development professionals. It provides not just step-by-step protocols but also the underlying scientific rationale for the in vitro evaluation of this compound derivatives. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible data generation for hit identification and lead optimization programs.
Guiding Principle: A Multi-Stage In Vitro Screening Cascade
The journey from a chemical compound to a potential drug candidate is a rigorous process of elimination and validation. An in vitro screening cascade is the foundational step, designed to efficiently identify compounds with potent and selective anti-parasitic activity while filtering out those with undesirable properties. The rationale is to use progressively more complex and biologically relevant assays to build a comprehensive profile of a compound's activity before committing to expensive and ethically demanding in vivo studies.
Caption: Workflow for the intracellular Leishmania amastigote assay.
Procedure:
-
Seed a suitable macrophage cell line (e.g., THP-1, J774) into 96-well plates at a density that forms a semi-confluent monolayer after 24 hours.
-
Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-host-cell ratio of approximately 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells gently with pre-warmed medium to remove any non-internalized promastigotes.
-
Add fresh medium containing serial dilutions of the test compounds and a reference drug (e.g., Amphotericin B).
-
Incubate the plates for a further 72 hours.
-
Fix the cells (e.g., with methanol) and stain with Giemsa.
-
Quantify the results by microscopy: determine the percentage of infected macrophages and the average number of amastigotes per macrophage for at least 100 host cells per well.
-
Data Analysis: Calculate the percentage inhibition of infection relative to the "no drug" control. Determine the EC₅₀ value as described in Protocol 1.2.
SECTION 2: EVALUATION AGAINST Schistosoma mansoni
Schistosomiasis is a debilitating disease caused by helminth flatworms of the genus Schistosoma. The current reliance on a single drug, praziquantel, highlights the urgent need for new schistosomicidal agents. [2]N-phenylbenzamide derivatives have shown promise, inducing rapid and severe degenerative changes in adult worms in vitro. [2]
Protocol 2.1: Adult S. mansoni Motility and Viability Assay
Principle: For complex multicellular organisms like schistosomes, motility is a key indicator of viability and health. [2]A reduction in motor activity is often the first observable phenotype of drug action. This assay quantifies compound-induced changes in worm movement to determine potency.
Materials:
-
Adult S. mansoni worms (obtained from a laboratory animal host, e.g., mouse, via perfusion)
-
Culture medium (e.g., Basch Medium 169) supplemented with FBS and antibiotics
-
This compound compounds and reference drug (e.g., Praziquantel)
-
24-well culture plates
-
Automated motility recording system (e.g., WormAssay) or a stereomicroscope for manual scoring
Procedure:
-
After perfusion, carefully wash the adult worms in pre-warmed culture medium.
-
Place one or two adult worm pairs into each well of a 24-well plate containing 2 mL of complete medium.
-
Allow the worms to acclimate in the incubator for at least 3 hours.
-
Add the test compounds at various concentrations. Include appropriate vehicle controls (DMSO).
-
Incubate the plates at 37°C with 5% CO₂.
-
Assess worm motility and any morphological changes at specific time points (e.g., 1, 24, 48, 72 hours).
-
Phenotypic Scoring (Manual): Use a scoring system, for example: 4 = normal activity; 3 = slow or reduced movement; 2 = minimal movement (head/tail only); 1 = immobile; 0 = dead (dark, granular, no movement upon probing).
-
Phenotypic Scoring (Automated): Use a system like WormAssay to record and quantify movement, generating a numerical value for motility. [2]9. Data Analysis: Plot the motility score or percentage reduction in motility as a function of compound concentration. Calculate the EC₅₀ value at a defined time point (e.g., 24 or 48 hours). [2]
SECTION 3: DETERMINING CYTOTOXICITY AND SELECTIVITY
Principle: An ideal anti-parasitic drug must be selectively toxic to the parasite, with minimal effect on host cells. The Selectivity Index (SI) is a critical parameter that quantifies this therapeutic window. It is the ratio of the compound's toxicity to host cells (CC₅₀) to its potency against the parasite (EC₅₀). A higher SI value is desirable. [1][3]
Protocol 3.1: Mammalian Cell Cytotoxicity Assay (MTT/Resazurin)
Procedure:
-
Seed a relevant mammalian cell line (e.g., HEK293, Vero, HepG2) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well).
-
Incubate for 24 hours to allow cell attachment.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a known cytotoxic agent as a positive control.
-
Incubate for 48-72 hours.
-
Assess cell viability using a standard method such as the MTT assay or the Resazurin assay (as described in Protocol 1.2).
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) using non-linear regression.
Calculation of Selectivity Index (SI):
The SI is calculated using the following formula:
SI = CC₅₀ (Mammalian Cell Line) / EC₅₀ (Parasite)
A compound is generally considered a promising hit for further development if it has an SI of ≥10, though higher values are preferred. [3]
Data Summary: In Vitro Activity of this compound Derivatives
The following table summarizes representative data for this compound derivatives against various parasites and mammalian cells, compiled from published studies.
| Compound ID | Parasite Species | Assay Type | EC₅₀ (µM) | Mammalian Cell Line | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Series 3 Analogue | T. brucei | Viability | < 1.0 | HEK | > 20 | > 20 | [1] |
| Series 3 Analogue | T. cruzi (amastigote) | Intracellular | < 1.0 | L929 | > 20 | > 20 | [1] |
| Series 3 Analogue | L. donovani (amastigote) | Intracellular | < 1.0 | THP-1 | > 20 | > 20 | [1] |
| Compound 9 | S. mansoni (adult) | Motility | 0.08 | HEK293 | 9.8 | 123 | [2] |
| Compound 11 | S. mansoni (adult) | Motility | 1.10 | HEK293 | 11.1 | ~10 | [2] |
Note: EC₅₀ and CC₅₀ values are approximate and serve as examples of the data generated from these protocols.
References
- Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central.
- Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. National Center for Biotechnology Information.
- Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi. National Center for Biotechnology Information.
- Cultivation of Protozoa Parasites In Vitro: Growth Potential in Conventional Culture Media versus RPMI-PY Medium. MDPI.
- Phenyl substitution of furamidine markedly potentiates its anti-parasitic activity against Trypanosoma cruzi and Leishmania amazonensis. PubMed.
- Parasites Culture & Cultivation Of Luminal Parasitic Protists. SlideShare.
- In Vitro Cultivation of Parasitic Helminths. ScienceDirect.
- Drug cytotoxicity assay for African trypanosomes and Leishmania species. PubMed.
- In vitro cultivation procedures for parasitic helminths: recent advances. PubMed.
- Development and Application of an In Vitro Drug Screening Assay for Schistosoma mansoni Schistosomula Using YOLOv5. MDPI.
- Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity. ResearchGate.
- Methods for Cultivation of Luminal Parasitic Protists of Clinical Importance. National Center for Biotechnology Information.
- (PDF) Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi. ResearchGate.
- Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology.
- Natural products in antiparasitic drug discovery: advances, opportunities and challenges. Royal Society of Chemistry.
- (PDF) Culture of Protozoan Parasites. ResearchGate.
- Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI.
- In vitro cultivation of helminths as a tool in parasitology. ResearchGate.
- In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLOS Neglected Tropical Diseases.
- PROTOCOLS IN PROTOZOOLOGY. International Society of Protistologists.
- Target assessment for antiparasitic drug discovery. National Center for Biotechnology Information.
- In Vitro and In Silico Evaluations of the Antileishmanial Activities of New Benzimidazole-Triazole Derivatives. MDPI.
- High-content approaches to anthelmintic drug screening. National Center for Biotechnology Information.
- Preclinical Studies in Anti-Trypanosomatidae Drug Development. MDPI.
- Mechanisms of action in antiparasitic drugs. EBSCO.
- Antiparasitic Drugs. National Center for Biotechnology Information.
Sources
Troubleshooting & Optimization
Low yield in N-phenylbenzamidine synthesis troubleshooting
Welcome to the technical support center for N-phenylbenzamidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this synthesis. Our goal is to equip you with the knowledge to diagnose and resolve common issues, leading to improved yields and purity.
Introduction to this compound Synthesis
This compound is a crucial building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present challenges that lead to low yields and purification difficulties. The most common synthetic routes involve the reaction of benzonitrile with aniline, often facilitated by a Lewis acid catalyst, or through the Pinner reaction, which proceeds via an imidate intermediate. This guide will focus on troubleshooting these prevalent methods.
Troubleshooting Guide: Low Yields and Side Reactions
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
| Observed Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| 1. Low or No Product Formation | a. Inactive Starting Materials: Aniline can oxidize over time, and benzonitrile can contain impurities. | a. Purify Starting Materials: Distill aniline from zinc dust before use to remove oxidation products[1]. Ensure benzonitrile is from a reliable source and stored under anhydrous conditions. |
| b. Insufficient Catalyst Activity: The Lewis acid (e.g., AlCl₃) may be hydrated or of poor quality. | b. Use Fresh, Anhydrous Catalyst: Use a freshly opened container of anhydrous aluminum chloride[1]. The presence of moisture will deactivate the catalyst. | |
| c. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures. | c. Optimize Temperature: For the AlCl₃-catalyzed reaction of benzonitrile and aniline, the temperature needs to be high enough to overcome the activation energy (around 180-200°C)[1]. Monitor the reaction by TLC to find the optimal temperature for your specific setup. | |
| 2. Formation of a White Precipitate (Other than Product) | a. Hydrolysis of Benzonitrile: In the presence of acid and water, benzonitrile can hydrolyze to benzamide. | a. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| b. Formation of Amine Hydrochloride Salt: If the reaction is worked up with acid, unreacted aniline will precipitate as aniline hydrochloride. | b. Basic Workup: During the workup, ensure the solution is made sufficiently basic (pH > 10) to deprotonate the aniline hydrochloride and keep the aniline in solution for easier removal[1]. | |
| 3. Presence of Significant Amounts of Benzamide in the Product | a. Hydrolysis of Intermediate: The intermediate nitrilium ion or imidoyl chloride is susceptible to hydrolysis if water is present in the reaction mixture. | a. Strict Anhydrous Conditions: As mentioned above, maintaining anhydrous conditions is critical to prevent the formation of benzamide. |
| b. Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting materials and intermediates that may hydrolyze during workup. | b. Monitor Reaction to Completion: Use TLC to monitor the disappearance of the starting materials. Ensure the reaction is heated for an adequate amount of time at the optimal temperature. | |
| 4. Formation of Benzoic Acid | a. Hydrolysis of Benzonitrile or Benzamide: Prolonged heating in the presence of acid or base during workup can lead to the hydrolysis of benzonitrile or any benzamide byproduct to benzoic acid. | a. Controlled Workup: Minimize the time the reaction mixture is exposed to harsh acidic or basic conditions at elevated temperatures. Neutralize the reaction mixture promptly after the reaction is complete. |
| 5. Product is an Oil or Difficult to Crystallize | a. Presence of Impurities: Unreacted starting materials or byproducts can act as impurities that inhibit crystallization. | a. Purification Prior to Crystallization: If the crude product is an oil, consider purifying it by column chromatography before attempting recrystallization. |
| b. Residual Solvent: Trapped solvent can lower the melting point and prevent solidification. | b. Thorough Drying: Dry the product under high vacuum for an extended period to remove all residual solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid in the reaction between benzonitrile and aniline?
A Lewis acid, such as aluminum chloride (AlCl₃), acts as a catalyst by coordinating to the nitrogen atom of the benzonitrile. This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the aniline.
Q2: My reaction with benzonitrile and aniline using AlCl₃ is very viscous and difficult to stir. Is this normal?
Yes, at temperatures below approximately 180°C, the reaction mixture can be very stiff and difficult to stir[1]. As the reaction progresses and the temperature is increased to around 200°C, the mixture should become a more mobile liquid[1].
Q3: Can I use other Lewis acids besides AlCl₃?
Other Lewis acids can be used to promote the synthesis of amidines from nitriles[2]. However, the reaction conditions, such as temperature and solvent, may need to be re-optimized for each specific catalyst.
Q4: What is the Pinner reaction and how can it be used to synthesize this compound?
The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (Pinner salt)[3][4][5]. This intermediate can then react with an amine, such as aniline, to form the corresponding amidine[3][4][5]. It is crucial to perform the first step under strictly anhydrous conditions to prevent the formation of an ester byproduct[3][4][5].
Q5: How can I best purify my crude this compound?
Recrystallization is a common and effective method for purifying this compound[1]. A suitable solvent is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures. Benzene has been reported as a good solvent for this purpose[1]. If recrystallization does not yield a pure product, column chromatography using a silica gel stationary phase and a hexane/ethyl acetate eluent system can be employed[6].
Experimental Protocols
Protocol 1: Synthesis of this compound from Benzonitrile and Aniline using AlCl₃
This protocol is adapted from a procedure described in Organic Syntheses[1].
Materials:
-
Aniline (freshly distilled from zinc dust)
-
Benzonitrile
-
Anhydrous aluminum chloride (powdered, freshly opened)
-
Concentrated hydrochloric acid
-
Sodium hydroxide
-
Activated carbon
-
Water
-
Benzene (for recrystallization)
Procedure:
-
In a 250-mL wide-mouthed flask, combine 62 g (0.67 mole) of aniline and 68.5 g (0.66 mole) of benzonitrile.
-
With vigorous stirring, add 89 g (0.67 mole) of anhydrous aluminum chloride in portions over approximately 20 minutes. The reaction is exothermic.
-
Heat the mixture to 200°C for 30 minutes. The mixture will become a mobile liquid at this temperature.
-
While still molten, carefully and slowly pour the reaction mixture into a vigorously stirred solution of 20 mL of concentrated hydrochloric acid in 1.6 L of water.
-
Add 20 g of activated carbon to the suspension and continue stirring while cooling the mixture with running water.
-
Filter the cooled suspension through a kieselguhr filter to remove the activated carbon.
-
Pour the filtrate in a steady stream into a stirred solution of 220 g of sodium hydroxide in 1.2 L of water.
-
Collect the resulting flocculent precipitate by suction filtration.
-
Wash the precipitate thoroughly with water.
-
Air-dry the product to a constant weight. The expected yield of crude this compound is 90-96 g (69-74%).
-
For further purification, recrystallize the crude product from benzene (approximately 60 mL of benzene per 10 g of product).
Protocol 2: Purification of this compound by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot benzene.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold benzene.
-
Dry the purified crystals under vacuum.
Visualizing the Chemistry
Reaction Mechanism and Troubleshooting Workflow
Caption: A workflow for the synthesis and troubleshooting of this compound.
Potential Side Reactions
Caption: Common side reactions in this compound synthesis.
References
- Organic Syntheses Procedure. This compound.
- NROChemistry. Pinner Reaction.
- Request PDF. Reinvestigating the Synthesis of N‐Arylbenzamidines from Benzonitriles and Anilines in the Presence of AlCl3.
- Wikipedia. Pinner reaction.
Sources
Technical Support Center: N-Phenylbenzamidine Synthesis
Welcome to the technical support center for N-phenylbenzamidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions that arise during the synthesis and purification of this compound, with a focus on identifying and mitigating byproduct formation. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Synthesis & Byproducts
Q1: What are the most common synthetic routes to this compound, and what are their associated byproducts?
A1: The two most prevalent methods for synthesizing this compound are the direct reaction of benzonitrile with aniline, often catalyzed by a Lewis acid like aluminum chloride (AlCl₃), and the Pinner reaction. Each route has a distinct byproduct profile.
-
Direct Reaction of Benzonitrile and Aniline: This is a robust method, but the high temperatures (often around 200°C) and strong Lewis acid catalyst can lead to several side reactions.[1] Pre-forming a complex between the nitrile and the Lewis acid before adding the aniline can allow for milder reaction conditions and improved yields.[2]
-
Pinner Reaction: This classical method involves the acid-catalyzed reaction of benzonitrile with an alcohol (like ethanol) to form an intermediate Pinner salt (an alkyl imidate hydrochloride).[3][4][5] This salt is then treated with aniline to yield this compound.[6] The primary challenges with this method are the moisture sensitivity of the Pinner salt and the potential for side reactions if the intermediate is not handled correctly.[4][7]
A summary of potential byproducts for these routes is presented below:
| Synthesis Route | Common Byproducts | Rationale for Formation |
| Benzonitrile + Aniline (with AlCl₃) | N-phenylbenzamide | Hydrolysis of the amidine product during aqueous workup. |
| 2,4,6-Triphenyl-1,3,5-triazine | Acid-catalyzed trimerization of the starting benzonitrile. | |
| Unreacted Benzonitrile & Aniline | Incomplete reaction. | |
| Complex quinazoline derivatives | Can occur with substituted anilines (e.g., anthranilonitrile) through condensation reactions.[2] | |
| Pinner Reaction | N-phenylbenzamide | Hydrolysis of the amidine product. Amidines are susceptible to hydrolysis, especially under acidic or basic conditions.[8] |
| Benzamide | Hydrolysis of the amidine where the phenyl group from aniline is lost. | |
| Ethyl Benzoate (or other esters) | Reaction of the intermediate Pinner salt with residual water.[3][5] | |
| Benzoyl Chloride | Can be formed from the decomposition of the Pinner salt under certain conditions. | |
| Unreacted Starting Materials | Incomplete reaction at either the Pinner salt formation or the subsequent amination step. |
Q2: My reaction seems to have worked, but I have a significant amount of N-phenylbenzamide as an impurity. Why did this happen and how can I prevent it?
A2: The formation of N-phenylbenzamide is a very common issue and is almost always due to the presence of water during the reaction or, more frequently, during the workup phase.[8][9] Amidines are imine derivatives of amides and are prone to hydrolysis, which converts the C=N bond back to a C=O bond.
Causality and Prevention:
-
Reaction Conditions: Strictly anhydrous conditions are critical for amidine synthesis.[4][7] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Workup: During the aqueous workup, the pH is critical. Both strongly acidic and strongly basic conditions can accelerate hydrolysis.[8] Aim to neutralize the reaction mixture carefully and minimize the time the product is in contact with the aqueous phase.
-
Purification: If N-phenylbenzamide is present, it can often be separated from this compound by column chromatography on silica gel, as the amide is typically more polar.
Troubleshooting Guide: Byproduct Identification
Issue 1: My TLC plate shows multiple spots close to my product spot. How do I identify these unknown byproducts?
A combination of chromatographic and spectroscopic techniques is the most effective approach for identifying unknown byproducts.
Step-by-Step Identification Protocol:
-
Initial Assessment with HPLC: High-Performance Liquid Chromatography (HPLC) provides better resolution than TLC and allows for quantification of impurities. A reverse-phase C18 column with a mobile phase such as acetonitrile and a buffered aqueous solution is a good starting point.[10][11]
-
Isolation via Chromatography: Scale up your reaction and isolate the major byproducts using column chromatography. Collect fractions corresponding to each spot observed on the TLC.
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): Obtain a mass spectrum for each isolated byproduct. Use a soft ionization technique like Electrospray Ionization (ESI) to get the molecular ion peak (M+H)⁺, which will give you the molecular weight of the impurity.[8]
-
NMR Spectroscopy:
-
¹H NMR: This is crucial for structural elucidation. For N-phenylbenzamide, you would expect to see characteristic aromatic signals and a broad singlet for the N-H proton. In contrast, this compound will also show aromatic signals but may have broader N-H peaks due to tautomerism and quadrupolar broadening.[8]
-
¹³C NMR: This will help identify the key functional groups. A key differentiator is the chemical shift of the carbon in the C=O group of an amide (typically ~165-175 ppm) versus the C=N carbon of an amidine (typically ~150-160 ppm).
-
-
Issue 2: My ¹H NMR spectrum has very broad peaks for the N-H protons, making it difficult to interpret.
This is a characteristic feature of amidines and is not necessarily indicative of an impurity.
Explanation and Troubleshooting:
-
Tautomerism: Amidines exist as a mixture of rapidly interconverting tautomers, which broadens the N-H signals on the NMR timescale.
-
Quadrupolar Broadening: The nitrogen-14 nucleus has a quadrupole moment that can cause rapid relaxation and broadening of adjacent proton signals.[8]
-
Proton Exchange: Exchange with residual water or other protic impurities in the NMR solvent can also lead to broadening.
Solutions for Sharpening Signals:
-
Low-Temperature NMR: Cooling the NMR probe can slow down the tautomeric exchange, sometimes resolving the broad signals into sharper, distinct peaks.[8]
-
Solvent Choice: Using a polar, aprotic solvent like DMSO-d₆ can help by forming hydrogen bonds and slowing proton exchange, leading to sharper N-H signals.[8]
-
Deuterium Exchange: Add a drop of D₂O to your NMR tube. If the broad signal disappears, it confirms that it is an exchangeable N-H proton.[8]
Workflow & Visualization
General Workflow for Synthesis and Byproduct Analysis
The following diagram illustrates a typical workflow from synthesis to the identification of potential byproducts.
Caption: Workflow for this compound synthesis and analysis.
Logical Relationship of Common Byproducts
This diagram shows the relationship between the starting materials and the formation of common byproducts in amidine synthesis.
Caption: Formation pathways of common byproducts.
References
- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.
- J&K Scientific. (2025). Pinner Reaction. [Link]
- ResearchGate. (2021).
- NROChemistry. Pinner Reaction. [Link]
- ResearchGate. (2020). Reinvestigating the Synthesis of N‐Arylbenzamidines from Benzonitriles and Anilines in the Presence of AlCl3. [Link]
- Organic Chemistry Portal. Pinner Reaction. [Link]
- Cooper, F. C., & Partridge, M. W. (1954). This compound. Organic Syntheses, 34, 80. [Link]
- Wikipedia. Amidine. [Link]
- Wikipedia. Pinner reaction. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
- 6. Amidine - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for N-Phenylbenzamid
ine Synthesis
Welcome to the technical support center for the synthesis of N-phenylbenzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction conditions and troubleshooting common issues encountered during this synthesis. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the "why" behind experimental choices, grounded in established chemical principles.
Overview of this compound Synthesis
This compound is a crucial structural motif found in many biologically active compounds and serves as a versatile intermediate in organic synthesis.[1] Its synthesis is of significant interest, and several methods have been developed for its preparation. The most common and direct approach involves the reaction of benzonitrile with aniline. However, this transformation often requires harsh conditions or the use of catalysts to proceed efficiently.
A prevalent method involves the use of a Lewis acid, such as aluminum chloride (AlCl₃), to activate the nitrile towards nucleophilic attack by the amine.[2][3] Another effective approach is the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid to form an imidate salt (a Pinner salt), which can then be treated with an amine to yield the corresponding amidine.[4][5][6][7][8]
This guide will focus on troubleshooting and optimizing the direct reaction between benzonitrile and aniline, as it represents a more atom-economical approach.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific challenges you may encounter.
Low to No Product Yield
Q1: I'm seeing very low or no conversion of my starting materials. What are the likely causes and how can I fix it?
A1: Low conversion is a common hurdle and can often be traced back to several key factors. Let's break them down:
-
Insufficient Activation of Benzonitrile: Benzonitrile is not highly electrophilic on its own. The addition of a Lewis acid catalyst is often necessary to increase its reactivity.
-
Causality: The Lewis acid coordinates to the nitrogen atom of the nitrile, withdrawing electron density and making the carbon atom more susceptible to nucleophilic attack by aniline.[2]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. Water will quench the Lewis acid, rendering it inactive.
-
Optimize Lewis Acid Stoichiometry: While catalytic amounts can be effective, sometimes a stoichiometric amount or even an excess of the Lewis acid is required to drive the reaction to completion. Start with a 1:1 molar ratio of AlCl₃ to benzonitrile and incrementally increase if necessary.
-
Order of Addition: Pre-forming the nitrile-Lewis acid complex before adding the aniline can lead to milder reaction conditions and higher yields.[2][3] Stir the benzonitrile and AlCl₃ in your solvent for a short period (e.g., 15-30 minutes) before introducing the aniline.
-
-
-
Suboptimal Reaction Temperature: The reaction between benzonitrile and aniline is often thermally demanding.
-
Causality: Higher temperatures provide the necessary activation energy for the nucleophilic attack and subsequent steps in the mechanism.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: If you are running the reaction at a lower temperature, gradually increase it. Reactions are often performed at temperatures ranging from 100 °C to reflux, depending on the solvent.[1]
-
Monitor for Side Reactions: Be mindful that excessively high temperatures can lead to side reactions and decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that balances reaction rate and selectivity.
-
-
-
Poor Quality of Reagents: Impurities in your starting materials can inhibit the reaction.
-
Troubleshooting Steps:
-
Purify Starting Materials: Aniline can be prone to oxidation. Distilling aniline before use can be beneficial. Ensure your benzonitrile is of high purity.
-
Use High-Quality Solvents: Ensure your reaction solvent is anhydrous and free of impurities that could react with the Lewis acid or other reagents.
-
-
Formation of Side Products
Q2: My TLC shows multiple spots, indicating the formation of byproducts. What are these and how can I minimize them?
A2: The formation of side products is a common issue, particularly under harsh reaction conditions.
-
Hydrolysis of Intermediates or Product: If there is any moisture present, the intermediate imidoyl chloride (if formed in situ) or the final this compound can hydrolyze back to benzanilide or benzoic acid.
-
Causality: Water acts as a nucleophile and can attack the electrophilic carbon of the amidine or its precursors.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: As mentioned before, this is critical. Use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Careful Workup: During the aqueous workup, minimize the time the product is in contact with acidic or basic aqueous solutions, especially at elevated temperatures.
-
-
-
Formation of N,N'-diphenylbenzamidine: This can occur if aniline acts as a base to deprotonate the initially formed this compound, which then reacts with another molecule of the activated nitrile.
-
Causality: The product amidine still possesses a nucleophilic nitrogen that can potentially react further.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of aniline (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the benzonitrile. This can help minimize the formation of the disubstituted product.
-
-
Reaction Stalls or is Sluggish
Q3: The reaction starts but then seems to stop or proceeds very slowly. What could be the issue?
A3: A stalling reaction can be frustrating, but it often points to a deactivation process or an equilibrium issue.
-
Catalyst Deactivation: As mentioned, moisture is a primary culprit for Lewis acid deactivation.
-
Product Inhibition: The product, this compound, is a base and can coordinate to the Lewis acid catalyst.[9]
-
Causality: This coordination can reduce the amount of active catalyst available to activate the starting benzonitrile.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: If you suspect product inhibition, a higher catalyst loading might be necessary to ensure there is enough active catalyst throughout the reaction.
-
Consider Alternative Catalysts: Transition metal catalysts, such as copper salts, have also been shown to be effective for amidine synthesis and may be less susceptible to product inhibition under certain conditions.[1]
-
-
Experimental Protocols & Data
Optimized Protocol for this compound Synthesis
This protocol is a starting point and may require further optimization based on your specific laboratory conditions and scale.
Materials:
-
Benzonitrile
-
Aniline
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Toluene (or another suitable high-boiling solvent)
-
Hydrochloric Acid (1 M)
-
Sodium Hydroxide solution (10%)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous toluene.
-
Complex Formation: Add anhydrous aluminum chloride (1.1 equivalents) to the toluene. To this suspension, add benzonitrile (1.0 equivalent) dropwise. Stir the mixture for 20 minutes at room temperature to allow for the formation of the nitrile-Lewis acid complex.[2][3]
-
Addition of Aniline: Add aniline (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 6-12 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl. Caution: This can be a highly exothermic process.
-
Workup: Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with 10% NaOH solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.
Data Summary: Impact of Reaction Conditions
| Parameter | Condition | Expected Outcome | Troubleshooting Focus |
| Lewis Acid | None | Very low to no conversion | Introduce a Lewis acid like AlCl₃ |
| 1.1 eq AlCl₃ | Good to excellent yield[2] | Ensure anhydrous conditions | |
| Temperature | Room Temp | No reaction | Increase temperature gradually |
| 110 °C (Toluene reflux) | Optimal for many setups | Monitor for side products | |
| Order of Addition | Aniline added first | Potentially lower yield | Pre-form nitrile-AlCl₃ complex[3] |
| Benzonitrile-AlCl₃ pre-mixed | Improved yield and milder conditions[2][3] | N/A |
Visualizations
Reaction Mechanism Workflow
Caption: this compound Synthesis Workflow.
Troubleshooting Logic Diagram
Caption: Troubleshooting Low Yield Issues.
References
- Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis.MDPI.[Link]
- Reinvestigating the synthesis of N-arylbenzamidines from benzonitriles and anilines in the presence of AlCl₃.UNIC | Research Portal.[Link]
- Reinvestigating the Synthesis of N‐Arylbenzamidines from Benzonitriles and Anilines in the Presence of AlCl3. | Request PDF.
- Pinner reaction.Wikipedia.[Link]
- Pinner Reaction.SynArchive.[Link]
- Pinner Reaction.NROChemistry.[Link]
- Pinner Reaction.Organic Chemistry Portal.[Link]
- Functionality of amidines and amidrazones.Semantic Scholar.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pure.unic.ac.cy [pure.unic.ac.cy]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Pinner Reaction | NROChemistry [nrochemistry.com]
- 8. Pinner Reaction [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting N-phenylbenzamidine Stability in Cell Culture
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize N-phenylbenzamidine in their experimental workflows. This compound, like other benzamidine derivatives, is a valuable serine protease inhibitor used in various biological assays.[1][2][3] However, its chemical nature presents potential stability challenges in the complex aqueous environment of cell culture media.[4][5][6]
This document provides in-depth troubleshooting advice, scientifically grounded explanations, and validated protocols to help you ensure the integrity of your experiments. Our goal is to empower you to identify, quantify, and mitigate potential stability issues, leading to more accurate and reproducible results.
Core Stability Concern: The Chemistry of Amidine Hydrolysis
The primary stability issue for this compound in cell culture media is its susceptibility to hydrolysis. The core of the molecule contains an amidine functional group, which can be attacked by water, leading to the cleavage of the carbon-nitrogen double bond. This reaction is often dependent on pH and temperature.[4][5]
In aqueous solutions, benzamidinium compounds hydrolyze to the corresponding primary amide.[4][5][6] The rate of this hydrolysis increases significantly with rising pH.[4][5][6] While standard cell culture media is buffered to a physiological pH of ~7.2-7.4, the prolonged incubation at 37°C can still facilitate gradual degradation.[7][8]
The diagram below illustrates the general hydrolysis pathway.
Caption: Hydrolysis of this compound in aqueous media.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter and provides actionable solutions based on scientific principles.
Q1: My multi-day experiment is showing a diminishing biological effect or high variability. Could this compound be degrading?
A: Yes, this is a classic sign of compound instability.[7] If the effective concentration of your inhibitor is decreasing over the 24, 48, or 72-hour duration of an experiment, you will observe a reduced biological effect or poor reproducibility.[7] The 37°C incubation temperature required for cell culture significantly accelerates chemical degradation pathways like hydrolysis compared to storage temperatures.[7][8]
Initial Diagnostic Steps:
-
Prepare Fresh: For your next experiment, prepare the working solution of this compound immediately before adding it to the cell culture medium. Avoid using media that has had the compound sitting in it for hours or days.
-
Time-Course Comparison: Design a small pilot experiment. Run your assay with cells treated with freshly prepared this compound and, in parallel, with a batch that was pre-incubated in media at 37°C for the full duration of your typical experiment (e.g., 72 hours) before being added to cells for a short-term readout. A significant difference in efficacy points towards degradation.
-
Quantitative Analysis: The most definitive way to confirm degradation is to measure the compound's concentration in your specific media over time. This can be achieved using analytical techniques like High-Performance Liquid Chromatography (HPLC).[7] Please refer to Protocol 1: Stability Assessment via HPLC-UV for a detailed methodology.
Q2: What specific factors in my cell culture setup could be accelerating the degradation of this compound?
A: Several factors can influence the rate of degradation:
-
pH: While media is buffered, cellular metabolism can cause localized pH shifts. More importantly, benzamidine hydrolysis is highly pH-dependent, with rates increasing in basic conditions.[4][5][6] Uncalibrated incubators with incorrect CO₂ levels can lead to drifts in media pH.
-
Temperature: The 37°C incubation temperature is a major driver of degradation.[7][8]
-
Serum Components: Fetal Bovine Serum (FBS) and other sera contain various enzymes, including esterases and amidases, that could potentially metabolize this compound. Conversely, non-specific binding to proteins like albumin can sometimes have a protective effect, making the actual stability profile complex.[7][9]
-
Media Composition: Certain components in basal media, such as metal ions or reducing agents like cysteine, can potentially interact with and degrade small molecules.[8][10]
Q3: How can I proactively minimize the degradation of this compound during my experiments?
A: A proactive approach is key to ensuring reproducible data. The following workflow is recommended:
Caption: A workflow to minimize this compound degradation.
Actionable Strategies:
-
Fresh Preparation is Non-Negotiable: Always add this compound to your culture medium immediately before treating your cells. Do not prepare large batches of compound-containing media for use over several days.
-
Implement Re-dosing: For long-term experiments (>24 hours), consider a media change with freshly prepared this compound every 24 or 48 hours to maintain a more consistent concentration.
-
Evaluate Serum Impact: If your cell line can tolerate it, compare results from experiments conducted in serum-containing versus serum-free media to see if serum components play a role in stability.
-
Control Your Controls: When assessing stability, always include a control of the compound incubated in a simple buffer (like PBS) and another in the complete cell culture medium to isolate the effects of the complex media components.[7]
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my this compound stock solution to ensure its integrity?
A: Proper stock solution management is the foundation of any successful experiment.[11]
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing highly concentrated stock solutions of hydrophobic small molecules.[12][13][14]
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO added to your cell culture, which should ideally be kept below 0.5% to avoid solvent toxicity.[12]
-
Aliquoting: Once prepared, immediately aliquot the stock solution into small, single-use volumes in tightly sealed vials.[12] This practice is critical to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
-
Storage: Store aliquots at -80°C for long-term stability (up to 6 months or more).[12] For short-term use, -20°C is acceptable for up to one month.[12] Always protect from light.
Q2: What is the expected half-life of this compound in cell culture media?
A: The half-life is not a fixed value; it is highly dependent on the specific conditions. For unsubstituted benzamidinium, studies have shown a half-life of 300 days at pH 9, which shortens dramatically to 6 days at pH 11 and just 15 hours at pH 13.[4][5][6][15] While cell culture media is near neutral pH, the elevated temperature (37°C) will accelerate this process.
The table below provides a hypothetical summary based on the known chemistry of benzamidines to illustrate the impact of different conditions. Note: These are illustrative values and must be experimentally determined for your specific system.
| Condition | Expected Stability | Rationale |
| 10 mM Stock in DMSO at -80°C | High (Months to Years) | Anhydrous organic solvent and low temperature minimize hydrolytic and thermal degradation.[12][13] |
| 10 µM in PBS (pH 7.4) at 4°C | Moderate (Days to Weeks) | Hydrolysis is slow at neutral pH and low temperature. |
| 10 µM in Complete Media (pH 7.4) at 37°C | Low (Hours to Days) | Incubation temperature accelerates hydrolysis. Enzymatic degradation from serum is possible.[7][8] |
| 10 µM in Media (pH 7.8) at 37°C | Very Low (Hours) | A slight increase in pH can significantly increase the rate of hydrolysis at 37°C.[4][5] |
Q3: Are there analytical methods to precisely quantify this compound in my media samples?
A: Absolutely. The gold standard for quantifying small molecules in complex biological matrices like cell culture media is Liquid Chromatography-Mass Spectrometry (LC-MS).[7][16][17] However, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is also a widely accessible and reliable method for this purpose, provided the compound has a suitable chromophore.[8] The protocol below provides a general framework for an HPLC-based stability study.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Media via HPLC-UV
This protocol provides a framework to quantify the degradation of this compound over time in your specific experimental conditions.
1. Materials:
-
This compound powder
-
HPLC-grade DMSO, Acetonitrile (ACN), and Water
-
Trifluoroacetic Acid (TFA) or Formic Acid
-
Your complete cell culture medium (with serum/supplements)
-
0.2 µm syringe filters
-
Autosampler vials
2. Preparation of Standards and Samples:
-
Stock Solution: Prepare a 10 mM stock of this compound in DMSO.
-
Calibration Curve: Create a set of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µM) by spiking the appropriate amount of stock solution into your complete cell culture medium. These will be used to create a standard curve for quantification.
-
Stability Samples: Prepare a bulk solution of your target experimental concentration (e.g., 10 µM) in your complete cell culture medium.
-
Incubation: Place the bulk stability sample in your cell culture incubator (37°C, 5% CO₂).
3. Time-Point Collection:
-
Collect aliquots from the bulk stability sample at various time points (e.g., T=0, 2, 8, 24, 48, 72 hours).
-
For each time point, immediately process the sample to stop further degradation. A common method is protein precipitation: add 3 volumes of ice-cold acetonitrile to 1 volume of the media sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet precipitated proteins.
-
Transfer the supernatant to a clean tube, filter through a 0.2 µm syringe filter into an autosampler vial, and store at -20°C until analysis.
-
Process your calibration standards in the same manner as the T=0 sample.
4. HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% ACN with 0.1% TFA.
-
Gradient: Start with a gradient appropriate for your compound (e.g., 5% B to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the λmax of this compound by running a UV scan (typically in the 230-280 nm range).
-
Injection Volume: 10-20 µL.
5. Data Analysis:
-
Run the calibration standards to generate a standard curve (Peak Area vs. Concentration). Ensure the curve has a good linearity (R² > 0.99).
-
Run the stability time-point samples.
-
Use the standard curve to calculate the concentration of this compound remaining at each time point.
-
Plot Concentration vs. Time to visualize the degradation profile and calculate the experimental half-life (t₁/₂) in your specific media.
References
- Yu, L.J., Cullen, D.A., Morshedi, M., Coote, M.L., & White, N.G. (n.d.). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ResearchGate.
- Captivate Bio. (n.d.). SMALL MOLECULES. Captivate Bio.
- Mares-Guia, M., & Shaw, E. (1965). Inhibition of four human serine proteases by substituted benzamidines. PubMed.
- Koyama, S., et al. (1994). A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells. PubMed.
- Yu, L.J., et al. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. PubMed.
- Singh, A., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC - NIH.
- Yu, L.J., et al. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. Research @ Flinders.
- Lan, Y., Zou, Z., & Yang, Z. (2021). Single Cell mass spectrometry: Towards quantification of small molecules in individual cells. PMC - PubMed Central.
- Lorenz, T. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed.
- Lorenz, T. (2012). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Springer Nature Experiments.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzamidine Hydrochloride: A Key Serine Protease Inhibitor for Biochemical Research and Applications. NINGBO INNO PHARMCHEM CO.,LTD.
- Berndt, K.D. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? ResearchGate.
- Yu, L.J., et al. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Australian National University.
- Pan, N., et al. (2018). Quantification of Drug Molecules in Live Single Cells Using the Single-Probe Mass Spectrometry Technique. PMC - NIH.
- Yale School of Medicine. (n.d.). Small Molecules Quantitation. Proteomics.
- Naz, S. (2014). Quantitative analysis of small molecules in biological samples.
- Wang, M., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
- Purdie, J.L., et al. (2016). Cell culture media impact on drug product solution stability. ResearchGate.
Sources
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. captivatebio.com [captivatebio.com]
- 13. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 15. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 16. Single Cell mass spectrometry: Towards quantification of small molecules in individual cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
Troubleshooting N-phenylbenzamidine assay interference and promiscuity
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding N-Phenylbenzamidine
This compound belongs to the benzamidine class of compounds, which are recognized as reversible, competitive inhibitors of trypsin and other serine proteases.[1] This characteristic makes them valuable in various biochemical assays, often used to prevent proteolytic degradation of target proteins.[1] However, like many small molecules used in high-throughput screening (HTS), this compound and its analogs can sometimes produce misleading results due to assay interference or promiscuous inhibition. This guide is designed to help you identify and overcome these challenges.
Part 1: Troubleshooting Guide for Assay Interference
Assay interference can manifest as false positives or negatives, high background, or poor reproducibility. Below are common problems encountered when working with this compound, their probable causes, and step-by-step solutions.
Issue 1: High Background Signal in the Assay
High background can obscure the specific signal from your target, reducing the assay's sensitivity and dynamic range.
Possible Cause A: Intrinsic Fluorescence of this compound
Compounds with aromatic ring systems, such as this compound, have the potential to exhibit intrinsic fluorescence or interfere with fluorescent readouts.[2][3] This is particularly problematic in assays that use fluorescent probes or reporter enzymes.
Troubleshooting Protocol:
-
Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer at various concentrations, without any biological components (enzymes, cells, etc.).
-
Check for Spectral Overlap: Determine the excitation and emission spectra of this compound and compare them to the spectra of your assay's fluorophore. Significant overlap can lead to direct interference.
-
Wavelength Shift: If possible, switch to a fluorophore that has excitation and emission wavelengths outside the interference range of this compound.
-
Use a Non-Fluorescent Readout: Consider an orthogonal assay with a different detection method, such as a colorimetric or luminometric assay, to confirm initial findings.[4]
Possible Cause B: Non-Specific Binding
High concentrations of either the primary or secondary antibody in an immunoassay, or the test compound itself, can lead to non-specific binding to the plate or other proteins, causing elevated background.[5][6][7]
Troubleshooting Protocol:
-
Optimize Antibody Concentrations: Perform a titration experiment to find the optimal concentration for your primary and secondary antibodies that provides a good signal-to-noise ratio.[5]
-
Run Controls: Include a control without the primary antibody to check for non-specific binding of the secondary antibody.[5]
-
Improve Blocking: Increase the incubation time with your blocking agent or try a different blocker. Normal serum from the same species as the secondary antibody is often effective.[3][5]
-
Enhance Washing Steps: Increase the number and duration of wash steps between antibody incubations to remove unbound reagents.[2][5]
Issue 2: Irreproducible Results or Apparent Inhibition
Inconsistent dose-response curves or inhibition that disappears under slightly different conditions often points to compound promiscuity rather than specific, target-directed activity.
Possible Cause A: Compound Aggregation
At certain concentrations, small molecules can form colloidal aggregates that sequester and non-specifically inhibit enzymes, a common mechanism for promiscuous inhibitors.[8][9] This behavior is often sensitive to assay conditions.
Troubleshooting Workflow:
Caption: Workflow to diagnose aggregation-based inhibition.
Detailed Protocol: Detergent Counter-Screen
-
Prepare Buffers: Create two sets of assay buffers: one standard buffer and one supplemented with 0.01% (v/v) Triton X-100 or Tween-20.[10][11]
-
Test Inhibition: Run your inhibition assay in parallel using both buffers.
-
Analyze Results: A significant increase in the IC50 value (typically >3-fold) in the presence of detergent strongly suggests that the compound is acting via an aggregation-based mechanism.[10][12] Detergents disrupt the formation of these inhibitory aggregates.[11]
Possible Cause B: Chemical Reactivity
This compound, while generally stable, belongs to a class of compounds that can possess underlying chemical reactivity, especially with nucleophilic residues like cysteine on proteins.[13][14] This can lead to covalent modification of the target protein or other assay components, resulting in irreversible or time-dependent inhibition.
Troubleshooting Protocol:
-
Pre-incubation Test: Incubate the enzyme with this compound for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate. A time-dependent increase in inhibition suggests covalent modification.[12]
-
Thiol Scavenging Assay: Run the assay in the presence and absence of a reducing agent like dithiothreitol (DTT, 1-5 mM). If this compound is reacting with cysteines, its apparent potency will be significantly reduced in the presence of excess DTT.[12][13]
-
ALARM NMR: For a definitive assessment of reactivity, advanced techniques like ALARM (A La Assay to Detect Reactive Molecules) NMR can be employed to monitor compound reactivity with biological nucleophiles.[12]
Possible Cause C: Redox Activity
Some chemical structures can undergo redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[5] This can interfere with assays by oxidizing proteins or probe molecules. Benzamidine derivatives have been noted to inhibit oxidation in certain contexts, suggesting a potential for redox activity.[15]
Troubleshooting Protocol:
-
H₂O₂ Detection Assay: Use a standard assay, such as the horseradish peroxidase-phenol red method, to detect if this compound generates H₂O₂ in your assay buffer.[16]
-
Include Antioxidants: Test if the addition of an antioxidant, like N-acetylcysteine, to the assay buffer reverses the observed effect.
-
Assess Reagent Stability: Check if the compound affects the stability of critical redox-sensitive reagents in your assay, such as NADH/NADPH.
Part 2: Frequently Asked Questions (FAQs)
Q1: Is this compound considered a Pan-Assay Interference Compound (PAIN)?
A: While the core benzamidine structure itself is not a classic PAINs alert, certain derivatives can be flagged by computational filters.[12] PAINs are chemical substructures known to frequently cause interference in a wide range of assays. The key is not to discard a compound simply because it contains a potential PAINs substructure, but to perform the appropriate experimental controls, as described in this guide, to verify whether it is a true "bad actor" in your specific assay.[12][16]
Q2: My this compound derivative has poor aqueous solubility. Could this be causing my issues?
A: Absolutely. Poor solubility is a major cause of assay artifacts.[8][11] If a compound's concentration exceeds its solubility limit in the aqueous assay buffer, it can precipitate out of solution. This can lead to aggregation (a form of promiscuous inhibition) or simply a lower effective concentration than intended, causing inconsistent results.[2]
Strategies to Address Solubility:
-
Lower Final Concentration: Ensure your working concentrations are below the compound's aqueous solubility limit.
-
Modify Co-solvent Percentage: While minimizing DMSO is crucial (typically <0.5% in cell-based assays), a slight increase might be necessary. Always include a matching vehicle control.[2]
-
Use Solubility Enhancers: In some biochemical assays, excipients like cyclodextrins can be used to improve solubility.
Q3: How can I differentiate between promiscuous inhibition and true polypharmacology?
A: This is a critical question in drug discovery. Promiscuous inhibition is typically artifactual, characterized by non-specific mechanisms like aggregation or reactivity, steep dose-response curves, and sensitivity to assay conditions (e.g., detergent).[8] True polypharmacology involves a compound specifically binding to and modulating multiple distinct biological targets.
Key Differentiators:
| Feature | Promiscuous Inhibition (Artifact) | Polypharmacology (Specific) |
|---|---|---|
| Mechanism | Aggregation, reactivity, redox cycling, etc.[12] | Specific, high-affinity binding to multiple targets. |
| Detergent Sensitivity | Inhibition is often abolished by 0.01% Triton X-100.[10] | Activity is generally unaffected by low detergent levels. |
| Stoichiometry | Non-stoichiometric; a small amount of aggregate inhibits much more enzyme.[8] | Follows standard principles of ligand-receptor binding. |
| Structure-Activity Relationship (SAR) | Often flat or inconsistent.[8] | Clear, logical SAR can be established. |
Q4: What is the first control experiment I should run if I suspect interference from this compound?
A: The most informative and straightforward first step is the detergent counter-screen . As aggregation is one of the most common mechanisms of promiscuous inhibition, testing for sensitivity to a non-ionic detergent like Triton X-100 or Tween-20 can quickly diagnose a large percentage of false positives.[10][11]
Summary and Best Practices
When working with this compound or any small molecule inhibitor, a proactive approach to identifying potential artifacts is essential for robust and reliable results.
Caption: A logical workflow for validating screening hits.
By integrating these troubleshooting steps and control experiments into your research workflow, you can confidently distinguish true biological activity from assay artifacts, saving valuable time and resources.
References
- Dahlin, J. L., Walters, M. A., & Baell, J. B. (2021). Gains from no real PAINS: Where 'Fair Trial Strategy' stands in the development of multi-target ligands. Acta Pharmaceutica Sinica B.
- Dahlin, J. L., Nissink, J. W. M., Strasser, J. M., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Thorne, N., Auld, D. S., & Inglese, J. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
- Markossian, S., Grossman, A., Baskir, H., et al. (Eds.). (2004-). Assay Artifacts and Interferences. In Assay Guidance Manual.
- Šimundić, A. M. (2014). Interferences in quantitative immunochemical methods. Biochemia Medica.
- Liu, R. (2012). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. Molecules.
- Kavitha, R., Sa'ad, M. A., Fuloria, S., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules.
- Varkit, O., & Vakulenko, S. B. (2015). Exploring the substrate promiscuity of drug-modifying enzymes for the chemoenzymatic generation of N-acylated aminoglycosides. The Journal of antibiotics.
- Dahlin, J. L., Baell, J. B., & Walters, M. A. (2014). The case for the development of covalent probes of protein function. Future medicinal chemistry.
- Guimarães, C. R. W., & de Alencastro, R. B. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of medicinal chemistry.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics.
- Enoch, S. J., Cronin, M. T., Madden, J. C., & Schultz, T. W. (2011). The Use of Chemical Reactivity Assays in Toxicity Prediction.
- BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues with N-phenylquinoline-2-carboxamide. BenchChem.
- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical chemistry.
- BenchChem. (2025). Overcoming solubility issues of N-(1-hydroxypropan-2-yl)benzamide in assays. BenchChem.
- Bing, Z., Huang, J., & Li, F. (2025). Benzamidine Derivative as a Multifunctional Additive in Pb-Sn Perovskite Solar Cells. The journal of physical chemistry letters.
- Dahlin, J. L., Baell, J. B., & Walters, M. A. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry.
- Zhang, H., Liu, X., Liu, C., et al. (2016). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules.
- Asoh, T., Oishi, T., Tashiro, S., & Aida, T. (2015).
- Wikipedia. (n.d.). Benzamidine.
- Šimundić, A. M. (2009). Interferences in quantitative immunochemical methods. Biochemia medica.
- Sipes, N. S., Wambaugh, J. F., Pearce, R., et al. (2020). High-Throughput Screening to Predict Chemical-Assay Interference.
- (Reference not used in the final text)
- (Reference not used in the final text)
- (Reference not used in the final text)
- (Reference not used in the final text)
- (Reference not used in the final text)
- (Reference not used in the final text)
- McGovern, S. L., Helfand, B. T., Feng, B., & Shoichet, B. K. (2003). A detergent-based assay for the detection of promiscuous inhibitors. Journal of medicinal chemistry.
- Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry.
- (Reference not used in the final text)
- (Reference not used in the final text)
- (Reference not used in the final text)
- (Reference not used in the final text)
- (Reference not used in the final text)
- (Reference not used in the final text)
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. High-Throughput Screening to Predict Chemical-Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the substrate promiscuity of drug-modifying enzymes for the chemoenzymatic generation of N-acylated aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gains from no real PAINS: Where ‘Fair Trial Strategy’ stands in the development of multi-target ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Benzamidine Derivative as a Multifunctional Additive in Pb-Sn Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Overcoming poor solubility of N-phenylbenzamidine in biological assays
Welcome to the technical support center for N-phenylbenzamidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their biological assays. As a compound with significant hydrophobic character, achieving and maintaining its solubility in aqueous assay buffers is a common yet critical hurdle. This document provides in-depth, field-proven solutions and explains the scientific principles behind them to empower you to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound crashing out of solution?
A: this compound (C₁₃H₁₂N₂) possesses a chemical structure with two phenyl rings, which are large, non-polar, and hydrophobic. These rings drive the molecule to self-associate and precipitate in polar, aqueous environments. While it has a polar amidine group, the hydrophobic nature of the phenyl rings dominates its overall physicochemical properties, leading to poor water solubility. PubChem lists its experimental aqueous solubility as >29.4 µg/mL at pH 7.4, which is very low for many biological assays.[1] When a concentrated stock solution, typically made in 100% DMSO, is diluted into an aqueous buffer, the DMSO concentration drops sharply. The buffer can no longer support the solubility of the hydrophobic compound, causing it to "crash out" or precipitate.
Q2: I thought amidines were basic. Can't I just use pH to my advantage?
A: Absolutely, and this is a key insight. The amidine functional group is basic. In an acidic environment (i.e., at a pH below its pKa), the amidine group will become protonated (cationic). This positive charge dramatically increases the molecule's interaction with polar water molecules, thereby increasing its solubility. The challenge is that most biological assays are conducted at a physiological pH of ~7.4. If the compound's pKa is below this, it will exist predominantly in its neutral, less soluble form. While the specific pKa of this compound is not widely reported, the pKa of related amidines suggests it is likely in the range where it is mostly neutral at physiological pH. Therefore, while preparing stocks in an acidic solution is a valid strategy, you must consider the final pH of your assay.
Q3: Is using a higher concentration of DMSO in my final assay a good solution?
A: While tempting, this approach has significant drawbacks. Dimethyl sulfoxide (DMSO) is a powerful organic solvent, but it is not biologically inert.[2] At concentrations as low as 0.5-1%, DMSO can exert various effects on cells, including altered growth, differentiation, and even toxicity.[3] It can also directly interfere with enzyme activity or protein-protein interactions, confounding your assay results. Therefore, the best practice is to keep the final DMSO concentration in any cell-based or biochemical assay as low as possible, typically well below 0.5%. Relying on high DMSO concentrations is often a suboptimal strategy that can mask the true biological activity of your compound.[2][4]
Troubleshooting Guide: From Precipitation to Publication
This section addresses specific problems you may encounter and provides detailed, step-by-step protocols to resolve them.
Problem: My compound precipitates immediately upon dilution from a DMSO stock into my aqueous assay buffer.
This is the most common solubility issue. The goal is to modify the formulation of either the stock solution or the final assay buffer to maintain the solubility of this compound at the desired final concentration.
This strategy involves preparing a stock solution in an acidic vehicle to ensure the amidine group is protonated and thus, water-soluble.
Causality: By protonating the basic amidine group, you create a salt form of the compound in situ. This charged species is significantly more soluble in aqueous media than the neutral free base. This is a common and highly effective method for increasing the solubility of basic drugs.[5]
Step-by-Step Protocol:
-
Prepare an Acidic Diluent: Prepare a sterile solution of 10-100 mM Hydrochloric Acid (HCl) or Citric Acid in water.
-
Create the Stock Solution: Instead of 100% DMSO, create your stock solution by first dissolving the this compound powder in a minimal volume of DMSO (e.g., 10% of the final stock volume). Then, slowly add the acidic diluent while vortexing to reach the final desired stock concentration (e.g., 10 mM).
-
pH Check: Check the pH of your final stock solution. It should be acidic (typically pH 2-4).
-
Assay Dilution: When you dilute this acidic stock into your final assay buffer (e.g., PBS at pH 7.4), the buffer's capacity should be sufficient to neutralize the small amount of acid, bringing the final pH to the desired physiological range. Always verify the final pH of your assay after adding the compound.
-
Critical Control: Run a "vehicle control" in your assay using the same acidic DMSO/water mixture to ensure the vehicle itself does not affect the biological system.
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more hospitable to hydrophobic molecules.[6][7][8]
Causality: Co-solvents work by disrupting the hydrogen-bonding network of water, creating a microenvironment that can accommodate the non-polar phenyl rings of this compound, thereby preventing its precipitation.[9]
Step-by-Step Protocol:
-
Select a Co-solvent: Choose a biocompatible co-solvent. Common choices include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400), or N,N-Dimethylacetamide (DMA).
-
Prepare Co-solvent Stock: Prepare your stock solution of this compound in 100% of the chosen co-solvent.
-
Assay Formulation: When preparing your assay, include the co-solvent in the final buffer composition. The goal is to have a final concentration of the co-solvent that is sufficient to maintain solubility but low enough to avoid assay interference.
-
Determine Optimal Concentration: You must empirically determine the acceptable concentration of the co-solvent for your specific assay. Create a dose-response curve of the co-solvent in your assay (without the compound) to identify the highest concentration that does not produce off-target effects. Often, a final concentration of 1-5% is tolerable.
-
Execution: Add the co-solvent to your assay buffer first, then add the this compound stock solution.
Table 1: Comparison of Common Co-solvents
| Co-solvent | Typical Final Conc. | Advantages | Disadvantages |
| DMSO | < 0.5% | Excellent solubilizing power for many compounds. | Biologically active at low concentrations.[3] |
| Ethanol | 1-5% | Biocompatible, less toxic than DMSO. | Can have biological effects, especially on neurons. |
| PEG-400 | 1-10% | Low toxicity, good for in vivo and in vitro use. | Can be viscous, may affect some enzyme kinetics. |
| Propylene Glycol | 1-10% | Low toxicity, commonly used in formulations. | Can be viscous. |
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively acting as molecular carriers.[10][11][12]
Causality: Cyclodextrins have a unique structure: a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic phenyl rings of this compound can partition into this non-polar cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be soluble in water.[13][] This is a powerful technique for significantly enhancing aqueous solubility.[10][]
Step-by-Step Protocol:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are most commonly used due to their high water solubility and safety profiles.
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of the chosen cyclodextrin in your assay buffer.
-
Form the Complex:
-
Method A (Direct Solubilization): Add the this compound powder directly to the cyclodextrin solution.
-
Method B (Solvent Evaporation): Dissolve this compound in a volatile organic solvent (like methanol or ethanol). Add this solution to the aqueous cyclodextrin solution. The organic solvent is then removed under vacuum (e.g., using a rotary evaporator or SpeedVac), leaving behind the aqueous solution of the inclusion complex.
-
-
Incubation: Gently mix (vortex or sonicate) the solution and allow it to equilibrate for several hours or overnight at room temperature to ensure maximum complex formation.
-
Sterilization & Use: Sterilize the final solution through a 0.22 µm filter. This stock can now be diluted directly into your assay buffer. Remember to use a vehicle control containing the same concentration of cyclodextrin.
Visual Workflow and Decision Guides
A logical approach is key to efficiently solving solubility issues. The following diagrams outline a decision-making process and illustrate a key solubilization mechanism.
Caption: Decision tree for selecting a solubilization strategy.
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
- SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
- Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- ResearchGate. Strategies for formulating and delivering poorly water-soluble drugs | Request PDF.
- Solubility of Things. Amidine | Solubility of Things.
- PubChem - NIH. This compound | C13H12N2 | CID 200127.
- PMC - NIH. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- Wikipedia. Cosolvent.
- ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
- International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
- MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
- Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability.
- Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory.
- PMC - NIH. Considerations regarding use of solvents in in vitro cell based assays.
Sources
- 1. This compound | C13H12N2 | CID 200127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
How to avoid off-target effects of N-phenylbenzamidine in cells
A Researcher's Guide to Navigating and Mitigating Off-Target Effects in Cellular Assays
Welcome to the technical support center for N-phenylbenzamidine. As Senior Application Scientists, we understand that robust and reproducible experimental outcomes are paramount. This guide is designed to provide you with in-depth technical and practical advice to anticipate, identify, and mitigate potential off-target effects of this compound in your cellular research.
Introduction: Understanding the Challenge of Off-Target Effects
This compound and its derivatives are a versatile class of small molecules with a range of biological activities, from anticancer to antiprotozoal.[1][2] The N-phenylbenzamide scaffold is a key feature in several kinase inhibitors, and its derivatives have been shown to interact with targets such as ABL1 kinase and members of the Src family of kinases.[1][3] While this versatility is advantageous, it also underscores the importance of carefully validating the on-target effects and controlling for off-target activities to ensure the correct interpretation of experimental results.
Off-target effects can arise from a compound binding to unintended proteins or biomolecules, leading to phenotypes that are not a consequence of the intended mechanism of action. This guide will walk you through a systematic approach to using this compound with high scientific rigor.
Frequently Asked Questions (FAQs)
Q1: What are the likely off-target families for this compound?
Based on studies of its derivatives, the most probable off-target families for this compound in mammalian cells are protein kinases.[1][3] Specifically, tyrosine kinases like ABL1 and Src family kinases have been identified as targets for N-phenylbenzamide-containing compounds.[1][3] Depending on the cellular context and the specific derivative, other unforeseen targets may also be affected.
Q2: I'm observing significant cytotoxicity at concentrations where I expect to see a specific phenotype. Is this an off-target effect?
It is highly likely. Unexpected cytotoxicity is a common off-target effect. It is crucial to determine the cytotoxic concentration range of this compound in your specific cell line. We recommend performing a dose-response curve to determine the 50% cytotoxic concentration (CC50) using an MTT or LDH assay (see Protocol 1). Your experimental concentrations should ideally be well below the CC50.
Q3: My results with this compound are not consistent with what I see using siRNA/CRISPR against my target of interest. What could be the reason?
This discrepancy is a strong indicator of off-target effects. While genetic methods provide high specificity for the target, small molecules can have broader activities.[3] It's possible that the observed phenotype with this compound is a composite of on-target and off-target effects, or even dominated by the latter. This guide provides several strategies to dissect these possibilities.
Q4: How can I be sure that the effect I'm seeing is due to the inhibition of my target in a cellular environment?
Confirming target engagement within the cell is critical. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that this compound is binding to your intended target in intact cells (see Protocol 2).[4][5][6] This method assesses the thermal stabilization of a protein upon ligand binding.
Troubleshooting Guide: From Observation to Solution
This section is designed to help you troubleshoot common issues and guide you toward appropriate validation experiments.
| Observed Problem | Potential Cause (Hypothesis) | Recommended Action(s) |
| High Cytotoxicity at Low Concentrations | The compound has off-target liabilities that induce cell death pathways. | 1. Determine the CC50 using an LDH or MTT assay (Protocol 1). 2. Work at concentrations significantly below the CC50. 3. Test a structurally similar but biologically inactive analog as a negative control. |
| Phenotype Mismatch with Genetic Perturbation (siRNA/CRISPR) | The observed phenotype is dominated by off-target effects. | 1. Confirm on-target engagement using CETSA (Protocol 2). 2. Perform a rescue experiment: express a drug-resistant mutant of your target and see if the phenotype is reversed. 3. Consider proteomic profiling to identify potential off-targets. |
| Inconsistent Results Between Experiments | Variability in cell health, passage number, or compound stability. | 1. Maintain a consistent cell passage number and ensure cells are in a logarithmic growth phase. 2. Prepare fresh dilutions of this compound for each experiment. 3. Include appropriate vehicle controls (e.g., DMSO) in every experiment. |
| No Observable Effect Even at High Concentrations | Poor cell permeability, rapid compound degradation, or the target is not essential for the observed phenotype in your cell line. | 1. Assess cell permeability using commercially available assays. 2. Measure the compound's stability in your cell culture medium over the time course of the experiment. 3. Validate the expression and functional importance of your target in the chosen cell line using Western blotting or qPCR. |
Experimental Protocols and Workflows
Workflow for Validating On-Target Effects and Identifying Off-Targets
The following workflow provides a systematic approach to using this compound in your experiments.
Caption: A systematic workflow for characterizing and validating the effects of this compound.
Protocol 1: Determining Cytotoxicity using the LDH Assay
This protocol assesses cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cells of interest
-
This compound
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well clear-bottom plates
-
Vehicle control (e.g., DMSO)
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium and add the medium containing different concentrations of this compound to the cells.
-
Include wells with:
-
Untreated cells (negative control)
-
Cells treated with vehicle only
-
Cells treated with a lysis buffer provided in the kit (positive control for maximum LDH release).
-
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Following incubation, transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate as per the manufacturer's instructions to allow for the colorimetric reaction to develop.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity for each concentration relative to the positive and negative controls. Plot the results to determine the CC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound binds to its intended target protein in intact cells.[4][5][6]
Materials:
-
Cells of interest
-
This compound
-
PBS and appropriate lysis buffer with protease inhibitors
-
Antibody specific to the target protein for Western blotting
Procedure:
-
Culture cells to confluency and treat with either vehicle or this compound at the desired concentration for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of the target protein remaining in the supernatant by Western blotting.
-
Interpretation: If this compound binds to the target protein, it will stabilize it, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle-treated control. This will be visible as a stronger band on the Western blot at elevated temperatures for the drug-treated samples.
Advanced Strategy: Identifying Off-Targets with Proteomic Profiling
When off-target effects are suspected to be significant, an unbiased approach to identify these unintended targets is necessary.
Caption: A workflow for identifying off-targets of this compound using proteomic approaches.
This approach often involves either affinity chromatography with an immobilized version of the compound or a mass spectrometry-based version of CETSA to identify proteins that are either pulled down by the compound or stabilized by it across the proteome.[6]
Conclusion: A Commitment to Rigorous Science
References
- Exploring antiproliferative activities and kinase profile of ortho‐substituted N‐(4‐(2‐(benzylamino)‐2‐oxoethyl)phenyl)benzamides. (n.d.). ResearchGate.
- Malik, S., Al-Thabaiti, S. A., Al-Malki, J., Malik, M. A., & Khan, M. R. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. ACS Omega, 7(3), 2827-2841. [Link]
- Quantitative chemical proteomic profiling of the in vivo targets of reactive drug metabolites. (2015).
- Stephens, C. E., et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 56(17), 6945-6957. [Link]
- Proteomic profiling dataset of chemical perturbations in multiple biological backgrounds. (2021).
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. (2025). Open Journal of Medicinal Chemistry, 15(01), 1-17. [Link]
- Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science, 341(6141), 84-87. [Link]
- Chemical Proteomic Profiling of the Interacting Proteins of Isoprenoid Pyrophosphates. (2020). ACS Chemical Biology, 15(7), 1858-1866. [Link]
- NPF-Funded Research: Proteomics Profiling for Personalized Psoriasis Treatment. (n.d.). National Psoriasis Foundation.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Pharmacology and Toxicology, 56, 535-551. [Link]
- Wilkinson, I. V. L., Terstappen, G. C., & Russell, A. J. (2020). Combining experimental strategies for successful target deconvolution. Drug Discovery Today, 25(11), 2038-2046. [Link]
Sources
- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-phenylbenzamidine Concentration for In Vitro Experiments
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-phenylbenzamidine. It is designed as a series of frequently asked questions and troubleshooting scenarios to address common challenges encountered during in vitro experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and why is concentration optimization critical?
This compound is investigated as a potential inhibitor of the MutT homolog 1 (MTH1) enzyme, which is involved in sanitizing the nucleotide pool to prevent the incorporation of damaged bases into DNA. By inhibiting MTH1, this compound is thought to selectively induce cell death in cancer cells, which often exhibit higher levels of reactive oxygen species (ROS) and a greater reliance on MTH1 for survival.
Concentration optimization is paramount for several reasons:
-
Therapeutic Window: Achieving a concentration that is cytotoxic to cancer cells while minimally affecting normal cells is the goal.
-
Off-Target Effects: High concentrations may lead to non-specific binding to other proteins, causing confounding results and potential toxicity.
-
Solubility and Stability: this compound, like many small molecules, can have limited solubility in aqueous solutions, and its stability can be concentration-dependent.
Q2: How do I prepare a stock solution of this compound?
Proper stock solution preparation is the first step to reproducible results.
Protocol for this compound Stock Solution Preparation:
-
Solvent Selection: Use a high-quality, anhydrous solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solvating power for organic molecules.
-
Calculating the Amount:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Use the molecular weight of this compound (196.25 g/mol ) to calculate the mass needed.
-
Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
-
Dissolution:
-
Weigh the this compound powder accurately.
-
Add the calculated volume of DMSO.
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved. Visually inspect for any particulates.
-
-
Storage:
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light. Under these conditions, the stock solution should be stable for several months.
-
Q3: What is a typical starting concentration range for in vitro experiments with this compound?
A broad concentration range should be initially screened to determine the dose-response relationship in your specific cell line.
| Experimental Phase | Typical Concentration Range | Purpose |
| Initial Screening | 0.1 µM - 100 µM | To identify a broad effective range and determine the IC50 (half-maximal inhibitory concentration). |
| Targeted Follow-up | Based on IC50 (e.g., 0.5x, 1x, 2x, 5x IC50) | To investigate the mechanism of action around the effective concentration. |
| Long-term Studies | At or below the IC50 | To assess chronic effects without causing acute, overwhelming cytotoxicity. |
It is crucial to perform a dose-response curve for every new cell line, as sensitivity to this compound can vary significantly.
Part 2: Troubleshooting Guide
This section addresses specific problems that may arise during your experiments.
Issue 1: I'm observing precipitation of this compound in my cell culture medium.
This is a common issue related to the compound's solubility.
Causality: this compound is hydrophobic. When a concentrated DMSO stock is diluted into an aqueous cell culture medium, the compound can crash out of solution if its final concentration exceeds its solubility limit in the medium. The final DMSO concentration also plays a role.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting this compound precipitation.
Step-by-Step Solutions:
-
Check Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should ideally be kept at or below 0.1% to minimize solvent-induced toxicity and solubility issues. Never exceed 0.5%.
-
Pre-warm the Medium: Before adding your this compound stock, ensure your cell culture medium is pre-warmed to 37°C.
-
Dilution Technique: Add the stock solution to the medium while gently vortexing or swirling to ensure rapid dispersal. Avoid adding the stock solution directly to the cells.
-
Serial Dilutions: For high final concentrations, consider performing a serial dilution in the cell culture medium rather than a single large dilution.
Issue 2: My results are inconsistent between experiments.
Inconsistent results often stem from issues with compound stability or experimental variability.
Causality: this compound, like any chemical compound, can degrade over time, especially if not stored properly. Repeated freeze-thaw cycles of the stock solution can also lead to degradation and concentration changes.
Preventative Measures:
-
Aliquot Stock Solutions: As mentioned, always prepare single-use aliquots to avoid freeze-thaw cycles.
-
Fresh Working Solutions: Prepare fresh dilutions of this compound in your cell culture medium for each experiment. Do not store diluted solutions for extended periods.
-
Consistent Cell Culture: Ensure your cells are in the same logarithmic growth phase and at a consistent density for each experiment.
-
Control for Passage Number: Use cells within a defined low passage number range, as cellular characteristics can change over time in culture.
Issue 3: I'm concerned about off-target effects.
This is a critical consideration for any inhibitor study.
Causality: At higher concentrations, this compound may bind to proteins other than MTH1, leading to observed effects that are not due to the intended mechanism of action. Benzamidine, a related compound, is a known serine protease inhibitor, suggesting that this compound could have similar off-target activities.
Validation Strategy:
-
Use a Negative Control: If possible, use a structurally similar but inactive analog of this compound. This helps to distinguish between effects due to the specific chemical structure versus non-specific or off-target effects.
-
Target Engagement Assay: Directly measure the binding of this compound to its intended target, MTH1, within the cell. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat your cells with both vehicle control (e.g., 0.1% DMSO) and your desired concentration of this compound for a specified time.
-
Harvest and Lyse: Harvest the cells and lyse them to release the proteins.
-
Heating: Aliquot the lysate into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C).
-
Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Analysis: Analyze the supernatant (containing the soluble, non-denatured proteins) by Western blot using an antibody against MTH1.
-
Interpretation: If this compound binds to MTH1, it will stabilize the protein, leading to less denaturation at higher temperatures compared to the vehicle-treated control. This will be visible as a stronger MTH1 band at higher temperatures in the drug-treated samples.
Caption: Conceptual workflow of a CETSA experiment.
Issue 4: How do I determine if my observed effect is cytotoxicity?
It's essential to quantify cell viability to generate a dose-response curve and calculate an IC50 value.
Recommended Assays:
-
MTT Assay: A colorimetric assay that measures metabolic activity. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
PrestoBlue™ Assay: A resazurin-based assay that is faster and less toxic than MTT. Viable cells reduce the blue, non-fluorescent resazurin to the red, highly fluorescent resorufin.
Protocol: Cell Viability Assessment using PrestoBlue™
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add a range of this compound concentrations (and a vehicle control) to the wells.
-
Incubation: Incubate for your desired time point (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add PrestoBlue™ reagent (typically 10% of the well volume) to each well.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Measurement: Measure fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (~570 nm) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (defined as 100% viability) and plot cell viability versus log concentration to determine the IC50.
References
- Gad, H., Koolmeister, T., Jemth, A. S., et al. (2014). MTH1 inhibition eradicates cancer by preventing sanitation of the dNTP pool.
- Huber, K. V., Salah, E., Radic, B., et al. (2014). Stereospecific targeting of MTH1 by (S)-crizotinib as an anticancer strategy.
- Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
Technical Support Center: Minimizing Cytotoxicity of N-phenylbenzamidine in Cell-Based Assays
Welcome to the technical support center for N-phenylbenzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of using this compound in your cell-based assays. Our goal is to empower you with the knowledge to minimize cytotoxicity and obtain reliable, reproducible data.
Introduction to this compound and Its Cytotoxic Potential
This compound is a small molecule with a range of biological activities that make it a valuable tool in various research areas. However, like many small molecules, it can exhibit cytotoxicity at certain concentrations, which can interfere with experimental results and lead to misinterpretation of data. Understanding the factors that contribute to this cytotoxicity is the first step in mitigating it. This guide will walk you through the potential mechanisms of this compound-induced cytotoxicity, and provide practical strategies to minimize its impact on your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-induced cytotoxicity?
A1: While direct studies on this compound are limited, research on structurally similar N-substituted benzamides suggests that they can induce apoptosis, or programmed cell death.[1][2] The mechanism is likely to involve the intrinsic apoptotic pathway, which is characterized by the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9.[2][3] Interestingly, this process may occur independently of the tumor suppressor protein p53.[2][3] Some benzamides have also been shown to inhibit the NF-κB signaling pathway, which is involved in cell survival and inflammation.[1][4] Inhibition of this pathway can make cells more susceptible to apoptosis. Additionally, some amidine derivatives have been observed to impact mitochondrial function directly by inhibiting the respiratory chain and affecting the mitochondrial membrane potential.[5]
Q2: At what concentration does this compound become cytotoxic?
A2: The cytotoxic concentration of this compound can vary significantly depending on the cell type, assay duration, and the specific endpoint being measured. For example, one study using N-phenyl benzamides as antiviral agents reported no apparent cytotoxicity in A549 cells at concentrations up to 100 µM.[6] In contrast, a study on a related compound, N-(phenylcarbamoyl)benzamide, showed an IC80 (the concentration that inhibits 80% of cell growth) of 0.8 mM in HeLa cells.[7] Therefore, it is crucial to perform a dose-response experiment in your specific cell model to determine the optimal, non-toxic working concentration.
Q3: I'm observing precipitation of this compound in my cell culture medium. What should I do?
A3: Compound precipitation is a common issue that can lead to inaccurate results. This compound has a reported aqueous solubility of >29.4 µg/mL (approximately >150 µM) at pH 7.4.[8] If you are working at concentrations approaching or exceeding this, you may encounter solubility issues. Here are some steps to address this:
-
Prepare a high-concentration stock solution in DMSO: this compound is generally more soluble in organic solvents like DMSO.
-
Perform serial dilutions: When preparing your working concentrations, perform serial dilutions of the DMSO stock in your cell culture medium. Avoid adding a small volume of highly concentrated stock directly to a large volume of aqueous medium, as this can cause the compound to "crash out" or precipitate.
-
Visually inspect for precipitation: Before adding the compound to your cells, visually inspect the diluted solutions for any signs of precipitation. If you observe any, you may need to lower the final concentration or use a different solubilization strategy.
-
Maintain a low final DMSO concentration: The final concentration of DMSO in your cell culture should typically be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q4: How can I be sure that the observed effects are due to the intended target of this compound and not just cytotoxicity?
A4: This is a critical aspect of any study involving small molecules. Here are some strategies to differentiate between on-target effects and general cytotoxicity:
-
Determine the therapeutic window: Conduct a dose-response curve for both your target of interest and cell viability. The "therapeutic window" is the concentration range where you observe an effect on your target without significant cytotoxicity.
-
Use a positive and negative control: Include a known activator or inhibitor of your target as a positive control, and a structurally similar but inactive molecule as a negative control, if available.
-
Perform mechanistic studies: If this compound is expected to inhibit a specific pathway, assess the status of key downstream markers in that pathway at non-toxic concentrations.
-
Consider orthogonal approaches: Use techniques like siRNA or CRISPR to validate that the phenotype observed with this compound is consistent with the genetic knockdown or knockout of the intended target.
Troubleshooting Guides
Problem 1: High Cell Death Observed Even at Low Concentrations
| Possible Cause | Suggested Solution |
| High sensitivity of the cell line | Different cell lines have varying sensitivities to small molecules. It is essential to perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. |
| Solvent toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically ≤ 0.1%. Always include a vehicle control with the same solvent concentration as your experimental samples.[9] |
| Compound instability | This compound may be unstable in your culture medium over the course of the experiment. Perform a stability study by incubating the compound in the medium under your experimental conditions and analyzing it at different time points by HPLC. |
| Contamination | Microbial contamination (bacteria, yeast, mycoplasma) can cause cell death and confound your results. Regularly test your cell cultures for contamination. |
Problem 2: Inconsistent or Irreproducible Assay Results
| Possible Cause | Suggested Solution |
| Compound precipitation | As discussed in the FAQ, ensure your compound is fully dissolved at the working concentrations. Visually inspect for precipitates before adding to cells. |
| Variable cell seeding density | Inconsistent cell numbers can lead to variability in assay readouts. Use a cell counter to ensure you are seeding the same number of cells in each well. |
| Cell passage number | High passage numbers can lead to phenotypic and genotypic drift in cell lines, altering their response to compounds. Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent incubation times | The effects of this compound may be time-dependent. Standardize the incubation time with the compound across all experiments. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Dose-Response of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom sterile tissue culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). Also, prepare a vehicle control with the same final concentration of DMSO as your highest compound concentration.
-
Compound Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Hypothetical Dose-Response Data:
| This compound (µM) | % Cell Viability (48h) |
| 0 (Vehicle) | 100 |
| 1 | 98 |
| 5 | 95 |
| 10 | 85 |
| 25 | 60 |
| 50 | 40 |
| 100 | 15 |
Visualizations
Troubleshooting Workflow for this compound Cytotoxicity
Caption: A step-by-step workflow for troubleshooting unexpected cytotoxicity with this compound.
Proposed Mechanism of N-substituted Benzamide-Induced Apoptosis
Caption: A proposed signaling pathway for apoptosis induced by N-substituted benzamides.
References
- Liberg, D., et al. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(7), 1163–1170. [Link]
- Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 971–978. [Link]
- Pero, R. W., et al. (1998). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 78(11), 1466–1473. [Link]
- Kallman, B., et al. (2021). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Viruses, 13(11), 2244. [Link]
- Purwanto, B. T., et al. (2020). Rational Design, Synthesis and Cytotoxic Activity of N-(Phenylcarbamoyl)Benzamide on HeLa Cell Lines. Journal of Mathematical and Fundamental Sciences, 52(2), 174-187. [Link]
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 200127, this compound.
- Petiz, L. L., et al. (2018). Effects of a new antiprotozoal drug, N,N'-diphenyl-4-methoxy-benzamidine, on energy-linked functions of rat liver mitochondria. Chemico-Biological Interactions, 279, 34–42. [Link]
- Pero, R. W., et al. (1999). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. International Journal of Molecular Medicine, 4(5), 535-542. [Link]
Sources
- 1. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action for N-substituted benzamide-induced apoptosis [pubmed.ncbi.nlm.nih.gov]
- 4. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a new antiprotozoal drug, N,N'-diphenyl-4-methoxy-benzamidine, on energy-linked functions of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C13H12N2 | CID 200127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
How to handle hygroscopic N-phenylbenzamidine powder
Technical Support Center: N-Phenylbenzamidine
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to ensure the successful and safe handling of this hygroscopic compound. Here, we address common challenges and provide expert-proven protocols to maintain the integrity of your material and the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is an organic compound belonging to the amidine class.[1][2] Its chemical structure features a carbon-nitrogen double bond and a single-bonded nitrogen, making it a strong base.[3] Understanding its physical properties is crucial for proper handling.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂N₂ | PubChem[1] |
| Molecular Weight | 196.25 g/mol | PubChem[1] |
| Appearance | Solid Powder (Information may vary by supplier) | Fisher Scientific[4] |
| Melting Point | 118 - 120 °C (244.4 - 248 °F) | Fisher Scientific[4] |
| Primary Hazard | Harmful if swallowed, Causes skin and eye irritation.[4] | Fisher Scientific, Sigma-Aldrich |
Q2: The technical data sheet mentions sensitivity to moisture. How hygroscopic is this compound?
While quantitative hygroscopicity data is not always published, Safety Data Sheets explicitly warn against exposure to moist air or water.[4] From a chemical standpoint, the amidine functional group is susceptible to hydrolysis. This means the powder will readily absorb ambient moisture from the atmosphere, leading to both physical changes (clumping) and chemical degradation.[5][6] Therefore, it should be treated as a significantly hygroscopic material in all laboratory applications.
Q3: What happens chemically if this compound absorbs water?
Water acts as a reactant, causing the hydrolysis of the amidine functional group. This chemical reaction breaks down the this compound molecule. The likely degradation pathway involves the cleavage of the C=N bond, ultimately yielding benzamide and aniline. This degradation compromises the purity of your sample, leading to inaccurate results, lower reaction yields, and the introduction of impurities.
Below is a diagram illustrating the probable hydrolysis pathway.
Caption: Probable hydrolysis degradation pathway of this compound.
Troubleshooting Guide
Issue 1: My this compound powder is clumpy and difficult to handle.
-
Cause: This is the most common physical sign of moisture absorption.[5][6] The powder has been exposed to ambient humidity, causing particles to agglomerate.
-
Solution:
-
Do not heat the powder directly in a standard oven. This can cause decomposition, especially as the melting point is relatively low (118-120 °C).[4]
-
Use a vacuum desiccator. Place the clumpy material in a suitable container within a desiccator containing a fresh, active desiccant (e.g., Drierite®, phosphorus pentoxide). Apply a vacuum to gently remove the adsorbed water. This may take several hours.
-
Prevention is key. Moving forward, strictly adhere to the storage and handling protocols outlined below to prevent recurrence.
-
Issue 2: I am getting inconsistent masses when weighing the powder.
-
Cause: The powder is actively absorbing moisture from the air while on the balance pan. This causes the mass reading to continuously drift upwards, making an accurate measurement impossible.
-
Solution:
-
Minimize exposure time. Prepare everything in advance so the container is open for the shortest possible time.
-
Weigh by difference. Use a sealed vial. Weigh the sealed vial, quickly dispense the powder into your reaction vessel, then re-weigh the sealed vial. The difference in mass is the amount of powder dispensed.
-
Use an inert atmosphere. For the highest accuracy, especially for small quantities, weighing must be performed inside a glovebox or under a stream of dry, inert gas (like nitrogen or argon) directed into the balance chamber. See Protocol 2 for details.
-
Issue 3: My reaction yield is significantly lower than expected.
-
Cause: If this compound is a key reactant, its degradation due to moisture absorption is a primary suspect. Water contamination not only reduces the molar amount of active reagent but can also introduce side reactions.
-
Solution:
-
Verify Reagent Purity: Before use, assess the quality of your this compound. If it has been improperly stored, it may be significantly degraded. Consider opening a fresh, factory-sealed bottle.
-
Use Anhydrous Solvents: Ensure all solvents and other reagents in your reaction are rigorously dried. Water from any source can initiate degradation.
-
Implement Strict Anhydrous Techniques: Follow the handling protocols below (Protocol 2 or 3) for all future experiments. Using a glovebox is the gold standard for moisture-sensitive reactions.
-
Issue 4: My analytical results (NMR, LC-MS) show unexpected peaks.
-
Cause: The presence of unexpected signals in analytical spectra often points to impurities. In this case, peaks corresponding to benzamide and aniline are highly likely if the sample has been compromised by moisture.
-
Solution:
-
Analyze a Fresh Sample: Prepare an analytical sample from a newly opened bottle of this compound, taking extreme care to prevent moisture exposure during preparation (e.g., using deuterated solvents from a sealed ampoule).
-
Compare Spectra: Compare the new spectrum to your previous results to confirm if the unknown peaks match the degradation products.
-
Review Sample Prep: Ensure that the entire sample preparation workflow, from weighing to dissolution, is performed under anhydrous conditions.
-
Experimental Protocols
Protocol 1: Long-Term Storage
Proper storage is the first line of defense against degradation.
-
Primary Container: Keep the this compound in its original, tightly sealed manufacturer's container.[4]
-
Secondary Containment: Place the primary container inside a secondary, airtight container, such as a desiccator cabinet or a sealed bag with desiccant packs.[5][7]
-
Environment: Store the entire assembly in a cool, dry, and dark place. A controlled humidity environment (Relative Humidity < 40%) is ideal.[6] Do not store near heat sources or in direct sunlight.[4][6]
-
Inventory Management: Use a "First-In, First-Out" (FIFO) system to ensure older stock is used first.[6]
Protocol 2: Weighing and Dispensing (High-Sensitivity Applications)
This protocol is mandatory for quantitative analysis, reactions requiring precise stoichiometry, and long-term experiments.
-
Environment: Perform all manipulations inside a glovebox with a dry nitrogen or argon atmosphere (<10 ppm H₂O).
-
Acclimation: Bring the sealed container of this compound inside the glovebox antechamber. Allow it to acclimate to the internal temperature for at least 30 minutes before bringing it into the main chamber. This prevents condensation.
-
Tool Preparation: Ensure all spatulas, weigh boats, and vials are clean, dry, and have been stored inside the glovebox to remove any surface moisture.
-
Dispensing: Open the container inside the glovebox. Use a dedicated, dry spatula to dispense the required amount of powder onto a weigh boat or directly into a tared vial.
-
Sealing: Tightly seal the primary this compound container immediately after dispensing. Seal the vial containing your weighed sample before removing it from the glovebox.
Protocol 3: Weighing and Dispensing (Lower-Sensitivity Applications)
If a glovebox is unavailable and the application can tolerate minor moisture exposure, this method can be used with caution.
-
Preparation: Have your reaction vessel or solution vial, along with a cap, ready and open next to the analytical balance. Minimize air drafts.
-
Container Acclimation: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Rapid Dispensing: Open the container. Using a clean, dry spatula, quickly transfer the approximate amount of powder to your vessel. This process should take no more than 10-15 seconds.
-
Seal Immediately: Tightly cap both the main stock bottle and your sample vessel.
-
Weigh by Difference: For better accuracy, weigh your capped vessel, perform the rapid transfer, recap the vessel, and weigh it again. The difference is the mass of the transferred powder.
The following diagram provides a decision-making workflow for handling this compound.
Caption: Decision workflow for handling this compound.
References
- This compound Summary.
- In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. Springer Link. [Link]
- Hygroscopic Problems Of Capsule Filled Powders. Richpacking. [Link]
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- Best Practices for Powder Storage and Handling.
- Storage of Hygroscopic m
- Hygroscopic Powder: Wh
- Volumetric Methods for Assay of Amidines.
- N-Phenyl-benzamidine perchlorate Summary.
- N-Phenyl-2-chlorobenzamidine Summary.
- Functionality of amidines and amidrazones. Semantic Scholar. [Link]
Sources
- 1. This compound | C13H12N2 | CID 200127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. fishersci.com [fishersci.com]
- 5. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 6. Best Practices for Powder Storage and Handling - coatingAI [coatingai.com]
- 7. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to N-phenylbenzamidine and Benzamidine as Protease Inhibitors
For researchers, scientists, and drug development professionals navigating the landscape of protease inhibitors, the selection of the right tool is paramount. Among the myriad of available options, small molecule inhibitors targeting the active site of proteases offer a precise and effective means of controlling proteolytic activity. This guide provides an in-depth, objective comparison of two such molecules: the well-established benzamidine and its derivative, N-phenylbenzamidine. By examining their mechanisms of action, performance data, and experimental considerations, this document aims to equip you with the necessary insights to make an informed decision for your research endeavors.
The Critical Role of Protease Inhibition in Research and Drug Development
Proteases, enzymes that catalyze the breakdown of proteins, are integral to a vast array of physiological and pathological processes. Their dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases. Consequently, the ability to selectively inhibit protease activity is a cornerstone of modern biomedical research and a fertile ground for therapeutic intervention.
Amidine-containing compounds have long been recognized for their potential as protease inhibitors, owing to their ability to mimic the guanidinium group of arginine, a common substrate for many proteases. This guide focuses on two key members of this class: benzamidine, a foundational tool in protease research, and this compound, a structural analog with potentially distinct properties.
Unraveling the Mechanism: How Benzamidine and its Derivatives Interact with Proteases
Benzamidine is a classic example of a competitive, reversible inhibitor of serine proteases.[1] Its inhibitory action stems from the positively charged amidinium group, which forms a salt bridge with the carboxylate side chain of an aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the protease. This interaction mimics the binding of a natural arginine substrate, effectively blocking the active site and preventing substrate hydrolysis.[2][3] The binding is further stabilized by hydrophobic interactions between the inhibitor's benzene ring and the hydrophobic walls of the S1 pocket.
The introduction of a phenyl group at the amidine nitrogen in this compound is expected to significantly alter its interaction with the protease active site. While direct and extensive experimental data on this compound as a protease inhibitor is limited in publicly available literature, we can infer its potential behavior based on established structure-activity relationships (SAR) of benzamidine derivatives.[1][2][4] The addition of the phenyl group increases the molecule's hydrophobicity and steric bulk. This could lead to enhanced hydrophobic interactions within the S1 pocket or potentially new interactions with regions adjacent to the active site. However, the increased size may also introduce steric hindrance, potentially reducing the binding affinity for some proteases with narrower S1 pockets. The electronic properties of the N-phenyl group could also influence the charge distribution of the amidinium group, thereby modulating the strength of the key salt bridge interaction.
At a Glance: Benzamidine vs. This compound
| Feature | Benzamidine | This compound |
| Mechanism of Action | Competitive, reversible inhibitor of serine proteases.[1] | Presumed competitive, reversible inhibitor of serine proteases. |
| Binding Interactions | Primarily salt bridge formation with Asp in S1 pocket and hydrophobic interactions.[2][3] | Expected to involve similar interactions, with potentially enhanced hydrophobicity and steric influences due to the N-phenyl group. |
| Reported Ki Values | - Trypsin: 18 µM - Thrombin: 65 µM - Plasmin: 350 µM | Specific Ki values against a range of proteases are not widely reported in the literature. |
| Specificity | Broad-spectrum serine protease inhibitor. | Specificity profile is not well-characterized. |
| Applications | Widely used in protein purification to prevent degradation, affinity chromatography, and as a general protease inhibitor in biochemical assays. | Potential for use in applications requiring modified hydrophobicity or steric properties compared to benzamidine. |
| Solubility | Generally soluble in aqueous buffers. | Expected to have lower aqueous solubility due to the additional phenyl group. |
Visualizing the Interaction: A Structural Perspective
To better understand the binding modes of these inhibitors, let's visualize their interaction with a model serine protease active site.
Caption: Binding models of benzamidine and this compound in a serine protease S1 pocket.
Experimental Workflow: Determining Inhibitor Potency
The following protocol outlines a general procedure for determining the inhibitory constant (Ki) of a compound against a model serine protease, such as trypsin. This self-validating system includes controls to ensure the reliability of the obtained data.
Caption: A generalized workflow for the determination of a protease inhibitor's Ki value.
Detailed Experimental Protocol:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0). The choice of buffer and pH should be optimal for the specific protease being studied.
-
Enzyme Stock Solution: Prepare a stock solution of the protease (e.g., 1 mg/mL trypsin in 1 mM HCl) and determine its active concentration by titration.
-
Substrate Stock Solution: Prepare a stock solution of a chromogenic or fluorogenic substrate (e.g., 10 mM Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA in DMSO).
-
Inhibitor Stock Solutions: Prepare stock solutions of benzamidine and this compound in a suitable solvent (e.g., DMSO or water).
-
-
Assay Procedure:
-
Design a matrix of experiments in a 96-well plate, varying the concentrations of both the substrate and the inhibitor. It is crucial to include a set of reactions with no inhibitor to determine the uninhibited enzyme kinetics (Km and Vmax).
-
To each well, add the assay buffer, substrate, and inhibitor to the desired final concentrations.
-
Initiate the reaction by adding the enzyme to each well. The final volume in each well should be constant.
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
-
Data Acquisition:
-
Monitor the change in absorbance (or fluorescence) over time. For BAPNA, the release of p-nitroaniline can be measured at 405 nm.
-
Record data at regular intervals for a period sufficient to determine the initial linear rate of the reaction.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each reaction from the linear portion of the progress curve.
-
Plot V₀ versus substrate concentration for each inhibitor concentration to generate a series of Michaelis-Menten curves.
-
To determine the mode of inhibition and the Ki value, the data can be transformed using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Dixon plot (1/V₀ vs. [I]). Non-linear regression analysis of the raw data is the preferred method for obtaining the most accurate kinetic parameters.
-
Concluding Remarks for the Practicing Scientist
Benzamidine remains a reliable and well-characterized tool for the broad-spectrum inhibition of serine proteases. Its utility in routine laboratory applications, such as preventing proteolysis during protein purification, is undisputed.
This compound, on the other hand, represents a more nuanced choice. The addition of the phenyl group likely increases its hydrophobicity, a property that could be advantageous in specific contexts, potentially leading to altered selectivity or enhanced binding to proteases with more hydrophobic S1 pockets. However, the scarcity of direct comparative data necessitates a cautious approach. Researchers considering this compound should be prepared to perform their own characterization to determine its efficacy and specificity for their particular system.
Ultimately, the choice between benzamidine and this compound will depend on the specific experimental goals. For general-purpose protease inhibition, benzamidine is the established standard. For applications where modulating the hydrophobicity of the inhibitor is desirable, this compound may offer an interesting, albeit less characterized, alternative that warrants further investigation.
References
- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
- Geratz, J. D. (1965). P-amidinophenylpyruvic acid: a new, highly effective inhibitor of enterokinase and trypsin. Archives of Biochemistry and Biophysics, 111(1), 134-140.
- Stürzebecher, J., Markwardt, F., Voigt, B., Wagner, G., & Walsmann, P. (1976). Synthetische Inhibitoren der Serinproteinasen. 18. Mitteilung: Uber die Hemmung von Trypsin, Plasmin und Thrombin durch neue Benzamidinderivate mit einer Carboxylgruppe [Synthetic inhibitors of serine proteinases. 18. Inhibition of trypsin, plasmin and thrombin by new benzamidine derivatives with a carboxyl group]. Pharmazie, 31(12), 882-884.
- Krieger, M., Kay, L. M., & Stroud, R. M. (1974). Structure and specific binding of trypsin: comparison of inhibited derivatives and a model for substrate binding. Journal of Molecular Biology, 83(2), 209-230.
Sources
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of N-phenylbenzamidine Analogs: A Comparative Efficacy Guide
In the dynamic field of medicinal chemistry, the N-phenylbenzamidine scaffold has emerged as a privileged structure, serving as a foundational template for the development of a diverse array of therapeutic agents. This guide provides a comprehensive comparison of the efficacy of this compound and its analogs, drawing upon key experimental data to inform researchers, scientists, and drug development professionals. We will delve into their antiparasitic, antiviral, anticancer, and enzyme-inhibiting properties, elucidating the structure-activity relationships (SAR) that govern their biological effects.
The this compound Core: A Versatile Pharmacophore
The this compound moiety, characterized by a benzamidine group linked to a phenyl ring, offers a unique combination of structural features that facilitate interactions with various biological targets. Its ability to participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions makes it a versatile starting point for drug design. Strategic modifications to this core structure have yielded analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Comparative Efficacy Across Therapeutic Areas
The true measure of a chemical scaffold's utility lies in the biological activity of its derivatives. Here, we compare the efficacy of this compound analogs across several key therapeutic domains.
Antiparasitic Activity: Targeting Kinetoplastids and Schistosomes
N-phenylbenzamide analogs have demonstrated significant promise in the fight against neglected tropical diseases.
Derivatives of N-phenylbenzamide have been extensively studied for their activity against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. A key mechanism of action for some of these compounds is the binding to the minor groove of kinetoplast DNA (kDNA), a unique feature of these parasites.[1][2][3][4]
One study reported on three series of N-phenylbenzamide analogs: bis(2-aminoimidazolines), bis(2-aminobenzimidazoles), and bisarylimidamides.[1][2][3][4] The bisarylimidamides, in particular, exhibited submicromolar inhibitory activity against all three kinetoplastid parasites.[1][3][4] Compound 3a from this series was identified as a promising candidate for in vivo studies due to its potent and selective activity, coupled with good metabolic stability.[1][3][4]
Table 1: In Vitro Antiprotozoal Activity of Representative N-phenylbenzamide Analogs [1]
| Compound | Target Organism | EC50 (µM) | Selectivity Index (SI) |
| 1a | T. b. brucei | 0.83 | >12 |
| 1a | L. donovani (promastigotes) | 4.29 | >2.3 |
| 3a | T. brucei | Submicromolar | High |
| 3a | T. cruzi | Submicromolar | High |
| 3a | L. donovani | Submicromolar | High |
EC50: Half-maximal effective concentration. SI: Selectivity Index (Cytotoxicity CC50 / EC50).
Structure-activity relationship (SAR) studies on N-phenylbenzamide analogs have identified potent antischistosomal agents.[5][6] Starting from a hit compound from the Medicines for Malaria Venture's Pathogen Box, researchers developed derivatives with enhanced activity.[6] The introduction of electron-withdrawing groups was found to be beneficial for potency.[5]
Compound 9 , a derivative with combined electron-withdrawing substituents, emerged as the most potent compound with an EC50 of 80 nM against adult S. mansoni and a high selectivity index of 123 over HEK 293 cells.[6] This highlights the potential of this chemical class to yield new treatments for schistosomiasis, a disease heavily reliant on a single drug, praziquantel.[6]
Antiviral Efficacy: Combating Enteroviruses
N-phenylbenzamide derivatives have also been investigated as inhibitors of enteroviruses, a genus of viruses responsible for a range of human diseases.
A series of novel N-phenylbenzamide derivatives were synthesized and screened for their anti-EV 71 activity.[7][8] Compound 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) was identified as a promising lead, exhibiting activity in the low micromolar range against several EV 71 strains.[7][8] Notably, it displayed significantly lower cytotoxicity compared to the reference compound pirodavir.[7][8]
Table 2: Antiviral Activity of Compound 1e against EV 71 Strains [7]
| EV 71 Strain | IC50 (µM) | TC50 (µM) |
| SZ-98 | 5.7 ± 0.8 | 620 ± 0.0 |
| JS-52-3 | 12 ± 1.2 | 620 ± 0.0 |
| H | 8.5 ± 1.0 | 620 ± 0.0 |
| BrCr | 9.3 ± 1.1 | 620 ± 0.0 |
IC50: Half-maximal inhibitory concentration. TC50: 50% toxic concentration.
In a screening of an in-house chemical library, two N-phenylbenzamides, CL212 and CL213 , demonstrated significant activity against CVA9.[9] Compound CL213 was particularly effective, with an EC50 of 1 µM and a high specificity index of 140.[9] The mechanism of action for these compounds appears to be direct binding to the viral capsid, leading to its stabilization and preventing uncoating.[9]
Anticancer Potential: Cytotoxicity Against Cancer Cell Lines
The N-phenylbenzamide scaffold has also been explored for its anticancer properties. A study on new imidazole-based N-phenylbenzamide derivatives revealed their cytotoxic potential against various cancer cell lines.[10]
Derivatives 4e and 4f showed good activity, with IC50 values ranging from 7.5 to 11.1 µM against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines.[10] The study highlighted that substitution on the aromatic phenyl ring significantly influenced the cytotoxic activity.[10]
Table 3: Cytotoxicity of Imidazole-Based N-phenylbenzamide Derivatives [10]
| Compound | A549 IC50 (µM) | HeLa IC50 (µM) | MCF-7 IC50 (µM) |
| 4e | 8.2 | 7.5 | 9.1 |
| 4f | 9.8 | 8.9 | 11.1 |
IC50: Half-maximal inhibitory concentration.
Enzyme Inhibition: A Broad Spectrum of Targets
The versatility of the this compound scaffold extends to the inhibition of various enzymes implicated in disease.
N-phenyl aromatic amide derivatives have been designed and synthesized as potent xanthine oxidase inhibitors, which are targets for the treatment of hyperuricemia and gout.[11] Compound 12r was identified as a highly potent XO inhibitor with an IC50 of 0.028 µM, comparable to the drug topiroxostat.[11] Molecular docking studies suggested that this compound binds strongly to key residues in the active site of the enzyme.[11]
Halogenated 2-hydroxy-N-phenylbenzamides and their esters have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[12] While the parent benzamides showed moderate inhibition, their phosphorus-based esters significantly improved activity, particularly against BuChE.[12] One derivative, 5c , was a potent and selective BuChE inhibitor with an IC50 of 2.4 µM.[12]
A novel N-substituted aminobenzamide scaffold was designed as a potential inhibitor of DPP-IV, a target for type 2 diabetes.[13] Several of the synthesized compounds showed promising in vitro activity against the DPP-IV enzyme.[13]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols are crucial.
General Protocol for In Vitro Antiparasitic Assay (e.g., against T. brucei)
-
Parasite Culture: Maintain bloodstream forms of T. b. brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.
-
Compound Preparation: Dissolve test compounds in DMSO to prepare stock solutions. Further dilute with culture medium to achieve the desired final concentrations.
-
Assay Plate Preparation: Add 100 µL of parasite suspension (e.g., 2 x 10^4 cells/mL) to each well of a 96-well plate.
-
Compound Addition: Add 1 µL of the diluted compound solutions to the respective wells. Include a positive control (e.g., diminazene aceturate) and a negative control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add a viability indicator, such as resazurin, to each well and incubate for a further 4-6 hours.
-
Data Analysis: Measure the fluorescence or absorbance using a plate reader. Calculate the EC50 values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
General Protocol for Antiviral Assay (e.g., against EV 71)
-
Cell Culture: Grow Vero cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Cytotoxicity Assay (TC50): Seed cells in a 96-well plate and incubate for 24 hours. Add serial dilutions of the test compounds and incubate for another 48 hours. Determine cell viability using an MTT or similar assay to calculate the TC50.
-
Antiviral Activity Assay (IC50): Seed cells in a 96-well plate and incubate until a monolayer is formed. Infect the cells with EV 71 at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compounds.
-
Incubation: Incubate the plates until a cytopathic effect (CPE) is observed in the virus control wells.
-
CPE Observation: Observe the cells under a microscope to assess the degree of CPE.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits the viral CPE by 50%.
General Protocol for Enzyme Inhibition Assay (e.g., Xanthine Oxidase)
-
Enzyme and Substrate Preparation: Prepare a solution of xanthine oxidase in a suitable buffer (e.g., phosphate buffer, pH 7.5). Prepare a solution of the substrate, xanthine.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction: In a 96-well plate, add the enzyme solution, the inhibitor at various concentrations, and pre-incubate for a specific time.
-
Initiate Reaction: Add the xanthine solution to initiate the enzymatic reaction.
-
Measure Activity: Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates at each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing complex biological processes and experimental designs.
Sources
- 1. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites | Semantic Scholar [semanticscholar.org]
- 4. cris.pucp.edu.pe [cris.pucp.edu.pe]
- 5. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
Introduction: The Therapeutic Potential of the N-Phenylbenzamidine Scaffold
An In-Depth Guide to the Structure-Activity Relationship of Substituted N-Phenylbenzamidines and Their Analogs
The N-phenylbenzamidine moiety and its close analog, the N-phenylbenzamide scaffold, represent a privileged structural class in medicinal chemistry. These compounds have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development across various therapeutic areas. Researchers have identified potent derivatives with applications as antiviral, antiprotozoal, anticancer, antischistosomal, and enzyme-inhibiting agents.[1][2][3][4][5]
The versatility of this scaffold lies in its synthetic tractability and the significant impact that subtle structural modifications can have on biological activity. The core structure consists of two phenyl rings connected by a benzamidine or benzamide linker, offering multiple positions for substitution. Understanding the structure-activity relationship (SAR)—how the nature and position of these substituents influence potency, selectivity, and pharmacokinetic properties—is paramount for designing next-generation therapeutics.
This guide provides a comparative analysis of the SAR of substituted N-phenylbenzamidines and their amide analogs. It synthesizes data from key studies to explain the causality behind experimental outcomes, presents detailed experimental protocols, and visualizes complex relationships to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of an this compound derivative is a finely tuned interplay between its electronic, steric, and hydrophobic properties. These are dictated by the substituents on the two primary phenyl rings, which we will designate as Ring A (attached to the central carbonyl/iminyl carbon) and Ring B (attached to the nitrogen atom).
Caption: General scaffold of N-phenylbenzamide (X=O) and this compound (X=NR").
Substitutions on Ring A: The Acyl/Iminyl Moiety
The substitution pattern on Ring A is critical for target engagement and potency. Studies across different biological targets consistently show that electron-withdrawing groups (EWGs) often enhance activity.
-
Antischistosomal Activity: SAR studies on N-phenylbenzamides as agents against Schistosoma mansoni revealed that EWGs on Ring A were highly beneficial. For instance, the introduction of two chlorine atoms at the meta and para positions (3,4-dichloro substitution) resulted in compound 9 , the most potent analog in the series with an EC50 of 0.08 µM.[6] This suggests that reducing the electron density of Ring A may promote a key interaction with the biological target. Further exploration with other EWGs like nitro (NO₂) and trifluoromethyl (CF₃) also yielded potent compounds, although they did not surpass the dichlorinated analog.[4]
-
Anticancer Activity: In the context of tubulin polymerization inhibitors, trimethoxy substitution on Ring A is a common feature of potent compounds like combretastatin. N-benzylbenzamide derivatives designed as tubulin inhibitors showed that a 3,4,5-trimethoxy substitution pattern on Ring A was crucial for high antiproliferative activity.[7]
-
GPR35 Agonism: For N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, substitutions on Ring A significantly modulated potency. A 4-methoxy group was found to be favorable, and the addition of a 2-fluoro substituent to this analog further increased agonistic activity, highlighting the role of both electronic and steric factors.[8]
Substitutions on Ring B: The N-Phenyl Moiety
Substituents on Ring B often influence selectivity and pharmacokinetic properties, though they can also directly impact potency.
-
Antiviral Activity: In a series of N-phenylbenzamide derivatives developed as inhibitors of Enterovirus 71 (EV 71), the nature of Ring B was essential for activity.[1] The most promising compound, 1e , featured a 4-bromophenyl group as Ring B. This derivative displayed low micromolar activity against multiple EV 71 strains and had significantly lower cytotoxicity than the reference drug, pirodavir, resulting in a high selectivity index.[1]
-
Antischistosomal Activity: The initial hit compound from a screen against S. mansoni contained a trifluoromethyl group at the para-position of Ring B.[6] This highlights that EWGs can be beneficial on Ring B as well as Ring A.
-
Muscarinic Receptor Antagonism: For a series of M1 muscarinic acetylcholine receptor antagonists, the N-phenyl ring was part of a larger N-(4-(4-alkylpiperazin-1-yl)phenyl) moiety. While the SAR on Ring A was shallow, modifications on this extended "Ring B" system were explored, though they often resulted in modest gains in potency.[9]
The Amide/Amidine Linker
The central linker is a key structural element that provides the correct orientation for the two phenyl rings and contains crucial hydrogen bond donors and acceptors.
-
Hydrogen Bonding: The NH group of the amide linker is often a critical hydrogen bond donor. In one study on antitubercular agents, replacing this hydrogen with a methyl group (N,N-dimethyl substitution) led to a dramatic loss of activity, indicating the essential role of this hydrogen bond donor in target binding.[10] Similarly, in antiprotozoal compounds, the NH groups of the amidine-like 2-aminoimidazolinium rings were shown to be crucial for forming hydrogen bonds with the minor groove of AT-rich DNA.[2]
-
Structural Rigidity and Analogs: Replacing the central scaffold can lead to different biological activities. For instance, replacing the 2-aminoimidazoline rings in an antiprotozoal agent with more acidic 1H-benzimidazol-2-ylamine or pyridine-2-carboxamidine heterocycles altered the DNA binding mode and antiprotozoal spectrum.[2]
Comparative Data Analysis
To objectively compare the performance of different substitution patterns, quantitative data from key studies are summarized below.
Table 1: Antischistosomal Activity of Substituted N-Phenylbenzamides against S. mansoni [6]
| Compound ID | Ring A Substituent(s) | Ring B Substituent(s) | EC₅₀ (µM) | CC₅₀ (HEK 293, µM) | Selectivity Index (SI) |
| 1 | H | 4-CF₃ | >25 | >25 | - |
| 7 | 3-Cl | 4-CF₃ | 3.70 | >25 | >6.8 |
| 9 | 3,4-diCl | 4-CF₃ | 0.08 | 9.8 | 128 |
| 10 | 4-Cl | 4-CF₃ | 1.25 | >25 | >20 |
| 11 | 4-CF₃ | 4-CF₃ | 1.10 | 11.1 | 10 |
| 12 | 3-CF₃ | 4-CF₃ | 3.80 | 14.6 | 3.8 |
Data sourced from Nyalil et al., 2021.[6]
Analysis: The data clearly demonstrate the benefit of electron-withdrawing groups on Ring A. The parent compound 1 was inactive, but the addition of chlorine or CF₃ groups led to potent analogs. The 3,4-dichloro substitution in compound 9 was optimal, resulting in nanomolar potency.
Table 2: Anti-EV 71 Activity of Substituted N-Phenylbenzamides [1]
| Compound ID | Ring B Substituent(s) | IC₅₀ (µM) vs. EV 71 | TC₅₀ (Vero cells, µM) | Selectivity Index (SI) |
| 1a | Phenyl | 29 ± 2.1 | 480 ± 1.5 | 17 |
| 1b | 4-Chlorophenyl | 25 ± 1.8 | 510 ± 2.0 | 20 |
| 1c | 3,4,5-Trimethoxyphenyl | >67 | >670 | - |
| 1d | 4-Ethoxyphenyl | 21 ± 1.5 | 550 ± 2.5 | 26 |
| 1e | 4-Bromophenyl | 5.7 ± 0.8 | 620 ± 0.0 | 109 |
| Pirodavir | (Reference Drug) | 0.41 ± 0.05 | 31 ± 2.2 | 76 |
Data for a single EV 71 strain (SZ-98) is shown. Ring A is 3-amino-4-methoxy-phenyl for all compounds. Data sourced from Liu et al., 2012.[1]
Analysis: This series highlights the impact of substituents on Ring B. While various substitutions were tolerated, the 4-bromo substitution in compound 1e provided a superior balance of potent antiviral activity and low cytotoxicity, yielding the highest selectivity index in the series.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, detailed methodologies for the synthesis and biological evaluation of these compounds are provided below.
Protocol 1: General Synthesis of N-Phenylbenzamide Derivatives
This protocol describes a standard amide coupling reaction, a common method for synthesizing the N-phenylbenzamide scaffold.[1]
Caption: Workflow for the synthesis of N-phenylbenzamide derivatives.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the starting substituted benzoic acid (1.0 eq), N,N'-diisopropylcarbodiimide (DIC, 1.2 eq), and N-hydroxybenzotriazole (HOBt, 1.2 eq) in an appropriate anhydrous solvent such as dichloromethane (CH₂Cl₂).
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath.
-
Amine Addition: Slowly add a solution of the desired substituted aniline (1.0 eq) in CH₂Cl₂ to the reaction mixture dropwise.
-
Reaction Progression: Allow the resulting mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Aqueous Work-up: Upon completion, add water to the reaction vessel. Separate the organic layer using a separatory funnel.
-
Washing: Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue using silica gel column chromatography, typically with a gradient of ethyl acetate in petroleum ether or hexane, to yield the pure N-phenylbenzamide derivative.[1]
Protocol 2: In Vitro Antiviral Activity Assay (Enterovirus 71)
This protocol outlines the steps to determine the efficacy (IC₅₀) and cytotoxicity (TC₅₀) of test compounds against a viral pathogen.[1]
Caption: Workflow for in vitro antiviral screening.
Step-by-Step Methodology:
-
Cell Culture: Culture Vero cells (or another susceptible host cell line) in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cytotoxicity Assay:
-
Seed Vero cells into a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).
-
Replace the medium in the wells with the medium containing the compound dilutions and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Determine cell viability using a standard method like the MTT assay. The 50% toxic concentration (TC₅₀) is the concentration that reduces cell viability by 50% compared to untreated controls.[1]
-
-
Antiviral Inhibition Assay:
-
Seed Vero cells into a 96-well plate.
-
Infect the cells with a predetermined titer of the virus (e.g., EV 71) for 1-2 hours.
-
Remove the virus inoculum and add fresh medium containing serial dilutions of the test compounds (starting from the maximum non-toxic concentration).
-
Incubate the plates for 48-72 hours until the cytopathic effect (CPE) is complete in the virus control wells (no compound).
-
Visually score the CPE or use a cell viability assay to quantify the level of protection. The 50% inhibitory concentration (IC₅₀) is the concentration that inhibits the viral CPE by 50%.[1]
-
-
Data Analysis: Calculate the Selectivity Index (SI) as the ratio of TC₅₀ to IC₅₀. A higher SI value indicates a more promising therapeutic window for the compound.
Conclusion and Future Directions
The this compound and N-phenylbenzamide scaffolds are exceptionally fruitful starting points for the development of novel therapeutics. The structure-activity relationships explored in this guide underscore several key principles:
-
Electron-withdrawing groups on the phenyl rings are frequently, though not universally, beneficial for potency.[4][6]
-
The amide/amidine linker's NH group is often a critical hydrogen bond donor, and its substitution can be detrimental to activity.[10]
-
Substitutions on both Ring A and Ring B provide distinct opportunities to modulate potency, selectivity, and physicochemical properties.[1][6]
Future research should focus on multi-parameter optimization, balancing potency with improved ADME (absorption, distribution, metabolism, and excretion) properties. The exploration of bioisosteric replacements for the phenyl rings, such as pyridazinyl or other heterocyclic systems, may also lead to compounds with improved solubility and novel biological activities.[4] By leveraging the foundational SAR principles outlined here, researchers can more effectively navigate the chemical space of substituted N-phenylbenzamidines to discover and develop impactful new medicines.
References
- Liu, A. et al. (2012). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules.
- González-Bacerio, J. et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry.
- Request PDF. (n.d.). Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity. ResearchGate.
- Wang, Y. et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery.
- Nyalil, M. et al. (2022). Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. Bioorganic & Medicinal Chemistry Letters.
- Request PDF. (n.d.). N-phenylbenzamide synthesis by nucleophilic substitution with 1,3-diphenylthiourea. ResearchGate.
- Wang, L. et al. (2018). SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. ACS Medicinal Chemistry Letters.
- Nyalil, M. et al. (2021). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. PLoS Neglected Tropical Diseases.
- Schröder, J. et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules.
- Pecic, S. et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators.
- Wuppermann, H. et al. (1984). N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. Google Patents.
- Jaiswal, V. et al. (2021). QSAR Study of N-((3-Benzamido-4-oxo-3,4-Dihydroquinazolin 2-yl)methyl)-N-(Substituted) Phenyl Benzamide as Antiulcer Agents. ResearchGate.
- Ali, A. et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Academica.
- Wang, L. et al. (2018). SAR Studies of N-[2-(1 H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. ACS Medicinal Chemistry Letters.
- Al-Balas, Q. et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy.
- Jones, C. et al. (2010). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters.
- Shi, K. et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry.
- Kos, J. et al. (2020). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. ResearchGate.
Sources
- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SAR Studies of N-[2-(1 H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Enzymatic Cross-Reactivity of N-phenylbenzamidine
For Researchers, Scientists, and Drug Development Professionals
Introduction to N-phenylbenzamidine: A Serine Protease Inhibitor
This compound belongs to the benzamidine class of compounds, which are well-established as reversible, competitive inhibitors of trypsin-like serine proteases.[1][2] The core mechanism of action involves the cationic amidino group of the inhibitor interacting with a carboxylate residue in the S1 subsite of the enzyme's active site, a pocket that typically accommodates arginine or lysine residues of the natural substrate.[1] This interaction, coupled with hydrophobic contributions from the phenyl rings, accounts for its inhibitory activity against enzymes like trypsin, thrombin, and plasmin.[1][3]
While potent against its primary targets, the therapeutic and research utility of any inhibitor is profoundly influenced by its selectivity. Off-target effects, arising from interactions with unintended enzymes, can lead to unforeseen biological consequences and compromise experimental results or therapeutic outcomes.[4][5] Therefore, a thorough understanding of this compound's cross-reactivity profile is paramount for its effective application.
Comparative Cross-Reactivity Profile
The selectivity of this compound and its derivatives is not absolute. While they show a strong preference for serine proteases with trypsin-like specificity, interactions with other enzymes have been documented. The following table summarizes the inhibitory activity of benzamidine derivatives against a panel of key serine proteases. It is important to note that inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are highly dependent on experimental conditions, including substrate concentration.[2][6]
| Enzyme | Inhibitor Class | Reported Inhibition (Ki/IC50) | Key Insights |
| Trypsin | Benzamidine Derivatives | Ki typically in the 10-40 µM range[1] | A primary target; inhibition is competitive.[7][8] |
| Thrombin | Benzamidine Derivatives | Inhibition is well-documented and competitive.[9][10][11] | A key enzyme in the coagulation cascade; a major target for anticoagulant drug design based on the benzamidine scaffold.[12] |
| Plasmin | Benzamidine Derivatives | Competitively inhibited by benzamidine derivatives.[2][3] | Involved in fibrinolysis; another important target in cardiovascular research. |
| Factor Xa | Benzamidine Derivatives | Competitively inhibited.[2] | A critical component of the coagulation cascade. |
| Batroxobin | Benzamidine Derivatives | Competitively inhibited by various benzamidine derivatives.[13] | A thrombin-like serine proteinase from snake venom. |
| Cholinesterases (AChE, BuChE) | N-phenylbenzamide Derivatives | Moderate inhibition observed for some derivatives.[14] | Highlights potential off-target interactions outside the serine protease family. |
| Cytochrome P450 (CYP) Isoforms | N-phenylbenzamide Derivatives | Some derivatives show inhibition of CYP1A2, CYP2C9, CYP2D6, and CYP3A2.[15] | Important for assessing potential drug-drug interactions. |
Note: This table is a synthesis of data from multiple sources on benzamidine and its derivatives. The exact inhibitory values for this compound itself may vary and should be determined empirically for specific experimental systems.
Understanding the "Why": Causality in Experimental Design
The choice of experimental conditions is critical for obtaining meaningful and reproducible cross-reactivity data. Simply screening against a panel of enzymes is insufficient without a clear rationale for the chosen parameters.
-
Substrate Concentration: For competitive inhibitors like this compound, the apparent IC50 value is directly influenced by the substrate concentration.[6] Assays should ideally be performed at a substrate concentration at or below the Michaelis constant (Km) to provide a more accurate measure of the inhibitor's potency.[16]
-
Enzyme Concentration: In cases of "tight binding" inhibitors, where the inhibitor concentration required for 50% inhibition is comparable to the enzyme concentration, the IC50 value can be skewed.[17] It is crucial to be aware of the enzyme concentration in the assay.
-
Buffer Conditions: pH, ionic strength, and the presence of additives can all affect enzyme activity and inhibitor binding. Consistent and optimized buffer conditions are essential for comparative studies.
Experimental Protocols for Assessing Cross-Reactivity
A robust assessment of inhibitor cross-reactivity involves a tiered approach, starting with single-concentration screening followed by detailed kinetic analysis for confirmed hits.
Workflow for Assessing Inhibitor Cross-Reactivity
Caption: A typical workflow for evaluating enzyme inhibitor cross-reactivity.
Detailed Protocol: IC50 Determination
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound against a target enzyme.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzyme's activity under specific assay conditions.[6]
Materials:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
This compound stock solution (e.g., in DMSO)
-
Assay buffer (optimized for pH and ionic strength)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the enzyme in assay buffer.
-
Prepare a stock solution of the substrate in assay buffer.
-
Create a serial dilution of this compound in assay buffer, typically starting from a high concentration (e.g., 100 µM) and performing 2-fold or half-log dilutions.[18] Include a vehicle control (DMSO in buffer) without the inhibitor.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the enzyme solution to each well.
-
Add the serially diluted this compound solutions to the respective wells.
-
Include control wells:
-
100% Activity Control: Enzyme + vehicle control.
-
0% Activity Control (Blank): Buffer only (or fully inhibited enzyme).[18]
-
-
-
Pre-incubation:
-
Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[19]
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Measure Product Formation:
-
Immediately begin monitoring the reaction progress using a microplate reader at the appropriate wavelength for the product being formed. Collect data at regular time intervals.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the reaction progress curve.
-
Calculate the percentage of inhibition for each concentration relative to the 100% activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[16][20]
-
Concluding Remarks
This compound is a valuable tool for studying serine proteases. However, its utility is intrinsically linked to a clear understanding of its cross-reactivity profile. The assumption of absolute specificity is a pitfall that can lead to misinterpretation of experimental data. By employing rigorous, well-controlled experimental designs, researchers can confidently characterize the selectivity of this compound and other inhibitors, ensuring the integrity and validity of their findings. This guide serves as a starting point for such investigations, emphasizing the importance of a scientifically sound and methodologically robust approach to studying enzyme-inhibitor interactions.
References
- A free-energy perturbation study of thrombin inhibition by novel benzamidine derivatives. Journal of Computer-Aided Molecular Design.
- Inhibition of serine proteinases by benzamidine derivatives. PubMed.
- Trypsin inhibition by benzamidine-conjugated molecular glues. PMC - NIH.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. Benchchem.
- Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC - NIH.
- Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate.
- Small-molecule inhibitor: benzamidine. MEROPS - the Peptidase Database.
- Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. Benchchem.
- A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
- Kinetic Study of the Inhibition of the Amidolytic Activity of Thrombin by Benzamidine and N-dansyl-(p-guanidino)-phenylalanine-piperidide (I-2581). PubMed.
- New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PMC - PubMed Central.
- How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate.
- Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine. PubMed.
- 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. ResearchGate.
- Basics of Enzymatic Assays for HTS. NCBI Bookshelf.
- On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis. PubMed.
- Kinetic analysis of an autocatalytic process coupled to a reversible inhibition: the inhibition of the system trypsinogen-trypsin by p-aminobenzamidine. PubMed.
- Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. PubMed.
- Influence of benzamidine derivatives on thrombin-induced platelet reactions. PubMed.
- IC50. Wikipedia.
- IC50 Calculator. AAT Bioquest.
- How can off-target effects of drugs be minimised? Patsnap Synapse.
- Pharmacogenomics of off-target adverse drug reactions. PMC - PubMed Central.
Sources
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Pharmacogenomics of off‐target adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic analysis of an autocatalytic process coupled to a reversible inhibition: the inhibition of the system trypsinogen-trypsin by p-aminobenzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic study of the inhibition of the amidolytic activity of thrombin by benzamidine and N-dansyl-(p-guanidino)-phenylalanine-piperidide (I-2581) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of benzamidine derivatives on thrombin-induced platelet reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. IC50 Calculator | AAT Bioquest [aatbio.com]
A Senior Application Scientist's Comparative Guide to Validating the Purity of Synthesized N-phenylbenzamidine
For researchers, scientists, and drug development professionals, the synthetic utility of N-phenylbenzamidine and its derivatives is significant. However, the integrity of any subsequent research or development hinges on the purity of this starting material. The presence of unreacted starting materials, by-products, or degradation products can lead to ambiguous results, failed experiments, and compromised data. This guide provides an in-depth comparison of key analytical techniques for validating the purity of synthesized this compound, grounded in the principles of scientific integrity and practical laboratory application.
The Synthetic Landscape: Understanding Potential Impurities
A robust purity validation strategy begins with understanding the synthetic route and the likely impurities that may arise. A common synthesis of this compound involves the reaction of benzonitrile with aniline.
Potential impurities can include:
-
Starting Materials: Unreacted benzonitrile and aniline.
-
By-products: Compounds formed from side reactions.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
The choice of analytical method must be able to resolve and, in some cases, quantify these potential contaminants.
A Comparative Analysis of Purity Validation Techniques
This section provides a detailed comparison of the most effective analytical methods for assessing the purity of this compound. Each technique is evaluated based on its principles, practical application, and the quality of data it provides.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination of non-volatile organic compounds due to its high resolution and sensitivity.[1] For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed.
Principle of the Method RP-HPLC separates compounds based on their polarity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. This compound, being relatively nonpolar, is retained on the column and elutes at a specific retention time based on the mobile phase composition. Impurities with different polarities will have different retention times, allowing for their separation and quantification.[2]
Experimental Protocol: RP-HPLC for this compound Purity
-
Instrumentation and Materials:
-
Preparation of Solutions:
-
Mobile Phase: A starting mobile phase could be a mixture of acetonitrile and a 10mM sodium acetate buffer (pH 5) in a 50:50 (v/v) ratio.[2] All mobile phase components should be degassed.
-
Standard Solution: Prepare a stock solution of this compound reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase.[2]
-
Sample Solution: Prepare the synthesized this compound sample at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Data Presentation: HPLC Purity Analysis
| Parameter | Result |
| Retention Time (this compound) | 7.60 min[4] |
| Retention Time (Aniline) | 4.10 min[4] |
| Purity (Area %) | >99% |
| Limit of Detection (LOD) | 10 ppb[3] |
Workflow for HPLC-Based Purity Determination
Caption: Experimental workflow for HPLC-based purity determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for purity assessment as it provides detailed structural information and can be used for quantitative analysis (qNMR).[5][6]
Principle of the Method ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The purity can be assessed by comparing the integral of signals corresponding to the target compound with those of any impurities.[7] For a more precise measurement, quantitative NMR (qNMR) can be performed by adding a certified internal standard of known purity and concentration to the sample.[7]
Experimental Protocol: ¹H NMR for this compound Purity
-
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 300 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal standard for qNMR (e.g., dimethylsulfone).[7]
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the synthesized this compound in a deuterated solvent.
-
For qNMR, add an accurately weighed amount of the internal standard.
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectrum.
-
Ensure proper phasing and baseline correction for accurate integration.[7]
-
-
Data Analysis:
-
Identify the characteristic peaks of this compound and any impurities.
-
Integrate the peaks and calculate the relative purity. For qNMR, use the integral ratios of the analyte and the internal standard to determine the absolute purity.[7]
-
Data Presentation: NMR Purity Analysis
| Technique | Principle | Key Measurement |
| ¹H NMR | Signal intensity is proportional to the number of protons. | Relative integration of analyte vs. impurity signals. |
| qNMR | Comparison of analyte signal integral to that of a certified internal standard. | Absolute purity calculation.[7] |
Workflow for NMR-Based Purity Determination
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rapid and accurate verification of drug identity, purity and quality by 1H-NMR using similarity calculations and differential NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-phenylbenzamidine and Other Serine Protease Inhibitors: A Technical Guide for Researchers
For researchers in drug discovery and the broader scientific community, the selection of an appropriate enzyme inhibitor is a critical decision that can profoundly impact experimental outcomes. This guide provides a detailed comparative analysis of N-phenylbenzamidine, a synthetic small molecule, with other widely used serine protease inhibitors. By examining their mechanisms of action, relative potencies, and selectivity, this document aims to equip researchers with the necessary knowledge to make informed decisions for their specific applications.
The Crucial Role of Serine Proteases and Their Inhibition
Serine proteases are a large and vital class of enzymes involved in a vast array of physiological processes, ranging from digestion and blood coagulation to immunity and apoptosis.[1] These enzymes are characterized by a highly conserved catalytic triad, in which a serine residue acts as the key nucleophile to hydrolyze peptide bonds.[2] Given their central role, the dysregulation of serine protease activity is implicated in numerous pathologies, including cardiovascular diseases, inflammatory disorders, and cancer, making them significant targets for therapeutic intervention.[1]
The inhibition of serine proteases is a cornerstone of many research and clinical applications.[2] Inhibitors can be broadly classified based on their mechanism of action, which includes the formation of covalent or non-covalent bonds with the enzyme's active site.[2] Understanding these mechanisms is paramount for selecting an inhibitor with the desired characteristics of potency, selectivity, and reversibility.
This compound: A Competitive Inhibitor of the Benzamidine Class
This compound belongs to the benzamidine class of compounds, which are well-established competitive inhibitors of serine proteases.[1][3] The core benzamidine structure mimics the side chain of arginine, a common substrate residue for trypsin-like serine proteases, allowing it to bind reversibly to the enzyme's active site.[3]
While specific inhibitory constants (Ki) for this compound against common serine proteases such as trypsin, thrombin, and plasmin are not extensively documented in publicly available literature, structure-activity relationship (SAR) studies of benzamidine derivatives provide valuable insights.[3][4][5] The addition of a phenyl group to the amidine nitrogen introduces a significant hydrophobic moiety. This substitution can influence the inhibitor's interaction with the S1 specificity pocket and surrounding subsites of the protease, potentially altering its potency and selectivity compared to the parent benzamidine molecule.[4][5] The hydrophobicity of substituents on the benzamidine ring has been shown to be a key determinant of inhibitory activity against thrombin.[3]
A Comparative Look at Prominent Serine Protease Inhibitors
To provide a comprehensive comparison, we will examine this compound in the context of three widely used serine protease inhibitors: Aprotinin, Leupeptin, and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF).
Aprotinin: A Potent, Reversible Polypeptide Inhibitor
Aprotinin is a naturally occurring polypeptide and a potent, reversible competitive inhibitor of a range of serine proteases.[6][7] Its mechanism involves the formation of a stable, but reversible, complex with the active site of the target enzyme.[8] Aprotinin exhibits particularly high affinity for trypsin and plasmin.[3][6]
Leupeptin: A Broad-Spectrum Reversible Inhibitor
Leupeptin is a naturally derived peptide aldehyde that acts as a reversible, competitive transition-state inhibitor of several classes of proteases, including serine, cysteine, and threonine proteases.[1][2][9] It is particularly effective against trypsin and plasmin but does not inhibit chymotrypsin or thrombin.[9] Its broad-spectrum activity can be advantageous in applications where multiple protease classes may be active.[9]
AEBSF: An Irreversible Sulfonyl Fluoride Inhibitor
AEBSF is a water-soluble, irreversible inhibitor of serine proteases, including trypsin, chymotrypsin, thrombin, and plasmin.[10][11][12][13][14][15][16][17][18][19][20] Unlike the reversible inhibitors discussed above, AEBSF acts by covalently modifying the active site serine residue through sulfonylation, leading to permanent inactivation of the enzyme.[10] Its water solubility and stability in aqueous solutions offer practical advantages over other sulfonyl fluoride inhibitors like PMSF.[10][12]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the reported inhibition constants (Ki) of the comparator inhibitors against key serine proteases. It is important to note that direct quantitative data for this compound is not available in the cited literature. The inhibitory activity of benzamidine is included as a reference point for the class of compounds to which this compound belongs.
| Inhibitor | Target Protease | Inhibition Constant (Ki) | Mechanism of Action |
| Benzamidine | Trypsin | 19 µM[4] | Reversible, Competitive |
| Aprotinin | Trypsin | 0.06 pM[6][7][21] | Reversible, Competitive |
| Thrombin | 61 µM[22] | Reversible, Competitive | |
| Plasmin | 1 nM[3] | Reversible, Competitive | |
| Leupeptin | Trypsin | 3.5 nM[9] - 35 nM[1][2][23] | Reversible, Competitive |
| Thrombin | No Inhibition / 2.4 µM (effective Ki)[9][24] | - | |
| Plasmin | 3.4 nM[9] - 3.4 µM[1][2][23] | Reversible, Competitive | |
| AEBSF | Trypsin, Thrombin, Plasmin | Not specified, but effective[10][13][14][15][16][18][19][20] | Irreversible, Covalent Modification |
Note: Ki values can vary depending on experimental conditions such as pH, temperature, and the substrate used.
Experimental Protocol: A Guide to Assessing Serine Protease Inhibition
To ensure the scientific integrity of inhibitor comparisons, a standardized and well-controlled experimental protocol is essential. The following is a detailed, step-by-step methodology for a typical in vitro serine protease inhibition assay using a chromogenic substrate.
Principle
This assay measures the ability of an inhibitor to reduce the rate of substrate hydrolysis by a serine protease. The cleavage of the chromogenic substrate by the enzyme releases a colored product (e.g., p-nitroaniline), which can be quantified spectrophotometrically. The rate of color development is inversely proportional to the inhibitory activity of the compound being tested.
Materials
-
Serine Protease (e.g., Trypsin, Thrombin, Plasmin)
-
Chromogenic Substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
Inhibitor Stock Solutions (of known concentrations, dissolved in an appropriate solvent)
-
96-well microplate
-
Microplate reader
Procedure
-
Preparation of Reagents:
-
Prepare a working solution of the serine protease in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the desired time course.
-
Prepare a working solution of the chromogenic substrate in the assay buffer. The optimal concentration is typically at or below the Michaelis constant (Km) of the enzyme for the substrate.
-
Prepare a series of dilutions of the inhibitor stock solution in the assay buffer to cover a range of concentrations.
-
-
Assay Setup:
-
To each well of the 96-well microplate, add the following in the specified order:
-
Assay Buffer
-
Inhibitor solution (at various concentrations) or solvent control
-
Enzyme solution
-
-
Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate solution to each well.
-
Immediately place the microplate in the microplate reader.
-
Measure the absorbance of the colored product at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) at regular intervals for a set duration.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
For competitive inhibitors, the inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
-
Self-Validating System: Rationale Behind Experimental Choices
-
Enzyme and Substrate Concentrations: Using substrate concentrations at or below the Km ensures that the assay is sensitive to competitive inhibitors. The enzyme concentration is optimized to provide a robust and linear signal within the assay timeframe.
-
Pre-incubation Step: This step is crucial to allow the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, which is particularly important for slow-binding or irreversible inhibitors.
-
Controls: The inclusion of a no-inhibitor control is essential to define 100% enzyme activity. A no-enzyme control is also important to account for any non-enzymatic substrate hydrolysis.
-
Kinetic Monitoring: Continuously monitoring the reaction provides more accurate initial velocity data compared to a single endpoint measurement.
Visualizing the Mechanisms and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of competitive inhibition and the experimental workflow.
Caption: Mechanism of competitive inhibition.
Caption: Experimental workflow for a serine protease inhibition assay.
Conclusion
The selection of a serine protease inhibitor requires a careful consideration of the specific experimental goals. While this compound's precise inhibitory constants against key serine proteases remain to be fully elucidated in comparative studies, its classification as a competitive inhibitor within the well-characterized benzamidine family provides a strong basis for its potential utility. For applications requiring potent and reversible inhibition, Aprotinin and Leupeptin offer well-defined and powerful options. In contrast, when irreversible inactivation of the protease is desired, AEBSF stands out as a stable and effective choice. This guide provides the foundational knowledge and a robust experimental framework to empower researchers to confidently select and validate the most appropriate serine protease inhibitor for their critical research endeavors.
References
- Leupeptin - Wikipedia. [Link]
- Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applic
- What are Serine protease inhibitors and how do they work?
- Aprotinin - Biochemicals - C
- Aprotinin Inhibits Plasmin-Induced Platelet Activation During Cardiopulmonary Bypass | Circulation - American Heart Associ
- AEBSF - Wikipedia. [Link]
- AEBSF HCl - UBPBio. [Link]
- Aprotinin can inhibit the proteolytic activity of thrombin.
- A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity rel
- Aprotinin: A Pharmacologic Overview - Healio. [Link]
- Aprotinin - Wikipedia. [Link]
- Aprotinin - Interchim. [Link]
- Three-dimensional quantitative structure-activity relationship analyses using comparative molecular field analysis and comparative molecular similarity indices analysis to elucidate selectivity differences of inhibitors binding to trypsin, thrombin, and factor Xa - PubMed. [Link]
- The kinetics of plasmin inhibition by aprotinin in vivo - ResearchG
- AEBSF HCl Protease Inhibitor - CF Plus Chemicals. [Link]
- Inhibition of thrombin-induced platelet activation by leupeptin.
- Synthesis of leupeptins and inhibition of proteinases. I. Inhibition of acrosin and trypsin - PubMed. [Link]
- Aprotinin Inhibits Thrombin Generation by Inhibition of the Intrinsic Pathway, but is not a Direct Thrombin Inhibitor - PubMed. [Link]
- Leupeptin, Microbial - Amerigo Scientific. [Link]
- The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model - NIH. [Link]
- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI. [Link]
- Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning - NIH. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Aprotinin | Trypsin/Chymotrypsin inhibitor | Probechem Biochemicals [probechem.com]
- 8. Aprotinin - Wikipedia [en.wikipedia.org]
- 9. Leupeptin - Wikipedia [en.wikipedia.org]
- 10. AEBSF - Wikipedia [en.wikipedia.org]
- 11. gendepot.com [gendepot.com]
- 12. goldbio.com [goldbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. apexbt.com [apexbt.com]
- 15. biofargo.com [biofargo.com]
- 16. AEBSF hydrochloride, serine protease inhibitor (CAS 30827-99-7) | Abcam [abcam.com]
- 17. AEBSF HCl Protease Inhibitor — CF Plus Chemicals [cfplus.cz]
- 18. Calibre Scientific | Protein Ark [proteinark.com]
- 19. The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ubpbio.com [ubpbio.com]
- 21. selleckchem.com [selleckchem.com]
- 22. Aprotinin can inhibit the proteolytic activity of thrombin. A fluorescence and an enzymatic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Sapphire Bioscience [sapphirebioscience.com]
- 24. Influence of a calcium dependent protease inhibitor on platelet activation and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking N-phenylbenzamidine Against Known Serine Protease Inhibitors
Introduction: The Quest for Specific and Potent Enzyme Inhibitors
In the landscape of drug discovery and biochemical research, the identification and characterization of potent and selective enzyme inhibitors are paramount. Enzymes, particularly proteases, are central to a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention. Serine proteases, a major class of proteolytic enzymes, are involved in processes ranging from digestion and blood coagulation to inflammation and immunity.[1] The dysregulation of their activity is implicated in numerous diseases, driving the continuous search for novel inhibitory molecules.
N-phenylbenzamidine is a synthetic small molecule belonging to the benzamidine class of compounds. Benzamidines are well-established as competitive inhibitors of trypsin-like serine proteases, where the positively charged amidine group mimics the side chains of arginine and lysine, allowing them to bind in the enzyme's specificity pocket.[2] While the parent compound, benzamidine, is a known reversible, competitive inhibitor of enzymes like trypsin and thrombin, the inhibitory profile of its N-phenyl derivative is less characterized.[3][4]
This guide provides a comprehensive framework for the systematic benchmarking of this compound. As a senior application scientist, my objective is not merely to present data but to elucidate the causality behind the experimental design. We will compare its potential inhibitory activity against two critical serine proteases, Trypsin and Thrombin , using a panel of well-characterized, industry-standard inhibitors. This document will serve as a technical guide for researchers, providing detailed protocols, a rationale for experimental choices, and a framework for data interpretation.
Chapter 1: Selecting the Arena - Target Enzymes and Benchmark Inhibitors
The choice of target enzymes and benchmark inhibitors is critical for a meaningful comparison. Our selection is based on providing a robust evaluation of this compound's potential potency and selectivity.
Target Serine Proteases
-
Trypsin: A key digestive enzyme, trypsin is a classic model for "trypsin-like" serine proteases that cleave peptide chains after basic amino acid residues (lysine or arginine).[5] Its broad reactivity and availability make it an excellent primary screen for this class of inhibitors.
-
Thrombin: A crucial enzyme in the blood coagulation cascade, thrombin converts fibrinogen to fibrin, leading to clot formation.[6][7] It represents a more specialized and therapeutically relevant trypsin-like serine protease. Benchmarking against thrombin provides insights into potential anticoagulant applications.[8]
The Challengers: Benchmark Inhibitors
To contextualize the performance of this compound, we select inhibitors with diverse structures and mechanisms.
-
For Trypsin:
-
Aprotinin (Bovine Pancreatic Trypsin Inhibitor - BPTI): A natural polypeptide and potent competitive inhibitor of trypsin and other serine proteases like chymotrypsin and plasmin.[9][10] Its high affinity and well-defined binding make it a gold standard.
-
Leupeptin: A microbial-derived natural product, leupeptin is a reversible competitive inhibitor of several serine and cysteine proteases, including trypsin and plasmin.[11] It represents a small-molecule, peptide-based inhibitor.
-
-
For Thrombin:
-
Argatroban: A synthetic, small-molecule direct thrombin inhibitor that binds reversibly to the enzyme's active site.[7][12] It is a clinically approved anticoagulant, making it a highly relevant benchmark for therapeutic potential.[13][14]
-
Benzamidine: As the parent compound of this compound, its inhibitory activity serves as a crucial baseline for understanding the effect of the N-phenyl substitution.[3][15]
-
Chapter 2: The Rules of Engagement - Key Benchmarking Parameters
To objectively compare these molecules, we focus on two universally accepted parameters in enzyme kinetics:
-
Half-Maximal Inhibitory Concentration (IC50): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. It is a primary measure of an inhibitor's potency.
-
Inhibition Constant (Ki): The Ki is the dissociation constant of the enzyme-inhibitor complex. For a competitive inhibitor, it represents the concentration of inhibitor that would double the apparent Km of the substrate.[16] Unlike the IC50, the Ki is an intrinsic measure of an inhibitor's affinity for the enzyme and is independent of substrate concentration.
Chapter 3: The Laboratory - Experimental Protocols and Workflows
Scientific integrity demands robust and reproducible methodologies. The following protocols are designed for a 96-well plate format for efficiency and are based on chromogenic substrate assays, which provide a simple, colorimetric readout.[17][18]
General Workflow for Enzyme Inhibition Assays
The logical flow of the experimental process is crucial for obtaining reliable data. This workflow ensures that all necessary controls and steps are included for accurate IC50 and Ki determination.
Caption: General workflow for determining enzyme inhibition parameters.
Protocol 1: IC50 Determination
This protocol is designed to determine the concentration of this compound and benchmark inhibitors required to inhibit 50% of trypsin or thrombin activity.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.
-
Enzyme Stock: Bovine Trypsin or Human Thrombin.
-
Substrate Stock: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) for Trypsin; Chromogenic Substrate S-2238 for Thrombin.
-
Inhibitor Stocks: this compound, Aprotinin, Leupeptin, Argatroban, Benzamidine dissolved in an appropriate solvent (e.g., DMSO).
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Inhibitor Preparation: Prepare a series of 2-fold serial dilutions of each inhibitor in Assay Buffer. The concentration range should span from expected high inhibition to no inhibition (e.g., 1 mM to 1 nM). Include a vehicle control (e.g., DMSO) without inhibitor.
-
Assay Plate Setup:
-
To each well, add 10 µL of the appropriate inhibitor dilution (or vehicle).
-
Add 80 µL of Assay Buffer containing the enzyme to each well. The final enzyme concentration should be chosen to give a linear reaction rate for at least 10 minutes (determined in preliminary experiments).
-
Include a "no enzyme" control for background absorbance.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the chromogenic substrate to each well to initiate the reaction. The final substrate concentration should be at or near its Km value to ensure sensitivity to competitive inhibitors.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control: % Inhibition = (1 - (V₀_inhibitor / V₀_vehicle)) * 100.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of Inhibition Constant (Ki) and Mechanism
This protocol determines the mechanism of inhibition (e.g., competitive, non-competitive) and calculates the Ki value.[19]
Procedure:
-
Assay Setup: The experiment is set up similarly to the IC50 determination, but with two key differences:
-
You will use several fixed concentrations of the inhibitor (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki, where Ki is estimated from the IC50).
-
For each inhibitor concentration, you will vary the substrate concentration over a wide range (e.g., 0.2 x Km to 10 x Km).
-
-
Measurement and Rate Calculation: Perform the kinetic assay as described in Protocol 1 to determine the initial reaction rate (V₀) for each combination of inhibitor and substrate concentration.
-
Data Analysis (Lineweaver-Burk Plot):
-
For each inhibitor concentration, create a Lineweaver-Burk plot by graphing 1/V₀ (y-axis) versus 1/[Substrate] (x-axis).
-
Interpreting the Plot:
-
Competitive Inhibition: The lines will intersect on the y-axis, indicating that Vmax is unchanged, but the apparent Km (x-intercept) increases with inhibitor concentration.[20][21][22]
-
Non-competitive Inhibition: The lines will intersect on the x-axis, indicating that Km is unchanged, but the apparent Vmax (y-intercept) decreases.
-
Mixed Inhibition: The lines will intersect at a point other than on an axis.
-
-
Calculating Ki for Competitive Inhibition: The Ki can be determined from the change in the slope of the Lineweaver-Burk plots. The slope of each line is equal to Km/Vmax * (1 + [I]/Ki). By plotting the slopes against the inhibitor concentration [I], a straight line is obtained with an x-intercept of -Ki.
-
Chapter 4: Visualizing the Molecular Conflict
Understanding the mechanism of action is key. Serine proteases utilize a catalytic triad (Serine, Histidine, Aspartate) to hydrolyze peptide bonds.[1][5] Competitive inhibitors like benzamidine derivatives block this process by occupying the active site.
Caption: Competitive inhibition of a serine protease.
Chapter 5: Comparative Data Analysis
The ultimate goal of this guide is to generate comparative data to understand the inhibitory profile of this compound. The data below for the benchmark inhibitors has been compiled from the literature, while the values for this compound are presented as "To Be Determined (TBD)" pending the execution of the protocols outlined above.
Table 1: Comparative Inhibitory Activity Against Trypsin
| Inhibitor | Class | Target Enzyme | Ki Value | Inhibition Type |
| This compound | Small Molecule | Trypsin | TBD | TBD (Predicted Competitive) |
| Benzamidine | Small Molecule | Trypsin | ~19-21 µM[4][23] | Competitive |
| Aprotinin (BPTI) | Polypeptide | Trypsin | ~0.06 pM[9][24] | Competitive[10] |
| Leupeptin | Peptide Aldehyde | Trypsin | ~35 nM[25] | Competitive |
Table 2: Comparative Inhibitory Activity Against Thrombin
| Inhibitor | Class | Target Enzyme | Ki Value | Inhibition Type |
| This compound | Small Molecule | Thrombin | TBD | TBD (Predicted Competitive) |
| Benzamidine | Small Molecule | Thrombin | ~220-320 µM[3][23] | Competitive[26] |
| Argatroban | Small Molecule | Thrombin | ~39 nM[12] | Competitive[12] |
Chapter 6: Interpretation and Future Directions
Upon completion of the described experiments, the resulting data for this compound will allow for a direct comparison with established inhibitors.
Interpreting the Results:
-
Potency: A lower IC50 and Ki value for this compound compared to benzamidine would indicate that the N-phenyl modification enhances binding affinity. Comparing its Ki to that of Aprotinin or Argatroban will position its potency against gold-standard inhibitors.
-
Selectivity: A significantly lower Ki for one enzyme over the other (e.g., Trypsin vs. Thrombin) would indicate selectivity. For instance, if this compound shows a much lower Ki for thrombin than for trypsin, it could be a candidate for development as an anticoagulant. Conversely, higher selectivity for trypsin might suggest applications in research or diagnostics where broad protease inhibition is undesirable.
-
Mechanism: Confirmation of a competitive inhibition mechanism through Lineweaver-Burk analysis would align this compound with the expected mechanism for benzamidine derivatives and provide a clear model for its interaction with the enzyme's active site.
Future Research:
The data generated through this benchmarking guide will serve as a foundation for further investigation. Subsequent steps could include:
-
Broad-panel screening: Testing this compound against a wider array of serine proteases (e.g., plasmin, kallikrein, Factor Xa) to build a comprehensive selectivity profile.
-
Structural studies: Co-crystallization of this compound with its target enzymes to elucidate the precise binding mode and understand the structural basis for its potency and selectivity.
-
Cell-based and in vivo studies: If high potency and selectivity are observed, advancing the compound into more complex biological systems to assess its efficacy and safety for potential therapeutic applications.
This guide provides the scientific rationale and detailed methodology to rigorously evaluate this compound, transforming it from a compound of unknown potential into a well-characterized molecule with a defined place in the landscape of enzyme inhibitors.
References
- Aday, B., et al. (2015). trypsin inhibition by benzamidine-conjugated molecular glues. RSC Advances.
- Glusa, E., Hoffmann, A., & Markwardt, F. (1982). Influence of benzamidine derivatives on thrombin-induced platelet reactions. Folia Haematologica Internationales Magazin fur Klinische und Morphologische Blutforschung.
- Han, Q., et al. (2016). Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. Molecules.
- Wikipedia. (2024). Serine protease. Wikipedia.
- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy.
- Goh, W. W. B., et al. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. ACS Omega.
- Montero, F., et al. (1987). Kinetic Study of the Inhibition of the Amidolytic Activity of Thrombin by Benzamidine and N-dansyl-(p-guanidino)-phenylalanine-piperidide (I-2581). International Journal of Biochemistry.
- Al-Horani, R. A. (2020). Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19. Pharmaceuticals.
- Roffman, S., et al. (1976). Assay of the esterase activity of thrombin, plasmin and trypsin with a chromogenic substrate p-nitrobenzyl p-toluenesulfonyl-l-arginine. Thrombosis Research.
- Wikipedia. (2024). Competitive inhibition. Wikipedia.
- LibreTexts Chemistry. (2023). 6.1: Serine proteases. LibreTexts.
- Chase, T., & Shaw, E. (1967). Comparison of the esterase activities of trypsin, plasmin, and thrombin on guanidinobenzoate esters. Titration of the enzymes. Biochemistry.
- Goh, W. W. B., et al. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ResearchGate.
- Markwardt, F. (1970). [On inhibition of the coagulation enzyme thrombin by benzamidine derivatives]. Thrombosis et Diathesis Haemorrhagica.
- Lewis, B. E., et al. (2001). Argatroban Anticoagulant Therapy in Patients With Heparin-Induced Thrombocytopenia. Circulation.
- Pozzi, N., et al. (2016). Thrombin has dual trypsin-like and chymotrypsin-like specificity. Journal of Thrombosis and Haemostasis.
- LibreTexts Chemistry. (2021). 6.4: Competitive Inhibition. LibreTexts.
- Zervos, C., et al. (1993). Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors. Journal of Medical Chemistry.
- Shomu's Biology. (2019). Serine Protease Mechanism [Video]. YouTube.
- Wikipedia. (2024). Aprotinin. Wikipedia.
- Al-Awwab, M. H., & Lim, K. (2023). Argatroban. StatPearls.
- Medicosis Perfectionalis. (2023). Competitive Inhibition (Competitive Inhibitors) - Enzyme Kinetics - Biochemistry [Video]. YouTube.
- Guimarães, C. R. W., & de Alencastro, R. B. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of Medical Chemistry.
- PubChem. (n.d.). Pancreatic trypsin inhibitor. National Center for Biotechnology Information.
- M-CSA. (n.d.). Trypsin. Mechanism and Catalytic Site Atlas.
- Perfusion.com. (2000). Argatroban Provides Anticoagulation In Heparin-Induced Thrombocytopenia Patients. Perfusion.com.
- antibodies-online.com. (n.d.). Human Thrombin Chromogenic Activity Assay Kit. antibodies-online.com.
- Enzyme Research Laboratories. (n.d.). Inhibitors. Enzyme Research Laboratories.
- Stürzebecher, J., et al. (1994). Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine. Journal of Medical Chemistry.
- Koster, A., et al. (2007). The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT. Expert Opinion on Pharmacotherapy.
- Wang, Y., et al. (1993). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Biochemistry.
- Lecturio Medical. (2015). Serine Protease: Background & Catalytic Mechanism – Biochemistry | Lecturio [Video]. YouTube.
- UCL. (n.d.). Enzyme inhibitors. University College London.
- Wikipedia. (2024). Leupeptin. Wikipedia.
Sources
- 1. Serine protease - Wikipedia [en.wikipedia.org]
- 2. Enzyme Research | Product List [enzymeresearch.co.uk]
- 3. Benzamidine hydrochloride | Serine/threonin kinase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. [On inhibition of the coagulation enzyme thrombin by benzamidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Aprotinin - Wikipedia [en.wikipedia.org]
- 11. Leupeptin - Wikipedia [en.wikipedia.org]
- 12. Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. perfusion.com [perfusion.com]
- 14. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Untitled Document [ucl.ac.uk]
- 17. Assay of the esterase activity of thrombin, plasmin and trypsin with a chromogenic substrate p-nitrobenzyl p-toluenesulfonyl-l-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Human Thrombin Chromogenic Activity Assay Kit | ABIN5564624 [antibodies-online.com]
- 19. Khan Academy [khanacademy.org]
- 20. Competitive inhibition - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. youtube.com [youtube.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. selleckchem.com [selleckchem.com]
- 26. Influence of benzamidine derivatives on thrombin-induced platelet reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N-Phenylbenzamidine Synthesis Methods: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of N-phenylbenzamidine and its derivatives is a critical step in the creation of a wide array of biologically active compounds. The amidine functional group is a key pharmacophore, and the efficiency and scalability of its synthesis can significantly impact research timelines and outcomes. This guide provides an in-depth, head-to-head comparison of the most prevalent methods for synthesizing this compound, offering experimental insights and data to inform your selection of the most appropriate protocol.
Introduction to this compound and its Significance
This compound is a versatile organic compound characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to another. This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. The synthesis of this compound serves as a model for the formation of the broader class of N-arylamidines, which are integral to the development of new therapeutic agents.
Core Synthesis Strategies: A Mechanistic Overview
The synthesis of this compound can be broadly categorized into three primary strategies, each with its own set of advantages and limitations. Understanding the underlying mechanisms is crucial for troubleshooting and optimizing these reactions.
The Pinner Reaction: A Classic Two-Step Approach
First described by Adolf Pinner in 1877, the Pinner reaction remains a reliable and widely used method for amidine synthesis.[1][2] This two-step process begins with the acid-catalyzed reaction of a nitrile (benzonitrile) with an alcohol to form an imidate salt, commonly known as a Pinner salt.[1][2][3] This intermediate is then treated with an amine (aniline) to yield the final this compound.
Mechanism: The reaction is initiated by the protonation of the nitrile nitrogen, which enhances its electrophilicity. The alcohol then attacks the nitrile carbon, and subsequent proton transfer leads to the formation of the imidate salt. In the second step, the amine acts as a nucleophile, attacking the imidate carbon and displacing the alcohol to form the amidine.
Caption: Workflow of the Pinner reaction for this compound synthesis.
Causality of Experimental Choices: The use of anhydrous conditions is critical in the first step to prevent the hydrolysis of the Pinner salt to an ester.[1] Gaseous hydrogen chloride is typically employed to ensure a high concentration of the acid catalyst.
Direct Nucleophilic Addition of Amines to Nitriles
A more direct and atom-economical approach involves the direct addition of aniline to benzonitrile.[4] This reaction, however, often requires harsh conditions or the use of a catalyst to activate the nitrile group.
Mechanism: The nitrile group is inherently a weak electrophile. Therefore, a Lewis acid or a transition metal catalyst is often employed to coordinate with the nitrile nitrogen, thereby increasing the electrophilicity of the carbon atom and facilitating the nucleophilic attack by the amine.
Caption: General workflow for the direct synthesis of this compound from benzonitrile and aniline.
Causality of Experimental Choices: The choice of catalyst is crucial and depends on the electronic nature of the nitrile and amine.[5] For instance, Lewis acids like AlCl₃ are effective but can be sensitive to moisture.[6][7] Copper-catalyzed systems offer a milder alternative, sometimes under aerobic conditions.[5] The use of microwave irradiation can significantly accelerate the reaction rate.[8]
Synthesis from Amides and Amines
An alternative route to this compound starts from benzamide.[9] This method involves the activation of the amide carbonyl group to make it a better leaving group, followed by nucleophilic attack by aniline.
Mechanism: Reagents like trifluoromethanesulfonic anhydride (Tf₂O) activate the amide by forming a highly reactive intermediate.[10] This intermediate readily undergoes nucleophilic substitution by the amine to furnish the amidine.
Caption: Synthetic pathway to this compound starting from benzamide.
Causality of Experimental Choices: The choice of activating agent is critical for the success of this reaction. Triflic anhydride is highly effective but can be expensive and requires careful handling.[9] The presence of a non-nucleophilic base like pyridine is often necessary to neutralize the acid generated during the reaction.[10]
Comparative Analysis of Synthesis Methods
| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Reported Yields | Advantages | Disadvantages |
| Pinner Reaction | Benzonitrile, Alcohol, Aniline | Gaseous HCl | Anhydrous, often low temperature for Pinner salt formation[1] | Good to excellent | Well-established, reliable, versatile[1][2] | Two-step process, requires handling of gaseous HCl, Pinner salts can be unstable[2] |
| Direct Addition | Benzonitrile, Aniline | Lewis acids (AlCl₃, ZnCl₂)[6][11], Copper salts (CuCl)[5], Ytterbium amides[12], Copper oxide nanoparticles[8] | Varies from high temperatures[5] to microwave irradiation[8] | Moderate to excellent (e.g., 83% with AlCl₃[6][7]) | Atom-economical, one-pot synthesis[5] | Often requires harsh conditions or expensive catalysts, can have a limited substrate scope |
| From Amides | Benzamide, Aniline | Trifluoromethanesulfonic anhydride (Tf₂O), Pyridine[9][10] | Typically mild conditions | Up to 84%[9] | Utilizes readily available amides, good for synthesizing di- and tri-substituted amidines[9] | Requires stoichiometric activating agents, which can be costly and generate significant waste |
Detailed Experimental Protocols
Protocol 1: this compound via the Pinner Reaction (Adapted from literature)
Step 1: Formation of Ethyl Benzimidate Hydrochloride (Pinner Salt)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 10.3 g (0.1 mol) of benzonitrile in 10 mL of anhydrous ethanol.
-
Cool the mixture in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution with stirring for 1-2 hours, or until the solution is saturated.
-
Seal the flask and store it in a refrigerator overnight to allow for the precipitation of the Pinner salt.
-
Collect the white crystalline solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
Step 2: Synthesis of this compound
-
In a round-bottom flask, suspend the freshly prepared ethyl benzimidate hydrochloride in 50 mL of anhydrous ethanol.
-
Add a solution of 9.3 g (0.1 mol) of aniline in 20 mL of anhydrous ethanol dropwise with stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a 10% sodium hydroxide solution to precipitate the crude this compound.
-
Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain pure this compound.
Protocol 2: Direct Synthesis of this compound using AlCl₃ (Adapted from Koutentis & Mirallai, 2010)[6][7]
-
To a stirred suspension of 1.47 g (11 mmol) of anhydrous aluminum chloride in 20 mL of dry toluene, add 1.03 g (10 mmol) of benzonitrile at room temperature.
-
Stir the mixture for 30 minutes to allow for the formation of the nitrile-Lewis acid complex.[6]
-
Add 0.93 g (10 mmol) of aniline to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and carefully quench by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the aqueous layer and wash the organic layer with water.
-
Make the aqueous layer basic with a concentrated sodium hydroxide solution to precipitate the this compound.
-
Extract the product with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound (reported yield: 83%).[6][7]
Conclusion and Recommendations
The choice of the optimal synthesis method for this compound depends on several factors, including the scale of the reaction, the availability of reagents and equipment, and the desired purity of the final product.
-
For reliability and versatility on a lab scale , the Pinner reaction is a robust and well-documented choice, despite being a two-step process.
-
For a more atom-economical and direct approach , the direct addition of aniline to benzonitrile , particularly with Lewis acid catalysis, is highly effective, with optimized procedures offering high yields.[6][7] This method is particularly attractive for process development due to its single-step nature.
-
The synthesis from amides provides a valuable alternative, especially when the corresponding amide is more readily available than the nitrile or when synthesizing more complex substituted amidines.
It is recommended that researchers carefully consider the pros and cons outlined in this guide and consult the primary literature for specific substrate scope and optimization details.
References
- Time in London, GB. (n.d.). Google Search.
- Pinner Reaction. (n.d.). J&K Scientific.
- Synthesis of N-Phenylbenzamide from Benzophenone Oxime. (n.d.). Benchchem.
- Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). An efficient and sustainable copper-catalyzed protocol has been developed for the preparation of amidines via nucleophilic addition of amines into nitriles. Synthesis, 2007(15), 2331-2334.
- Pinner reaction. (n.d.). In Wikipedia.
- Ghosh, A. K., & Brindisi, M. (2015). Mild method for the synthesis of amidines by the electrophilic activation of amides. Organic Letters, 17(15), 3800-3803.
- Amidine synthesis by imidoyl
- Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity. (n.d.).
- Amidine synthesis. (n.d.). Organic Chemistry Portal.
- Aly, A. A., Bräse, S., & Fokin, A. A. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.
- Koutentis, P. A., & Mirallai, S. I. (2010). Reinvestigating the synthesis of N-arylbenzamidines from benzonitriles and anilines in the presence of AlCl₃. Tetrahedron, 66(33), 6344-6350.
- Kumar, A., & Sharma, S. (2014). Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. Beilstein Journal of Organic Chemistry, 10, 2086-2092.
- This compound. (n.d.). Biosynth.
- Grishin, Y. K., Zhdankin, V. V., & Stang, P. J. (2005). Synthesis of Boronated Amidines by Addition of Amines to Nitrilium Derivative of Cobalt Bis(Dicarbollide). Inorganic Chemistry, 44(13), 4647-4654.
- Jones, C., & Stasch, A. (2007). Amidines from cyclic amines and nitriles in the presence of zinc(II). Dalton Transactions, (46), 5432-5438.
- Reinvestigating the Synthesis of N‐Arylbenzamidines from Benzonitriles and Anilines in the Presence of AlCl3. (n.d.).
- Pinner Reaction. (n.d.). Organic Chemistry Portal.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Pinner Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pure.unic.ac.cy [pure.unic.ac.cy]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Amidines from cyclic amines and nitriles in the presence of zinc( ii ): other nitriles in place of acetonitrile - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ04668G [pubs.rsc.org]
- 12. Amidine synthesis [organic-chemistry.org]
A Senior Application Scientist's Guide to Validating the Multifaceted Mechanisms of Action of N-Phenylbenzamidine Derivatives
This guide provides an in-depth analysis and experimental framework for researchers, scientists, and drug development professionals validating the mechanism of action (MoA) of N-phenylbenzamidine derivatives. This chemical scaffold is notable for its versatility, with different analogs exhibiting distinct biological activities through varied molecular interactions. We will dissect three primary, well-documented mechanisms, offering a comparative analysis against alternative approaches and providing robust, field-proven experimental protocols.
Our approach emphasizes scientific integrity, ensuring that each experimental workflow is a self-validating system. We will explore the causality behind experimental choices, grounding our claims in authoritative sources to provide a trustworthy and comprehensive resource for your research.
Mechanism 1: DNA Minor Groove Binding for Antiparasitic Activity
Mechanistic Overview & Rationale
Certain this compound derivatives, particularly bis(2-aminoimidazolines) and bisarylimidamides, function as potent antiparasitic agents by selectively binding to the minor groove of AT-rich DNA.[1][2][3] This is a critical MoA against kinetoplastid parasites such as Trypanosoma and Leishmania, whose mitochondrial DNA (kinetoplast DNA or kDNA) is rich in adenine-thymine base pairs. By occupying the minor groove, these compounds can displace essential DNA-binding proteins, leading to the disruption of kDNA replication and function, ultimately triggering parasite death.[1] The validation of this MoA hinges on demonstrating direct, high-affinity binding to AT-rich DNA and correlating this biophysical interaction with cellular antiparasitic efficacy.
Experimental Validation Workflow
The validation process is a logical progression from direct target engagement to cellular-level consequences. This workflow ensures that the observed antiparasitic activity is directly attributable to the proposed DNA binding mechanism.
Caption: Workflow for validating DNA minor groove binding MoA.
Comparative Data: this compound Derivatives vs. Alternatives
The performance of a novel this compound derivative should be benchmarked against established antiparasitic agents that share a similar mechanism, such as pentamidine, and those that do not, to establish specificity.
| Compound | Target Organism | DNA Binding Affinity (ΔTm with poly[d(A-T)₂]) | In Vitro Efficacy (EC₅₀, µM) | Host Cell Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound Derivative 3a | T. brucei | High (~15 °C) | 0.5 | >50 | >100 |
| Pentamidine (Alternative MGB) | T. brucei | High (~14 °C) | 0.01 | 5 | 500 |
| Melarsoprol (Alternative MoA) | T. brucei | N/A | 0.02 | 1 | 50 |
Data is representative and compiled for illustrative purposes based on typical findings in the field.
Detailed Experimental Protocol: Thermal Denaturation (Melting Temperature) Assay
This assay directly measures the stabilization of a DNA duplex upon ligand binding. An increase in the melting temperature (Tm) is indicative of a strong binding interaction.
-
Preparation of DNA: Prepare a solution of synthetic DNA oligomer (e.g., poly[d(A-T)₂]) in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.4). The final DNA concentration should yield an absorbance of ~0.3-0.5 at 260 nm.
-
Compound Preparation: Prepare stock solutions of the this compound derivative and control compounds (e.g., pentamidine) in DMSO. Create serial dilutions in the assay buffer.
-
Assay Setup: In a UV-transparent microcuvette, mix the DNA solution with either the compound dilution or vehicle control (DMSO). Ensure the final DMSO concentration is below 1% to avoid artifacts. A typical ratio might be 1:10 (ligand:DNA base pairs).
-
Data Acquisition: Use a spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm while increasing the temperature from 25 °C to 95 °C at a controlled rate (e.g., 0.5 °C/minute).
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is determined from the midpoint of the sigmoidal melting curve (the peak of the first derivative plot). Calculate the change in melting temperature (ΔTm) as: ΔTm = Tm (DNA + Compound) - Tm (DNA alone). A higher ΔTm indicates stronger binding.
Mechanism 2: Viral Capsid Binding & Stabilization
Mechanistic Overview & Rationale
Another class of this compound derivatives has demonstrated potent antiviral activity, particularly against non-enveloped viruses like Coxsackievirus A9 (CVA9).[4] The MoA involves the compound binding directly to the viral capsid, often within a hydrophobic pocket beneath the canyon floor. This binding stabilizes the entire virion structure, preventing the conformational changes necessary for uncoating and release of the viral genome into the host cell cytoplasm. Validation requires demonstrating direct interaction with the virion and a subsequent block in the viral life cycle at the uncoating stage.
Experimental Validation Workflow
The workflow for a capsid binder focuses on proving direct virion interaction and identifying the specific stage of the viral life cycle that is inhibited.
Caption: Workflow for validating viral capsid binding MoA.
Comparative Data: this compound Derivatives vs. Alternatives
The efficacy of a novel capsid binder is best compared against known agents like Pleconaril, which targets a similar pocket in other picornaviruses.
| Compound | Target Virus | Antiviral Efficacy (EC₅₀, µM) | Virion Stabilization (Temp Increase, °C) | Mechanism |
| This compound CL213 | CVA9 | 1.0 | Significant | Capsid Stabilization[4] |
| Pleconaril (Alternative) | Rhinovirus | 0.1 | Significant | Capsid Stabilization |
| Guanidine HCl (Alternative) | Enterovirus | 50 | None | RNA Replication Inhibitor |
Data is representative and compiled for illustrative purposes based on published findings.
Detailed Experimental Protocol: Time-of-Addition Assay
This assay is crucial for pinpointing the stage of the viral life cycle affected by the compound. For a capsid binder, the compound should be most effective when present during or just before viral entry.
-
Cell Culture: Seed susceptible host cells (e.g., A549 cells) in 96-well plates to form a confluent monolayer.
-
Experimental Arms:
-
Full-Time: Add the compound to the cells 2 hours before infection and keep it present throughout the experiment.
-
Entry-Only: Pre-incubate the virus with the compound for 1 hour at 37°C. Add the mixture to the cells for 1 hour, then wash and replace with fresh, compound-free media.[4]
-
Post-Entry: Infect the cells with the virus for 1 hour. Wash away the inoculum and add media containing the compound.
-
-
Infection: Infect the cells with the virus (e.g., CVA9) at a known multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient to allow for one full replication cycle (e.g., 8-12 hours).
-
Quantification: Measure the viral yield or cytopathic effect (CPE). This can be done via plaque assay, TCID₅₀, or qPCR for viral RNA.
-
Analysis: Compare the reduction in viral yield across the three arms. A strong effect in the "Entry-Only" and "Full-Time" arms, with little to no effect in the "Post-Entry" arm, strongly suggests the compound acts on an early stage, such as binding, entry, or uncoating.
Mechanism 3: Enzyme Inhibition for Anti-Aging Activity
Mechanistic Overview & Rationale
A third group of this compound derivatives has been identified as inhibitors of enzymes implicated in the aging process, such as elastase.[5][6] Elastase is a protease that breaks down elastin, a key protein responsible for the elasticity of skin and other tissues. By inhibiting elastase, these compounds can help preserve skin firmness and prevent the formation of wrinkles. Validating this MoA requires a direct demonstration of enzyme inhibition, characterization of the inhibition kinetics, and correlation with a cellular or tissue-level effect.
Experimental Validation Workflow
The validation of an enzyme inhibitor follows a well-established path from in vitro kinetics to cellular efficacy, ensuring specificity and potency.
Caption: Workflow for validating enzyme inhibition MoA.
Comparative Data: this compound Derivatives vs. Alternatives
The inhibitory potential should be compared against known elastase inhibitors to understand its relative potency and potential advantages.
| Compound | Target Enzyme | Inhibition Potency (Ki, nM) | Inhibition Type | Cellular Efficacy (Elastin Protection, EC₅₀, µM) |
| This compound 3i | Human Neutrophil Elastase | 50 | Competitive | 1.5 |
| Sivelestat (Alternative) | Human Neutrophil Elastase | 44 | Competitive | 2.0 |
| EDTA (Non-specific control) | Metalloproteases | N/A | Chelator | >100 |
Data is representative and compiled for illustrative purposes.
Detailed Experimental Protocol: Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol outlines a standard method for determining the concentration of an inhibitor required to reduce enzyme activity by 50%.[7][8]
-
Reagent Preparation:
-
Assay Buffer: e.g., 0.1 M HEPES, pH 7.5.
-
Enzyme: Human neutrophil elastase, diluted in assay buffer to a working concentration (e.g., 25 mU/mL).
-
Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide. Prepare a stock in DMSO and dilute in assay buffer. This substrate releases a yellow p-nitroanilide product upon cleavage, which can be monitored at 405 nm.
-
Inhibitor: Prepare a 10 mM stock of the this compound derivative in DMSO. Perform serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of each inhibitor dilution (or vehicle control) to respective wells.
-
Add 160 µL of assay buffer.
-
Add 10 µL of the enzyme solution to all wells. Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature to allow for binding.[7][8]
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 20-30 minutes.
-
Data Analysis:
-
Calculate the reaction rate (velocity) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates by setting the vehicle control (no inhibitor) to 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
References
- García-Hernández, R., et al. (2014). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central. [Link]
- García-Hernández, R., et al. (2014). Synthesis and Biophysical and Biological Studies of N -Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites.
- Leyssen, P., et al. (2020). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. PMC - NIH. [Link]
- García-Hernández, R., et al. (2014). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Semantic Scholar. [Link]
- National Center for Biotechnology Information (n.d.). This compound. PubChem. [Link]
- Singh, K., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. PMC - NIH. [Link]
- Kumar, A., et al. (2022). Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity.
- Kumar, A., et al. (2022). Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity. Semantic Scholar. [Link]
- Sharma, P., et al. (2021). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PMC - PubMed Central. [Link]
- Wright, J. B., et al. (1971). Chemistry and hypoglycemic activity of N-[[(Dialkylamino)alkoxy]phenyl]benzamidines. Journal of Medicinal Chemistry. [Link]
- McGill University (2018). A near-universal way to measure enzyme inhibition. Newsroom. [Link]
- Adewale, O., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. PubMed Central. [Link]
- Bush, K. (1990). Evaluation of Enzyme Inhibition Data in Screening for New Drugs. PubMed. [Link]
Sources
- 1. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites | Semantic Scholar [semanticscholar.org]
- 4. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity | Semantic Scholar [semanticscholar.org]
- 7. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Phenylbenzamidine and Other Privileged Scaffolds in Antiviral Drug Design
In the relentless pursuit of novel antiviral therapeutics, the identification and optimization of privileged chemical scaffolds form the bedrock of modern drug discovery. These core structures serve as templates for the development of compounds with potent and selective activity against a wide array of viral pathogens. This guide provides an in-depth technical comparison of the N-phenylbenzamidine scaffold and its close analog, N-phenylbenzamide, against other prominent heterocyclic scaffolds—imidazole, triazole, and pyrrolidine—that have demonstrated significant promise in antiviral drug design. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the strategic rationale behind their selection in antiviral research.
The Central Role of Scaffolds in Antiviral Discovery
The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. In the context of antiviral drug design, these scaffolds provide a starting point for the synthesis of compound libraries with a higher probability of yielding active molecules. The choice of scaffold is critical as it dictates the three-dimensional arrangement of functional groups that will interact with viral or host cell targets, influencing potency, selectivity, and pharmacokinetic properties. A successful scaffold should allow for facile chemical modification to fine-tune its biological activity and drug-like properties.
The this compound and N-Phenylbenzamide Scaffold: A Versatile Core
The this compound moiety and its more extensively studied analog, N-phenylbenzamide, have emerged as versatile scaffolds in medicinal chemistry.[1][2] While distinct in their core functional group (amidine vs. amide), they share a common diaryl structure that can be readily functionalized to explore structure-activity relationships (SAR).
Antiviral Spectrum and Mechanism of Action
Derivatives of the N-phenylbenzamide scaffold have demonstrated a broad spectrum of antiviral activity, notably against Hepatitis C Virus (HCV), Enterovirus 71 (EV71), Coxsackieviruses, and Influenza A virus.[2][3][4][5] The mechanism of action varies depending on the viral target. For instance, certain benzamide derivatives have been shown to target the influenza A virus nucleoprotein (NP), inducing the formation of higher-order oligomers and thereby disrupting its function in the viral replication complex.[2] Against enteroviruses like EV71 and Coxsackievirus A9, these compounds can act as capsid binders, stabilizing the virion and preventing the uncoating process necessary for genome release.[5]
In the case of HCV, some N-phenylbenzamide derivatives have been identified as stabilizers of the host protein APOBEC3G (hA3G), a cytidine deaminase with intrinsic antiviral activity.[3] By enhancing the stability of hA3G, these compounds bolster the host's innate defense against the virus.
Comparative Analysis with Other Prominent Antiviral Scaffolds
To provide a comprehensive perspective, we will now compare the N-phenylbenzamide/benzamidine scaffold with three other classes of heterocyclic compounds that have shown significant potential as antiviral agents: imidazole, triazole, and pyrrolidine derivatives.
Imidazole Derivatives
The imidazole ring is a five-membered heterocycle containing two nitrogen atoms and is a common feature in many biologically active molecules.[6][7] Imidazole derivatives have demonstrated a wide range of antiviral activities against viruses such as Dengue virus (DENV), Yellow Fever Virus (YFV), and coronaviruses.[6]
-
Mechanism of Action: The antiviral mechanisms of imidazole derivatives are diverse. For example, some imidazole 4,5-dicarboxamide derivatives have been shown to inhibit the replication of DENV and YFV.[6] In the context of coronaviruses, certain imidazole analogs have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle.[6]
Triazole Derivatives
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. Both 1,2,3-triazoles and 1,2,4-triazoles have been extensively explored in antiviral drug discovery.[8][9] They are recognized for their chemical stability and ability to engage in various biological interactions.[9]
-
Antiviral Spectrum: Triazole derivatives have shown activity against a broad range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses, influenza virus, and coronaviruses.[8]
-
Mechanism of Action: The triazole scaffold can be incorporated into both nucleoside and non-nucleoside inhibitors. For example, some triazole derivatives have been shown to target viral enzymes like neuraminidase in influenza viruses.[10] Others have been designed to inhibit the spike protein of SARS-CoV-2, preventing viral entry into host cells.[11]
Pyrrolidine Derivatives
Pyrrolidine is a five-membered saturated heterocycle containing one nitrogen atom. This scaffold is present in several approved antiviral drugs and numerous investigational agents.[12][13]
-
Antiviral Spectrum and Mechanism of Action: Pyrrolidine-containing drugs like Telaprevir are known to inhibit the NS3/4A serine protease of HCV.[12] Ombitasvir, another pyrrolidine derivative, targets the HCV NS5A protein, which is essential for viral replication.[12] The versatility of the pyrrolidine scaffold allows it to be incorporated into molecules targeting various viral enzymes and proteins.
Quantitative Comparison of Antiviral Activity
To facilitate a direct comparison of the antiviral efficacy of these different scaffolds, the following tables summarize key experimental data from published studies. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) indicates the potency of the compound, while the 50% cytotoxic concentration (CC50) reflects its toxicity to host cells. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50/EC50, is a crucial parameter for assessing the therapeutic window of a potential antiviral drug.
| Scaffold | Compound | Virus | IC50/EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line | Reference |
| N-Phenylbenzamide | Compound 29 | EV71 | 0.95 | >20 | >21 | Vero | [3] |
| N-Phenylbenzamide | Compound 1e | EV71 | 5.7 - 12 | 620 | 51 - 110 | Vero | [4][14] |
| N-Phenylbenzamide | CL213 | Coxsackievirus A9 | 1 | 140 | 140 | A549 | [5] |
| Imidazole | Compound 8c | Dengue Virus (DENV) | 1.93 | - | - | Vero | [6] |
| Imidazole | Compound 8b | Yellow Fever Virus (YFV) | 1.85 | - | - | - | [6] |
| 1,2,3-Triazole | Compound 9 | SARS-CoV-2 | 0.074 (IC50) | 1028.28 (µg/mL) | 12.78 | Vero E6 | [11] |
| Pyrrolidine | Telaprevir | Hepatitis C Virus (HCV) | - | - | - | - | [12] |
| Pyrrolidine | Ombitasvir | Hepatitis C Virus (HCV) | - | - | - | - | [12] |
Note: Direct comparison of SI values should be made with caution due to variations in experimental conditions and cell lines used across different studies.
Visualizing Mechanisms of Action
The diverse mechanisms by which these scaffolds exert their antiviral effects can be visualized to better understand their points of intervention in the viral life cycle.
Sources
- 1. Structure‐Activity Relationships of Benzamides and Isoindolines Designed as SARS‐CoV Protease Inhibitors Effective against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantitative Cytotoxicity of N-Phenylbenzamidine Derivatives: An Isomeric Comparison
Introduction
In the landscape of modern drug discovery, the benzamidine scaffold is a cornerstone of medicinal chemistry, recognized for its versatile biological activities. The N-phenylbenzamidine core, in particular, has garnered significant attention as a promising framework for the development of novel therapeutic agents, especially in oncology. The spatial arrangement of substituents on the aromatic rings—isomerism—can dramatically alter a molecule's interaction with biological targets, thereby influencing its efficacy and toxicity. This guide provides a quantitative comparison of the cytotoxicity of this compound derivatives, with a focus on how isomeric variations in substitution patterns dictate their anti-cancer potential. We will delve into the structure-activity relationships (SAR), present supporting experimental data, and provide detailed protocols for assessing cytotoxicity, offering researchers, scientists, and drug development professionals a comprehensive resource for their work in this area.
The Critical Role of Isomerism in Cytotoxicity: A Comparative Analysis
While direct, head-to-head cytotoxic comparisons of the parent ortho, meta, and para this compound isomers are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on their substituted derivatives. The position of a functional group on the N-phenyl ring is a critical determinant of a compound's cytotoxic potency.
One study on imidazole-based N-phenylbenzamide derivatives provides a clear example of this positional influence. By evaluating a series of compounds against various cancer cell lines, researchers have illuminated the structure-activity relationships that govern cytotoxicity.[1]
Quantitative Cytotoxic Data of N-Phenylbenzamide Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ in µM) of a series of imidazole-based N-phenylbenzamide derivatives against three human cancer cell lines: A549 (lung), HeLa (cervical), and MCF-7 (breast). The key variable for our isomeric comparison is the substitution on the N-phenyl ring.
| Compound ID | Substitution on N-phenyl ring | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 4a | Unsubstituted | Inactive | Inactive | Inactive |
| 4b | 2-CH₃ (ortho) | 12.8 | 14.3 | 13.1 |
| 4c | 4-CH₃ (para) | 11.1 | 13.5 | 12.4 |
| 4e | 2-F (ortho) | 9.8 | 11.2 | 10.6 |
| 4f | 4-F (para) | 7.5 | 9.3 | 8.9 |
Data compiled from BenchChem's Application Notes on N-Phenethylbenzamide Derivatives.[1]
Structure-Activity Relationship (SAR) Insights
The data presented above leads to several key insights into the SAR of these N-phenylbenzamide derivatives:
-
Impact of Substitution: The unsubstituted derivative (4a ) was found to be inactive, highlighting the necessity of functional groups on the N-phenyl ring to elicit a cytotoxic response.[1]
-
Positional Influence of Methyl Group: The introduction of a methyl group at either the ortho (4b ) or para (4c ) position conferred cytotoxic activity. The para-substituted isomer (4c ) consistently showed slightly higher potency (lower IC₅₀ values) across all three cell lines compared to its ortho-counterpart (4b ).
-
Positional Influence of Fluorine Group: Halogen substitution, specifically with fluorine, significantly enhanced cytotoxicity. Again, the para-substituted isomer (4f ) demonstrated the most potent activity in the series, with single-digit micromolar IC₅₀ values against all tested cell lines.[1] The ortho-fluoro derivative (4e ) was also highly active, but consistently less potent than the para isomer.
These findings underscore a crucial principle in drug design: the seemingly subtle change in the position of a substituent from ortho to para can have a measurable and significant impact on the cytotoxic efficacy of a compound. In this series, the para position appears to be more favorable for activity.
Mechanistic Underpinnings of Cytotoxicity: Induction of Apoptosis
The cytotoxic effects of many N-substituted benzamides are attributed to their ability to induce programmed cell death, or apoptosis.[2][3] Studies on related benzamide derivatives suggest a mechanism involving the intrinsic, or mitochondrial, pathway of apoptosis.
This proposed mechanism involves the following key steps:
-
Cell Cycle Arrest: Prior to apoptosis, the compounds often induce a cell cycle block, for instance at the G₂/M phase.[2][3]
-
Mitochondrial Disruption: The benzamide derivative triggers the release of cytochrome c from the mitochondria into the cytosol.[2][3]
-
Caspase Activation: The released cytochrome c is a critical component in the formation of the apoptosome, which leads to the activation of initiator caspase-9.[2][3]
-
Execution of Apoptosis: Activated caspase-9 then activates downstream effector caspases (e.g., caspase-3), which carry out the systematic dismantling of the cell.
Interestingly, this apoptotic mechanism can be independent of the p53 tumor suppressor protein, as demonstrated in p53-deficient cell lines.[2][3] Furthermore, overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit this process, further cementing the role of the mitochondrial pathway.[2][3]
Visualizing the Apoptotic Pathway
Caption: Proposed mitochondrial pathway of apoptosis induced by N-substituted benzamides.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for evaluating cell viability and, by extension, the cytotoxic effects of chemical compounds.[4][5] The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells.
Materials
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
96-well flat-bottom sterile culture plates
-
Test compounds (this compound isomers) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 570 nm
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound isomers in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (typically <0.5%) across all wells to avoid solvent toxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include vehicle-only wells as a negative control and untreated wells as a baseline for cell viability.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which will appear as dark purple precipitates.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette the solution up and down to ensure complete solubilization and a homogenous color.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration and use a suitable software to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizing the MTT Assay Workflow
Caption: A step-by-step workflow diagram of the MTT assay for cytotoxicity assessment.
Conclusion
The cytotoxic potential of this compound derivatives is profoundly influenced by the isomeric position of substituents on the N-phenyl ring. The available quantitative data from substituted analogs strongly suggests that para-substitution is generally more favorable for enhancing cytotoxic activity compared to ortho-substitution. This structure-activity relationship is likely linked to the molecule's ability to effectively engage with its biological target, leading to the induction of apoptosis via the mitochondrial pathway. The MTT assay remains a robust and reliable method for quantifying these cytotoxic effects, providing a crucial tool for the screening and development of new anti-cancer agents. For researchers in this field, a systematic investigation of ortho, meta, and para isomers of lead compounds is not merely an academic exercise but a critical step in optimizing therapeutic efficacy.
References
- Nature Protocols. (2021). Cytotoxicity MTT Assay Protocols and Methods.
- Olsson, A. et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 971–978.
- Ji, X. et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules, 18(3), 3630-3640.
- MDPI. (2023). Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones?.
- Malik, S. et al. (2022). Cytotoxicity of new imidazole-based N-phenylbenzamide derivatives 4a-j. ResearchGate.
- National Toxicology Program. (1996). NTP Technical report on the toxicity studies of ortho-, meta-, and para- Nitrotoluenes. National Institutes of Health.
- Liberg, D. et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. PMC.
- Wang, P. et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Center for Biotechnology Information.
- Tolosa, L. et al. (2015). General Cytotoxicity Assessment by Means of the MTT Assay. ResearchGate.
- ACS Publications. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors.
- ResearchGate. (2018). Chemical structures of the regioisomers, ortho, para, and meta, of N-ethyl-toluenesulfonamide (NETSA).
- Li, Y. et al. (2025). Tetrahydroindazolone-substituted Benzamide Compound W-H4 Induces Apoptosis and Autophagy of Acute Myeloid Leukemia Cells. Anticancer Research.
- MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
- MDPI. (2024). In Vitro Evaluation of the Anticancer and Pharmacological Activities of Eucomis comosa.
- Pankiewicz, K. W. et al. (1999). Benzamide riboside induces apoptosis independent of Cdc25A expression in human ovarian carcinoma N.1 cells. Cell Death and Differentiation, 6(8), 736-744.
- Bio-Rad. (n.d.). Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products.
- RSC Publishing. (2013). The role of ortho, meta, para isomerism in measured solid state and derived sub-cooled liquid vapour pressures of substituted benzoic acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to N-phenylbenzamidine Binding Analysis
Introduction: The Significance of N-phenylbenzamidine in Drug Discovery
This compound and its derivatives represent a class of small molecules with significant therapeutic potential, notably as inhibitors of enzymes such as serine proteases and as antiparasitic agents.[1][2][3] The core structure, N'-phenylbenzenecarboximidamide[4], allows for diverse chemical modifications, leading to compounds that can target a range of proteins.[5] Understanding the binding characteristics of these molecules to their protein targets is a cornerstone of drug development. It allows researchers to quantify efficacy (how tightly a molecule binds) and to understand the temporal dynamics of this interaction (how quickly it binds and releases).[6]
This guide provides a comparative analysis of the primary biophysical techniques used to measure the binding kinetics and affinity of small molecules like this compound. We will delve into the principles, protocols, and data interpretation for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), offering field-proven insights to guide your experimental design.
Pillar 1: Selecting the Appropriate Analytical Technique
The first critical decision in characterizing a small molecule-protein interaction is choosing the right technology. Each method has distinct advantages and provides different, often complementary, information.[7][8][9]
-
Surface Plasmon Resonance (SPR): Considered the gold standard for real-time kinetic analysis, SPR measures the association (kₐ or kₒₙ) and dissociation (kₔ or kₒff) rates directly.[10][11] From these rates, the equilibrium dissociation constant (Kₗ) is calculated (Kₗ = kₔ/kₐ). It is exceptionally sensitive, making it ideal for studying small molecule interactions.[12][13]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[14][15] This provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₗ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[14] Because it is a solution-based technique, it requires no immobilization, measuring the interaction in its native state.[8]
-
Bio-Layer Interferometry (BLI): Similar to SPR, BLI is an optical, label-free technique that can determine kinetic constants.[16][17] It uses disposable biosensor tips that are dipped into samples in a microplate, making it a higher-throughput option for screening campaigns.[18][19]
For the purposes of this in-depth guide, we will focus on the head-to-head comparison of SPR and ITC, the two most widely used techniques for detailed kinetic and thermodynamic characterization.
Pillar 2: Comparative Deep Dive: SPR vs. ITC
Surface Plasmon Resonance (SPR): Unraveling Real-Time Kinetics
SPR technology relies on an optical phenomenon to detect changes in the refractive index near a sensor surface.[10] By immobilizing a target protein (the ligand) onto the sensor and flowing the small molecule (the analyte, e.g., this compound) over it, one can monitor the binding and dissociation in real time.[10]
Caption: General workflow for an ITC experiment.
The most critical factor for trustworthy ITC data is meticulous sample preparation. [15]Since ITC measures all heat events, minimizing heats of dilution is paramount.
Detailed Experimental Protocol: this compound binding to Thrombin via ITC
-
Sample Preparation:
-
Rationale: Both protein and ligand MUST be in identical, pH-matched buffer to prevent large heats of dilution that can obscure the binding signal. [15]The "c-value" (Wiseman parameter) should be between 5 and 500 for an optimal binding isotherm, guiding concentration choices. [14][20] * Protocol:
-
Dialyze the thrombin extensively against the final experimental buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).
-
Dissolve the this compound powder directly into the final dialysis buffer to create a stock solution.
-
Prepare the final samples: Thrombin at ~20 µM (in the cell) and this compound at ~200-250 µM (in the syringe).
-
Confirm that the pH of both solutions is identical (within 0.05 pH units). [21] 5. Thoroughly degas both solutions immediately before the experiment to prevent air bubbles. [15]
-
-
-
ITC Experiment:
-
Rationale: The experiment consists of a series of small injections, allowing the system to reach equilibrium after each one. A control experiment, titrating ligand into buffer, is essential to determine the heat of dilution for subtraction. [21] * Protocol:
-
Set the experimental temperature to 25°C.
-
Load ~1.8 mL of the thrombin solution into the sample cell and the this compound solution into the injection syringe. [21] 3. Program a titration sequence of one initial 0.5 µL injection followed by 19-24 injections of 2 µL each.
-
Allow the system to thermally equilibrate.
-
Initiate the titration run.
-
After the main experiment, perform a control run by titrating the this compound solution into the buffer-filled sample cell.
-
-
-
Data Analysis:
-
Rationale: The raw thermogram shows heat spikes for each injection. These are integrated to calculate the heat change per mole of injectant. After subtracting the heat of dilution, this data is fit to a binding model to extract the thermodynamic parameters. [22] * Output: The analysis directly yields the binding affinity (Kₗ), stoichiometry (n), and enthalpy (ΔH). Entropy (ΔS) is calculated from these values.
-
| Parameter | Symbol | Typical Value (Hypothetical) | Unit | Description |
| Dissociation Constant | Kₗ | 120 | nM | Measure of affinity (lower is tighter). |
| Stoichiometry | n | 1.1 | - | Molar binding ratio (Ligand:Protein). |
| Enthalpy | ΔH | -8.5 | kcal/mol | Heat released/absorbed upon binding. |
| Entropy | TΔS | +1.2 | kcal/mol | Change in disorder of the system. |
Pillar 3: Synthesis and Authoritative Grounding
Head-to-Head Comparison Guide
The choice between SPR and ITC depends entirely on the scientific question being asked. [8]
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
|---|---|---|
| Primary Output | Kinetics (kₐ, kₔ) and Affinity (Kₗ) [6] | Thermodynamics (Kₗ, ΔH, ΔS) and Stoichiometry (n) [15] |
| Principle | Mass-based, refractive index change [10] | Measures heat released or absorbed |
| Immobilization | Required (one binding partner is tethered) [8] | Not required (solution-based) [23] |
| Sample Consumption | Low | High [23][24] |
| Throughput | Moderate to High | Low [23] |
| Key Advantage | Provides kinetic rates (on/off rates), crucial for understanding residence time. [11] | Gold standard for affinity; provides a complete thermodynamic picture of binding forces. [24] |
| Main Limitation | Immobilization can potentially alter protein conformation; prone to mass transport artifacts. [8]| Does not provide kinetic rates; sensitive to buffer mismatches and sample purity. [23]|
Conclusion and Expert Recommendations
For a comprehensive analysis of this compound's binding profile, a dual approach using both SPR and ITC is recommended.
-
Use SPR for:
-
Initial screening and hit validation due to its higher throughput.
-
Detailed kinetic characterization to understand the drug's residence time on the target. A slow kₔ (off-rate) is often a desirable property for sustained drug efficacy.
-
Fragment-based screening where interactions are often weak and may not produce a sufficient heat signal for ITC.
-
-
Use ITC for:
-
Orthogonal validation of binding affinity determined by SPR. [22] * Lead optimization, where understanding the thermodynamic drivers (whether the binding is enthalpy- or entropy-driven) can guide rational chemical modifications to improve affinity and specificity. [14] * Confirming the binding stoichiometry, which is a critical piece of information that SPR does not directly provide.
-
By integrating the real-time kinetic data from SPR with the complete thermodynamic profile from ITC, researchers can build a robust and multi-faceted understanding of their molecule's interaction with its target, paving the way for more effective and rationally designed therapeutics.
References
- A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023-02-13).
- Binding kinetics - BMG Labtech. (2022-08-26).
- Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
- Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands - YouTube. (2025-08-21).
- Dardonville, C., et al. (2018). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. ACS Infectious Diseases.
- Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.). Harvard Medical School.
- This compound | C13H12N2 | CID 200127 - PubChem. (n.d.). National Institutes of Health.
- Wang, W., et al. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry.
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). National Institutes of Health.
- Wang, W., et al. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. PMC - NIH.
- SPR, ITC, MST & BLI: What's the optimal interaction technique for your research? - Nicoya Lifesciences. (n.d.).
- Dehghani, M., et al. (2020). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology.
- Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019-01-10). Malvern Panalytical.
- Nguyen, T. T. H., et al. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology.
- Ihalainen, T. O., et al. (2019). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. PMC - NIH.
- Small Molecule Analysis via Biolayer Interferometry - Gator Bio. (n.d.).
- A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. (2025-04-11). RSC Publishing.
- Mondal, S., et al. (2018). Rapid labelling and covalent inhibition of intracellular native proteins using ligand-directed N-acyl-N-alkyl sulfonamide. PMC - NIH.
- Biolayer Interferometry (BLI) - Center for Macromolecular Interactions. (n.d.). Harvard University.
- SPR Kinetic Affinity Assay Protocol - Gifford Bioscience. (n.d.).
- Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager. (n.d.).
- Mapping proteins to reveal secret drug binding pockets | Drug Discovery News. (2025-05-07).
- Analyzing Binding Kinetics: Which Method Is Best for Your Next SPR Experiment? (n.d.). Nicoya.
- Salmain, M. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. PMC - NIH.
- Kumar, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PMC - PubMed Central.
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025-03-10).
- Du, X., et al. (2018). Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay. PMC - PubMed Central.
- Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism - Drug Hunter. (2025-11-26).
- Vlachodimou, A., et al. (2022). Kinetic profiling of novel spirobenzo-oxazinepiperidinone derivatives as equilibrative nucleoside transporter 1 inhibitors. Scholarly Publications Leiden University.
- Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI - XanTec bioanalytics GmbH. (n.d.).
- Guide to Running an SPR Experiment. (2022-07-27). Duke University.
- Octet® BLI Workflows in Small-Molecule Interaction Guide - Sartorius. (n.d.).
- Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024-06-20). Reichert Technologies.
- SPR Advantages When Studying Biomolecular Interactions Compared to Other Techniques. (2017-03-22). Reichert SPR.
- Roviello, G. N., & Roviello, V. (2023). Protein-Targeting Drug Discovery. MDPI.
- Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. (2024-05-17). bioRxiv.
- Liberg, D., et al. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. PMC - NIH.
- Vlachodimou, A., et al. (2022). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. Semantic Scholar.
- Park, H., & Lee, H. (2020). Current Challenges and Opportunities in Designing Protein-Protein Interaction Targeted Drugs. PubMed.
- Isothermal titration calorimetry or surface plasmon resonance? - ResearchGate. (2017-09-06).
- Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. (2014-02-18). JoVE.
Sources
- 1. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C13H12N2 | CID 200127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 9. xantec.com [xantec.com]
- 10. portlandpress.com [portlandpress.com]
- 11. drughunter.com [drughunter.com]
- 12. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gatorbio.com [gatorbio.com]
- 19. Octet® BLI Workflows in Small-Molecule Interaction Guide | Sartorius [sartorius.com]
- 20. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. SPR Advantages When Studying Biomolecular Interactions Compared to Other Techniques [reichertspr.com]
- 24. researchgate.net [researchgate.net]
A Researcher's Guide to Ensuring Reproducibility in N-phenylbenzamidine Biological Assays
In the landscape of contemporary drug discovery, the reproducibility of experimental findings is the bedrock of scientific progress. N-phenylbenzamidine and its derivatives represent a class of molecules with significant therapeutic potential, demonstrating activity against a diverse range of biological targets, from parasitic and viral agents to key regulators of cancer cell signaling. However, the journey from promising initial findings to robust, translatable data is often fraught with challenges of reproducibility. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on how to design, execute, and interpret biological assays involving this compound with the highest degree of scientific rigor. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis with alternative methodologies to ensure your results are both accurate and reproducible.
The Challenge of Benzamidines: Why Reproducibility Can Be Elusive
Benzamidine-containing compounds, including this compound, are notorious for their potential to yield variable results. The primary culprits are often poor aqueous solubility and a tendency for compound aggregation.[1] These physical properties can lead to inconsistent concentrations of the active compound in the assay, resulting in fluctuating IC50 values. Furthermore, these molecules can sometimes be flagged as Pan-Assay Interference Compounds (PAINs), which show activity in various assays through non-specific mechanisms rather than direct target engagement.[2] Recognizing and mitigating these potential pitfalls is the first step toward generating trustworthy data.
I. Targeting Kinetoplast DNA in Parasites: A Guide to Reproducible Anti-parasitic Assays
This compound and its analogs have shown significant promise as anti-parasitic agents, particularly against trypanosomatid parasites like Trypanosoma brucei, the causative agent of sleeping sickness.[3][4] The primary mechanism of action is the binding to the AT-rich minor groove of the parasite's kinetoplast DNA (kDNA), a unique mitochondrial DNA structure.[3][4] This interaction disrupts kDNA function, leading to parasite death.[3][4]
Experimental Protocol: Determining Anti-trypanosomal Activity and Cytotoxicity
This protocol integrates an assessment of anti-parasitic activity with a parallel cytotoxicity assay to determine the selectivity of the compound.
1. Cell Culture and Compound Preparation:
-
Parasite Culture: Culture bloodstream forms of Trypanosoma brucei (e.g., Lister 427 strain) in HMI-9 media supplemented with 10% heat-inactivated fetal bovine serum (hiFBS) at 37°C and 5% CO2.[5]
-
Mammalian Cell Culture: Concurrently, culture a mammalian cell line (e.g., HEK293 or THP-1) in appropriate media (e.g., DMEM with 10% hiFBS) to assess cytotoxicity.[5]
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). To ensure complete dissolution, gentle warming and vortexing may be necessary. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[2]
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in the respective cell culture media immediately before use. The final DMSO concentration in the assay should be kept below 0.5% to minimize solvent-induced toxicity.
2. Anti-trypanosomal Activity Assay (Resazurin-based):
-
Cell Seeding: Seed 96-well plates with T. brucei at a density of 2 x 10³ cells per well.
-
Compound Addition: Add the serially diluted this compound to the wells. Include a positive control (e.g., pentamidine) and a vehicle control (media with the same final DMSO concentration).
-
Incubation: Incubate the plates for 70 hours at 37°C and 5% CO2.
-
Resazurin Addition and Readout: Add resazurin solution and incubate for a further 24 hours.[5] Measure fluorescence to determine cell viability.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.
3. Cytotoxicity Assay (MTT-based):
-
Cell Seeding: Seed 96-well plates with the mammalian cell line (e.g., HEK293) at an appropriate density (e.g., 5 x 10³ cells/well).[6]
-
Compound Addition: Add the serially diluted this compound to the wells, including appropriate controls.
-
Incubation: Incubate for 72 hours.
-
MTT Addition and Readout: Add MTT solution and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.[6]
-
Data Analysis: Calculate the CC50 value (the concentration that causes 50% cytotoxicity) and the Selectivity Index (SI = CC50/EC50). A higher SI value indicates greater selectivity for the parasite over mammalian cells.
Comparative Analysis: this compound vs. Alternative DNA Minor Groove Binders
| Feature | This compound Analogs | Pentamidine | Furamidine (DB75) |
| Mechanism | Binds to the AT-rich minor groove of kDNA.[3][4] | A clinically used diamidine that also targets the kDNA minor groove.[7][8] | A diphenyl-diamidine designed to match the curvature of the DNA minor groove.[9] |
| Advantages | Can be synthetically modified to improve activity and selectivity.[3] | Established clinical efficacy against certain parasitic infections.[8] | Stronger DNA binding affinity compared to some other diamidines.[9] |
| Limitations | Potential for off-target effects and cytotoxicity. | Can have significant side effects.[8] | Development can be challenging to optimize for in vivo efficacy. |
| Assay Considerations | Requires careful solubility and aggregation checks. | Water-soluble, simplifying assay setup. | Similar assay considerations to this compound regarding solubility. |
II. Targeting Viral Capsids: A Reproducible Antiviral Assay Strategy
Certain N-phenylbenzamide derivatives have been identified as potent inhibitors of enteroviruses, such as Coxsackievirus A9 (CVA9).[10] These compounds act as capsid binders, stabilizing the viral particle and preventing its uncoating, a crucial step in the viral replication cycle.[3][11]
Experimental Protocol: Antiviral Cytopathic Effect (CPE) Inhibition Assay
This assay is a fundamental method for quantifying the antiviral activity of a compound.
1. Cell and Virus Preparation:
-
Cell Culture: Grow a suitable host cell line (e.g., A549 cells) to confluency in 96-well plates.
-
Virus Stock: Prepare and titer a stock of CVA9.
2. CPE Inhibition Assay:
-
Pre-incubation (optional but recommended): Incubate the virus with serial dilutions of this compound for 1 hour at 37°C before adding to the cells. This can help determine if the compound acts directly on the virion.[3]
-
Infection: Infect the confluent cell monolayers with the virus (with or without pre-incubation with the compound).
-
Compound Addition (if not pre-incubated): Add serial dilutions of this compound to the infected cells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for 24-48 hours, or until 80-100% CPE is observed in the virus control wells.
-
Readout: Assess cell viability using a method such as crystal violet staining or an MTS assay.[12]
-
Data Analysis: Calculate the EC50 (the concentration that inhibits the viral CPE by 50%) and the CC50 from parallel cytotoxicity assays on uninfected cells.
Comparative Analysis: this compound vs. Alternative Capsid Binders
| Feature | This compound Analogs | Pleconaril | Vapendavir |
| Mechanism | Binds to the viral capsid, stabilizing it and preventing uncoating.[3][11] | A well-characterized capsid binder that inhibits many enteroviruses and rhinoviruses.[13] | A broad-spectrum capsid inhibitor currently in clinical development.[12] |
| Advantages | Novel scaffold with potential for broad-spectrum activity.[10] | Extensive preclinical and clinical data available. | Potent activity against a wide range of rhinoviruses.[13] |
| Limitations | Potential for drug resistance to emerge. | Inactive against some enterovirus serotypes (e.g., EV71).[12] | Efficacy can be serotype-dependent. |
| Assay Considerations | Standard CPE and plaque reduction assays are suitable. | Same as for this compound. | Same as for this compound. |
III. Targeting NF-κB Signaling: A Reproducible Anti-inflammatory and Anti-cancer Assay
N-substituted benzamides have been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cancer.[11][14] This inhibition can occur through mechanisms such as preventing the breakdown of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[15]
Experimental Protocol: NF-κB Reporter Gene Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
1. Cell Line and Reagents:
-
Reporter Cell Line: Use a stable cell line containing an NF-κB-driven reporter gene (e.g., luciferase or β-lactamase).[15][16]
-
Inducer: Use an appropriate stimulus to activate the NF-κB pathway, such as tumor necrosis factor-alpha (TNF-α).[15]
2. Reporter Assay:
-
Cell Seeding: Plate the reporter cells in 96-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 1 hour).
-
Induction: Stimulate the cells with TNF-α to activate NF-κB signaling.
-
Incubation: Incubate for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).
-
Readout: Measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: Normalize the reporter activity to a control and calculate the IC50 value for NF-κB inhibition.
Comparative Analysis: this compound vs. Alternative NF-κB Inhibitors
| Feature | This compound Analogs | Bay 11-7082 | Curcumin |
| Mechanism | Can inhibit IκBα breakdown.[11][14] | An irreversible inhibitor of IKK, preventing IκBα phosphorylation.[17][18] | A natural product that inhibits NF-κB activation through multiple mechanisms.[17] |
| Advantages | Potential for novel mechanisms of action. | A well-established and specific tool compound for studying NF-κB signaling.[18] | Pleiotropic effects that may be beneficial in complex diseases. |
| Limitations | The precise molecular target may not always be known. | Can have off-target effects at higher concentrations. | Poor bioavailability can limit its in vivo efficacy. |
| Assay Considerations | Reporter gene assays and Western blotting for IκBα phosphorylation are key. | Same as for this compound. | Its color can interfere with some absorbance-based assays. |
Conclusion: A Commitment to Rigor
The reproducibility of biological assay results for compounds like this compound is not a matter of chance, but a consequence of deliberate and informed experimental design. By understanding the inherent challenges associated with this class of molecules, implementing robust and well-controlled protocols, and critically comparing findings with those from alternative approaches, researchers can build a solid foundation of trustworthy data. This commitment to scientific integrity is paramount for advancing our understanding of the therapeutic potential of this compound and ultimately, for translating promising discoveries into tangible benefits for human health.
References
- A robust in vitro screening assay to identify NF-κB inhibitors for inflamm
- Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. PMC. [Link]
- Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. PubMed. [Link]
- The N-oxidation of benzamidines in vitro. PubMed. [Link]
- N-substituted benzamides inhibit NFκB activation and induce apoptosis by separ
- Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central. [Link]
- Recent developments in compounds acting in the DNA minor groove. PubMed Central. [Link]
- Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. [Link]
- High-affinity A/T-rich DNA binding with a dimeric bisbenzamidine. PMC. [Link]
- A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
- NfκBin: A Machine Learning based Method for Screening Nf-κB Inhibitors. bioRxiv. [Link]
- NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. MDPI. [Link]
- Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. PMC. [Link]
- (PDF) Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9.
- Can anyone suggest a suitable NF-κB inhibitor?
- PRE inhibited the activation of the NF-kB pathway in vitro. a...
- DNA Minor Groove Binding with Bisbenzamidine-Ru(II) Complexes. ChemRxiv. [Link]
- Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. [Link]
- Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. MDPI. [Link]
- Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses. PubMed Central. [Link]
- Dications That Target the DNA Minor Groove: Compound Design and Preparation, DNA Interactions, Cellular Distribution and Biological Activity. Bentham Science. [Link]
- Antiparasitic Compounds Th
- Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. PubMed Central. [Link]
- The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replic
- Minor DNA Groove Binding Agent Optimis
- N-substituted benzamides inhibit NFκB activation and induce apoptosis by separ
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
- New Approaches for Antiviral Targeting of HIV Assembly. PMC. [Link]
- Design of peptides that bind in the minor groove of DNA at 5'-(A,T)G(A,T)C(A,T). The Mrksich Group. [Link]
- Double labeling of kinetoplasts and nuclei with minor groove binding...
- Functional and structural analysis of AT-specific minor groove binders that disrupt DNA-protein interactions and cause disintegration of the Trypanosoma brucei kinetoplast. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional and structural analysis of AT-specific minor groove binders that disrupt DNA-protein interactions and cause disintegration of the Trypanosoma brucei kinetoplast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent developments in compounds acting in the DNA minor groove - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiparasitic Compounds That Target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. ymerdigital.com [ymerdigital.com]
- 11. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to N-phenylbenzamidine: Bridging the Gap Between Experimental and Theoretical Data
For professionals in chemical research and drug development, a molecule's true character is revealed not just through empirical measurement but through the synergy of experimental data and theoretical validation. N-phenylbenzamidine (C₁₃H₁₂N₂), a significant structural motif in medicinal chemistry, serves as a perfect case study. This guide provides an in-depth comparison of its experimentally determined properties against those predicted by modern computational methods. We will explore not just what the data shows, but why the chosen methodologies are critical for a comprehensive understanding, ensuring a self-validating system of analysis.
The Foundation: Synthesis and Experimental Characterization
The journey begins with the physical synthesis and characterization of the molecule. A robust synthesis is the prerequisite for obtaining pure material, which in turn yields clean, reliable experimental data. While various synthetic routes exist, a common approach involves the reaction of a benzonitrile derivative with an aniline.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for amidine synthesis.
Materials:
-
Benzonitrile
-
Aniline
-
Sodium amide (NaNH₂)
-
Anhydrous Toluene
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add sodium amide to anhydrous toluene.
-
Addition of Reactants: While stirring under a nitrogen atmosphere, add aniline dropwise to the suspension. Following this, add benzonitrile to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.
The causality behind this anhydrous, inert-atmosphere setup is to prevent the highly reactive sodium amide from reacting with atmospheric water, which would quench the reaction and reduce the yield.
Workflow for Synthesis and Characterization
The following diagram illustrates the logical flow from synthesis to final characterization.
Caption: General experimental workflow for this compound.
The Theoretical Counterpart: Quantum Chemical Calculations
To validate and deeply interpret our experimental findings, we turn to computational chemistry. Quantum chemical calculations, particularly Density Functional Theory (DFT), allow us to model this compound in silico and predict its properties from first principles.[1][2] This approach is not merely a confirmation; it provides insights into the molecule's electronic structure and conformational preferences in an isolated, gaseous state, a perspective unattainable through bulk experimental measurements alone.
Computational Protocol: DFT Analysis
-
Structure Optimization: The 3D structure of this compound is built and subjected to geometry optimization. The B3LYP functional with a 6-311++G(d,p) basis set is a widely accepted level of theory for achieving a good balance between accuracy and computational cost for organic molecules.[3][4]
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. These calculations also yield theoretical vibrational frequencies for comparison with experimental IR spectra.
-
NMR Calculation: The optimized structure is then used to calculate NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. These are then converted into chemical shifts for comparison with experimental NMR data.
Head-to-Head: A Comparative Analysis
Here, we directly compare the data obtained from the lab with the results from our computational model.
Structural Parameters: Bond Lengths and Angles
X-ray crystallography provides the definitive experimental measure of a molecule's solid-state structure, including precise bond lengths and angles.[5][6] Comparing this to the DFT-optimized geometry highlights the influence of intermolecular forces (like hydrogen bonding) in the crystal lattice, which are absent in the theoretical gas-phase calculation.[7][8]
| Parameter | Experimental (X-ray) [Å] | Theoretical (DFT/B3LYP) [Å] |
| C(amide)-N(imine) | Data not available | Value from calculation |
| C(amide)-N(amine) | Data not available | Value from calculation |
| C(amide)-C(phenyl) | Data not available | Value from calculation |
| N(imine)-C(phenyl) | Data not available | Value from calculation |
Discrepancies between these values are expected and informative. For instance, bond lengths involving hydrogen-bonding atoms (like N-H) might appear slightly longer in the experimental crystal structure due to intermolecular interactions.
Spectroscopic Fingerprints: FT-IR and NMR
Spectroscopy provides a "fingerprint" of a molecule's functional groups and electronic environment.[10][11]
FT-IR Spectroscopy
Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule.[12] Theoretical frequencies are systematically higher than experimental ones due to the calculation assuming a harmonic oscillator model and being performed in a vacuum. Therefore, they are often scaled by a factor (e.g., ~0.96 for B3LYP) for better comparison.
| Vibrational Mode | Experimental (cm⁻¹) | Theoretical (Scaled, cm⁻¹) | Assignment |
| N-H Stretch | ~3400-3300 | Value from calculation | Amine N-H |
| Aromatic C-H Stretch | ~3100-3000 | Value from calculation | Phenyl C-H |
| C=N Stretch | ~1650-1600 | Value from calculation | Imine C=N |
| Aromatic C=C Stretch | ~1600-1450 | Value from calculation | Phenyl ring |
| C-N Stretch | ~1350-1250 | Value from calculation | Amine/Imine C-N |
(Note: Specific experimental FT-IR peak values for this compound were not found in the initial search; typical ranges are provided.[13][14][15])
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy probes the chemical environment of hydrogen and carbon atoms. The agreement between experimental and theoretical chemical shifts validates the assigned structure.[9][16]
| ¹H NMR | Experimental (ppm) | Theoretical (ppm) | Assignment |
| Aromatic-H | ~6.8 - 7.5 | Value from calculation | Phenyl protons |
| N-H | ~5.0 - 6.0 (broad) | Value from calculation | Amine protons |
| ¹³C NMR | Experimental (ppm) | Theoretical (ppm) | Assignment |
| C(amide) | ~160 - 165 | Value from calculation | C=N carbon |
| Aromatic-C | ~115 - 150 | Value from calculation | Phenyl carbons |
(Note: Experimental NMR data is available via SpectraBase, linked from PubChem.[9][17] The values listed are typical ranges.)
The Logic of Comparison
The following diagram outlines the self-validating logic employed in this guide.
Caption: The validation loop of experimental and theoretical data.
Conclusion: A Unified Molecular Portrait
The rigorous comparison of experimental and theoretical data provides a comprehensive and trustworthy understanding of this compound. Experimental techniques ground our knowledge in physical reality, providing tangible measurements of the bulk material or its crystalline form. Computational methods complement this by offering a view of the molecule's intrinsic properties in isolation and helping to assign and interpret complex spectral data.
When the results from both domains converge, as they generally do for well-established molecules like this, it builds a high degree of confidence in the structural assignment and our understanding of the molecule's electronic and physical properties. This dual-pronged approach is a cornerstone of modern chemical and pharmaceutical research, ensuring that development efforts are built upon a solid, validated foundation.
References
- BenchChem. Application Notes and Protocols: Synthesis of N-Phenylbenzamide from Benzophenone Oxime. Benchchem.
- New Journal of Chemistry. Structure–function relationships in single molecule rectification by N-phenylbenzamide derivatives. Royal Society of Chemistry.
- National Center for Biotechnology Information. This compound. PubChem.
- The Royal Society of Chemistry. Supplementary Material. Royal Society of Chemistry.
- Duke, N. E., & Codding, P. W. (1992). Molecular modeling and crystallographic studies of 4-amino-N-phenylbenzamide anticonvulsants. Journal of Medicinal Chemistry, 35(10), 1806–1812.
- BenchChem. Application Notes and Protocols for the Synthesis of Phenanthridinones from 2-Bromo-N-phenylbenzamide. Benchchem.
- ResearchGate. Synthesis and Quantum Chemical Calculation of Benzamide Derivatives Containing Capsaicin and Their Bacteriostatic and Antifouling Properties. ResearchGate.
- SpectraBase. N-phenylbenzamide. SpectraBase.
- Hao, L., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3594–3609.
- Supporting Information.
- Hao, L., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI.
- BenchChem. Application Notes and Protocols: Synthesis of N-methyl-2-(phenylamino)benzamide. Benchchem.
- ResearchGate. N-phenylbenzamide synthesis by nucleophilic substitution with 1,3-diphenylthiourea. ResearchGate.
- National Center for Biotechnology Information. Crystal structure of 4-methoxy-N-phenylbenzamide. PubMed Central.
- ResearchGate. Experimental[18] and calculated bond lengths, bond angles and dihedral angles for the title molecule. ResearchGate.
- ResearchGate. Quantum-Chemical Investigation of Spectral-Luminescent and Physical-Chemical Properties of Benzamides. ResearchGate.
- ResearchGate. Synthesis and structural characterization of N-(2-{[(2E)-2-(2-hydroxybenzylidene)- hydrazinyl] carbonyl}-phenyl)benzamide (HL) and its Co(II), Fe(III), Cu(II) and Zn(II) complexes. X-ray crystal structure of HL. ResearchGate.
- National Institute of Standards and Technology. CCCBDB comparison of experimental and calculated bond lengths. NIST.
- ResearchGate. Figure S41. FTIR spectrum of N-benzylbenzamide (7). ResearchGate.
- PubMed. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed.
- PubMed. Spectroscopic, quantum chemical investigation and molecular docking studies on N-(2-benzoylamino) phenyl benzamide: A novel SARS-CoV-2 drug. PubMed.
- ResearchGate. Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate.
- PubMed Central. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. National Center for Biotechnology Information.
- SpectraBase. 2,4-Dihydroxy-N-phenylbenzamide - Optional[FTIR] - Spectrum. SpectraBase.
- Google Patents. N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. Google Patents.
- National Center for Biotechnology Information. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. PubMed Central.
- ResearchGate. Accurate experimental characterization of the labile N–Cl bond in N-chloro-N′-(p-fluorophenyl)-benzamidine crystal at 17.5 K. ResearchGate.
- Lo Presti, L., et al. (2022). Accurate experimental characterization of the labile N–Cl bond in N-chloro-N′-(p-fluorophenyl)-benzamidine crystal at 17.5 K. CrystEngComm, 24, 6215-6225.
- BenchChem. The Synthesis, Characterization, and Potential Biological Significance of 4-isopropyl-N-(4-methylbenzyl)benzamide. Benchchem.
- Al-Hussain, S. A., et al. (2021). Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative. Journal of King Saud University - Science, 33(7), 101569.
- National Center for Biotechnology Information. Benzamidine. PubChem.
- ResearchGate. Experimental and Computed Bond Lengths: The Importance of Their Differences. ResearchGate.
- BenchChem. Quantum Chemical Calculations for Perimidine Derivatives: A Technical Guide for Drug Discovery. Benchchem.
- ResearchGate. IR and 1 H NMR spectral data. ResearchGate.
- Scribd. Spec Ir NMR Spectra Tables PDF. Scribd.
- Amanote Research. X-Ray Crystal Structure of N'-[(1e. Amanote Research.
- Sharma, V., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry, 13(3), 253-258.
- Royal Society of Chemistry. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science.
- ResearchGate. Experimental and Theoretical Studies of the Molecular Structure of Five New 2-Methylbenzimidazole Derivatives. ResearchGate.
- National Center for Biotechnology Information. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). PubMed Central.
- Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class.
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- Mary, Y. S., et al. (2015). Spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis of N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide by density functional methods. Arabian Journal of Chemistry, 8(5), 647-660.
- ResearchGate. FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular modeling and crystallographic studies of 4-amino-N-phenylbenzamide anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C13H12N2 | CID 200127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 11. lehigh.edu [lehigh.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. scribd.com [scribd.com]
- 16. rsc.org [rsc.org]
- 17. spectrabase.com [spectrabase.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-phenylbenzamidine
Executive Summary: Immediate Safety & Disposal Directives
This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of N-phenylbenzamidine (CAS No. 1527-91-9). Due to its specific hazard profile—including acute oral toxicity, skin and eye irritation, potential for skin sensitization, and high toxicity to aquatic life—adherence to these procedures is mandatory for ensuring personnel safety and environmental protection.[1][2][3][4] The cardinal rule for this compound disposal is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems. [5][6]
Foundational Knowledge: Understanding the 'Why'
Effective safety protocols are built on a foundation of understanding the risks involved. This compound is a solid organic compound belonging to the amidine class.[7] Its disposal procedure is dictated by its chemical reactivity and toxicological properties.
-
Chemical Reactivity: As an amine derivative, this compound is basic. It is incompatible with strong oxidizing agents and acids.[2][5] Improper mixing with such materials in a waste container can lead to hazardous reactions, including heat generation or the release of toxic gases. Therefore, waste segregation is not merely a suggestion but a critical safety step to prevent unforeseen chemical incidents.
-
Toxicological Profile: The compound is classified as harmful if swallowed and can cause significant irritation to the skin, eyes, and respiratory system.[2][4] More critically, its GHS classification as "very toxic to aquatic life" (H400) underscores the environmental imperative of these protocols.[3] Release into waterways, even in small quantities, can cause significant harm to ecosystems.[5] This high aquatic toxicity is the primary driver behind the strict prohibition of drain disposal.
Hazard and Safety Data Summary
For quick reference, the key safety and hazard information for this compound is summarized below.
| Parameter | Value / Classification | Source(s) |
| CAS Number | 1527-91-9 | [2][3] |
| Molecular Formula | C₁₃H₁₂N₂ | [2][3] |
| Physical Form | Solid, Powder | [1][2] |
| GHS Hazard Statements | H302: Harmful if swallowedH317: May cause an allergic skin reactionH315: Causes skin irritationH318/H319: Causes serious eye damage/irritationH335: May cause respiratory irritationH400: Very toxic to aquatic life | [1][2][3][4] |
| Incompatible Materials | Strong oxidizing agents, Acids | [2][5][8] |
| Required PPE | Chemical safety goggles, impervious gloves, protective clothing/lab coat, dust respirator (if dust is generated) | [1][2][5][9] |
Step-by-Step Protocol for this compound Waste Management
This section details the complete lifecycle of this compound waste, from generation to final disposition.
PART A: Immediate Spill Response Protocol
Accidents happen. A swift, correct response is critical to mitigating exposure and environmental release.
For Minor Spills (Small quantity of powder):
-
Isolate & Ventilate: Ensure the area is well-ventilated.[10]
-
Don PPE: Before any cleanup, wear all required PPE: chemical safety goggles, impervious gloves, and a lab coat. If there is a risk of dust, a NIOSH-approved respirator is mandatory.[1][2]
-
Contain & Clean: Use dry cleanup procedures. DO NOT use compressed air to clean.[1] Carefully sweep or use an explosion-proof vacuum with a HEPA filter to collect the material.[1] Avoid generating dust.
-
Package Waste: Place the collected powder and any contaminated cleaning materials (e.g., wipes, pads) into a clean, dry, sealable, and clearly labeled container for hazardous waste.[1][10]
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and then wash with soap and water. Collect all decontamination materials as hazardous waste.
For Major Spills:
-
Evacuate: Immediately clear the area of all personnel and move upwind.[1]
-
Alert: Notify your institution's Environmental Health & Safety (EHS) department and emergency services.[1]
-
Secure: Prevent entry into the affected area.
-
Prevent Spread: If it is safe to do so, take steps to prevent the material from entering drains or waterways.[1] Do not attempt cleanup of a major spill without specialized training and equipment.
PART B: Core Disposal Workflow
This workflow must be followed for all this compound waste streams, including unused product, contaminated labware, and spill cleanup materials.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste streams containing this compound. This includes:
-
Segregate Incompatibles: Designate a specific hazardous waste container for this compound and other amine-containing waste. This container must be kept separate from acidic and oxidizing waste streams to prevent dangerous reactions.[5][11]
Step 2: Containerization and Labeling
-
Use Compatible Containers: Waste must be stored in containers made of a compatible material that is in good condition, leak-proof, and has a tightly sealing lid.[5][12] Reusing the original product container is often a good practice.[13]
-
Label Correctly: The container must be clearly labeled with a completed hazardous waste tag as required by your institution and local regulations. At a minimum, the label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").[5]
-
Step 3: On-Site Accumulation and Storage
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when waste is being added.[5][12]
-
Designate a Storage Area: Store the sealed waste container in a designated satellite accumulation area or main hazardous waste storage area. This location should be cool, dry, well-ventilated, and away from heat sources or direct sunlight.[5]
-
Use Secondary Containment: Liquid waste containers should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[12]
Step 4: Final Disposition
-
Coordinate Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for waste pickup.[5][10] Provide them with an accurate description of the waste.
-
Method of Destruction: The standard and accepted method for final disposal is through a licensed chemical destruction facility, typically via controlled high-temperature incineration with flue gas scrubbing.[6] This process ensures the complete destruction of the hazardous compound.
PART C: Decontamination of Equipment and Containers
-
Reusable Equipment: Glassware and equipment should be decontaminated by rinsing with a suitable solvent, followed by a thorough wash with soap and water. The initial solvent rinse must be collected and disposed of as hazardous waste.[12]
-
Empty Containers: To be considered "empty" for non-hazardous disposal, a container must be thoroughly emptied of its contents. The first rinse must be collected as hazardous waste.[12] After being triple-rinsed and air-dried, and with the label completely defaced or removed, the container may be disposed of as regular solid waste or recycled, in accordance with institutional policy.[12]
Disposal Process Workflow Diagram
The following diagram provides a visual decision-making guide for the proper management and disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- Amine Disposal For Businesses. Collect and Recycle. [Link]
- This compound Summary.
- Chemical Waste Name or Mixtures. University of Wisconsin-Milwaukee. [Link]
- Chemical Waste Disposal Guidelines. Emory University. [Link]
- Amides Waste Compatibility: Key Insights for Safe Disposal. CP Lab Safety. [Link]
- Hazardous Waste Disposal Guide. Dartmouth College. [Link]
- NIH Waste Disposal Guide 2022.
- Controlling Occupational Exposure to Hazardous Drugs.
- Pharmacy - Preparation & Handling of Hazardous Drugs.
- Hazardous Drugs - Overview.
- Process Safety Management of Highly Hazardous Chemicals.
- Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]
- EPA Hazardous Waste Codes. University of Maryland. [Link]
- Environmental occurrence, fate, human exposure, and human health risks of p-phenylenediamines and their quinones.
- Toxicological Profile for N-Nitrosodiphenylamine.
- Hazardous Waste Disposal Guide. Northwestern University. [Link]
- Potential environmental chemical hazards. I. Drugs.
- EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals. JDSupra. [Link]
- Management Standards for Hazardous Waste Pharmaceuticals. Federal Register. [Link]
- EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals. Alston & Bird. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C13H12N2 | CID 200127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling N-phenylbenzamidine
This guide provides essential safety and logistical information for the handling and disposal of N-phenylbenzamidine (CAS No: 1527-91-9).[1][2] As a compound utilized in diverse research and development applications, a thorough understanding of its hazard profile is paramount to ensuring the safety of laboratory personnel and the environment. This document synthesizes critical data from safety data sheets and chemical databases to offer a field-proven, procedural framework for its safe management.
Understanding the Hazard: Why Specific PPE is Crucial
This compound presents a multi-faceted hazard profile that necessitates a stringent personal protective equipment (PPE) strategy. The primary risks associated with this compound are:
-
Acute Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[1]
-
Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[1][3]
-
Respiratory Irritation: Inhalation of this compound dust or fumes may lead to respiratory irritation.[1][3]
-
Allergic Skin Reaction: It may cause an allergic skin reaction in susceptible individuals.[4]
-
Aquatic Toxicity: this compound is very toxic to aquatic life.[5]
The causality behind the recommended PPE lies in creating effective barriers to these exposure routes. The operational and disposal plans are designed to contain the chemical, prevent its release, and manage waste in a manner that mitigates its environmental impact.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE approach is essential to minimize exposure and ensure personal safety. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles or a Full-Face Shield | Must be worn at all times to protect from splashes and airborne particles.[1] A face shield is recommended when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[6] It is crucial to inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Flame-Resistant Lab Coat and Chemical-Resistant Apron | A fully buttoned lab coat provides primary protection. An apron worn over the lab coat offers an additional layer of defense against spills.[6] |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet; perforated shoes or sandals are not permitted to protect against spills.[6] |
| Respiratory Protection | NIOSH/MSHA-approved Respirator | Necessary when working in areas with inadequate ventilation or where the generation of dust is likely.[1][7] |
Procedural Workflow for Safe Handling and Disposal
The following diagram and step-by-step protocols outline the safe handling and disposal of this compound. Adherence to this workflow is critical for minimizing risk.
Caption: Workflow for the safe handling and disposal of this compound.
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a well-ventilated laboratory bench.[4][8] Ensure that an eyewash station and safety shower are readily accessible.[1][9]
-
Donning PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.
-
Handling:
-
Storage: Store this compound in its original, tightly closed container in a dry, cool, and well-ventilated place.[1][9] Protect from light and moisture.[1]
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Collection:
-
Decontamination:
-
Thoroughly decontaminate all non-disposable equipment and the work surface with an appropriate solvent and then soap and water.
-
-
Doffing PPE:
-
Remove PPE in an order that minimizes the risk of cross-contamination. Typically, gloves are removed last.
-
Dispose of all contaminated PPE as hazardous waste.
-
-
Final Steps:
-
Wash hands thoroughly with soap and water after all work is complete and PPE has been removed.
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) department or a licensed contractor.[7]
-
Emergency Procedures: Immediate Actions for Exposure
In the event of accidental exposure, immediate and correct first aid is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][3] If skin irritation or a rash occurs, get medical advice/attention.[4] Contaminated clothing should be removed and washed before reuse.[4]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][3] Call a poison center or doctor if you feel unwell.[1][3]
-
Ingestion: Call a poison center or doctor/physician if you feel unwell.[1] Rinse mouth.[1][4]
By adhering to these detailed procedures, researchers and laboratory professionals can confidently and safely handle this compound, ensuring both personal safety and environmental responsibility.
References
- This compound.
- N-Phenyl-2-chlorobenzamidine.
- N-Phenyl-benzamidine perchlorate.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]
- Personal Protective Equipment: Chemical Handling. Good Day's Work. [Link]
- N,N-Diphenylbenzamide.
- Material Safety Data Sheet - N,N'-Diphenylbenzamidine. [Link]
- Personal Protective Equipment. US EPA. [Link]
- Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
- HAZARDOUS DRUG HANDLING AND DISPOSAL SOP. University of Delaware. [Link]
- The NIH Drain Discharge Guide.
Sources
- 1. fishersci.com [fishersci.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound | C13H12N2 | CID 200127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uwwapps.uww.edu [uwwapps.uww.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
